molecular formula C12H14O4 B1196416 Dillapiol CAS No. 484-31-1

Dillapiol

Cat. No.: B1196416
CAS No.: 484-31-1
M. Wt: 222.24 g/mol
InChI Key: LIKYNOPXHGPMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dillapiole (CAS 484-31-1), a natural organic compound and essential oil component, is an allylbenzodioxole with the molecular formula C12H14O4 and a molar mass of 222.24 g·mol⁻¹ . It is structurally characterized as 4,5-dimethoxy-6-(prop-2-en-1-yl)-2H-1,3-benzodioxole . This compound occurs naturally in various plants, including dill weed (Anethum graveolens), fennel root, and several species of the Piper genus, such as Piper aduncum (spiked pepper) and Peperomia pellucida . Research Applications and Biological Activity Dillapiole is a compound of significant interest in multiple research fields. In pharmacological studies, it has demonstrated notable gastroprotective activity in an ethanol-induced gastric ulcer model in rats, with a dose-dependent effect reaching 85.5% gastroprotection at 100 mg/kg . Its mechanism of action appears unique, as this protective effect was not attenuated by blockers of prostaglandins, nitric oxide, or sulfhydryl groups . Dillapiole also exhibits anti-inflammatory properties, making it a candidate for investigating new therapeutic agents that combine anti-inflammatory and gastroprotective effects . In agricultural and entomological research, dillapiole acts as a potent botanical insecticide and synergist . It works by inhibiting the MFO (mixed-function oxidase) enzyme in insects, which are crucial detoxifying enzymes, thereby increasing the efficacy of other insecticides like pyrethrins . Studies have shown its effectiveness against important agricultural pests such as the fall armyworm (Spodoptera frugiperda), Asian citrus psyllid (Diaphorina citri), and various pineapple pests . Its synergistic properties allow it to be combined with conventional insecticides to reduce application rates and environmental impact . Additional research has explored its antimicrobial potential and skin permeation characteristics. A 2023 study developed and validated a gas chromatography method for determining dillapiole in skin permeation samples, revealing significant transdermal permeation that supports its potential for development in topical pharmaceutical formulations . Product Information This product is supplied as a high-purity compound (≥95% by GC analysis) . It is a colorless viscous liquid with a density of approximately 1.163 g/mL at 20°C . Researchers should store it in a cool, well-ventilated place, and handle it using standard personal protective equipment. Intended Use and Disclaimer This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should conduct a thorough risk assessment before using this compound.

Properties

IUPAC Name

4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-4-5-8-6-9-11(16-7-15-9)12(14-3)10(8)13-2/h4,6H,1,5,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKYNOPXHGPMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1CC=C)OCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Record name dillapiole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dillapiole
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862007
Record name Dill apiole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dillapiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

285.00 to 292.00 °C. @ 760.00 mm Hg
Record name Dillapiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

484-31-1, 8025-95-4
Record name Dill apiole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=484-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apiole (dill)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resins, oleo-, parsley
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008025954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dill apiole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DILLAPIOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/438CJQ562D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dillapiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

29.5 °C
Record name Dillapiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Dillapiol natural sources and distribution

Author: BenchChem Technical Support Team. Date: January 2026

<_ An In-depth Technical Guide to the Natural Sources, Distribution, and Analysis of Dillapiole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dillapiole (4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole) is a naturally occurring phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine.[1][2][3] It has garnered significant scientific interest for its potential applications in agriculture and medicine, including its role as an insecticide synergist and its exhibition of antifungal, antibacterial, and gastroprotective properties.[4][5][6][7] This guide provides a comprehensive overview of the primary botanical sources of dillapiole, their geographical distribution, the biosynthetic pathways leading to its formation, and detailed methodologies for its extraction, isolation, and characterization.

Principal Botanical Sources and Distribution

Dillapiole is not ubiquitous in the plant kingdom; its presence is concentrated in specific families and genera. The primary sources are found within the Piperaceae (Pepper family) and Apiaceae (Carrot family).

Piper Genus (Piperaceae)

The most significant and high-yielding source of dillapiole is Piper aduncum, commonly known as spiked pepper or matico.[8][9]

  • Distribution: Native to tropical regions of the Americas, including southern Mexico, Central America, the Caribbean, and much of tropical South America.[8][10][11] It has become an invasive species in many other tropical areas, such as Southeast Asia (Indonesia, Malaysia, Papua New Guinea), several Pacific islands (Fiji, Hawaii), and parts of Africa.[8][11][12][13] This invasive nature is attributed to its rapid growth, high seed production, and ability to colonize disturbed areas like forest margins and roadsides.[11][13]

  • Dillapiole Content: The essential oil extracted from the leaves and thin stems of P. aduncum, particularly from the Amazon region, is exceptionally rich in dillapiole.[7][14] Concentrations can vary significantly based on geography, ranging from 35% to over 90% of the total essential oil content.[4][9] Some studies have reported dillapiole content as high as 97.3%.[7][14] Interestingly, chemotypes of P. aduncum found in Brazil's Atlantic Forest region may lack dillapiole entirely, instead being rich in terpenes like linalool and (E)-nerolidol, highlighting the importance of geographical sourcing.[4][14]

Anethum Genus (Apiaceae)

Dill (Anethum graveolens) is another well-known source, though the presence and concentration of dillapiole are highly dependent on the specific chemotype and the part of the plant being analyzed.[1][9]

  • Distribution: Believed to have originated in the Mediterranean and southern Asia, dill is now cultivated and naturalized in temperate and subtropical regions worldwide.[15][16][17][18][19] It thrives in well-drained, slightly acidic soils with full sun.[16][17]

  • Dillapiole Content: Dillapiole is typically found in the essential oil of the seeds of certain dill varieties, often referred to as Indian dill (Anethum sowa), which is sometimes considered a subspecies of A. graveolens.[20][21] The essential oil from the seeds of some A. graveolens cultivars can contain significant amounts of dillapiole, with one study reporting 19.51% in the seed oil.[22] Another analysis found 14.4% dillapiole in the essential oil.[23] In contrast, the oil from the leaves (dill weed) is often rich in other compounds like α-phellandrene, limonene, and carvone, and may contain little to no dillapiole.[20][24][25] High levels of dillapiole and its isomer apiol are notably found in young dill seedlings, with concentrations decreasing as the plant matures.[26][27]

Other Notable Sources
  • Peperomia Genus (Piperaceae): This large genus, also in the pepper family, contains species that produce dillapiole.[28] For instance, the essential oil of Peperomia pellucida, a small annual herb found in tropical regions, has been shown to be dominated by dillapiole (55.3% in one study).[6][29]

  • Black Caraway (Bunium persicum): The seeds of this plant, also a member of the Apiaceae family, are reported to contain dillapiole.[9][21]

Quantitative Data Summary

The concentration of dillapiole varies significantly between species and even within the same species due to genetic and environmental factors.

Botanical SourceFamilyPlant Part UsedDillapiole Concentration (% of Essential Oil)Geographical Origin/Notes
Piper aduncum PiperaceaeLeaves, Stems35% - 97.3%[4][7][9][14]Highest concentrations typically found in specimens from the Amazon region.[4][7]
Anethum graveolens ApiaceaeSeeds14% - 20% (in specific chemotypes)[9][22][23]Often associated with Indian dill; content is low or absent in the herb (leaves).[20]
Peperomia pellucida PiperaceaeWhole Plant~55%[29]Found in tropical and subtropical regions of the Americas, Africa, and Asia.[6]
Apium nodiflorum ApiaceaeAerial Parts22.5% - 70.8%[9]Fool's watercress, found in Europe. Concentration varies significantly by region.[9]
Piper guineense PiperaceaeLeaves~45%[9]West African pepper.

Biosynthesis of Dillapiole

Dillapiole is a product of the phenylpropanoid pathway, a major metabolic route in plants responsible for synthesizing a wide variety of phenolic compounds from L-phenylalanine.[2][3][30][31][32]

The pathway begins with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid.[3] This is followed by a series of hydroxylation, methylation, and other enzymatic reactions. The specific steps leading to dillapiole have been elucidated, particularly in dill (Anethum graveolens). The key final step involves the methylation of the precursor 6-hydroxymyristicin by a specific O-methyltransferase enzyme, AgOMT1, to yield dillapiole.[26][27][33]

Dillapiole Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_dillapiole Specific Pathway to Dillapiole L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Coniferyl Alcohol Coniferyl Alcohol p-Coumaroyl-CoA->Coniferyl Alcohol Myristicin Myristicin Coniferyl Alcohol->Myristicin Multiple Steps (incl. P450 enzymes) 6-Hydroxymyristicin 6-Hydroxymyristicin Myristicin->6-Hydroxymyristicin P450 (Hydroxylation) Dillapiole Dillapiole 6-Hydroxymyristicin->Dillapiole AgOMT1 (Methylation)

Caption: Putative biosynthetic pathway of dillapiole from L-phenylalanine.

Methodologies for Extraction and Analysis

The extraction and subsequent analysis of dillapiole rely on its physicochemical properties as a volatile and non-water-soluble component of essential oils.

Extraction and Isolation Protocol: Hydrodistillation

Hydrodistillation is the most common and industrially relevant method for extracting essential oils containing dillapiole from plant matrices.[34][35][36][37] This technique is effective for volatile compounds that are immiscible with water.[38][39]

Causality: The principle relies on Dalton's Law of partial pressures. The plant material is heated with water, and the resulting steam reduces the boiling point of the volatile compounds, allowing them to co-distill with the water at a temperature below 100°C, thus preventing thermal degradation.[35]

Step-by-Step Protocol (Adapted from general methods):

  • Preparation of Plant Material: Collect fresh or air-dried aerial parts (leaves and thin stems) of the source plant (e.g., Piper aduncum).[14] Coarsely grind the material to increase the surface area for efficient oil extraction.

  • Apparatus Setup: Assemble a Clevenger-type hydrodistillation apparatus. Place approximately 200-300g of the ground plant material into a 5L round-bottom flask.[36]

  • Distillation: Add distilled water to the flask until the plant material is fully submerged (approximately 2-3L).[36] Add a few boiling chips to ensure smooth boiling.

  • Heating: Heat the flask using a heating mantle. Bring the water to a boil. The steam will pass through the plant material, volatilizing the essential oils.[38]

  • Condensation: The steam-oil vapor mixture travels to the condenser, where it is cooled by circulating cold water. The condensed liquid (hydrosol and essential oil) collects in the separator arm of the Clevenger apparatus.

  • Separation: Due to its lower density and immiscibility, the essential oil will form a distinct layer on top of the aqueous distillate.

  • Collection & Drying: Continue the distillation for 3-4 hours. After cooling, carefully collect the oil layer. Dry the collected oil over anhydrous sodium sulfate to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C.

Analytical Characterization Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying dillapiole within an essential oil matrix.

Causality: GC separates the volatile components of the mixture based on their boiling points and affinity for the stationary phase of the column. The separated components then enter the Mass Spectrometer, which fragments them into a unique mass spectrum ("fingerprint"), allowing for unambiguous identification.

Step-by-Step Protocol (General Parameters):

  • Sample Preparation: Dilute the extracted essential oil (e.g., 1 µL) in a suitable solvent like hexane or ethyl acetate (1 mL).

  • GC System: Utilize a gas chromatograph equipped with a capillary column suitable for essential oil analysis (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: Inject 1 µL of the diluted sample in split mode (e.g., split ratio 1:50). Set the injector temperature to 250°C.

  • Carrier Gas: Use Helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

    • Hold: Maintain 240°C for 5 minutes.

  • MS System:

    • Interface Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify dillapiole by comparing its retention time and mass spectrum with that of a known standard and by matching its spectrum with established libraries (e.g., NIST, Wiley).[5] Quantification is achieved by comparing the peak area with that of a calibration curve generated from a pure dillapiole standard.

Extraction and Analysis Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization Plant Plant Material (e.g., Piper aduncum) Grind Grinding Plant->Grind Distill Hydrodistillation Grind->Distill Separate Phase Separation Distill->Separate Oil Crude Essential Oil Separate->Oil Dilute Dilution in Solvent Oil->Dilute Sample GCMS GC-MS Analysis Dilute->GCMS Data Data Processing (Spectrum & Retention Time) GCMS->Data Result Identification & Quantification of Dillapiole Data->Result

Caption: General workflow for dillapiole extraction and analysis.

Conclusion

Dillapiole is a phenylpropanoid of significant scientific interest, with its primary natural sources being chemotypes of Piper aduncum and Anethum graveolens. The geographical location and specific plant part are critical determinants of its concentration. Standardized protocols for hydrodistillation and GC-MS analysis provide robust and reproducible methods for its extraction and characterization, which are fundamental for further research into its biological activities and potential applications in the pharmaceutical and agricultural sectors.

References

  • Biosynthesis pathway leading to the formation of dillapiole (1) and... - ResearchGate. (n.d.).
  • Piper aduncum - Lucid key. (n.d.).
  • Dillapiole - HerbPedia - Wikidot. (2013, March 4).
  • Piper aduncum L. | Plants of the World Online | Kew Science. (n.d.).
  • Piper aduncum (spiked pepper) | CABI Compendium. (n.d.).
  • Piper aduncum - Global Invasive Species Database. (2005, July 27).
  • Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O-methyltransferase. (n.d.).
  • Constituents of the Essential Oils of Aerial Parts of Dill (Anethum Graveolens L.) Herb. (2000). Oriental Journal of Chemistry, 16(1).
  • Piper aduncum. (n.d.).
  • Anethum graveolens (dill) | CABI Compendium. (n.d.).
  • Chemical composition of the essential oils of Anethum graveolens L. (2015). Bangladesh Journal of Botany, 44(1), 159-161.
  • Chemical variation in Piper aduncum and biological properties of its dillapiole-rich essential oil. (2009). Chemistry & Biodiversity, 6(9), 1427-1436.
  • Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O‐methyltransferase | Request PDF. (2019).
  • Essential Oil Composition of Three Peperomia Species from the Amazon, Brazil. (2008). Natural Product Communications, 3(4).
  • Anethum graveolens (Anet, Dill, Dill-Oil Plant, East Indian Dill, Indian Dill, Meeting-Seed, Sabbath Day Posy). (n.d.). North Carolina Extension Gardener Plant Toolbox.
  • Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole. (2023). Molecules, 28(14), 5433.
  • Characterization of Essential Oil of Dill (Anethum graveolens L.). (1995). Journal of Agricultural and Food Chemistry, 43(8), 2282-2284.
  • Dillapiole - Wikipedia. (n.d.).
  • Essential Oil Extraction through Steam Distillation. (2022, May 4). Distillique.
  • Effects of Piper aduncum (Piperales: Piperaceae) Essential Oil and Its Main Component Dillapiole on Detoxifying Enzymes and Acetylcholinesterase Activity of Amblyomma sculptum (Acari: Ixodidae). (2024). Insects, 15(5), 336.
  • Anethum graveolens - Plant Finder. (n.d.). Missouri Botanical Garden.
  • Dillapiole, Isolated from Peperomia pellucida, Shows Gastroprotector Activity against Ethanol-Induced Gastric Lesions in Wistar Rats. (2014). Molecules, 19(8), 12296-12307.
  • Extraction Methods of Natural Essential Oils. (n.d.). TNAU Agritech Portal.
  • Brief Review on Piper aduncum L., its Bioactive Metabolites and its Potential to Develop Bioproducts. (2021). Brazilian Archives of Biology and Technology, 64.
  • Dill, Anethum graveolens. (n.d.). Wisconsin Horticulture.
  • Antibacterial activity of the Piper aduncum oil and dillapiole, its main constituent, against multidrug-resistant strain. (n.d.).
  • Anethum graveolens - Dill - Useful Tropical Plants. (n.d.).
  • Essential Oils of Anethum graveolens L.: Chemical Composition and Their Antimicrobial Activities at Vegetative, Flowering and Fruiting Stages of Development. (2012). Journal of Essential Oil Bearing Plants, 15(5), 779-787.
  • Analysis of variance for dillapiole content. (n.d.). ResearchGate.
  • Anethum graveolens: An Indian traditional medicinal herb and spice. (2010). Pharmacognosy Reviews, 4(8), 179-184.
  • dillapiol (dill) 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene. (n.d.). The Good Scents Company.
  • Extraction Methods. (n.d.). Eden Botanicals.
  • The Effect of Different Extraction Techniques on the Bioactive Characteristics of Dill (Anethum graveolens) Essential Oil. (2024). Food Science & Nutrition.
  • CHEM253 Exp. 09 Hydrodistillation of Essential Oils. (n.d.). PBworks.
  • Dillapiole | C12H14O4 | CID 10231 - PubChem. (n.d.). National Center for Biotechnology Information.
  • The Effect of Different Extraction Techniques on the Bioactive Characteristics of Dill (Anethum graveolens) Essential Oil. (2024). R Discovery.
  • The Effect of Different Extraction Techniques on the Bioactive Characteristics of Dill (Anethum graveolens) Essential Oil. (2024). Semantic Scholar.
  • Essential Oils from Steam Distillation. (n.d.).
  • equipment to extract the essential oils[26]. (n.d.). Kerala Agricultural University.
  • The phenylpropanoid pathway in Arabidopsis. (2011). The Arabidopsis Book, 9, e0152.
  • Peperomia - Wikipedia. (n.d.).
  • The Phenylpropanoid Pathway in Arabidopsis. (2011). The Arabidopsis Book, 9, e0152.
  • Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants. (2019). Frontiers in Plant Science, 10, 1752.
  • Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. (2024). Frontiers in Plant Science, 15.
  • Peperomia species, cultivars and hybrids. (n.d.). Houseplants.
  • Response of Phenylpropanoid Pathway and the Role of Polyphenols in Plants under Abiotic Stress. (2018). Molecules, 23(10), 2429.

Sources

A Technical Guide to the Biosynthesis of Dillapiol in Plants: From Phenylpropanoid Precursors to a Pharmacologically Significant Volatile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dillapiol, a phenylpropanoid compound, is a characteristic volatile found in several plant species, most notably dill (Anethum graveolens), fennel (Foeniculum vulgare), and various members of the Piperaceae family.[1][2][3] Its biological activities, including anti-inflammatory, insecticidal, and antimicrobial properties, have positioned it as a molecule of significant interest for researchers in drug development and agronomy.[1][4] The presence of a methylenedioxy bridge in its structure is a key feature, which can inhibit insect cytochrome P450 activity, contributing to its insecticidal effects.[5][6] This guide provides an in-depth technical overview of the this compound biosynthetic pathway, synthesizing current knowledge on the precursor molecules, key enzymatic transformations, and the regulatory nuances that govern its production in plants. We will explore the core reactions catalyzed by cytochrome P450 monooxygenases and O-methyltransferases and present validated experimental workflows for the identification and characterization of the genes and enzymes involved.

Foundational Chemistry: The Phenylpropanoid Pathway

The biosynthesis of this compound is deeply rooted in the general phenylpropanoid pathway, a metabolic route that produces a vast array of plant secondary metabolites from the aromatic amino acid phenylalanine.[7] This foundational pathway provides the C6-C3 carbon skeleton that serves as the backbone for this compound and thousands of other critical compounds, including lignins, flavonoids, and stilbenes.[7][8]

The pathway commences with the deamination of L-Phenylalanine to Cinnamic acid , a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL).[7] A series of subsequent hydroxylation and methylation reactions, catalyzed by various enzymes including Cytochrome P450s (P450s) and O-Methyltransferases (OMTs), generates a pool of hydroxycinnamic acids such as p-Coumaric acid, Caffeic acid, and Ferulic acid. These intermediates are then converted to their corresponding CoA esters, which are channeled towards different downstream branches of phenylpropanoid metabolism. The monolignol branch, which produces precursors for lignin, is the specific route that diverges to form the phenylpropene scaffold of this compound.

The Core Biosynthetic Route to this compound

The dedicated pathway to this compound branches off from the monolignol pathway, beginning with the intermediate Coniferyl alcohol . While the complete pathway has been elucidated through a combination of transcriptomics, enzymatic assays, and metabolite analysis, the formation of the critical methylenedioxy bridge remains a key area of investigation, with strong evidence pointing towards the involvement of specific P450 enzymes. The pathway proceeds through several key intermediates, as illustrated below.

Dillapiol_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_dillapiol_pathway This compound-Specific Pathway Phe L-Phenylalanine Coniferyl_Alc Coniferyl Alcohol Phe->Coniferyl_Alc Multiple Steps (PAL, C4H, 4CL, CCR, CAD) Coniferyl_Acetate Coniferyl Acetate Coniferyl_Alc->Coniferyl_Acetate CFAT Eugenol Eugenol Myristicin Myristicin Eugenol->Myristicin Multiple Steps (Hydroxylation, Methylation) Coniferyl_Acetate->Eugenol EGS OH_Myristicin 6-Hydroxymyristicin Myristicin->OH_Myristicin P450 (CYP719A family hypothesized) This compound This compound OH_Myristicin->this compound AgOMT1

Caption: The biosynthetic pathway of this compound from L-Phenylalanine.

The conversion from the general phenylpropanoid pathway to the specific phenylpropene structure involves enzymes such as Coniferyl alcohol acetyltransferase (CFAT) and Eugenol synthase (EGS).[5][6] The pathway then proceeds to myristicin, a key precursor that shares structural similarities with this compound. The two decisive steps that define this compound synthesis are:

  • Formation of the Methylenedioxy Bridge: This is the most complex and defining reaction. It is widely accepted that this step is catalyzed by a cytochrome P450-dependent monooxygenase.[5][6] Specifically, enzymes from the CYP719A subfamily are known to catalyze methylenedioxy bridge formation in the biosynthesis of various alkaloids and lignans.[9][10][11][12] Although the precise P450 enzyme responsible for this conversion in dill has not been definitively isolated, it is hypothesized to be a member of this family that converts a precursor into myristicin.[13]

  • Hydroxylation and Final Methylation: The precursor myristicin undergoes hydroxylation to form 6-hydroxymyristicin .[6][14] This intermediate is the direct substrate for the final step. In dill (Anethum graveolens), a specific S-adenosyl-L-methionine-dependent O-methyltransferase, named AgOMT1 , has been identified and characterized.[6][14] This enzyme regioselectively catalyzes the methylation of the ortho-hydroxy group of 6-hydroxymyristicin to yield this compound.[6][14]

Key Enzyme Families and Their Mechanistic Roles

The synthesis of this compound is critically dependent on the coordinated action of two major enzyme families. Understanding their function is essential for any research or developmental application.

Cytochrome P450 Monooxygenases (CYP719 Family)

Cytochrome P450s are heme-thiolate proteins that catalyze a vast array of oxidative reactions in plant metabolism. The formation of the methylenedioxy bridge from two adjacent hydroxyl and methoxy groups on an aromatic ring is a hallmark of the CYP719 family.[11][15]

  • Mechanism of Action: The proposed mechanism involves the oxidative cyclization of an ortho-hydroxymethoxy-substituted aromatic ring.[11] The P450 enzyme, using molecular oxygen and electrons from a CPR partner, hydroxylates the methyl group of the methoxy moiety. The resulting hydroxymethyl group then spontaneously cyclizes with the adjacent hydroxyl group, eliminating a water molecule to form the stable five-membered methylenedioxy ring. This reaction is integral to the biosynthesis of many bioactive alkaloids and phenylpropanoids.[9][16][17]

O-Methyltransferases (OMTs)

OMTs are responsible for the precise methylation of hydroxyl groups on a wide range of secondary metabolites, using S-adenosyl-L-methionine (SAM) as the methyl donor. This methylation is often the final step in a biosynthetic pathway, modifying the solubility, stability, and biological activity of the compound.

  • AgOMT1 in Dill: The enzyme AgOMT1, identified in Anethum graveolens, demonstrates high substrate preference for 6-hydroxymyristicin, with an apparent Kₘ value of 3.5 μM.[6][14] It is structurally related to other phenylpropene OMTs from the Apiaceae family but has evolved a distinct regioselectivity for the ortho-position, which is crucial for the final synthesis of this compound.[14] In vitro mutagenesis studies have confirmed that substituting just a few amino acid residues can significantly alter the substrate specificity of these enzymes.[6][14]

Enzyme Family Substrate Product Plant Source Reference
P450 (Hypothesized) Cytochrome P450 (CYP719A)Myristicin PrecursorMyristicinAnethum graveolens, Perilla frutescens[13][18]
AgOMT1 O-Methyltransferase6-HydroxymyristicinThis compoundAnethum graveolens[6][14]

Regulation of this compound Biosynthesis

The production of this compound is not static; it is tightly regulated by developmental cues and potentially by environmental factors. In dill, the accumulation of this compound and its isomer apiol is highest in young seedlings, with negligible amounts found in flowering plants or seeds.[6][14] This developmental regulation strongly correlates with the expression levels of the biosynthetic genes, including AgOMT1. This suggests that the pathway is transcriptionally regulated to fulfill specific ecological roles during the vulnerable seedling stage, possibly as a defense against herbivores or pathogens.

Experimental Protocols for Pathway Elucidation

For researchers aiming to study this pathway or discover novel enzymes, a combination of transcriptomics, heterologous protein expression, and analytical chemistry is required. The following protocols provide a robust framework for this discovery process.

Workflow for Enzyme Identification and Characterization

The logical flow for identifying a candidate gene and validating its function involves several integrated steps, from bioinformatics to in vitro biochemistry.

Experimental_Workflow cluster_in_silico In Silico / Bioinformatics cluster_molecular_biology Molecular Biology cluster_biochemistry Biochemistry & Analytics RNA_Seq 1. RNA-Seq Analysis (e.g., high vs. low this compound tissues) Co_Expression 2. Co-expression Analysis (with known pathway genes) RNA_Seq->Co_Expression Candidate_Gene 3. Identify Candidate Genes (e.g., P450s, OMTs) Co_Expression->Candidate_Gene Cloning 4. Clone Candidate cDNA (into expression vector, e.g., pYES-DEST52) Candidate_Gene->Cloning Expression 5. Heterologous Expression (e.g., in S. cerevisiae) Cloning->Expression Microsome_Prep 6. Prepare Microsomes (for P450s) or Soluble Protein Expression->Microsome_Prep Enzyme_Assay 7. In Vitro Enzyme Assay (add substrate, cofactors) Microsome_Prep->Enzyme_Assay GC_MS 8. Product Identification (GC-MS or LC-MS analysis) Enzyme_Assay->GC_MS

Caption: A validated workflow for gene discovery in plant specialized metabolism.

Protocol: Heterologous Expression and In Vitro Assay of AgOMT1

This protocol describes the functional characterization of a candidate OMT, such as AgOMT1.

A. Heterologous Expression in S. cerevisiae

  • Gene Cloning: Amplify the full-length open reading frame of the candidate OMT from plant cDNA using PCR. Clone the insert into a yeast expression vector (e.g., pYES-DEST 52) which allows for galactose-inducible expression.

  • Yeast Transformation: Transform the expression construct into a suitable yeast strain (e.g., WAT11, which co-expresses an Arabidopsis CPR, essential for P450 assays). As a negative control, transform an empty vector into the same strain.

  • Protein Expression: Grow a starter culture in selective media with glucose. Induce protein expression by transferring the cells to a larger culture with selective media containing galactose instead of glucose. Incubate for 24-48 hours at 30°C.

  • Protein Extraction: Harvest the yeast cells by centrifugation. Resuspend the pellet in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT). Lyse the cells using glass beads and vigorous vortexing.

  • Fractionation: Centrifuge the lysate to pellet cell debris. The supernatant contains the soluble protein fraction, including the expressed OMT. For P450s, a further ultracentrifugation step is required to isolate the microsomal fraction.

B. In Vitro Enzyme Assay

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture:

    • 100 µL of crude enzyme extract (supernatant from step A5).

    • 10 µL of substrate (e.g., 1 mM 6-hydroxymyristicin in DMSO).

    • 10 µL of methyl donor (10 mM S-adenosyl-L-methionine in water).

    • Reaction buffer to a final volume of 200 µL.

  • Controls: Prepare two critical controls: a) a reaction using protein extract from the empty vector control yeast, and b) a reaction with the active enzyme but without the substrate.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Extraction: Stop the reaction and extract the products by adding 200 µL of ethyl acetate. Vortex thoroughly and centrifuge. Carefully transfer the upper organic phase to a new tube.

  • Analysis: Evaporate the ethyl acetate under a stream of nitrogen. Re-dissolve the residue in a small volume of hexane or ethyl acetate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

C. Product Validation

  • GC-MS Analysis: Inject the sample onto a GC-MS system.

  • Identification: A successful reaction is confirmed if a new peak appears in the chromatogram of the active enzyme reaction that is absent in the controls.

  • Confirmation: The identity of the product (this compound) is confirmed by comparing its retention time and mass spectrum to that of an authentic chemical standard.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a prime example of chemical diversification within the plant phenylpropanoid network. While the final methylation step catalyzed by AgOMT1 in dill is well-characterized, significant questions remain. The definitive identification of the P450 enzyme(s) responsible for forming the myristicin precursor and its subsequent hydroxylation in dill and other this compound-producing species is a critical gap in our knowledge.

Future research should focus on:

  • Functional Genomics: Using the co-expression and workflow models described herein to screen the transcriptomes of this compound-rich tissues for candidate CYP719A genes.

  • Synthetic Biology: Reconstituting the entire this compound pathway in a microbial host like S. cerevisiae or E. coli. This would not only confirm the function of all pathway genes but also create a sustainable platform for the production of this compound for pharmaceutical and agricultural applications.

  • Regulatory Networks: Investigating the transcription factors and signaling pathways that control the developmental and tissue-specific expression of this compound biosynthetic genes.

Elucidating these remaining aspects will provide a complete molecular picture of how plants produce this valuable compound and will empower the development of novel biotechnological applications.

References

  • ResearchGate. (n.d.). Biosynthesis pathway leading to the formation of dillapiole (1) and... ResearchGate.
  • Mishra, B. P., et al. (2020). Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O-methyltransferase. PubMed.
  • ResearchGate. (2020). Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O‐methyltransferase | Request PDF. ResearchGate.
  • ResearchGate. (n.d.). Putative biosynthetic pathway of phenylpropene (PP)-type oils in... ResearchGate.
  • Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda.
  • Sun, G., et al. (2020). Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis. PubMed.
  • ResearchGate. (2020). Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis. ResearchGate.
  • ResearchGate. (n.d.). Possible metabolic pathways of dillapiole (dA) and safrole (S) by C.... ResearchGate.
  • ResearchGate. (n.d.). Mode-of-action and evolution of methylenedioxy bridge forming P450s in plant specialized metabolism | Request PDF. ResearchGate.
  • ResearchGate. (2011). Characterization of two methylenedioxy bridge-forming cytochrome P450-dependent enzymes of alkaloid formation in the Mexican prickly poppy Argemone mexicana. ResearchGate.
  • The Good Scents Company. (n.d.). This compound (dill) 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene. The Good Scents Company.
  • ResearchGate. (n.d.). The phenylpropanoid biosynthesis pathway. ResearchGate.
  • ResearchGate. (n.d.). Chemical synthesis of apiole and its derivatives (a AP-02 and b AP-04). ResearchGate.
  • SciSpace. (2020). (PDF) Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis. SciSpace.
  • Schepetkin, I. A., et al. (2023). Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole. MDPI.
  • Ikezawa, N., et al. (2009). CYP719A subfamily of cytochrome P450 oxygenases and isoquinoline alkaloid biosynthesis in Eschscholzia californica. PubMed.
  • Wikipedia. (n.d.). Phenylpropanoid. Wikipedia.
  • Chalmers University of Technology. (n.d.). Structure-function analysis of CYP719As involved in methylenedioxy bridge-formation in the biosynthesis of benzylisoquinoline alkaloids and its. research.chalmers.se.
  • ResearchGate. (2023). (PDF) Structure-function analysis of CYP719As involved in methylenedioxy bridge-formation in the biosynthesis of benzylisoquinoline alkaloids and its de novo production. ResearchGate.
  • Ikezawa, N., et al. (2003). Molecular cloning and characterization of CYP719, a methylenedioxy bridge-forming enzyme that belongs to a novel P450 family, from cultured Coptis japonica cells. PubMed.
  • Thompson, M. P., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. PMC - NIH.
  • MDPI. (n.d.). Application Progress of Immobilized Enzymes in the Catalytic Synthesis of 1,3-Dioleoyl-2-palmitoyltriglyceride Structured Lipids. MDPI.
  • Agriculture Association of Textile Chemical and Critical Reviews Journal. (2025). dillapiole. aatccrj.com.
  • de C. Souza, K. C., et al. (2012). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. PubMed.
  • Vogt, F., et al. (2021). Piper nigrum CYP719A37 Catalyzes the Decisive Methylenedioxy Bridge Formation in Piperine Biosynthesis. PMC - NIH.
  • Sun, C., et al. (2022). The Flavonoid Biosynthesis and Regulation in Brassica napus: A Review. MDPI.

Sources

A Technical Guide to the Chemical Structure and Properties of Dillapiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dillapiol is a naturally occurring phenylpropanoid of significant interest in the fields of agrochemicals and pharmacology. Characterized by a benzodioxole core with two methoxy substituents and an allyl side chain, it is an isomer of the more commonly known apiole.[1] Primarily sourced from the essential oils of plants like dill (Anethum graveolens) and various Piper species, this compound is most notable for its potent synergistic activity with insecticides, a function attributed to its inhibition of cytochrome P450 enzymes in insects.[1][2][3] Beyond its agrochemical applications, it exhibits a range of biological activities, including moderate anti-inflammatory, antimicrobial, and gastroprotective properties.[4][5] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, methods of isolation and synthesis, mechanisms of biological action, and toxicological profile, intended for researchers and professionals in drug development and applied chemistry.

Chemical Identity and Structure

Nomenclature and Identifiers

The unique arrangement of functional groups on the benzene ring defines this compound's chemical identity and distinguishes it from its isomers. Accurate identification is critical for regulatory compliance and scientific communication.

IdentifierValue
IUPAC Name 4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole[1][6]
Synonyms 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene, 6-Allyl-4,5-dimethoxybenzo[d][6][7]dioxole[1][6]
CAS Number 484-31-1[6][7][8]
Molecular Formula C₁₂H₁₄O₄[6][7][8][9][10]
Molecular Weight 222.24 g/mol [6][8][10]
Chemical Class Phenylpropanoid, Benzodioxole[11][12]
Core Chemical Structure

This compound is a substituted benzene derivative. Its structure is comprised of:

  • A benzodioxole moiety, which is a benzene ring fused to a five-membered 1,3-dioxole ring. This methylenedioxyphenyl group is crucial for its primary biological activity as a P450 inhibitor.[2]

  • Two methoxy groups (-OCH₃) at positions 4 and 5 of the benzodioxole ring system.

  • An allyl group (-CH₂-CH=CH₂) at position 6.

The positioning of these groups, particularly the methoxy groups, differentiates this compound from its structural isomer, apiole (parsley apiole), where the methoxy groups are at different positions on the benzene ring.[1]

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in biological systems and inform methodologies for its extraction, purification, and formulation.

Physical Properties

This compound is a viscous liquid or low-melting solid at room temperature, with limited water solubility, characteristic of many essential oil components.[8][13]

PropertyValueSource
Appearance Viscous, almost colorless liquid or solid[8][13][14]
Melting Point 28 - 29.5 °C[6][9][13][14]
Boiling Point 285 - 292 °C (at 760 mm Hg)[6][8][9][13][14]
Density ~1.163 g/mL (at 20 °C)[8][9][10]
Solubility Soluble in alcohol and oils; practically insoluble in water[8][13]
Refractive Index n20/D ~1.533[9][13]
Spectroscopic Profile

Structural elucidation and quantification of this compound are routinely performed using standard spectroscopic techniques. While specific spectral data can vary slightly with the solvent and instrument used, the expected profile is as follows:

TechniqueExpected Key Signals
¹H NMR Signals corresponding to aromatic protons, allyl group protons (with characteristic splitting patterns for vinyl and allylic protons), two distinct methoxy group singlets, and a singlet for the methylenedioxy protons.
¹³C NMR Resonances for twelve distinct carbons, including aromatic carbons (both substituted and unsubstituted), carbons of the allyl side chain, two methoxy carbons, and the methylenedioxy carbon.
IR Spectroscopy Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and vinyl), and strong C-O stretching from the ether and dioxole functionalities.
Mass Spectrometry A molecular ion peak [M]⁺ corresponding to its molecular weight (m/z 222), along with characteristic fragmentation patterns resulting from the loss of the allyl group or methoxy groups.

Occurrence, Isolation, and Synthesis

Natural Sources and Isolation

This compound is a constituent of the essential oils of several plant species, most notably from the Apiaceae and Piperaceae families.[5][15] Key sources include:

  • Dill (Anethum graveolens and Anethum sowa)[14]

  • Piper aduncum (Spiked Pepper), often containing very high concentrations[5][11][16]

  • Fennel (Foeniculum vulgare) root[8][13]

  • Parsley (Petroselinum crispum)[17]

  • Perilla frutescens[6]

This protocol describes a standard laboratory procedure for the extraction of essential oil and subsequent purification of this compound.

  • Material Preparation : Air-dry fresh leaves of Piper aduncum in the shade for 5-7 days to reduce moisture content.

  • Steam Distillation : Subject the dried, crushed leaves to steam distillation for 3-4 hours. The steam and volatilized oil are condensed and collected. The oil, being less dense than water, will form a layer on top.

  • Oil Separation : Separate the essential oil from the aqueous distillate using a separatory funnel. Dry the collected oil over anhydrous sodium sulfate to remove residual water.

  • Chromatographic Purification :

    • Rationale : Column chromatography is employed to separate this compound from other components of the essential oil based on polarity.

    • Procedure : Pack a glass column with silica gel (60-120 mesh) slurried in hexane. Load the crude essential oil onto the column.

    • Elution : Begin elution with pure hexane and gradually increase the solvent polarity by adding ethyl acetate. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Identification : Combine fractions containing the compound with the expected Rf value for this compound.

  • Solvent Evaporation and Verification : Remove the solvent from the combined fractions using a rotary evaporator to yield purified this compound. Confirm the identity and purity of the isolated compound using spectroscopic methods (NMR, GC-MS).[5][18]

Biosynthesis

The biosynthesis of this compound in plants like dill has been elucidated and diverges from the canonical lignin pathway.[19] The key final step involves the regioselective methylation of an ortho-hydroxyl group on a precursor molecule.

Biosynthesis_Pathway P Phenylpropanoid Precursors H 6-Hydroxymyristicin P->H Multiple Enzymatic Steps (incl. P450 hydroxylation) E AgOMT1 (O-methyltransferase) H->E D Dillapiole E->D Methylation (SAM as methyl donor)

Figure 2: Simplified Biosynthetic Pathway of this compound.

The critical enzyme, S-adenosyl-L-methionine-dependent O-methyltransferase 1 (AgOMT1), catalyzes the conversion of 6-hydroxymyristicin to this compound.[20][21] This enzyme exhibits high substrate specificity, which ensures the correct formation of the final product.[20]

Chemical Synthesis

Several synthetic routes to this compound have been developed, often starting from commercially available precursors like sesamol or gallacetophenone.[22][23][24] A representative strategy starting from sesamol (a natural component of sesame oil) demonstrates the stepwise construction of the molecule.

Synthesis_Workflow A Sesamol (Starting Material) B Protection of Phenolic -OH A->B MOM-Cl C Introduction of Formyl Group (C4) B->C 1. n-BuLi 2. DMF D Baeyer-Villiger Oxidation & Hydrolysis C->D MCPBA E Double Methylation D->E CH₃I, K₂CO₃ F Allylation E->F Allyl Bromide G This compound (Final Product) F->G Deprotection

Figure 3: Key Steps in a Chemical Synthesis Route to this compound from Sesamol.

This synthetic approach allows for the introduction of substituents in a controlled manner and is also adaptable for creating structural analogues for structure-activity relationship (SAR) studies.[23][24]

Biological Activity and Mechanism of Action

Insecticidal Synergism

The most well-documented and commercially relevant activity of this compound is its role as an insecticide synergist.[23] It significantly enhances the efficacy of various insecticides, particularly pyrethrins and synthetic pyrethroids.[1][15]

  • Mechanism of Action : The synergistic effect arises from the inhibition of cytochrome P450-dependent monooxygenases (MFOs or P450s) in insects.[1][2] These enzymes are a primary defense mechanism for insects, detoxifying xenobiotics like insecticides. The methylenedioxyphenyl group of this compound binds to the heme group of the P450 enzyme, forming a stable but inactive complex.[2] This prevents the enzyme from metabolizing the insecticide, leading to a higher effective concentration of the toxin within the insect and overcoming certain forms of metabolic resistance.[3]

  • Quantitative Effect : The potency of this synergy is often expressed as a Synergism Factor (SF). Studies on the fall armyworm (Spodoptera frugiperda) have demonstrated strong synergistic effects when this compound is combined with other natural compounds or insecticides.[16][25]

Combination (vs. S. frugiperda)Reported LD₅₀ (ppm)Synergism Factor (SF)
This compound alone0.35-
This compound + β-caryophyllene0.03High
This compound + Methyl eugenol0.05High
This compound + α-humulene0.05High
This compound + Myristicin-5.4

(Data sourced from Fazolin et al., 2023)[16]

Anti-inflammatory Properties

This compound exhibits moderate anti-inflammatory activity, which has been validated in in vivo models.[5][18][26][27]

  • Mechanism of Action : The anti-inflammatory effect appears to be mediated, at least in part, by the modulation of neutrophil activity.[4] Studies have shown that this compound can inhibit intracellular calcium mobilization ([Ca²⁺]i) in activated human neutrophils.[4] Since calcium signaling is essential for neutrophil functions like chemotaxis and degranulation, its inhibition leads to a dampened inflammatory response. Further studies suggest it may also modulate the expression of COX-2, an enzyme involved in prostaglandin synthesis.[17]

  • In Vivo Evidence : In the carrageenan-induced rat paw edema model, both this compound and its reduced analogue, di-hydrodillapiole, significantly inhibited swelling, demonstrating their anti-phlogistic properties.[5][18][26]

Other Pharmacological Activities
  • Antimicrobial and Antifungal : In vitro studies have shown modest activity against various pathogens, including E. coli and Candida species.[17] This suggests potential as a natural preservative or a lead for antimicrobial drug discovery.

  • Gastroprotective Activity : this compound has been shown to protect against ethanol-induced gastric lesions in animal models, indicating a potential therapeutic application in gastroenterology.[4]

  • Antileishmanial and Analgesic : Preliminary research has also pointed to activity against Leishmania species and an analgesic effect, broadening its therapeutic potential.[5][11]

Toxicology and Safety Profile

While this compound has promising applications, its safety profile requires careful consideration, particularly for applications in food and medicine.

  • Mammalian Toxicity : High doses of this compound can be toxic.[9] Studies in mice using a semi-synthetic derivative, dillapiole n-butyl ether, revealed structural changes in the liver, kidneys, and heart at high concentrations.[28] Genotoxic and mutagenic effects were also observed at the highest tested doses (150 and 328 mg/kg).[28] However, studies on natural this compound did not find evidence of carcinogenicity in mice.[1]

  • Enzyme Inhibition : Similar to its effect in insects, this compound can inhibit mammalian cytochrome P450 enzymes.[17] This can lead to drug-herb interactions, altering the metabolism and clearance of co-administered pharmaceuticals. This property necessitates caution when considering its use in supplements or therapeutic agents.

Applications in Research and Development

This compound serves as a valuable molecule for both basic and applied research.

  • Agrochemicals : It is a key candidate for developing new, more eco-friendly pest control formulations. Its synergistic properties can reduce the required amount of synthetic insecticides, lowering environmental impact and potentially delaying the onset of resistance.[15]

  • Drug Discovery : The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Its demonstrated anti-inflammatory activity makes it a valuable prototype for designing new anti-inflammatory drugs with potentially novel mechanisms of action.[18][26] Further modification of its structure could lead to analogues with enhanced potency and improved safety profiles.[5][11]

References

  • This compound | C12H14O4 | CID 10231 - PubChem.
  • DILLAPIOLE - ChemBK. ChemBK. [Link]
  • Dillapiole - bionity.com. bionity.com. [Link]
  • Dillapiole - Wikipedia. Wikipedia. [Link]
  • Biosynthesis pathway leading to the formation of dillapiole (1) and apiole (2).
  • Showing Compound this compound (FDB002649) - FooDB. FooDB. [Link]
  • Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda. [Link]
  • Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm.
  • Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O-methyltransferase.
  • Synthesis of Dill-Apiole and 1,2,3,4-Tetramethoxy-Allylbenzene. Erowid. [Link]
  • New Syntheses of this compound and its 4-Methylthio Analog. Erowid. [Link]
  • This compound Derivatives as Synergists: Structure–Activity Relationship Analysis.
  • Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O‐methyltransferase.
  • Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm (PDF).
  • Synergistic potential of dillapiole-rich essential oil with synthetic pyrethroid insecticides against fall armyworm. SciELO. [Link]
  • Synergistic potential of dillapiole-rich essential oil with synthetic pyrethroid insecticides against fall armyworm.
  • This compound (dill) 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene. The Good Scents Company. [Link]
  • Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole. MDPI. [Link]
  • The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Taylor & Francis Online. [Link]
  • The anti-inflammatory activity of dillapiole and some semisynthetic analogues.
  • The anti-inflammatory activity of dillapiole and some semisynthetic analogues.
  • New Syntheses of this compound [4,5-Dimethoxy-6-(2-propenyl)-1,3-benzodioxole], Its 4-Methylthio and Other Analogues.
  • Histopathological, cytotoxicological, and genotoxic effects of the semi-synthetic compound dillapiole n-butyl ether in Balb/C mice.
  • Dillapiole (1) and its structural analogues.
  • CAS No : 484-31-1 | Chemical Name : this compound.
  • Insecticidal activity of Piper aduncum oil: variation in dillapiole content and chemical and toxicological stability during storage. SciELO. [Link]
  • The toxicity of dillapiole relative to the other tested compounds against the third-instar larvae of S. frugiperda.

Sources

dillapiol isomers and their structural differences

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Dillapiol and Its Isomers: Structure, Differentiation, and Biological Significance

Authored by a Senior Application Scientist

Abstract

The phenylpropenes this compound and apiol, along with their related isomers, represent a class of naturally occurring bioactive compounds with significant pharmacological and toxicological profiles. Despite sharing the same molecular formula (C₁₂H₁₄O₄), their structural variations—specifically the substitution patterns on the benzene ring—give rise to distinct biological activities. This technical guide provides a comprehensive examination of the structural differences between this compound and its primary isomer, apiol. It details methodologies for their extraction, purification, and analytical differentiation, and offers a comparative analysis of their biological effects, underpinned by structure-activity relationship insights. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of these compounds.

Introduction: The Phenylpropene Family of Isomers

This compound and apiol are substituted allylbenzenes, a class of organic compounds characterized by a benzene ring attached to a propenyl group. They are prominent constituents of the essential oils of several plant species, notably from the Apiaceae family (e.g., parsley, dill) and Piperaceae family (e.g., Piper aduncum).

The core scientific interest in these molecules stems from their isomeric nature. Positional isomers, such as this compound and apiol, possess the same atoms and functional groups but differ in their arrangement on the aromatic ring. This subtle distinction is not merely academic; it profoundly influences their stereochemistry, reactivity, and, most importantly, their interaction with biological systems. Understanding these structural nuances is therefore critical for harnessing their therapeutic potential while mitigating toxicological risks.

The Core Directive: Structural Elucidation of this compound and Apiol

The fundamental difference between this compound and apiol lies in the placement of two methoxy (-OCH₃) groups and one allyl (–CH₂–CH=CH₂) group around a methylenedioxybenzene core.

This compound (Dill Apiol)

This compound is primarily extracted from dill weed and fennel root.[1] Its formal IUPAC name is 4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole .[2][3] In this structure, the two methoxy groups are positioned adjacent to each other at the C4 and C5 positions of the benzodioxole ring system.

  • Molecular Formula: C₁₂H₁₄O₄[2]

  • Molar Mass: 222.24 g/mol [1]

  • Key Structural Feature: Vicinal (adjacent) dimethoxy substitution.

Caption: Chemical structure of this compound.

Apiol (Parsley Apiol)

Apiol, as its common name suggests, is abundant in the essential oil of parsley (Petroselinum crispum) and celery leaf.[4][5] Its IUPAC name is 4,7-dimethoxy-5-(prop-2-en-1-yl)-1,3-benzodioxole .[4][6] The critical distinction from this compound is the location of the methoxy groups at the C4 and C7 positions, placing them on opposite sides of the allyl substituent.

  • Molecular Formula: C₁₂H₁₄O₄[4][7]

  • Molar Mass: 222.24 g/mol [6]

  • Key Structural Feature: Methoxy groups are not adjacent.

Caption: Chemical structure of Apiol.

Comparative Summary

The structural isomerism is clearly defined by the substituent positions on the benzodioxole ring.

PropertyThis compoundApiol (Parsley Apiol)
IUPAC Name 4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole[3]4,7-dimethoxy-5-(prop-2-en-1-yl)-1,3-benzodioxole[6]
Molecular Formula C₁₂H₁₄O₄[3]C₁₂H₁₄O₄[8]
Molar Mass 222.24 g/mol [1]222.24 g/mol [6]
CAS Number 484-31-1[1]523-80-8[4]
Key Structural Difference Methoxy groups at C4, C5 (adjacent)Methoxy groups at C4, C7 (non-adjacent)

Isolation and Analytical Differentiation Protocols

The accurate study of this compound or apiol requires their isolation from natural sources and unambiguous structural confirmation. The choice of protocol is dictated by the need to separate volatile compounds with very similar physical properties.

Experimental Workflow: From Plant Material to Pure Isomer

Extraction_Purification_Workflow cluster_extraction Part 1: Extraction cluster_purification Part 2: Purification cluster_analysis Part 3: Analysis & Identification Plant Dried Plant Material (e.g., Dill Seed, Parsley Leaf) Grind Grinding / Maceration Plant->Grind Distill Hydrodistillation or Steam Distillation Grind->Distill Oil Crude Essential Oil Distill->Oil Separation of organic phase Column Silica Gel Column Chromatography Oil->Column Fraction Fraction Collection (Monitoring by TLC) Column->Fraction Elution with Hexane: Ethyl Acetate gradient Solvent Solvent Evaporation (Rotary Evaporator) Fraction->Solvent Pure Purified Isomer (this compound or Apiol) Solvent->Pure GCMS GC-MS Analysis Pure->GCMS Purity & Mass NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR Structural Confirmation

Caption: Workflow for isomer extraction and analysis.

Step-by-Step Methodologies

Protocol 1: Extraction via Hydrodistillation

  • Preparation: Weigh 200 g of dried and coarsely ground plant material (e.g., dill seeds for this compound, parsley seeds for apiol).

  • Apparatus: Place the material in a 2 L round-bottom flask and add 1 L of deionized water. Set up a Clevenger-type apparatus for distillation.

  • Distillation: Heat the flask to boiling and maintain a steady distillation rate for 3-4 hours. The steam carries the volatile essential oils.

  • Collection: The distillate condenses and collects in the Clevenger arm. The less dense essential oil will form a layer on top of the aqueous phase.

  • Separation: Carefully collect the oil layer. Dry the crude oil over anhydrous sodium sulfate to remove residual water. Store at 4°C in a sealed, dark vial.

    • Causality: This method is effective because phenylpropenes are volatile and co-distill with steam at a temperature below their decomposition point. The Clevenger apparatus provides a continuous separation of the immiscible oil.

Protocol 2: Purification by Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (e.g., 50 cm length, 3 cm diameter).

  • Sample Loading: Dissolve 1 g of the crude essential oil in a minimal volume of n-hexane and load it onto the top of the silica column.

  • Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 99:1, 98:2, 95:5 v/v hexane:ethyl acetate).

  • Fraction Collection: Collect fractions (e.g., 10 mL each) and monitor the separation using Thin-Layer Chromatography (TLC) with the same solvent system.

  • Pooling and Evaporation: Combine the fractions containing the pure target compound (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

    • Self-Validation: The purity of the fractions must be continuously checked by TLC. A single spot on the TLC plate under various solvent systems is a strong indicator of a pure compound, which is then definitively confirmed by analytical techniques.

Analytical Characterization for Isomer Differentiation

Simple physical properties are insufficient to distinguish between this compound and apiol. Advanced spectroscopic methods are required.

Analytical TechniqueRole in Isomer Differentiation
GC-MS Separates isomers based on slight differences in polarity and boiling point, resulting in distinct retention times. Both will show an identical molecular ion peak (m/z = 222), but their fragmentation patterns may differ slightly.
¹H NMR Provides the most definitive evidence. The number and splitting patterns of the aromatic protons are different. Apiol will show a single aromatic proton, while this compound will show two. The chemical shifts of the methoxy groups will also be distinct due to their different electronic environments.
¹³C NMR Complements ¹H NMR by showing the number of unique carbon atoms. The chemical shifts of the aromatic carbons, particularly those bonded to the methoxy groups, will differ significantly between the two isomers, confirming the substitution pattern.

Comparative Biological Activity and Toxicological Profile

The structural variance between this compound and apiol directly translates to different pharmacological targets and safety profiles.

Structure-Activity Relationship Insights

The positioning of the methoxy groups is the primary driver of differential activity. This arrangement alters the molecule's overall polarity, steric hindrance, and electronic distribution, which in turn governs how it fits into the active site of enzymes or receptors.

  • This compound's adjacent methoxy groups may create a specific electronic and steric conformation that favors binding to the active site of cytochrome P450 3A4 (CYP3A4).[2]

  • Apiol's more separated methoxy groups result in a different molecular shape and dipole moment, leading to a preferential interaction with the CYP1A subfamily of enzymes.[9]

Summary of Biological and Toxicological Data
FeatureThis compoundApiol (Parsley Apiol)
Primary Pharmacological Activities - Potent inhibitor of CYP3A4[2]- Anti-inflammatory[10][11]- Antifungal & Antibacterial[12][13]- Insecticidal synergist[1][14]- Historically used as an abortifacient and emmenagogue[4][15]- Spasmolytic[16]- Diuretic[5][17]- Inhibitor of CYP1A1 and CYP1A2[9]- Antibacterial[18]
Mechanism of Action (Example) Inhibition of CYP450 enzymes, potentially modulating drug metabolism.[2] Anti-inflammatory effects linked to modulation of COX-2 expression.[11]Mixed-type inhibition of CYP1A enzymes, which can affect the metabolism of xenobiotics.[9] Uterotonic effects are likely responsible for its historical use in menstrual disorders.[15]
Toxicological Profile Generally considered to have low toxicity.[10] No carcinogenicity was detected in mice.[1]Can cause severe liver and kidney damage in high doses.[4][16] Its use as an abortifacient has been linked to fatalities.[4]

Conclusion

This compound and apiol are prime examples of how subtle changes in molecular architecture can lead to divergent biological functions. This compound is defined by its 4,5-dimethoxy substitution, while apiol is characterized by a 4,7-dimethoxy pattern. This seemingly minor positional shift is sufficient to alter their primary enzyme targets (CYP3A4 vs. CYP1A), resulting in distinct pharmacological profiles and significantly different levels of toxicity. For researchers in drug discovery and natural product chemistry, a rigorous approach combining precise extraction, chromatographic purification, and definitive spectroscopic analysis (especially NMR) is paramount. This ensures that any downstream biological investigation is based on an unambiguously identified and pure isomeric compound, upholding the integrity and reproducibility of the scientific findings.

References

  • Dillapiole - HerbPedia - Wikidot. (2013-03-04).
  • Apiole - Wikipedia.
  • Showing Compound Apiole (FDB011929) - FooDB. (2010-04-08).
  • Apiol - the NIST WebBook.
  • Phytochemicals in Food – Uses, Benefits & Food Sources | Ask Ayurveda. (2026-01-09).
  • Apiol. - Henriette's Herbal Homepage.
  • Apiole (Parsley). DrugFuture.
  • Showing Compound this compound (FDB002649) - FooDB. (2010-04-08).
  • This compound | C12H14O4 | CID 10231 - PubChem - NIH.
  • The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Taylor & Francis Online.
  • apiole (parsley) 1,3-benzodioxole, 4,7-dimethoxy-5-(2-propenyl). The Good Scents Company.
  • Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole. MDPI. (2023-07-14).
  • Apiole | C12H14O4 | CID 10659 - PubChem - NIH.
  • Dillapiole - Wikipedia.
  • Dillapiole and its antifungal and herbicidal activities. Taylor & Francis Online.
  • Phytochemicals in Food - Dillapiole - Ask Ayurveda. (2026-01-09).
  • Apiole, an important constituent of parsley, is a mixed-type inhibitor of the CYP1A subfamily. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. (2024-08-16).
  • Apiol – Knowledge and References - Taylor & Francis.
  • This compound (dill) 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene. The Good Scents Company.
  • Phytochemicals in Food - Dillapiole - Ask Ayurveda. (2026-01-09).
  • Antifungal Action of the Dillapiole-rich Oil of Piper aduncum against Dermatomycoses Caused by Filamentous Fungi. Journal of Advances in Medicine and Medical Research. (2016-05-21).
  • Apiol - Altmeyers Encyclopedia - Department Phytotherapy. (2020-10-29).
  • DILLAPIOLE - ChemBK. (2024-04-09).
  • Parsley (Petroselinum crispum): chemical composition and antibacterial activity of essential oil from organic against foodborne pathogens.
  • Structures of identified compounds in the essential oil.ResearchGate.

Sources

A Spectroscopic Guide to Dillapiol: Unveiling Molecular Structure Through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dillapiol (4,5-dimethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole), a phenylpropanoid found in various essential oils, most notably from dill (Anethum graveolens) and fennel (Foeniculum vulgare), has garnered significant interest in the pharmaceutical and agricultural sectors for its synergistic effects with insecticides and other biological activities.[1][2] A thorough understanding of its molecular structure is paramount for its application and for the development of novel derivatives. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the experimental protocols, data interpretation, and the causal relationships between the molecular structure of this compound and its spectral characteristics.

Introduction: The Molecular Profile of this compound

This compound is a substituted benzodioxole, a class of organic compounds characterized by a benzene ring fused to a dioxole ring.[3] Its chemical formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol .[3] The structural uniqueness of this compound, featuring a methylenedioxy bridge, two methoxy groups, and an allyl side chain on the benzene ring, gives rise to a distinct spectroscopic fingerprint. This guide will dissect this fingerprint, providing the foundational knowledge for its unequivocal identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following protocol outlines a standard procedure for obtaining high-quality NMR spectra of this compound. The choice of a high-field spectrometer is crucial for achieving the necessary resolution to resolve complex splitting patterns.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of purified this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its excellent solubilizing properties for moderately polar organic compounds and its well-characterized residual solvent peak.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. A spectral width of 200-220 ppm is standard.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a wealth of information regarding the different types of protons and their neighboring environments.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~6.3s1HAr-H
~5.9m1H-CH=CH₂
~5.9s2H-O-CH₂-O-
~5.1d1H-CH=CH ₂ (cis)
~5.0d1H-CH=CH ₂ (trans)
~3.9s3H-OCH₃
~3.8s3H-OCH₃
~3.3d2HAr-CH₂-

Interpretation:

The ¹H NMR spectrum clearly corroborates the proposed structure of this compound. The single aromatic proton appears as a singlet at approximately 6.3 ppm, indicating no adjacent protons on the benzene ring. The characteristic signals of the allyl group are observed between 5.0 and 5.9 ppm. The methylene protons of the methylenedioxy group resonate as a sharp singlet around 5.9 ppm. The two distinct methoxy groups give rise to two singlets at approximately 3.9 and 3.8 ppm. The methylene protons of the allyl group adjacent to the aromatic ring appear as a doublet around 3.3 ppm.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments in the this compound molecule.

Chemical Shift (δ) (ppm)Carbon Assignment
~148C-O
~143C-O
~138C-Ar
~137-C H=CH₂
~134C-Ar
~116-CH=C H₂
~112C-Ar
~109C-Ar (CH)
~101-O-C H₂-O-
~61-OCH₃
~57-OCH₃
~34Ar-C H₂-

Interpretation:

The ¹³C NMR spectrum displays 12 distinct signals, corresponding to the 12 carbon atoms in this compound, confirming the asymmetry of the molecule. The downfield signals above 100 ppm are characteristic of the aromatic and olefinic carbons. The signal for the methylenedioxy carbon appears at approximately 101 ppm. The two methoxy carbons are observed at around 61 and 57 ppm, and the aliphatic methylene carbon of the allyl group is found at approximately 34 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient and rapid method for obtaining the IR spectrum of liquid or solid samples with minimal sample preparation.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of purified this compound (either as a liquid or a solid) directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

  • The instrument's software will automatically subtract the background spectrum from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3080Medium=C-H stretchAlkene
~2980-2850MediumC-H stretch (aliphatic)Alkyl, Methoxy
~1640MediumC=C stretchAlkene
~1610, 1500, 1480StrongC=C stretch (in-ring)Aromatic
~1460, 1370MediumC-H bendAlkyl
~1250, 1040StrongC-O stretchEther (Methoxy, Dioxole)
~990, 915Strong=C-H bend (out-of-plane)Alkene

Interpretation:

The IR spectrum of this compound provides clear evidence for its key functional groups.[4] The presence of the allyl group is confirmed by the =C-H stretching vibration at ~3080 cm⁻¹, the C=C stretching at ~1640 cm⁻¹, and the strong out-of-plane =C-H bending bands at ~990 and 915 cm⁻¹.[4] The aromatic ring is identified by the C=C in-ring stretching vibrations. The strong absorptions in the 1250-1040 cm⁻¹ region are characteristic of the C-O stretching of the ether linkages in the methoxy and methylenedioxy groups. The C-H stretching of the aliphatic and methoxy groups is observed in the 2980-2850 cm⁻¹ range.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for the analysis of volatile and semi-volatile compounds like this compound, providing both separation and mass analysis.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).

Data Acquisition:

  • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). The oven temperature program should be optimized to achieve good separation of this compound from any impurities. A typical program might start at 60-80°C, hold for a few minutes, and then ramp up to 250-280°C.

  • MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from approximately m/z 40 to 400.

Mass Spectral Data and Interpretation

The mass spectrum of this compound shows a distinct molecular ion peak and a characteristic fragmentation pattern.

m/zRelative IntensityAssignment
222HighMolecular Ion [M]⁺
207Moderate[M - CH₃]⁺
195Low[M - C₂H₃]⁺
177High[M - CH₂CH=CH₂]⁺ or [M - C₃H₅]⁺

Interpretation:

The mass spectrum of this compound exhibits a prominent molecular ion peak at m/z 222, which corresponds to its molecular weight.[5] A significant fragment is observed at m/z 177, resulting from the loss of the allyl group (C₃H₅). Another notable fragment at m/z 207 is due to the loss of a methyl radical (CH₃) from one of the methoxy groups. These fragmentation patterns are consistent with the structure of this compound and provide strong confirmatory evidence.

Visualizing the Molecular Structure and Spectroscopic Logic

To aid in the conceptualization of the this compound structure and the relationship between its components and the spectroscopic data, the following diagrams are provided.

Figure 1: 2D Chemical Structure of this compound.

Spectroscopic_Workflow cluster_Sample This compound Sample cluster_Techniques Spectroscopic Techniques cluster_Data Data Analysis cluster_Structure Structural Elucidation Sample Purified this compound NMR NMR (¹H & ¹³C) Sample->NMR IR FT-IR (ATR) Sample->IR MS GC-MS (EI) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data m/z Values Fragmentation MS->MS_Data Structure Confirmed Structure of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Figure 2: Workflow for the Spectroscopic Analysis of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust and unequivocal method for the structural elucidation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed carbon-hydrogen framework revealed by NMR, to the identification of functional groups by IR, and the confirmation of molecular weight and fragmentation pathways by MS. The data and protocols presented in this guide serve as a comprehensive resource for scientists and researchers, enabling the confident identification and characterization of this compound in various applications. The self-validating nature of these combined spectroscopic techniques ensures a high degree of confidence in the assigned structure, a critical aspect of scientific integrity in drug development and natural product chemistry.

References

  • PubChem. This compound.
  • ResearchGate. Positions of characteristic peaks in the FTIR spectra of this compound,... [Link]
  • LookChem. DILLAPIOLE 484-31-1 wiki. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037). [Link]
  • Wikipedia. Dillapiole. [Link]
  • Journal of Chemical Science. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). [Link]
  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0005812). [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • The Good Scents Company. This compound (dill). [Link]
  • MDPI.
  • Organic Chemistry D
  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
  • Organic Chemistry D
  • ResearchGate. 13C NMR peak assignment table. [Link]
  • University of California, Santa Cruz. IR Tables. [Link]
  • Save My Exams. – Relative Masses and Mass Spectrometry. [Link]
  • Chemguide. mass spectra - the molecular ion (M+) peak. [Link]
  • Scribd. 13-C NMR Chemical Shift Table PDF. [Link]
  • Waters. Interpreting Mass Spectrometry Output. [Link]
  • University of Washington.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
  • ResearchGate. List of the most significant infrared (FTIR) bands and related functional groups assigned for. [Link]
  • UCLA. Table of Characteristic IR Absorptions. [Link]
  • Scribd. FT-IR Spectrum Table. [Link]

Sources

A Technical Guide to the Antifungal Mechanism of Dillapiole: From Membrane Disruption to Mitochondrial Collapse

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Dillapiole, a phenylpropanoid abundantly found in the essential oils of plants from the Piper and Anethum genera, has demonstrated significant antifungal activity against a broad spectrum of pathogenic and spoilage fungi.[1][2][3] This technical guide provides an in-depth analysis of the current understanding of dillapiole's mechanism of action within fungal cells. Synthesizing data from multiple studies, we delineate a multi-pronged assault that begins at the cell membrane and culminates in mitochondrial-mediated apoptosis. The primary mechanism involves the disruption of plasma membrane integrity, leading to a significant, dose-dependent inhibition of ergosterol biosynthesis—a critical component for fungal membrane structure and function.[4][5] This initial damage triggers a secondary cascade of events centered on mitochondrial dysfunction, characterized by the inhibition of key mitochondrial enzymes like ATPase and dehydrogenases.[4][5] The ultimate consequence is a surge in reactive oxygen species (ROS) accumulation, inducing oxidative stress and triggering programmed cell death.[5] This document provides detailed experimental protocols for validating these mechanisms, presents quantitative data, and visualizes the key pathways, offering a comprehensive resource for researchers in mycology and antifungal drug development.

The Primary Site of Action: Fungal Cell Membrane and Ergosterol Synthesis

The initial interaction between dillapiole and the fungal cell is dictated by its lipophilic nature as a phenylpropanoid.[6] This characteristic allows it to readily intercalate into the lipid bilayer of the plasma membrane, disrupting its structural integrity and permeability. This physical disruption is the gateway to its more specific and potent downstream effects, most notably the inhibition of ergosterol biosynthesis.

Mechanism: Inhibition of Ergosterol Biosynthesis

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[4][7] Azole antifungals, a cornerstone of clinical therapy, function by targeting this pathway.[8][9] Experimental evidence strongly indicates that dillapiole also targets this pathway, causing a significant reduction in the total ergosterol content within the fungal cell.[4][5][10] This depletion of ergosterol and the potential accumulation of toxic precursor sterols compromise the membrane's barrier function, leading to leakage of intracellular components and increased susceptibility to osmotic stress.[8][11][12]

Data Presentation: Dose-Dependent Ergosterol Inhibition

Studies on dill essential oil, in which dillapiole is a major active component, have quantified the reduction in ergosterol content in Aspergillus flavus. The data clearly demonstrates a dose-dependent relationship.

Dill Oil Concentration (µl/ml)Ergosterol Content Reduction (%)
0.2527.3%
0.5048.4%
0.7554.8%
1.0079.4%
Data synthesized from studies on A. flavus treated with dill essential oil.[4][5]
Experimental Protocol: Quantification of Ergosterol Content

This protocol describes a validated UV-spectrophotometric method to quantify changes in cellular ergosterol levels following treatment with an antifungal agent.

Objective: To determine the total intracellular ergosterol content in fungal cells.

Materials:

  • Fungal culture (e.g., Aspergillus flavus, Candida albicans)

  • Saponification solution: 25% alcoholic potassium hydroxide (25g KOH in 100ml absolute ethanol)

  • N-heptane (spectrophotometry grade)

  • Sterile deionized water

  • Vortex mixer

  • Spectrophotometer capable of scanning between 230 and 300 nm

Methodology:

  • Culturing and Treatment: Grow fungal cells in an appropriate liquid medium to mid-log phase. Introduce dillapiole at various concentrations (e.g., 0.25, 0.5, 1.0 µl/ml) and include an untreated control. Incubate for a defined period (e.g., 5 hours) at the optimal growth temperature.

  • Cell Harvesting: Harvest the cells by centrifugation (5000 x g for 10 minutes). Wash the cell pellet twice with sterile deionized water.

  • Saponification: Resuspend the pellet in 3 ml of the 25% alcoholic KOH solution. Vortex vigorously for 2 minutes.

  • Sterol Extraction: Incubate the mixture in an 85°C water bath for 1 hour to saponify the lipids and extract the sterols.

  • Heptane Extraction: After cooling, add 1 ml of sterile deionized water and 3 ml of n-heptane to the tube. Vortex vigorously for 3 minutes to extract the non-saponifiable fraction (containing ergosterol) into the heptane layer.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper n-heptane layer to a clean tube.

  • Spectrophotometric Analysis: Scan the absorbance of the n-heptane layer from 230 to 300 nm. Ergosterol presents a characteristic four-peaked curve. The presence of a peak at 282 nm is indicative of ergosterol.

  • Quantification: The ergosterol content can be calculated based on the absorbance values at 282 nm (A282) and 230 nm (A230). The percentage of ergosterol is calculated using established formulas that account for the dry weight of the cell pellet. A decrease in the A282 value in treated samples compared to the control indicates inhibition of ergosterol synthesis.

The Secondary Cascade: Induction of Mitochondrial Dysfunction and Oxidative Stress

The initial damage to the plasma membrane and the disruption of ergosterol homeostasis create a ripple effect, leading to severe mitochondrial dysfunction. Mitochondria are central to cellular respiration, energy production, and the regulation of programmed cell death. Their compromise is a critical step in dillapiole's fungicidal action.

Mechanism: Mitochondrial Enzyme Inhibition and ROS Accumulation

Dillapiole treatment leads to a demonstrable, concentration-dependent inhibition of key mitochondrial enzymes, including mitochondrial ATPase and various dehydrogenases.[4][5]

  • ATPase Inhibition: The inhibition of mitochondrial ATPase disrupts the proton motive force, impairing ATP synthesis and cellular energy balance.[4][5]

  • Dehydrogenase Inhibition: Reduced dehydrogenase activity indicates a slowdown of the electron transport chain, a primary site of cellular respiration.

A direct consequence of a dysfunctional electron transport chain is the leakage of electrons, which then react with molecular oxygen to form superoxide anions and other reactive oxygen species (ROS).[13] This accumulation of ROS overwhelms the fungal cell's antioxidant defenses, leading to widespread oxidative damage to proteins, lipids, and nucleic acids, ultimately triggering an apoptosis-like cell death pathway.[5][14][15][16]

Visualization: Proposed Mechanism of Action

Dillapiole Mechanism of Action Dillapiole Dillapiole Membrane Fungal Plasma Membrane Dillapiole->Membrane Intercalates Mitochondria Mitochondria Dillapiole->Mitochondria Directly Impacts Ergosterol Ergosterol Biosynthesis Membrane->Ergosterol Inhibits Integrity Membrane Integrity & Permeability Membrane->Integrity Disrupts Integrity->Mitochondria Causes Stress ATPase Mitochondrial ATPase & Dehydrogenases Mitochondria->ATPase Inhibits ROS Reactive Oxygen Species (ROS) Accumulation ATPase->ROS Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Causes Apoptosis Fungal Cell Death (Apoptosis) Damage->Apoptosis Induces

Caption: Proposed multi-target mechanism of dillapiole in fungal cells.

Experimental Workflow: Assessing Mitochondrial Function

This workflow outlines key assays to validate mitochondrial dysfunction as a mechanism of action.

Mitochondrial Dysfunction Workflow Start Fungal Cells + Dillapiole Treatment MMP Assay 1: Mitochondrial Membrane Potential (MMP) Start->MMP ATPase Assay 2: Mitochondrial ATPase Activity Start->ATPase ROS Assay 3: Reactive Oxygen Species (ROS) Detection Start->ROS Rh123 Stain with Rhodamine 123 MMP->Rh123 Microscopy Confocal Microscopy or Flow Cytometry Rh123->Microscopy MMP_Result Result: Measure Fluorescence Change Microscopy->MMP_Result Mito_Isolation Isolate Mitochondria ATPase->Mito_Isolation Pi_Assay Measure Inorganic Phosphate (Pi) Release Mito_Isolation->Pi_Assay ATPase_Result Result: Quantify Enzyme Inhibition Pi_Assay->ATPase_Result DCFHDA Stain with DCFH-DA ROS->DCFHDA Fluorometry Fluorometric Assay DCFHDA->Fluorometry ROS_Result Result: Measure DCF Fluorescence Fluorometry->ROS_Result

Caption: Experimental workflow for validating mitochondrial dysfunction.

Protocol 1: Mitochondrial Membrane Potential (MMP) Assay [4][5]

  • Treat fungal spores (e.g., 4x10⁶ spores/ml) with varying dillapiole concentrations alongside a control.

  • Add Rhodamine 123 (Rh123) to a final concentration of 100 ng/ml.

  • Incubate in the dark at 28°C for 12 hours.

  • Centrifuge cells (5000 x g, 5 min), wash twice with PBS, and resuspend in 0.5 ml PBS.

  • Analyze using confocal microscopy or flow cytometry. A decrease in MMP results in reduced accumulation of Rh123 in the mitochondria and thus lower fluorescence, indicating mitochondrial depolarization.

Protocol 2: ROS Accumulation Assay [5]

  • Treat fungal cells with dillapiole as described above.

  • Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to a final concentration of 10 µM.

  • Incubate at 28°C for 1 hour.

  • Wash cells with PBS to remove excess probe.

  • Measure the fluorescence of the oxidized product (DCF) using a fluorometer with excitation at 488 nm and emission at 525 nm. An increase in fluorescence indicates higher ROS levels.

Future Directions: Synergism and Overcoming Drug Resistance

The multifaceted mechanism of dillapiole suggests significant potential for its use in combination therapies to enhance the efficacy of existing antifungal drugs and overcome resistance.

Hypothesis: Inhibition of Efflux Pumps

A primary mechanism of acquired antifungal resistance, particularly to azoles, is the overexpression of efflux pumps (e.g., ABC transporters and MFS transporters) that actively expel the drug from the cell.[17][18] These pumps reduce the intracellular drug concentration to sub-lethal levels.[18] Given that dillapiole disrupts membrane integrity and cellular energy (ATP) production, it is highly plausible that it could also function as an efflux pump inhibitor (EPI).[19][20] By impairing pump function, dillapiole could restore the susceptibility of resistant fungal strains to conventional drugs like fluconazole.[17]

Experimental Protocol: Checkerboard Microdilution Assay

This assay is the gold standard for assessing synergistic, additive, indifferent, or antagonistic interactions between two compounds.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for the combination of dillapiole and a conventional antifungal (e.g., fluconazole).

Methodology:

  • Prepare Drug Plates: In a 96-well microtiter plate, create a two-dimensional concentration gradient. Serially dilute dillapiole horizontally and a second antifungal (e.g., fluconazole) vertically. The plate will contain wells with each compound alone and in various combinations.

  • Inoculation: Add a standardized fungal inoculum (e.g., 1-5 x 10³ cells/ml) to each well.

  • Incubation: Incubate the plate at the appropriate temperature for 24-48 hours.

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug (alone or in combination) that inhibits visible fungal growth.

  • Calculate FICI: The FICI is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpret Results:

    • Synergism: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

A synergistic result would provide strong evidence that dillapiole can potentiate the activity of conventional antifungals, paving the way for developing novel combination therapies.

Conclusion

The antifungal action of dillapiole is not attributable to a single target but rather to a coordinated attack on multiple, essential cellular processes in fungi. It initiates its assault by compromising the physical integrity of the plasma membrane and disrupting the vital ergosterol biosynthesis pathway. This primary damage triggers a lethal secondary cascade involving the collapse of mitochondrial function, inhibition of cellular respiration, and a terminal accumulation of reactive oxygen species. This sophisticated, multi-target mechanism makes dillapiole a highly promising candidate for development, not only as a standalone antifungal agent but also as a synergistic partner to overcome resistance to existing therapies. Further investigation into its potential as an efflux pump inhibitor is a critical next step for its translational development.

References

  • Tian, J., Ban, X., Zeng, H., He, J., Chen, Y., & Wang, Y. (2012). The Mechanism of Antifungal Action of Essential Oil from Dill (Anethum graveolens L.) on Aspergillus flavus. PLoS ONE, 7(1), e30147. [Link]
  • Delaquis, P. J., Stanich, K., Girard, B., & Mazza, G. (2002). Antifungal activity of dillapiole and its related compounds. Journal of Food Protection, 65(5), 859-862. [Link]
  • S-C, A., C-A, V., & V-P, C. (2017). Metabolism and antifungal activity of safrole, dillapiole, and derivatives against Botryodiplodia theobromae and Colletotrichum acutatum. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 16(3), 296-308. [Link]
  • Tian, J., Ban, X., Zeng, H., He, J., Chen, Y., & Wang, Y. (2012). The Mechanism of Antifungal Action of Essential Oil from Dill (Anethum graveolens L.) on Aspergillus flavus. PLOS ONE. [Link]
  • Monteiro, M. C., de Almeida, R. A., da Silva, J. K. R., & Maia, J. G. S. (2016). Antifungal Action of the Dillapiole-rich Oil of Piper aduncum against Dermatomycoses Caused by Filamentous Fungi. Journal of Advances in Medicine and Medical Research, 15(12), 1-10. [Link]
  • Ferreira, R. G., Monteiro, M. C., da Silva, J. K. R., & Maia, J. G. S. (2016). Antifungal Action of the Dillapiole-rich Oil of Piper aduncum against Dermatomycoses Caused by Filamentous Fungi. Journal of Advances in Medicine and Medical Research. [Link]
  • ResearchGate. (n.d.). Inhibition of ergosterol biosynthesis in A. flavus by dill oil. [Link]
  • ResearchGate. (n.d.).
  • Salehi, B., et al. (2023). Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole. Molecules. [Link]
  • Sifuentes-León, V. S., et al. (2024). Synergistic Antifungal Effect and In Vivo Toxicity of a Monoterpene Isoespintanol Obtained from Oxandra xylopioides Diels. Molecules. [Link]
  • Holmes, A. R., Keniya, M. V., Ivnitski-Steele, I., Monk, B. C., & Cannon, R. D. (2016). Targeting efflux pumps to overcome antifungal drug resistance. Future Medicinal Chemistry. [Link]
  • Kumar, A., Singh, P. P., & Kumar, G. (2024). Tackling multi-drug resistant fungi by efflux pump inhibitors. Biochemical Pharmacology. [Link]
  • Li, D. D., et al. (2021). Efflux pump-mediated resistance to antifungal compounds can be prevented by conjugation with triphenylphosphonium cation.
  • Ochoa-Romo, F. P., et al. (2020). DnmA and FisA Mediate Mitochondria and Peroxisome Fission, and Regulate Mitochondrial Function, ROS Production and Development in Aspergillus nidulans. Frontiers in Microbiology. [Link]
  • Chen, C. Y., et al. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Frontiers in Microbiology. [Link]
  • Cannon, R. D., et al. (2009). Targeting Efflux Pumps to Overcome Antifungal Drug Resistance. Future Medicinal Chemistry. [Link]
  • de Oliveira, C. B., et al. (2020). Efflux pump inhibition controls growth and enhances antifungal susceptibility of Fusarium solani species complex. Future Microbiology. [Link]
  • Saj, P. A., et al. (2014). Cytotoxic effects of dillapiole on MDA-MB-231 cells involve the induction of apoptosis through the mitochondrial pathway by inducing an oxidative stress while altering the cytoskeleton network. Biochimie. [Link]
  • Lee, J. H., et al. (2022). Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug. International Journal of Molecular Sciences. [Link]
  • Xie, J., et al. (2023). The Antifungal Effects of Equol Against Candida albicans Involve Mitochondrial Dysfunction. Journal of Fungi. [Link]
  • ResearchGate. (n.d.). The potential effect of essential oils on ergosterol biosynthesis and on the disruption of cell wall membranes. [Link]
  • Zhou, H., et al. (2021).
  • He, M., et al. (2024). Antifungal mechanism of carvacrol and osthole can disrupt cell structure integrity and interfere with energy metabolism in Neopestalotiopsis ellipsospora. Frontiers in Microbiology. [Link]
  • Ušjak, D., & Špoljarić, J. (2022). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. Journal of Fungi. [Link]
  • Gow, N. A. R., & Lenardon, M. D. (2017). Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents. Expert Review of Anti-infective Therapy. [Link]
  • He, M., et al. (2017). Nerol triggers mitochondrial dysfunction and disruption via elevation of Ca2+ and ROS in Candida albicans. The International Journal of Biochemistry & Cell Biology. [Link]
  • International Journal of Pharmaceutical and Bio-Medical Science. (2024).

Sources

Dillapiol: A Technical Guide to Its Anti-inflammatory Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Natural Phenylpropanoid

Dillapiol, a phenylpropanoid abundant in the essential oils of plants like Anethum graveolens (dill) and Piper aduncum, has emerged as a molecule of significant scientific interest.[1][2] While its insecticidal and antimicrobial properties are well-documented, its anti-inflammatory activities present a compelling avenue for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory properties, synthesizing available preclinical data to offer a detailed resource for researchers and drug development professionals. We will delve into its demonstrated in vivo efficacy, explore its structure-activity relationship, and present established experimental protocols for its evaluation. Crucially, we will also address the current gaps in the understanding of its molecular mechanisms, highlighting opportunities for future research.

In Vivo Anti-inflammatory Efficacy: Evidence from Preclinical Models

The primary evidence for this compound's anti-inflammatory activity comes from the carrageenan-induced rat paw edema model, a well-established assay for evaluating acute inflammation.

Carrageenan-Induced Rat Paw Edema Model

In a key study, this compound demonstrated a significant and dose-dependent reduction in paw edema in rats.[1][3][4] When administered orally, this compound exhibited moderate anti-inflammatory effects compared to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.

Table 1: In Vivo Anti-inflammatory Activity of this compound in the Carrageenan-Induced Rat Paw Edema Model [4]

CompoundDose (mg/kg)Edema Inhibition (%) at 1.5hEdema Inhibition (%) at 2h
This compound 503417
Indomethacin 504538

These findings underscore this compound's potential as a moderately effective anti-inflammatory agent in vivo, warranting further investigation into its mechanisms of action.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This protocol outlines the methodology for assessing the in vivo anti-inflammatory activity of this compound.

Materials:

  • Wistar rats (male or female, 150-200g)

  • This compound

  • Indomethacin (positive control)

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast animals overnight with free access to water.

  • Group the animals and administer this compound (e.g., 50 mg/kg, p.o.), indomethacin (e.g., 50 mg/kg, p.o.), or vehicle.

  • After 60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 30, 60, 90, and 120 minutes after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

Workflow for In Vivo Anti-inflammatory Assessment

cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Induction of Inflammation cluster_3 Data Collection & Analysis A Fasting Wistar Rats B Grouping of Animals A->B C Oral Administration of this compound/Control B->C 60 min D Sub-plantar Injection of Carrageenan C->D 60 min E Paw Volume Measurement (Plethysmometer) D->E 0-120 min F Calculation of Edema Inhibition E->F

Workflow of the carrageenan-induced rat paw edema assay.

Structure-Activity Relationship (SAR) of this compound

The anti-inflammatory activity of this compound is intrinsically linked to its chemical structure. Studies on this compound and its synthetic analogues have elucidated key structural features essential for its biological effects.[1][4]

  • Benzodioxole Ring: The 1,3-benzodioxole ring is a critical pharmacophore. Its removal or alteration significantly diminishes anti-inflammatory activity.[4]

  • Methoxy Groups: The two methoxy groups on the aromatic ring are crucial for maintaining efficacy. The reduced activity of safrole, which lacks these groups, highlights their importance.[5]

  • Allyl Side Chain: The allyl group at position 5 contributes to the anti-inflammatory properties. Modifications to this side chain can modulate activity.

These SAR insights provide a valuable framework for the rational design of more potent this compound-based anti-inflammatory compounds.

Molecular Mechanisms of Action: An Area for Future Exploration

While in vivo data confirms this compound's anti-inflammatory effects, the precise molecular mechanisms remain largely uncharacterized. Based on the pathophysiology of inflammation and the known targets of other anti-inflammatory agents, several key signaling pathways are putative targets for this compound. It is critical to note that direct experimental evidence for this compound's modulation of these specific pathways is currently limited in the scientific literature.

Putative Inhibition of Cyclooxygenase (COX) Enzymes

Some preclinical evidence suggests that this compound may modulate the expression of COX-2, a key enzyme in the synthesis of pro-inflammatory prostaglandins.[6] However, direct enzymatic inhibition assays with IC50 values for COX-1 and COX-2 are needed to confirm this mechanism.

General Protocol for In Vitro COX Inhibition Assay: This is a generalized protocol that can be adapted to assess the inhibitory effect of this compound on COX-1 and COX-2.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • Celecoxib (selective COX-2 inhibitor) or Indomethacin (non-selective COX inhibitor) as positive controls

  • EIA buffer and reagents for prostaglandin E2 (PGE2) detection (ELISA kit)

Procedure:

  • Pre-incubate the COX enzyme with this compound at various concentrations or control inhibitors.

  • Initiate the reaction by adding arachidonic acid.

  • Stop the reaction after a defined incubation period.

  • Measure the amount of PGE2 produced using a competitive ELISA.

  • Calculate the percentage of inhibition and determine the IC50 value for this compound against each COX isoform.

Potential Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[7][8][9][10] It is plausible that this compound exerts its anti-inflammatory effects by inhibiting this pathway.

Hypothetical Model of this compound's Action on the NF-κB Pathway

cluster_0 Upstream Signaling cluster_1 NF-κB Activation cluster_2 Nuclear Translocation & Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc This compound This compound (?) This compound->IKK Potential Inhibition Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes cluster_0 MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activation JNK JNK TLR4->JNK Activation ERK ERK TLR4->ERK Activation AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes This compound This compound (?) This compound->p38 Potential Inhibition This compound->JNK Potential Inhibition This compound->ERK Potential Inhibition

Putative modulation of MAPK signaling by this compound (Hypothetical).

Interaction with the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the release of the potent pro-inflammatory cytokines IL-1β and IL-18. [11][12]Given the central role of the NLRP3 inflammasome in various inflammatory diseases, investigating this compound's effect on its activation is a promising research direction.

Effects on Neutrophil Function

Neutrophils are key effector cells in acute inflammation. This compound has been shown to modulate neutrophil activity, suggesting a direct cellular mechanism for its anti-inflammatory effects.

Inhibition of Neutrophil Chemotaxis

A study demonstrated that this compound can inhibit the migration of human neutrophils towards a chemoattractant in a dose-dependent manner. [6]The reported IC50 value for the inhibition of fMLF-induced neutrophil chemotaxis was 91.3 ± 22.2 µM. [6] Table 2: Inhibitory Effect of this compound on Neutrophil Chemotaxis [6]

Compound Chemoattractant IC50 (µM)

| This compound | fMLF | 91.3 ± 22.2 |

This inhibitory effect on neutrophil migration likely contributes to the reduction of edema observed in in vivo models.

Experimental Protocol: Neutrophil Chemotaxis Assay

This protocol describes a method to evaluate the effect of this compound on neutrophil chemotaxis using a Boyden chamber assay.

Materials:

  • Human neutrophils isolated from fresh blood

  • This compound

  • fMLF (N-formylmethionyl-leucyl-phenylalanine) or other chemoattractant

  • Boyden chamber with a polycarbonate membrane (e.g., 3-µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

Procedure:

  • Isolate human neutrophils from healthy donor blood using density gradient centrifugation.

  • Resuspend neutrophils in HBSS.

  • Pre-incubate neutrophils with various concentrations of this compound or vehicle for 30 minutes at 37°C.

  • Place the chemoattractant (e.g., fMLF) in the lower wells of the Boyden chamber.

  • Place the pre-treated neutrophil suspension in the upper wells, separated by the polycarbonate membrane.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Fix and stain the membrane.

  • Count the number of migrated cells in multiple high-power fields using a microscope.

  • Calculate the percentage of inhibition of chemotaxis for each this compound concentration.

Workflow for Neutrophil Chemotaxis Assay

cluster_0 Cell Preparation cluster_1 Boyden Chamber Setup cluster_2 Incubation & Analysis A Isolate Human Neutrophils B Pre-incubate with this compound A->B D Add Treated Neutrophils to Upper Chamber B->D C Add Chemoattractant to Lower Chamber E Incubate at 37°C D->E F Fix, Stain & Count Migrated Cells E->F

Workflow of the in vitro neutrophil chemotaxis assay.

Pharmacokinetics and Safety Profile: A Preliminary Outlook

For any potential therapeutic agent, a thorough understanding of its pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) properties and safety profile is paramount.

Predicted ADME Properties

While experimental ADME data for this compound is scarce, in silico predictions using tools like SwissADME can provide initial insights. [6]

  • Bioavailability: this compound is predicted to have high bioavailability. [6]* Blood-Brain Barrier Permeation: It is also predicted to be capable of permeating the blood-brain barrier. [6] These predictions suggest that this compound may be orally bioavailable and could potentially exert effects on the central nervous system. However, these are computational predictions and require experimental validation.

Safety and Toxicology

Limited toxicological data is available for this compound. Some sources indicate that it may be harmful if swallowed and can cause skin and eye irritation. [5]One study noted that no carcinogenicity was detected with this compound in mice. [13]Comprehensive toxicology studies, including acute and chronic toxicity, genotoxicity, and reproductive toxicity, are essential to establish a complete safety profile for this compound.

Future Directions and Conclusion

This compound presents a promising natural scaffold for the development of novel anti-inflammatory agents. Its demonstrated in vivo efficacy and its effects on neutrophil migration provide a solid foundation for further research. However, to advance this compound towards clinical application, several key areas need to be addressed:

  • Elucidation of Molecular Mechanisms: Rigorous investigation into this compound's effects on the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways is crucial.

  • Comprehensive In Vitro Profiling: Detailed in vitro studies are needed to determine IC50 values for COX-1/COX-2, inhibition of nitric oxide production, and the modulation of pro-inflammatory cytokine release.

  • Experimental Pharmacokinetics and Toxicology: In-depth ADME and toxicology studies are required to understand its disposition in the body and to establish a robust safety profile.

  • Lead Optimization: The structure-activity relationship data can be leveraged to synthesize and screen more potent and selective this compound analogues.

References

  • Parise-Filho, R., Pastrello, M., Camerlingo, C. E. P., Silva, G. J., Agostinho, L. A., & Polli, M. C. (2011). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Pharmaceutical biology, 49(11), 1173–1179. [Link]
  • ResearchGate. (n.d.). The anti-inflammatory activity of dillapiole and some semisynthetic analogues.
  • Taylor & Francis Online. (n.d.). The anti-inflammatory activity of dillapiole and some semisynthetic analogues.
  • ChemBK. (2024, April 9). DILLAPIOLE.
  • MDPI. (2023, July 14). Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole.
  • PubMed Central (PMC). (n.d.). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation.
  • PubMed Central (PMC). (n.d.). Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation.
  • PubMed Central (PMC). (n.d.). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L.
  • Wikipedia. (n.d.). Dillapiole.
  • PubMed. (n.d.). Inhibition of neutrophil chemotaxis by elastase-generated IgG fragments.
  • MDPI. (2023, August 31). Inhibition of NLRP3 Inflammasome Activation by 3H-1,2-Dithiole-3-Thione: A Potential Therapeutic Approach for Psoriasis Treatment.
  • MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A.
  • PubMed. (n.d.). Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O-methyltransferase.
  • PubMed Central (PMC). (n.d.). The NLRP3 Inflammasome in Stress Response: Another Target for the Promiscuous Cannabidiol.
  • ResearchGate. (n.d.). (a). Inhibition of LPS induced nitric oxide production in RAW 264.7 cells and (b) corresponding cell viability assessed using MTT assay.
  • PubMed Central (PMC). (n.d.). The Inhibition of Neutrophil Elastase Ameliorates Mouse Liver Damage Due to Ischemia and Reperfusion.
  • PubMed Central (PMC). (n.d.). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles.
  • ResearchGate. (n.d.). Effect of dillapiole on neutrophil [Ca²⁺]i. Human neutrophils were....
  • ResearchGate. (n.d.). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme....
  • ResearchGate. (n.d.). Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O‐methyltransferase | Request PDF.
  • PubMed. (n.d.). Inhibition of nuclear factor kappaB by direct modification in whole cells--mechanism of action of nordihydroguaiaritic acid, curcumin and thiol modifiers.
  • MDPI. (n.d.). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages.
  • PubMed Central (PMC). (n.d.). Anti-NLRP3 Inflammasome Natural Compounds: An Update.
  • MDPI. (n.d.). Piper aduncum Essential Oil Rich in Dillapiole: Development of Hydrogel-Thickened Nanoemulsion and Nanostructured Lipid Carrier Intended for Skin Delivery.
  • CORE. (n.d.). Review Article Natural Compounds as Regulators of NLRP3 Inflammasome-Mediated IL-1𝛽 Production.
  • ResearchGate. (n.d.). IC50 values calculated for COX-1 and COX-2 enzymes after incubation for....
  • MDPI. (2017, March 23). Bioassay-Guided Isolation of Anti-Inflammatory Components from the Bulbs of Lilium brownii var. viridulum and Identifying the Underlying Mechanism through Acting on the NF-κB/MAPKs Pathway.
  • MDPI. (n.d.). Essential Oil Constituents as Anti-Inflammatory and Neuroprotective Agents: An Insight through Microglia Modulation.
  • MDPI. (2021, December 19). Essential Oils from Zingiber striolatum Diels Attenuate Inflammatory Response and Oxidative Stress through Regulation of MAPK and NF-κB Signaling Pathways.
  • PubMed Central (PMC). (n.d.). Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide.
  • National Center for Biotechnology Information. (n.d.). Development of an assay for in vivo human neutrophil elastase activity. Increased elastase activity in patients with alpha 1-proteinase inhibitor deficiency.
  • MDPI. (2024, November 7). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway.
  • PubMed Central (PMC). (n.d.). Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages.
  • BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit.
  • PubMed. (n.d.). Inhibition of TNF-alpha, IL-1beta, and IL-6 productions and NF-kappa B activation in lipopolysaccharide-activated RAW 264.7 macrophages by catalposide, an iridoid glycoside isolated from Catalpa ovata G. Don (Bignoniaceae).
  • PubMed Central (PMC). (2015, June 16). Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease?.
  • PubMed Central (PMC). (2020, November 24). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease.
  • Texas Department of Public Safety. (2020, August 30). Toxicology Section.
  • Aging. (n.d.). Natural product celastrol suppressed macrophage M1 polarization against inflammation in diet-induced obese mice via regulating Nrf2/HO-1, MAP kinase and NF-κB pathways.
  • MDPI. (n.d.). Application of Machine Learning for the Prediction of Absorption, Distribution, Metabolism and Excretion (ADME) Properties from Cichorium intybus Plant Phytomolecules.
  • MDPI. (n.d.). Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells.

Sources

The Synergistic Insecticidal Activity of Dillapiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Insecticidal Strategies

The escalating challenge of insecticide resistance in agricultural pests and disease vectors necessitates a paradigm shift in pest management strategies. The relentless application of conventional insecticides has led to the selection of resistant insect populations, rendering many chemical controls ineffective.[1][2] This has fueled the exploration of alternative and supplementary approaches, with a significant focus on naturally derived compounds that can enhance the efficacy of existing insecticides. Among these, dillapiol, a phenylpropanoid abundantly found in the essential oil of plants like Piper aduncum, has emerged as a potent insecticidal synergist.[3][4]

This technical guide provides an in-depth exploration of the synergistic insecticidal activity of this compound. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and development of novel pest control solutions. We will delve into the core mechanisms of this compound's synergistic action, provide detailed, field-proven experimental protocols for its evaluation, and present a comprehensive analysis of its efficacy in combination with various insecticide classes.

Part 1: The Mechanistic Underpinnings of this compound's Synergism

The primary synergistic power of this compound lies in its ability to inhibit key insect detoxification enzyme systems, most notably the cytochrome P450 monooxygenases (P450s).[2][4] These enzymes are a primary line of defense for insects against xenobiotics, including insecticides. By metabolizing and detoxifying these compounds, P450s reduce their effective concentration at the target site, leading to decreased mortality.

This compound, containing a methylenedioxyphenyl (MDP) group, acts as a competitive inhibitor of P450s.[5] The MDP group binds to the heme iron center of the P450 enzyme, forming a stable complex that effectively deactivates the enzyme and prevents it from metabolizing the insecticide.[5] This inhibition of the insect's natural defense mechanism allows the co-administered insecticide to persist at a higher concentration for a longer duration, leading to significantly enhanced toxicity.[6] Beyond P450s, there is evidence to suggest that this compound and its derivatives may also inhibit other detoxification enzymes such as esterases and glutathione S-transferases (GSTs).[2][7]

The inhibition of these detoxification pathways not only potentiates the effect of the insecticide but can also play a crucial role in overcoming metabolic resistance. In insect populations where resistance is conferred by the overexpression or enhanced activity of P450s, this compound can effectively resensitize these insects to the insecticide.[4]

Caption: Mechanism of this compound's synergistic activity.

Part 2: Experimental Validation of Synergism: Protocols and Methodologies

The evaluation of synergistic activity is a critical step in the development of new insecticidal formulations. The following protocols are designed to provide a robust and reproducible framework for assessing the synergistic potential of this compound.

Preparation of Test Solutions

Objective: To prepare accurate and stable solutions of this compound, the test insecticide, and their combinations for use in bioassays.

Materials:

  • Technical grade this compound (≥95% purity)

  • Technical grade insecticide of interest

  • High-purity solvent (e.g., acetone, ethanol)

  • Glass vials with Teflon-lined caps

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Protocol:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound and the insecticide using an analytical balance.

    • Dissolve each compound in a known volume of the chosen solvent to create concentrated stock solutions (e.g., 10,000 ppm).

    • Vortex thoroughly to ensure complete dissolution.

  • Serial Dilutions:

    • Perform serial dilutions of the insecticide stock solution to create a range of concentrations that will produce a dose-response curve (typically 5-7 concentrations resulting in mortality between 10% and 90%).

  • Synergist Combination Preparation:

    • Determine the desired ratio of insecticide to synergist (e.g., 1:1, 1:5, 1:10). Common practice involves using a sublethal concentration of the synergist.[8]

    • For each insecticide dilution, prepare a corresponding solution containing the same concentration of insecticide plus the fixed sublethal concentration of this compound.

  • Control Solutions:

    • Prepare a solvent-only control.

    • Prepare a control containing only the sublethal concentration of this compound to ensure it does not cause significant mortality on its own.

Causality Behind Choices:

  • Solvent Selection: Acetone is a common choice due to its high volatility, which minimizes residual solvent effects on the insects.

  • Concentration Range: A well-defined concentration range is essential for accurate determination of lethal concentrations (e.g., LC50/LD50) through probit analysis.

  • Sublethal Synergist Concentration: Using a sublethal dose of the synergist ensures that any observed increase in mortality is due to the synergistic interaction and not the inherent toxicity of the synergist itself.[8]

Insect Bioassays

Two primary bioassay methods are commonly employed to evaluate the synergistic activity of this compound: topical application and residual contact.

Objective: To determine the lethal dose (LD50) of an insecticide and its combination with this compound when applied directly to the insect's body.[9]

Protocol:

  • Select healthy, uniform-sized insects (e.g., third-instar larvae or adult mosquitoes).[10]

  • Anesthetize the insects briefly with CO2 if necessary to facilitate handling.

  • Using a calibrated microapplicator, apply a precise volume (typically 0.5-1 µL) of the test solution to the dorsal thorax of each insect.[6][10]

  • Treat a minimum of 20-30 insects per concentration level and for each control.

  • Place the treated insects in clean containers with access to food and water (if applicable for the species) and maintain them under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% RH, 12:12 L:D photoperiod).[10]

  • Assess mortality at 24, 48, and 72 hours post-treatment. Insects are considered dead if they are unable to make a coordinated movement when prodded with a fine brush.

  • Correct for control mortality using Abbott's formula if it is between 5% and 20%.[10]

Objective: To determine the lethal concentration (LC50) of an insecticide and its combination with this compound when insects are exposed to a treated surface.[6]

Protocol:

  • Coat the inner surface of glass vials or Petri dishes with a known volume (e.g., 1 mL) of the test solution.

  • Roll the vials or swirl the dishes to ensure an even coating.

  • Allow the solvent to evaporate completely in a fume hood, leaving a uniform residue of the test compound(s) on the surface.

  • Introduce a known number of insects (e.g., 10-20) into each treated container.

  • Seal the containers with a breathable material (e.g., fine mesh or perforated lid).

  • Maintain the containers under controlled environmental conditions.

  • Assess mortality at regular intervals as described for the topical application bioassay.

Causality Behind Method Selection:

  • Topical Application: This method provides a precise dose per insect and is useful for understanding the intrinsic toxicity of the compounds.

  • Residual Contact: This method simulates a more realistic field exposure scenario where insects come into contact with treated surfaces. Comparing results from both methods can provide a more comprehensive understanding of the synergistic interaction.

Data Analysis and Interpretation

Objective: To statistically analyze the bioassay data to determine the LD50/LC50 values and quantify the level of synergism.

Analysis Steps:

  • Probit Analysis: Use probit analysis to calculate the LD50 or LC50 values, their 95% confidence intervals, and the slope of the dose-response curves for the insecticide alone and in combination with this compound.

  • Synergism Factor (SF) Calculation: The degree of synergism is typically quantified using the Synergism Factor (SF), calculated as follows:[6]

    SF = LD50 (or LC50) of insecticide alone / LD50 (or LC50) of insecticide + this compound

Interpretation of SF Values:

  • SF > 1: Synergistic effect

  • SF = 1: Additive effect

  • SF < 1: Antagonistic effect

A higher SF value indicates a greater degree of synergism.

Caption: Workflow for evaluating insecticide synergism.

Part 3: Quantitative Performance of this compound Combinations

The synergistic efficacy of this compound has been demonstrated across various insecticide classes and against a range of economically important insect pests.

Insecticide ClassInsecticideTarget InsectSynergism Factor (SF)Reference
Pyrethroids CypermethrinAedes aegyptiSignificant[1][11][12]
α-cypermethrinAnopheles albitarsisSignificant[1][11][12]
Beta-cypermethrinSpodoptera frugiperda9.05[6]
FenpropathrinSpodoptera frugiperda34.05 - 49.77[6]
Gamma-cyhalothrinSpodoptera frugiperda5.79 - 10.48[6]
PyrethrumLeptinotarsa decemlineata2.2 - 9.1[4]
Carbamates CarbarylTribolium castaneumSynergistic[5]
Organochlorines -GeneralSynergistic[5]
Phototoxin Alpha-terthienylAedes atropalpus1.9 - 2.4[5][13]

Key Insights from Data:

  • This compound exhibits broad-spectrum synergistic activity with pyrethroid insecticides, a class heavily reliant on P450 detoxification pathways.

  • The magnitude of the synergistic effect can vary significantly depending on the specific insecticide, the target insect species, and the bioassay method employed.

  • Notably high synergism factors have been observed with fenpropathrin against the fall armyworm, Spodoptera frugiperda.[6]

  • This compound has also shown promise in potentiating the effects of natural insecticides, such as pyrethrum, and phototoxins.[4][5]

Part 4: Applications, Considerations, and Future Directions

The potent synergistic properties of this compound present several promising applications in modern pest management:

  • Resistance Management: By inhibiting the metabolic pathways responsible for insecticide resistance, this compound can be a valuable tool in resistance management strategies.[4] Formulations incorporating this compound could help to prolong the effective lifespan of existing insecticides.

  • Dose Reduction: The enhanced efficacy provided by this compound allows for a reduction in the amount of synthetic insecticide required for effective control.[1][11][12] This can lead to lower environmental impact, reduced application costs, and decreased risk to non-target organisms.[14]

  • Development of Bio-rational Insecticides: this compound, being a natural product, aligns with the growing demand for more environmentally benign pest control solutions. Its use in combination with other natural insecticides, such as pyrethrins, offers a pathway to fully bio-rational insecticidal formulations.

Considerations for Development and Application:

  • Formulation Stability: The chemical and toxicological stability of this compound in formulations is crucial for its commercial viability. Studies have shown that essential oil of Piper aduncum rich in this compound can be stable for extended periods under proper storage conditions.[3][15]

  • Non-Target Effects: While generally considered to have low mammalian toxicity, a thorough evaluation of the ecotoxicological profile of this compound-containing formulations on non-target organisms is essential.[14]

  • Regulatory Approval: As with any new pesticidal product, formulations containing this compound will require rigorous testing and evaluation to meet regulatory standards.

Future Research Directions:

  • Optimization of Synergist Ratios: Further research is needed to determine the optimal ratios of this compound to various insecticides for different target pests.

  • Exploration of Novel Combinations: The synergistic potential of this compound with newer classes of insecticides should be investigated.

  • Field Efficacy Trials: While laboratory studies have demonstrated significant promise, large-scale field trials are necessary to validate the efficacy of this compound-based formulations under real-world conditions.[4]

  • Structure-Activity Relationship Studies: Investigating the relationship between the chemical structure of this compound derivatives and their synergistic activity could lead to the development of even more potent synergists.[5][13]

Conclusion

This compound stands out as a highly promising natural synergist with the potential to significantly enhance the efficacy of a broad range of insecticides. Its well-defined mechanism of action, centered on the inhibition of cytochrome P450 monooxygenases, provides a solid scientific foundation for its application in combating insecticide resistance and reducing the environmental footprint of chemical pest control. The detailed experimental protocols and comprehensive data presented in this guide are intended to empower researchers and developers to further explore and harness the potential of this compound in creating the next generation of effective and sustainable insect pest management solutions.

References

  • Gomes, E. O., et al. (2016). Synergistic Potential of Dillapiole Combined With Pyrethroids against Mosquitoes. Journal of Entomology and Zoology Studies, 4(6), 78-83. [Link not available]
  • Gomes, E. O., et al. (2016). Synergistic Potential of Dillapiole Combined With Pyrethroids against Mosquitoes. SciTechnol. [Link]
  • Gomes, E. O., et al. (2016). Synergistic Potential of Dillapiole Combined With Pyrethroids against Mosquitoes. SciTechnol.
  • Fazolin, M., et al. (2017). Synergistic potential of dillapiole-rich essential oil with synthetic pyrethroid insecticides against fall armyworm. Ciência Rural, 47(1). [Link]
  • Fazolin, M., et al. (2023). Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm. Plants, 12(17), 3042. [Link]
  • Belzile, A. S., et al. (2000). This compound Derivatives as Synergists: Structure–Activity Relationship Analysis. Pesticide Biochemistry and Physiology, 66(3), 178-186.
  • Fazolin, M., et al. (2022). Insecticidal activity of Piper aduncum oil: variation in dillapiole content and chemical and toxicological stability during storage. Acta Amazonica, 52(2), 179-188. [Link]
  • Belzile, A. S., et al. (2000). This compound derivatives as synergists : structure-activity relationship analysis. Semantic Scholar. [Link]
  • Fazolin, M., et al. (2023). Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm.
  • Fazolin, M., et al. (2017). Synergistic potential of dillapiole-rich essential oil with synthetic pyrethroid insecticides against fall armyworm.
  • Fazolin, M., et al. (2022). Insecticidal activity of Piper aduncum oil: variation in dillapiole content and chemical and toxicological stability during storage. SciELO. [Link]
  • Liu, S. Q., et al. (2014). This compound: a pyrethrum synergist for control of the Colorado potato beetle. Journal of Economic Entomology, 107(2), 797-805. [Link]
  • Liu, S. Q., et al. (2017). Potent CYP3A4 Inhibitors Derived from this compound and Sesamol. ACS Omega, 2(11), 7939-7947. [Link]
  • Fazolin, M., et al. (2023). Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm. MDPI. [Link]
  • Fazolin, M., et al. (2023). Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm. PubMed. [Link]
  • Lapied, B., et al. (2023).
  • Lapied, B., et al. (2023).
  • Miura, P. T., et al. (2021). Ecological risk assessment of Piper aduncum essential oil in non-target organisms. Acta Amazonica, 51(1), 71-78. [Link]
  • Liu, N., et al. (2023). Synergism Study for Investigating Possible Mechanisms of Insecticide Resistance in Mosquitoes. Methods in Molecular Biology, 2598, 145-155. [Link]
  • Liu, S. Q., et al. (2014). This compound: A Pyrethrum Synergist for Control of the Colorado Potato Beetle.
  • Fazolin, M., et al. (2023). The toxicity of dillapiole relative to the other tested compounds...
  • Wright, S. (2009). Insecticidal composition comprising dill oil as potentiator for pyrethrin...
  • Wright, S. (1998). Determining the efficacy of organic insecticides and synergists against a range of representative insect and mite pests using a Potter Tower. Master's Thesis, Massey University. [Link]
  • Lapied, B., et al. (2023). Cytochrome P450 inhibition impedes pyrethroid effects on insects through Nav channel regulation.
  • The Good Scents Company. (n.d.). This compound (dill) 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene. The Good Scents Company. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Coors, A., et al. (2018). Quantifying synergistic interactions: a meta-analysis of joint effects of chemical and parasitic stressors. Scientific Reports, 8(1), 12601. [Link]
  • Teese, M. G., & Farnsworth, E. (2012). The classification of esterases: an important gene family involved in insecticide resistance - A review. Memórias do Instituto Oswaldo Cruz, 107(5), 567-582. [Link]
  • U.S. Environmental Protection Agency. (2017). Evaluation of Pesticide Mixture Interaction (Synergy). EPA. [Link]
  • Casida, J. E. (1964). ESTERASE INHIBITORS AS PESTICIDES. Science, 146(3647), 1011-1017. [Link]

Sources

Dillapiole's Interaction with Cytochrome P450 Enzymes: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Dillapiole, a phenylpropanoid derivative found in dill, fennel, and other plants of the Apiaceae family, is a significant modulator of cytochrome P450 (CYP450) enzymes.[1] This guide provides an in-depth technical examination of the molecular interactions between dillapiole and the CYP450 superfamily, a critical enzyme system responsible for the metabolism of a vast array of xenobiotics, including approximately 90% of clinical drugs.[2][3] The core of this interaction lies in dillapiole's function as a potent mechanism-based inactivator of several key CYP450 isoforms. This inactivation is not a simple competitive process but a complex, time-dependent inhibition driven by the metabolic activation of dillapiole's characteristic methylenedioxyphenyl (MDP) group into a reactive intermediate.[4][5] This guide will dissect the underlying chemical mechanisms, detail the specific CYP450 isozymes affected, provide robust experimental protocols for characterization, and discuss the profound implications for drug development, herb-drug interactions, and toxicology.

Introduction: The Key Players

Dillapiole: A Phenylpropanoid of Interest

Dillapiole (1-Allyl-2,3-dimethoxy-4,5-methylenedioxybenzene) is an organic compound naturally present in the essential oils of various plants, most notably dill (Anethum graveolens) and fennel (Foeniculum vulgare).[1][6] Its chemical structure, featuring a methylenedioxy bridge, is the key to its potent biological activity. This moiety is shared by other well-known CYP450 inhibitors like safrole and piperonyl butoxide.[4][5] While traditionally consumed in culinary preparations, the increasing use of concentrated herbal supplements necessitates a deeper understanding of its pharmacological profile.

The Cytochrome P450 Superfamily: The Body's Primary Metabolic Hub

The Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases primarily located in the endoplasmic reticulum of hepatocytes, though they are also present in extrahepatic tissues like the small intestine.[3][7] They are the principal enzymes involved in Phase I metabolism, responsible for the chemical modification (primarily oxidation) of most drugs and other lipophilic xenobiotics.[7] The activity of these enzymes dictates the pharmacokinetic profile, efficacy, and potential toxicity of countless therapeutic agents. Among the 57 identified human CYP genes, the CYP1, CYP2, and CYP3 families are paramount in drug metabolism.[2][3]

The Molecular Basis of Interaction: Mechanism-Based Inhibition

The interaction between dillapiole and CYP450 enzymes is a classic example of mechanism-based inhibition (MBI), also known as time-dependent inhibition (TDI) or "suicide inhibition".[8][9] This process is distinct from simple reversible inhibition because it involves the enzymatic conversion of the inhibitor (dillapiole) into a chemically reactive species that covalently binds to and inactivates the enzyme.[10]

The key steps are as follows:

  • Initial Binding: Dillapiole binds to the active site of a susceptible CYP450 isozyme.

  • Metabolic Activation: The CYP450 enzyme catalyzes the oxidative cleavage of the methylenedioxy bridge of dillapiole.

  • Formation of a Reactive Intermediate: This oxidation generates a highly reactive carbene intermediate.

  • Irreversible Complexation: The carbene intermediate then forms a stable, quasi-irreversible metabolic-intermediate complex (MIC) with the ferrous iron of the enzyme's heme group.[8][9] This binding event effectively inactivates the enzyme, preventing it from metabolizing other substrates.

The formation of this MIC can often be detected spectrophotometrically by a characteristic absorbance peak at 455 nm.[9] Because this process requires both enzymatic turnover and time to manifest, its effects are concentration- and time-dependent.[9]

G cluster_0 CYP450 Active Site (Heme Iron) Dillapiole Dillapiole (Substrate/Inhibitor) CYP450 Active CYP450 Enzyme Dillapiole->CYP450 1. Binding Reactive_Intermediate Reactive Carbene Intermediate CYP450->Reactive_Intermediate 2. Metabolic Activation (Oxidative Cleavage) Inactive_Complex Inactive Metabolic- Intermediate Complex (MIC) Reactive_Intermediate->Inactive_Complex 3. Covalent Binding to Heme

Mechanism of CYP450 Inactivation by Dillapiole.

Isozyme Specificity and Quantitative Inhibition

Dillapiole does not inhibit all CYP450 enzymes equally. Its effects are most pronounced on specific isoforms critical to drug metabolism. Methylenedioxyphenyl compounds are known to be potent mechanism-based inactivators of several human CYP isoforms, including CYP1A1, CYP2C9, CYP2D6, and CYP3A4.[11] CYP3A4, in particular, is a major target, which is significant as it is responsible for the metabolism of over 33% of clinically used drugs.[12]

While specific kinetic data for dillapiole is dispersed, the table below consolidates representative inactivation parameters for related methylenedioxyphenyl compounds, which follow the same mechanism. The parameters Ki (inhibitor concentration at half-maximal inactivation rate) and kinact (maximal rate of inactivation) are key metrics for quantifying mechanism-based inhibition.

CYP IsoformTest Compound ClassKi (μM)kinact (min-1)Experimental SystemReference
CYP3A4 Lignans (e.g., (-)-clusin)0.054 - 0.3730.225 - 0.320Human Liver Microsomes[9]
CYP1A1 MDP Compound0.810.034Recombinant Human CYP[11]
CYP2C9 MDP Compound0.15 - 0.560.041 - 0.042Recombinant Human CYP[11]
CYP2D6 MDP Compound0.21 - 19.880.044 - 0.339Recombinant Human CYP[11]

Note: Data for "MDP Compound" are representative values from a study on various methylenedioxyphenyl structures and illustrate the potential range of dillapiole's activity.[11]

Experimental Workflow: Assessing Time-Dependent CYP450 Inhibition

As a Senior Application Scientist, the critical insight is that standard inhibition assays can miss MBI. A pre-incubation step is non-negotiable for correctly identifying time-dependent inhibitors like dillapiole. The "IC50 shift" assay is the industry-standard method.[13][14]

Protocol: In Vitro Time-Dependent Inhibition Assay using Human Liver Microsomes (HLM)

Principle: This protocol determines if a test compound's inhibitory potency (IC50) increases when it is pre-incubated with metabolically active liver microsomes and the necessary cofactor (NADPH).[14] A significant shift in the IC50 value to a lower concentration after pre-incubation is a hallmark of mechanism-based inhibition.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound (Dillapiole) Stock Solution (in DMSO)

  • NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate Buffer (pH 7.4)

  • CYP-specific probe substrate (e.g., testosterone for CYP3A4, bufuralol for CYP2D6)

  • Positive Control Inhibitor (e.g., Troleandomycin for CYP3A4 MBI)

  • Quenching Solution (e.g., Acetonitrile with internal standard)

  • 96-well incubation plates, LC-MS/MS system

Methodology:

  • Plate Setup: Prepare two sets of 96-well plates: a "0-Minute Pre-incubation" plate (for direct inhibition) and a "30-Minute Pre-incubation" plate (for time-dependent inhibition).

  • Reagent Preparation:

    • Prepare serial dilutions of dillapiole in buffer.

    • Prepare a master mix of HLM and buffer.

  • Pre-incubation Step (Critical):

    • To the "30-Minute" plate, add the HLM master mix and dillapiole dilutions.

    • Initiate the pre-incubation by adding the NADPH regenerating system.

    • Incubate for 30 minutes at 37°C. This allows dillapiole to be metabolized and, if it's an MBI, to inactivate the enzyme.

    • For the "0-Minute" plate, add HLM, dillapiole, and buffer, but do not add NADPH at this stage.

  • Initiation of Probe Substrate Reaction:

    • At the end of the 30-minute pre-incubation, add the CYP-specific probe substrate to all wells of both plates.

    • Simultaneously, add the NADPH regenerating system to the "0-Minute" plate to start the reaction.

    • Incubate both plates for a short, defined period (e.g., 5-10 minutes) at 37°C. The key is to keep this incubation time short to measure the initial rate of reaction.

  • Reaction Termination: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile). This halts all enzymatic activity and precipitates proteins.

  • Sample Analysis: Centrifuge the plates to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

  • Data Analysis:

    • Calculate the percent inhibition for each dillapiole concentration relative to a vehicle control (DMSO).

    • Plot percent inhibition versus log[dillapiole] for both the 0-minute and 30-minute pre-incubation conditions.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each condition.

    • Interpretation: A significant decrease in the IC50 value from the 0-minute to the 30-minute pre-incubation condition confirms time-dependent, mechanism-based inhibition. An IC50 shift ratio greater than 1.5 is often considered significant.[15]

Sources

A Preliminary Toxicological Profile of Dillapiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive overview of the preliminary toxicological profile of dillapiol (4,5-Dimethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole), a phenylpropanoid compound of significant interest due to its prevalence in various plant species and its potential applications as a biopesticide and anti-inflammatory agent.[1][2] This document synthesizes current knowledge on the pharmacokinetics, acute toxicity, genotoxicity, cytotoxicity, developmental toxicity, and carcinogenicity of this compound. Intended for researchers, scientists, and drug development professionals, this guide emphasizes the mechanistic underpinnings of observed toxicities and details key experimental protocols for assessment. While this compound exhibits moderate acute toxicity and has shown no evidence of carcinogenicity in mice, significant concerns regarding its genotoxic and developmental toxicity have been identified, warranting careful consideration in any future development or application.[3][4][5]

Introduction to this compound

This compound is an organic chemical compound, specifically a phenylpropanoid, that is a major constituent of the essential oils of several plant species, most notably dill weed (Anethum graveolens), fennel root, and various members of the Piperaceae family, such as Piper aduncum.[2][3] Structurally, it is closely related to other well-known phenylpropanoids like safrole and myristicin, featuring a benzodioxole ring, two methoxy groups, and an allyl side chain.[3] This structural motif is critical to both its biological activity and its toxicological profile.

This compound has garnered scientific interest for its wide range of biological activities, including antifungal, anti-inflammatory, and notable insecticidal properties.[1][6] It acts as a synergist with insecticides like pyrethrins, likely through the inhibition of cytochrome P450 monooxygenase (MFO) enzymes in insects, a mechanism it shares with piperonyl butoxide.[3] This interaction with metabolic enzymes is a key theme that recurs in its toxicological assessment in non-target species.

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource
IUPAC Name 4,5-Dimethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole[3]
CAS Number 484-31-1[7]
Chemical Formula C₁₂H₁₄O₄[7]
Molar Mass 222.24 g/mol [3]
Physical State Solid[8]
Boiling Point 285-292 °C @ 760 mmHg[9]
Density ~1.163 g/cm³[3]
Solubility Soluble in alcohol; sparingly soluble in water (27.68 mg/L @ 25 °C est.)[9]

Pharmacokinetics: The ADME Profile

A comprehensive pharmacokinetic profile for this compound is not yet fully elucidated in the scientific literature. However, based on its physicochemical properties (lipophilic, low molecular weight) and the known metabolism of structurally similar alkenylbenzenes, a predictive ADME (Absorption, Distribution, Metabolism, Excretion) profile can be constructed.[10][11] Understanding this profile is fundamental to interpreting toxicological data, as the disposition of a compound dictates its concentration and persistence at target sites.[12][13]

  • Absorption: Given its lipophilicity, this compound is expected to be readily absorbed from the gastrointestinal tract following oral ingestion.[13] Dermal absorption is also plausible, a relevant route of exposure in the context of its use in topical preparations or as a pesticide.

  • Distribution: Following absorption into the systemic circulation, this compound is likely to distribute widely into tissues, with a potential for accumulation in adipose tissue due to its lipophilic nature.

  • Metabolism & Metabolic Activation: This is the most critical phase for understanding this compound's toxicity. Like other alkenylbenzenes such as safrole and estragole, this compound is a substrate for cytochrome P450 (CYP450) enzymes in the liver.[10] The primary metabolic pathway is anticipated to involve hydroxylation of the allyl side chain. This can lead to the formation of a 1'-hydroxy metabolite, which can then be further conjugated (e.g., sulfation by sulfotransferases) to form a reactive electrophilic intermediate.[10] This carbocation intermediate is capable of covalently binding to cellular macromolecules, including DNA, which is a well-established mechanism for the initiation of genotoxicity and carcinogenicity.[10]

  • Excretion: Metabolites of this compound, rendered more water-soluble through Phase I and Phase II metabolism, are expected to be excreted primarily via the urine.

Diagram: Proposed Metabolic Activation Pathway of this compound

This compound Metabolism This compound This compound Phase1 Phase I Metabolism (CYP450 Enzymes) This compound->Phase1 Hydroxy 1'-Hydroxy-dillapiol (Reactive Intermediate) Phase1->Hydroxy Phase2 Phase II Metabolism (Sulfotransferases) Hydroxy->Phase2 Detox Detoxification (e.g., Glucuronidation) Hydroxy->Detox Sulfate 1'-Sulfooxy-dillapiol (Unstable Ester) Phase2->Sulfate Carbocation Carbocation (Ultimate Electrophile) Sulfate->Carbocation Spontaneous Elimination Macromolecules Macromolecular Binding (DNA, Proteins) Carbocation->Macromolecules Excretion Excretion Detox->Excretion Toxicity Genotoxicity & Cytotoxicity Macromolecules->Toxicity

Caption: Proposed metabolic activation pathway of this compound leading to potential genotoxicity.

Acute Toxicity

Acute toxicity studies provide essential information on the potential hazards from short-term exposure. This compound is classified as "Harmful if swallowed" under the Globally Harmonized System (GHS).[8] This classification is supported by in vivo data in mice.

Table 2: Acute Toxicity Data for this compound
SpeciesRouteValueReference
MouseOralLD₅₀: 1000 mg/kg[9]

The causality for this level of toxicity is likely multifactorial, involving metabolic disruption and potential impacts on the central nervous system, although specific mechanisms of acute lethality are not well-defined.

Genotoxicity and Mutagenicity

Genotoxicity data is a critical component of a toxicological profile, as it indicates the potential for a substance to damage genetic material, which can lead to mutations and cancer. Multiple studies have demonstrated that this compound possesses genotoxic potential.

  • In Vivo Studies (Drosophila): In the Somatic Mutation and Recombination Test (SMART) in Drosophila melanogaster, this compound was found to induce positive genetic toxicity, primarily through mitotic recombination events.[5] This assay is a powerful in vivo screening tool that detects a range of genetic damage, and a positive result suggests that the compound or its metabolites can interact with DNA.

  • In Vivo Studies (Mice): Studies on dillapiole n-butyl ether, a semi-synthetic derivative, provide further evidence. In Balb/C mice, this derivative induced mutagenic and cytotoxic effects at higher concentrations (150 and 328 mg/kg).[14][15] Another study showed that at a concentration of 40 mg/kg, it caused a significant increase in micronucleated cells in the bone marrow, indicating its potential to cause chromosomal damage.[16]

Table 3: Summary of Genotoxicity Studies on this compound and its Derivatives
Test SystemCompoundEndpointResultReference(s)
Drosophila melanogaster (SMART assay)This compoundSomatic mutation and recombinationPositive (recombinogenic)[5]
Balb/C Mice (Micronucleus Assay)Dillapiole n-butyl etherMicronuclei formation, cytotoxicityPositive at 40 mg/kg and higher[14][16]
Balb/C Mice (Comet Assay)Dillapiole n-butyl etherDNA strand breaksNegative in peripheral blood[16]

The conflicting result between the micronucleus (positive) and comet (negative) assays in one study could be due to differences in tissue sensitivity or the specific type of DNA damage each assay detects.[16] The micronucleus test detects chromosomal breaks or loss, while the comet assay detects DNA strand breaks. This suggests the genotoxicity of this compound derivatives may be more clastogenic (chromosome-breaking) than directly causing single-strand breaks in peripheral blood cells.

Cytotoxicity and Apoptosis Induction

Cytotoxicity studies assess the ability of a compound to cause cell death. This compound has demonstrated cytotoxic effects in various cell types, often mediated by the induction of apoptosis (programmed cell death).

  • Cancer Cell Lines: In human nasal squamous cell carcinoma cells (RPMI 2650), this compound induced significant cytotoxicity with an IC₅₀ of 46 µM.[17] The observed morphological changes, such as cytoplasm shrinkage and cell volume reduction, were indicative of apoptosis.[17] Importantly, the effect was more selective towards the cancer cells compared to normal human gingival fibroblasts, suggesting some level of differential toxicity.[17]

  • Embryonic Cells: Treatment of mouse blastocysts with this compound (2.5-10 µM) resulted in a significant increase in apoptosis and a corresponding decrease in the total cell number.[4] This finding is particularly concerning as it directly links this compound exposure to cell death during a critical developmental window.

The induction of apoptosis is a key mechanistic insight. It suggests that this compound or its metabolites can trigger intrinsic or extrinsic cell death pathways, possibly as a cellular response to metabolic stress or DNA damage.

Organ-Specific & Developmental Toxicity

Beyond cellular-level effects, the toxicological profile must consider impacts on organ systems and organismal development.

  • Organ Toxicity: While data on this compound itself is limited, studies on its semi-synthetic derivative, dillapiole n-butyl ether, have shown that high doses (150 and 328 mg/kg) can induce structural changes in the liver, kidneys, and heart tissue of mice.[14][15] These histopathological findings suggest that at high concentrations, these organs are potential targets of toxicity.

  • Developmental Toxicity: The evidence for this compound's developmental toxicity is significant. The in vitro study on mouse blastocysts demonstrated that exposure to low micromolar concentrations not only induced apoptosis but also led to severe downstream consequences.[4] Blastocysts pretreated with this compound had lower implantation success rates.[4] Furthermore, the exposure was associated with an increased rate of resorption of post-implantation embryos and a decrease in fetal weight.[4] Collectively, these results strongly indicate that this compound can retard early post-implantation development and may act as a teratogenic agent.[4]

Carcinogenicity

Carcinogenicity studies are long-term assessments of a substance's potential to cause cancer. Based on available data, this compound has not been found to be carcinogenic in mice. A study cited in publicly available databases concluded that no carcinogenicity was detected with this compound in mice.[3] This is a crucial piece of the toxicological profile. However, it is important to contextualize this finding. The lack of carcinogenicity in one species does not entirely preclude risk, especially given the positive genotoxicity data. The metabolic activation pathway that leads to DNA adducts is a known route for chemical carcinogenesis, and species-specific differences in metabolism could alter the outcome.[10]

Key Experimental Protocols

To ensure reproducibility and adherence to scientific standards, detailed protocols are essential. The following represent standardized workflows for assessing key toxicological endpoints discussed in this guide.

Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (Adapted from OECD TG 474)

This protocol is chosen to provide a robust in vivo assessment of chromosomal damage, reflecting the findings for this compound derivatives.[16]

  • Animal Selection & Acclimatization: Use healthy, young adult rodents (e.g., Balb/C mice), 8-12 weeks old. Acclimatize animals for at least 5 days. House them in a controlled environment (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle).

  • Dose Formulation & Administration: Prepare this compound in a suitable vehicle (e.g., corn oil). Dose selection should be based on acute toxicity data (e.g., up to a maximum tolerated dose or 1000 mg/kg). Administer the test substance via oral gavage. Include a vehicle control group and a positive control group (e.g., cyclophosphamide).

  • Treatment Schedule: Administer two treatments, 24 hours apart. This regimen increases the sensitivity for detecting agents that may disrupt the cell cycle.

  • Sample Collection: 24 hours after the final treatment, humanely euthanize the animals. Collect bone marrow by flushing the femurs with fetal bovine serum.

  • Slide Preparation: Centrifuge the cell suspension, discard the supernatant, and create a smear of the cell pellet on a clean glass slide. Air-dry the slides.

  • Staining: Fix the slides in methanol and stain with a fluorescent dye (e.g., acridine orange) or Giemsa to differentiate polychromatic erythrocytes (PCEs, immature) from normochromatic erythrocytes (NCEs, mature).

  • Scoring & Analysis: Using a fluorescence microscope, score at least 2000 PCEs per animal for the presence of micronuclei. Micronuclei appear as small, distinct, circular bodies in the cytoplasm of PCEs. Also, determine the ratio of PCEs to NCEs to assess cytotoxicity (myelosuppression).

  • Statistical Analysis: Compare the frequency of micronucleated PCEs in treated groups to the vehicle control using appropriate statistical tests (e.g., Mann-Whitney U test). A statistically significant, dose-dependent increase in micronucleated PCEs indicates a positive result.

Diagram: Workflow for In Vivo Micronucleus Assay

Micronucleus Assay Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis Dosing 1. Animal Dosing (Test, Vehicle, Positive Control) Wait 2. Treatment Period (e.g., 2 x 24h) Dosing->Wait Collection 3. Bone Marrow Collection Wait->Collection SlidePrep 4. Slide Preparation Collection->SlidePrep Staining 5. Staining (e.g., Acridine Orange) SlidePrep->Staining Microscopy 6. Microscopic Scoring Staining->Microscopy Stats 7. Statistical Analysis Microscopy->Stats Report 8. Result Interpretation (Genotoxic/Non-genotoxic) Stats->Report

Caption: High-level workflow for the in vivo mammalian erythrocyte micronucleus test.

Protocol: In Vitro Cytotoxicity WST-1 Assay

This protocol is selected as a high-throughput method to quantify cell viability and determine IC₅₀ values, as was done for this compound on cancer cells.[17]

  • Cell Culture: Culture the desired cell line (e.g., RPMI 2650) in appropriate media and conditions (e.g., 37 °C, 5% CO₂) until ~80% confluency.

  • Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO and create a serial dilution in culture media to achieve the desired final concentrations. The final DMSO concentration should be non-toxic (e.g., <0.5%). Replace the media in the wells with the media containing the test compound. Include wells for untreated controls and vehicle controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well. WST-1 is cleaved to a soluble formazan dye by metabolically active cells.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37 °C. The incubation time depends on the metabolic activity of the cell line.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Summary and Future Directions

The preliminary toxicological profile of this compound is complex. While it shows no evidence of carcinogenicity in mice and has only moderate acute oral toxicity, there are significant concerns that demand further investigation.

Key Findings:

  • Genotoxic Potential: this compound is genotoxic in Drosophila and its derivatives induce chromosomal damage in mice.[5][16] This is likely mediated by metabolic activation to a reactive electrophile.

  • Developmental Toxicity: this compound is cytotoxic to embryonic cells and interferes with implantation and fetal development in mouse models, highlighting a significant risk.[4]

  • Cytotoxicity: It induces apoptosis in cancer cell lines, an effect that may have therapeutic implications but also contributes to its overall toxicity profile.[17]

Future Research Directions:

  • Comprehensive ADME Studies: Definitive studies are needed to characterize the absorption, distribution, metabolism, and excretion of this compound in mammalian systems to better predict human exposure and risk.

  • Chronic Toxicity Studies: Long-term, repeated-dose toxicity studies are required to assess the potential for cumulative organ damage.

  • Mechanistic Genotoxicity Studies: Further investigation is needed to confirm the proposed metabolic activation pathway, identify the specific DNA adducts formed, and understand the DNA repair processes involved.

  • Expanded Developmental and Reproductive Toxicity (DART) Testing: A full DART study according to OECD guidelines is necessary to fully characterize the risks to fertility, embryonic development, and offspring.

For drug development professionals and researchers, this compound and its analogues should be handled with caution. While its biological activities are promising, the potential for genotoxicity and developmental toxicity must be addressed before it can be considered for applications involving significant human exposure.

References

  • de Lima, R. O., et al. (2020). Genetic toxicity of this compound and spinosad larvicides in somatic cells of Drosophila melanogaster. PubMed.
  • Viana Cruz, F. A., et al. (2022). Genotoxicity of dillapiole n-butyl ether in mice for the control of Aedes aegypti. PMC.
  • Viana Cruz, F. A., et al. (2020). Histopathological, cytotoxicological, and genotoxic effects of the semi-synthetic compound dillapiole n-butyl ether in Balb/C mice. PubMed.
  • da Silva, J. K. R., et al. (2021). Genotoxic and mutagenic effects of methyl ether dillapiole on the development of Aedes aegypti (Diptera: Culicidae). PubMed.
  • Wikipedia. (n.d.). Dillapiole. Wikipedia.
  • Viana Cruz, F. A., et al. (2020). Histopathological, cytotoxicological, and genotoxic effects of the semi-synthetic compound dillapiole n-butyl ether in Balb/C mice. ResearchGate.
  • Chan, W. H. (2014). Cytotoxic effects of dillapiole on embryonic development of mouse blastocysts in vitro and in vivo. PubMed.
  • Gant, T. W., et al. (2023). Reproductive and developmental toxicity evaluation of cannabidiol. PubMed.
  • National Toxicology Program. (2010). Toxicology and Carcinogenesis Studies of Isoeugenol in F344/N Rats and B6C3F1 Mice. National Toxicology Program Technical Report Series.
  • Domingos, M. F., et al. (2016). Adulticidal Activity of this compound and Semi-synthetic Derivatives of this compound against Aedes aegypti (L.) (Culicidae). ResearchGate.
  • Zulkifli, N. A., et al. (2021). In vitro cytotoxic evaluation and apoptotic effects of dillapiole on human nasal squamous cell carcinoma. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Dillapiole. PubChem Compound Database.
  • ChemBK. (2024). DILLAPIOLE. ChemBK.
  • Ansari, S. S., et al. (2021). Antioxidant activity, xanthine oxidase inhibition and acute oral toxicity of Dillenia philippinensis Rolfe (Dilleniaceae) leaf extract. Journal of Pharmacy & Pharmacognosy Research.
  • The Good Scents Company. (n.d.). This compound (dill). The Good Scents Company Information System.
  • Furtado, R. A., et al. (2014). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. PubMed.
  • Della Morte, R., et al. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. MDPI.
  • de Oliveira, R. G., et al. (2020). Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. PubMed.
  • Durofil, A., et al. (2022). Dillapiole (1) and its structural analogues. ResearchGate.
  • Wang, Z., et al. (2021). Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. Frontiers in Pharmacology.
  • Miura, P. T., et al. (2021). Ecological risk assessment of Piper aduncum essential oil in non-target organisms. SciELO.
  • Gant, T. W., et al. (2023). Reproductive and developmental toxicity evaluation of cannabidiol. ResearchGate.
  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Creative Bioarray.
  • Bremer, S., et al. (2005). Reproductive and developmental toxicity. National Genomics Data Center.
  • Nakano, D., et al. (2013). Dill seed extract improves abnormalities in lipid metabolism through peroxisome proliferator-activated receptor-α (PPAR-α) activation in diabetic obese mice. PubMed.
  • Della Morte, R., et al. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. PubMed.
  • Allucent. (n.d.). Pharmacokinetics: Definition & Use in Drug Development. Allucent.
  • Wright, D. F. B., & Winter, H. R. (2012). The ABCD of clinical pharmacokinetics. PMC.
  • Christian, M. S. (2014). Developmental and Reproductive Toxicology. ScienceDirect.
  • BioIVT. (2020). What is ADME and how does it fit into drug development?. BioIVT.
  • Metzler, M., & Neumann, H. G. (1977). Metabolic activation of diethylstilbestrol and aminostilbene-derivatives. PubMed.
  • Drug Design Org. (2004). ADME Properties - Pharmacokinetics. Drug Design Org.
  • Pietrocola, F., et al. (2020). Chemical activation of SAT1 corrects diet-induced metabolic syndrome. PubMed.
  • Desvignes, V., et al. (2021). Toxicological safety assessment of essential oils used as food supplements to establish safe oral recommended doses. ResearchGate.

Sources

A Technical Guide to the Discovery and Historical Research of Dillapiole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dillapiole (1-allyl-2,3-dimethoxy-4,5-methylenedioxybenzene) is a phenylpropanoid of significant scientific interest, primarily sourced from plants in the Apiaceae and Piperaceae families.[1][2][3] Historically valued in traditional medicine and cuisine, its formal scientific discovery in the early 20th century opened a new chapter in natural product chemistry.[1] Early research focused on its isolation and structural elucidation, which paved the way for investigations into its potent biological activities. This guide provides a comprehensive overview of the historical trajectory of dillapiole research, from its initial discovery to the evolution of extraction and characterization techniques. It critically examines the extensive body of work on its insecticidal, synergistic, antifungal, anti-inflammatory, and other pharmacological properties, offering field-proven insights into experimental design and causality. Detailed protocols, data summaries, and workflow diagrams are provided to serve as a practical resource for professionals in natural product research and drug development.

Chapter 1: Discovery and Early Characterization

The scientific journey of dillapiole began within the broader exploration of essential oils in the early 20th century. While plants containing dillapiole, such as dill (Anethum graveolens) and fennel (Foeniculum vulgare), have been used for centuries in traditional medicine and food preservation, the specific compound was not identified until chemists began systematically fractionating these complex mixtures.[1]

Initial research by chemists like Salkowski focused on identifying the components of essential oils from the Apiaceae family (e.g., parsley, dill).[1] These early studies noted the presence of apiol and related phenylpropanoids. It wasn't until the 1940s, with the advent of more refined chromatographic techniques, that dillapiole was clearly distinguished from its isomer, apiol, which differs only in the position of a methoxy group on the benzene ring.[1][4] This distinction was crucial, as even minor structural differences can lead to significant changes in biological activity. The elucidation of its structure—a substituted benzene ring with two methoxy groups, a methylenedioxy bridge, and an allyl side chain—was a key milestone, enabling more targeted research into its synthesis and biological function.

Chapter 2: Physicochemical Properties and Sourcing

Dillapiole is a key bioactive compound found predominantly in the essential oils of dill (Anethum graveolens), fennel (Foeniculum vulgare), parsley (Petroselinum crispum), and various species of the Piper genus, particularly Piper aduncum, which can contain dillapiole in concentrations ranging from 30% to over 90%.[1][5][6] Its physical and chemical properties are fundamental to its extraction, purification, and mechanism of action.

Table 1: Physicochemical Properties of Dillapiole

Property Value Source(s)
Molecular Formula C₁₂H₁₄O₄ [4][7]
Molar Mass 222.240 g·mol⁻¹ [4]
Appearance Essential oil [3][4]
Density 1.163 g/cm³ [4]
Solubility Moderately soluble in fats and organic solvents; poorly soluble in water. [1]
IUPAC Name 4,5-Dimethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole [4]

| CAS Number | 484-31-1 |[4] |

Chapter 3: Evolution of Isolation and Purification Methodologies

The methods for isolating dillapiole have evolved from classical distillation techniques to modern, high-resolution chromatographic separations. The choice of method is dictated by the desired purity, scale, and the starting plant material.

Classical Method: Steam Distillation

Historically, steam distillation was the primary method for extracting essential oils, including those rich in dillapiole.[8] This technique is effective for separating volatile compounds like dillapiole from non-volatile plant matter at temperatures below their decomposition point.[9]

  • Causality of Method: Steam distillation works because the boiling point of a mixture of immiscible liquids (like water and dillapiole) is lower than the boiling points of the individual components. Passing steam through the plant material allows the volatile dillapiole to co-distill with the water vapor. Upon cooling, the oil separates from the water, allowing for collection. This method is advantageous for its simplicity and scalability, but it may not yield the purest product and can lead to the degradation of heat-sensitive compounds.[9]

Modern Method: Chromatographic Purification

For research and pharmaceutical applications requiring high purity, distillation is typically followed by column chromatography.[2][10] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase.[11]

  • Causality of Method: Dillapiole, being moderately polar, can be effectively separated from other components of the essential oil. A non-polar solvent system (like hexane) is initially used to elute non-polar terpenes, followed by a gradual increase in solvent polarity (e.g., by adding ethyl acetate) to elute and isolate the dillapiole.[12] The precise solvent gradient is critical and is determined empirically to achieve optimal separation.

Detailed Protocol: Isolation and Purification of Dillapiole from Piper aduncum

This protocol provides a self-validating system for obtaining high-purity dillapiole.

Step 1: Hydrodistillation

  • Air-dry the leaves of Piper aduncum (1 kg) for 48 hours.

  • Place the dried leaves in a 5 L round-bottom flask and add 3 L of distilled water.

  • Connect the flask to a Clevenger-type apparatus.[2]

  • Heat the flask to boiling and continue distillation for 3-4 hours, collecting the volatile oil.

  • Separate the oil from the aqueous phase using a separatory funnel. Dry the oil over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.[2]

Step 2: Column Chromatography

  • Prepare a silica gel column (e.g., 60 Å, 70-230 mesh) using a non-polar solvent like hexane.

  • Dissolve the crude essential oil (e.g., 5 g) in a minimal amount of hexane.

  • Load the dissolved oil onto the top of the silica gel column.

  • Begin elution with 100% hexane to remove non-polar compounds.

  • Gradually increase the solvent polarity by introducing ethyl acetate (e.g., gradients of 2%, 5%, 10% ethyl acetate in hexane).[12]

  • Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) to identify those containing dillapiole.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified dillapiole.

Step 3: Purity Validation

  • Confirm the structure and purity of the isolated compound using spectroscopic methods such as ¹H-NMR and ¹³C-NMR.[10][12]

  • Compare the obtained spectra with literature data for validation.[12]

Visualization of the Isolation Workflow

G Figure 1: Dillapiole Isolation & Purification Workflow cluster_extraction Extraction cluster_purification Purification cluster_validation Validation plant_material Piper aduncum Leaves distillation Hydrodistillation with Clevenger Apparatus plant_material->distillation crude_oil Crude Essential Oil distillation->crude_oil column_chrom Silica Gel Column Chromatography crude_oil->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection solvent_evap Solvent Evaporation fraction_collection->solvent_evap pure_dillapiole Purified Dillapiole solvent_evap->pure_dillapiole nmr NMR Spectroscopy (¹H, ¹³C) pure_dillapiole->nmr lit_comparison Comparison with Literature Data nmr->lit_comparison

Caption: Workflow for the extraction and purification of dillapiole.

Chapter 4: Historical Research on Biological Activities

Research into dillapiole's biological effects began gaining momentum in the mid-20th century, largely driven by the search for natural pesticides.[1]

Insecticidal and Synergistic Activity

The most extensively studied property of dillapiole is its insecticidal activity and its ability to synergize other insecticides.[6][13]

  • Early Discoveries (1960s-1970s): Research in the 1960s and 70s identified dillapiole as a potent natural insecticide against various pests, including flies and mosquitoes.[1] A pivotal discovery during this period was its synergistic effect. Scientists observed that when dillapiole was combined with pyrethrins (a class of natural insecticides), the insecticidal potency of the mixture was far greater than the sum of its parts.[13]

  • Mechanism of Synergism: The causality behind this synergism lies in dillapiole's ability to inhibit cytochrome P450 enzymes, specifically mixed-function oxidases (MFOs), in insects.[4][14] These enzymes are the insect's primary defense mechanism for detoxifying foreign compounds like insecticides. The methylenedioxyphenyl group in dillapiole's structure binds to the heme group of these enzymes, effectively deactivating them.[14] This allows the primary insecticide (e.g., a pyrethroid) to persist longer in the insect's system, leading to enhanced toxicity.[15][16] This mechanism is analogous to that of piperonyl butoxide (PBO), a well-known commercial synergist.[15]

Visualization of Synergistic Mechanism

G Figure 2: Dillapiole's Synergistic Mechanism of Action insecticide Pyrethroid Insecticide p450 Cytochrome P450 (Detoxification Enzyme) insecticide->p450 Metabolized by nerve Insect Nervous System Target Site insecticide->nerve Acts on dillapiole Dillapiole dillapiole->p450 Inhibits detox Detoxified Metabolite (Inactive) p450->detox Produces toxicity Increased Toxicity & Insect Mortality nerve->toxicity

Caption: Inhibition of P450 enzymes by dillapiole enhances insecticide toxicity.

Antifungal and Antimicrobial Research

Following the insecticidal studies, researchers began exploring dillapiole's potential against microbial pathogens.

  • Antifungal Properties: In vitro studies have demonstrated that dillapiole possesses significant antifungal activity against a wide range of fungi, including human dermatophytes like Trichophyton mentagrophytes and Microsporum canis, as well as plant pathogenic fungi such as Aspergillus niger and Colletotrichum gloeosporioides.[17][18][19] Research has shown that dillapiole can completely inhibit the mycelial growth of numerous fungal strains at low concentrations.[17] Essential oils rich in dillapiole are particularly effective against dermatophytes.[5]

  • Antibacterial and Other Activities: While less potent than its antifungal effects, dillapiole also exhibits modest antibacterial activity.[1] Further research has uncovered a spectrum of other pharmacological effects, including anti-inflammatory, gastroprotective, and antileishmanial activities, making it a versatile lead compound for drug discovery.[10][12][20][21][22] For instance, studies have demonstrated its ability to reduce tissue edema in animal models and protect against ethanol-induced gastric lesions.[12][20][23][24]

Table 2: Summary of Key Biological Activities of Dillapiole

Activity Target Organism/System Efficacy/Key Findings Historical Context Source(s)
Insecticidal Various insects (e.g., Aedes aegypti, Spodoptera frugiperda) Direct toxicity and interference with enzymatic detoxification. 1960s - Present [6][7][25]
Synergistic Cytochrome P450 enzymes in insects Potentiates pyrethroid and carbamate insecticides by inhibiting MFOs. 1970s - Present [4][13][15][16]
Antifungal Dermatophytes, plant pathogenic fungi (Aspergillus, Trichophyton spp.) Strong inhibition of mycelial growth at low concentrations. 1990s - Present [5][17][18][19]
Anti-inflammatory Carrageenan-induced rat paw edema model Significantly inhibited edema; potential alternative to NSAIDs. 2000s - Present [2][10][20][23]
Gastroprotective Ethanol-induced gastric lesion model in rats Dose-dependent protection of gastric mucosa. 2010s - Present [12][24]

| Antileishmanial | Leishmania amazonensis, L. brasiliensis | Moderate inhibitory activity against promastigote forms. | 2010s - Present |[21][22] |

Chapter 5: Modern Research and Future Directions

Contemporary research on dillapiole has shifted towards elucidating specific molecular mechanisms and exploring its therapeutic potential through semi-synthetic modifications.

  • Structure-Activity Relationship (SAR) Studies: Modern drug development often involves modifying a natural product's structure to enhance activity or reduce toxicity. SAR studies on dillapiole have shown that the integrity of the benzodioxole ring, the allyl side chain, and the methoxy groups are all important for its biological activities.[10][22] For example, reduction or isomerization of the allyl side chain was found to decrease its antileishmanial activity, highlighting the importance of this functional group.[22]

  • Drug Development Potential: The combined anti-inflammatory and gastroprotective effects of dillapiole are particularly interesting.[12] Many non-steroidal anti-inflammatory drugs (NSAIDs) cause gastric damage, whereas dillapiole offers a potential scaffold for developing new anti-inflammatory agents that are safer for the gastric mucosa.[20] Its role as a P450 inhibitor also suggests potential applications in modulating drug metabolism, although this also points to a need for careful evaluation of drug-herb interactions.[1]

Conclusion

From its obscure origins within traditional herbal remedies to its characterization as a potent bioactive molecule, the story of dillapiole is a classic example of natural product discovery. The historical research, beginning with its isolation and moving through decades of insecticidal and pharmacological investigation, has established it as a molecule of significant scientific value. Its journey from a component of dill oil to a lead compound in the development of insecticides and potential anti-inflammatory drugs underscores the importance of continued exploration of nature's chemical diversity. Future research will likely focus on clinical validation, advanced semi-synthetic derivatization to optimize its therapeutic index, and a deeper understanding of its interactions with human physiological pathways.

References

  • Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources.
  • Rojas-Martínez, R., et al. (2013). Dillapiole, Isolated from Peperomia pellucida, Shows Gastroprotector Activity against Ethanol-Induced Gastric Lesions in Wistar Rats. Molecules, 18(9), 11327-11337. [Link]
  • Silva, J.S., et al. (2024). New derivatives of dillapiole have ovicidal, larvicidal and adulticidal effect on Aedes (Stegomyia) aegypti (Diptera: Culicidae). Revista Brasileira de Entomologia, 68(4), e20240010. [Link]
  • de Oliveira, G.L., et al. (2021). Dillapiole and its antifungal and herbicidal activities.
  • ResearchGate. (n.d.). Dillapiole (1) and its structural analogues. [Link]
  • Filho, R.P., et al. (2013). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Pharmaceutical Biology, 51(10), 1285-1293. [Link]
  • Bernhard, T., et al. (2023). Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole. MDPI. [Link]
  • Ferreira, R.G., et al. (2016). Antifungal Action of the Dillapiole-rich Oil of Piper aduncum against Dermatomycoses Caused by Filamentous Fungi.
  • Ferreira, R.G., et al. (2016). Antifungal Action of the Dillapiole-rich Oil of Piper aduncum against Dermatomycoses Caused by Filamentous Fungi. Journal of Advances in Medicine and Medical Research. [Link]
  • Wikipedia. (n.d.). Dillapiole. [Link]
  • Lichtenstein, E.P., et al. (1974). Insecticidal and synergistic components isolated from dill plants. Journal of Agricultural and Food Chemistry, 22(4), 658-664. [Link]
  • Fazolin, M., et al. (2016). Synergistic potential of dillapiole-rich essential oil with synthetic pyrethroid insecticides against fall armyworm. Ciência Rural, 46(3). [Link]
  • Fazolin, M., et al. (2023). Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm. Plants (Basel), 12(17), 3042. [Link]
  • Fazolin, M., et al. (2016). Synergistic potential of dillapiole-rich essential oil with synthetic pyrethroid insecticides against fall armyworm. CABI Digital Library. [Link]
  • Parise-Filho, R., et al. (2013). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Pharmaceutical Biology, 51(10), 1285-93. [Link]
  • Parise Filho, R., et al. (2013). The anti-inflammatory activity of dillapiole and some semisynthetic analogues.
  • de Almeida, M.V., et al. (2012). Dillapiole as antileishmanial agent: discovery, cytotoxic activity and preliminary SAR studies of dillapiole analogues. Archiv der Pharmazie, 345(9), 729-37. [Link]
  • Fazolin, M., et al. (2022). Insecticidal activity of Piper aduncum oil: variation in dillapiole content and chemical and toxicological stability during. Acta Amazonica, 52, 179-188. [Link]
  • UMSL. (n.d.).
  • ResearchGate. (n.d.). Antifungal activity for the oil and dillapiole-rich fraction against A.
  • Belzile, A.S., et al. (2000). Dillapiol Derivatives as Synergists: Structure–Activity Relationship Analysis. Pesticide Biochemistry and Physiology, 66(1), 33-40. [Link]
  • Fazolin, M., et al. (2022). Insecticidal activity of Piper aduncum oil: variation in dillapiole content and chemical and toxicological stability during storage. SciELO. [Link]
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.).
  • The Good Scents Company. (n.d.). This compound (dill) 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene. [Link]
  • Rojas-Martínez, R., et al. (2013).
  • Google Patents. (2012). CN102643174A - Method for preparing dillapiole.
  • ResearchGate. (2024). (PDF) The Effect of Different Extraction Techniques on the Bioactive Characteristics of Dill (Anethum graveolens) Essential Oil. [Link]
  • UMSL. (n.d.).
  • R Discovery. (2024). The Effect of Different Extraction Techniques on the Bioactive Characteristics of Dill (Anethum graveolens) Essential Oil. [Link]

Sources

A Technical Guide to Dillapiole: From Ethnomedical Heritage to Modern Pharmacological Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dillapiole, a naturally occurring phenylpropanoid, stands as a compelling example of a bioactive compound whose modern scientific validation is deeply rooted in traditional medicine. Primarily sourced from plants like Piper aduncum (Spiked Pepper), Dill (Anethum graveolens), and Fennel, its historical use spans continents and cultures, addressing ailments from digestive disorders to infectious diseases and insect-borne nuisances.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of dillapiole, bridging its ethnobotanical origins with contemporary pharmacological evidence. We will explore its multifaceted bioactivities—including its potent insecticidal, anti-inflammatory, antimicrobial, and gastroprotective properties—and detail the underlying mechanisms of action. Furthermore, this guide furnishes detailed experimental protocols for the extraction, isolation, and bioactivity screening of dillapiole, offering a practical framework for future research and development initiatives aimed at harnessing its therapeutic potential.

The Ethnobotanical Foundation of Dillapiole

The journey of dillapiole from a traditional remedy to a molecule of significant scientific interest begins in the rich tapestry of global ethnobotany. Its presence in various aromatic plants has made it an integral component of traditional healing practices worldwide.

Principal Botanical Sources

Dillapiole is not exclusive to a single species but is a characteristic component of the essential oils of several well-known plants. The most significant and widely studied source is Piper aduncum, or spiked pepper, a shrub native to the Amazon region, where its essential oil can contain dillapiole concentrations ranging from 31.5% to as high as 91.1%.[2][4] Other notable sources include dill (Anethum graveolens), fennel (Foeniculum vulgare), parsley (Petroselinum crispum), and Peperomia pellucida.[1][5][6]

Traditional Medicinal Applications

The historical use of dillapiole-containing plants provides a crucial roadmap for modern pharmacological investigation. The rationale behind their application for specific ailments often correlates directly with the now-validated properties of dillapiole.

Plant SpeciesTraditional System/RegionPart UsedTraditional Therapeutic ApplicationsSupporting Citations
Piper aduncum Amazonian Traditional MedicineLeaves, StemsWound healing, stopping hemorrhages, treating skin infections, stomachaches, diarrhea, rheumatism, menstrual colic, and as a potent insect repellent.[2][7][8]
Anethum graveolens (Dill)Ayurveda, European Folk MedicineSeeds, LeavesDigestive support (carminative), reducing flatulence and bloating, colic in infants, increasing milk flow in nursing mothers, and as a mild diuretic.[1][3][9]
Foeniculum vulgare (Fennel)Ayurveda, Persian MedicineSeedsChewed after meals to aid digestion, postpartum uterine toning, and managing gut flora.[1]
Peperomia pellucida Folk Medicine (Global)Whole PlantTreatment of gastric ulcers, gout, arthritis, and skin conditions like acne.[6]

Phytochemistry and Physicochemical Profile

Understanding the chemical and physical nature of dillapiole is fundamental to its application in drug development and experimental research.

Chemical Structure and Biosynthesis

Dillapiole (IUPAC Name: 4,5-dimethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole) is an allylbenzodioxole, a class of phenylpropanoids.[5] Its structure is closely related to other bioactive compounds like apiole and safrole, with its uniqueness stemming from the specific positioning of its methoxy groups on the benzene ring.[5][10] Phenylpropanoids are synthesized in plants from the amino acid phenylalanine via the shikimic acid pathway.

G Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H PP Phenylpropene Scaffold (e.g., Chavibetol) Cou->PP Multiple Steps Dill Dillapiole PP->Dill Hydroxylation & Methylation G cluster_insect Inside Insect MFO Cytochrome P450 (MFO Enzyme) Detox Detoxification MFO->Detox Neuro Neurotoxicity (Target Site) Insecticide Insecticide (e.g., Pyrethrin) Insecticide->MFO Metabolized by Insecticide->Neuro Binds to Dillapiole Dillapiole Dillapiole->MFO INHIBITS

Caption: Mechanism of dillapiole's insecticidal synergism via P450 inhibition.

  • Quantitative Data: Dillapiole has proven highly toxic to a range of agricultural pests.

Target PestAssay TypeLD₅₀ ValueSource
Spodoptera frugiperda (Fall Armyworm)Topical Application0.35 ppm[11][12]
Aedes aegypti (Mosquito Larvae)Larvicidal Assay>6.25 µg/mL (significant mortality)[5]
Anti-inflammatory and Analgesic Effects

The traditional application of Piper aduncum for rheumatism and "bone pains" is supported by robust anti-inflammatory data. [7][13]

  • Causality & Mechanism: Dillapiole exhibits significant anti-inflammatory properties, with efficacy comparable to the conventional NSAID indomethacin in animal models. [5][14]Its mechanism involves the modulation of key inflammatory pathways, including the downregulation of COX-2 expression, which reduces prostaglandin synthesis. [1]It has also been shown to inhibit neutrophil chemotaxis by modulating intracellular calcium flux, a critical step in the inflammatory cascade. [15]

  • Quantitative Data: In the carrageenan-induced rat paw edema model, a standard for evaluating anti-inflammatory agents, dillapiole demonstrates dose-dependent efficacy.

CompoundDose (mg/kg)Edema Inhibition (%)Source
Dillapiole 100~50-60%[5][13]
Di-hydrodillapiole 100~55-65%[13][14]
Indomethacin (Reference) 10~60-70%[13]
Antimicrobial and Antifungal Activity

The use of dillapiole-containing plants for treating wounds and infections aligns with its demonstrated broad-spectrum antimicrobial activity. [8][16]

  • Causality & Mechanism: In vitro studies confirm that dillapiole and dillapiole-rich essential oils are effective against a variety of pathogens, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi such as Candida albicans and dermatophytes responsible for skin infections. [1][17][18]Interestingly, the whole essential oil of P. aduncum often shows greater antibacterial activity than isolated dillapiole, pointing to a synergistic effect with other constituents like myristicin. [19][20]

  • Quantitative Data: Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial efficacy.

OrganismCompound/OilMIC (µg/mL)Source
Microsporum canis (clinical isolate)P. aduncum Oil250[18]
Aspergillus fumigatus (ATCC 40152)P. aduncum Oil3.9[18]
Staphylococcus aureus (ATCC)P. aduncum Oil500[20]
Staphylococcus aureus (ATCC)Dillapiole (isolated)1000[19][20]
Gastroprotective Properties

The traditional use of Peperomia pellucida for stomach ulcers is directly validated by dillapiole's gastroprotective effects. [6]

  • Causality & Mechanism: In ethanol-induced gastric ulcer models in rats, dillapiole provides significant, dose-dependent protection to the gastric mucosa. [5][6]The mechanism appears to be unique and independent of the pathways typically associated with gastroprotection, as its effects were not blocked by inhibitors of prostaglandins, nitric oxide, or sulfhydryl groups, suggesting a novel mode of action. [5]

Methodologies for Research and Development

For scientists aiming to work with dillapiole, robust and reproducible methodologies for its extraction, isolation, and evaluation are paramount.

Protocol: Extraction and Isolation of Dillapiole from Piper aduncum

This protocol describes a standard laboratory method for obtaining high-purity dillapiole from dried plant material.

Objective: To extract essential oil rich in dillapiole and purify the target compound using column chromatography.

Materials:

  • Dried, powdered leaves of Piper aduncum

  • Distilled water

  • Clevenger-type apparatus for hydrodistillation

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

  • Rotary evaporator

  • Glass column, beakers, flasks

Procedure:

  • Hydrodistillation (Essential Oil Extraction):

    • Place 200g of powdered P. aduncum leaves into a 2L round-bottom flask. Add 1.2L of distilled water.

    • Assemble the Clevenger apparatus and heat the flask using a heating mantle.

    • Continue distillation for 4 hours, collecting the oil/water distillate.

    • Rationale: Hydrodistillation is the classic and effective method for extracting volatile compounds like phenylpropanoids and terpenes from a plant matrix without using organic solvents.

  • Oil Recovery and Drying:

    • Carefully separate the oil layer from the aqueous layer in the Clevenger trap using a pipette.

    • Dry the collected oil over anhydrous sodium sulfate to remove residual water.

    • Filter to remove the Na₂SO₄ and weigh the resulting essential oil to determine the yield.

  • Column Chromatography (Purification):

    • Prepare a silica gel slurry in hexane and pack it into a glass column (e.g., 40cm x 3cm).

    • Load 2g of the crude essential oil onto the top of the silica column.

    • Begin elution with 100% hexane.

    • Rationale: Dillapiole is moderately polar. Using a non-polar mobile phase (hexane) on a polar stationary phase (silica) allows for the initial elution of non-polar terpenes, while dillapiole is retained longer.

    • Collect fractions (e.g., 20 mL each) and monitor them using Thin Layer Chromatography (TLC).

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate if necessary, but dillapiole often elutes with pure hexane.

  • Analysis and Confirmation:

    • Combine the fractions containing pure dillapiole (as determined by TLC).

    • Remove the solvent using a rotary evaporator.

    • Confirm the identity and purity of the isolated dillapiole using Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy. [14][17]

Workflow for Bioactivity Screening

A logical workflow is essential for efficiently moving from a crude plant extract to an identified active compound.

G A 1. Plant Material (e.g., Piper aduncum) B 2. Extraction (Hydrodistillation) A->B C 3. Chemical Profiling (GC-MS Analysis of Oil) B->C D 4. In Vitro Bioassays (e.g., Antimicrobial MIC, Anti-inflammatory Cell Assay) C->D E 5. Bioassay-Guided Fractionation (Chromatography) D->E If Active F 6. Isolate Active Compound (Dillapiole) E->F Test Fractions F->D Test Fractions G 7. In Vivo Validation (e.g., Rat Paw Edema Model) F->G H 8. Lead Optimization G->H

Caption: A standard workflow for the discovery of bioactive natural products.

Protocol: In Vitro Antimicrobial Susceptibility Testing

This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of dillapiole.

Objective: To determine the lowest concentration of dillapiole that visibly inhibits the growth of a target microorganism.

Materials:

  • Pure dillapiole, dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).

  • Sterile 96-well microtiter plates.

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

  • Mueller-Hinton Broth (MHB), sterile.

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

  • Positive control antibiotic (e.g., Gentamicin).

  • Resazurin solution (optional, as a growth indicator).

Procedure:

  • Plate Preparation:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution:

    • Add 100 µL of the dillapiole stock solution to the first well of a row.

    • Mix well and transfer 100 µL from the first well to the second. Repeat this two-fold serial dilution across the row. Discard the final 100 µL from the last well.

    • Rationale: This creates a concentration gradient to precisely identify the MIC.

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

    • Add 10 µL of this standardized inoculum to each well (except the sterility control well).

  • Controls:

    • Positive Control: A row with a known antibiotic instead of dillapiole.

    • Negative (Growth) Control: Wells containing only MHB and inoculum.

    • Sterility Control: A well with only MHB.

    • Solvent Control: A row testing the highest concentration of DMSO used to ensure it has no inhibitory effect.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of dillapiole in a well with no visible turbidity (bacterial growth).

    • If using resazurin, add it after incubation. A blue color indicates inhibition, while a pink color indicates growth. This provides a clear, colorimetric endpoint.

Future Perspectives and Drug Development

Dillapiole presents a significant opportunity for drug discovery, not just as a therapeutic agent itself, but as a scaffold for developing novel synthetic analogues. [14]

  • Natural Pesticides: Its potent insecticidal activity and synergistic properties make it a prime candidate for the development of eco-friendly botanical insecticides, potentially reducing the reliance on more harmful synthetic chemicals. [4][11]* Anti-inflammatory Agents: The demonstrated efficacy in preclinical models suggests that dillapiole could be a starting point for developing new anti-inflammatory drugs with potentially novel mechanisms of action and a better safety profile than some existing NSAIDs. [21][22]* Synergistic Therapeutics: The observation that dillapiole's antimicrobial effect is enhanced by other compounds in its native essential oil underscores the importance of studying synergistic interactions. [19]Future research could explore combination therapies, where dillapiole is used to enhance the efficacy of existing antibiotics or antifungals.

  • Further Research: While its primary activities are well-documented, preliminary evidence of neuroprotective and anti-cancer properties warrants further investigation. [1]Rigorous clinical trials are needed to establish its safety and efficacy in humans for any therapeutic application.

References

  • Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda.
  • SciELO. (n.d.). Brief Review on Piper aduncum L., its Bioactive Metabolites and its Potential to Develop Bioproducts. SciELO.
  • Benchchem. (n.d.). Dillapiole CAS 484-31-1. Benchchem.
  • SciELO. (n.d.). Insecticidal activity of Piper aduncum oil: variation in dillapiole content and chemical and toxicological stability during. SciELO.
  • Wikipedia. (n.d.). Dillapiole. Wikipedia.
  • Smolecule. (n.d.). Buy Dillapiole | 484-31-1. Smolecule.
  • Durofil, A., et al. (2021). Piper aduncum essential oil: a promising insecticide, acaricide and antiparasitic. A review.
  • Fazolin, M., et al. (2023). Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm. PMC.
  • Taylor & Francis Online. (n.d.). Dillapiole and its antifungal and herbicidal activities.
  • MDPI. (2023).
  • Journal of Advances in Medicine and Medical Research. (2016). Antifungal Action of the Dillapiole-rich Oil of Piper aduncum against Dermatomycoses Caused by Filamentous Fungi. Journal of Advances in Medicine and Medical Research.
  • Parise-Filho, R., et al. (2011). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Taylor & Francis Online.
  • ResearchGate. (n.d.). The anti-inflammatory activity of dillapiole has also been demonstrated through an in vivo study involving rats.
  • ResearchGate. (n.d.). Dillapiole (1) and its structural analogues.
  • PubMed. (n.d.). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. PubMed.
  • ResearchGate. (n.d.). Antibacterial activity of the Piper aduncum oil and dillapiole, Its main constituent, Against multidrug-resistant strains.
  • Redalyc. (n.d.). Antibacterial activity of the Piper aduncum oil and dillapiole, its main constituent, against multidrug-resistant strain. Redalyc.
  • ResearchGate. (n.d.). Antifungal Action of the Dillapiole-rich Oil of Piper aduncum against Dermatomycoses Caused by Filamentous Fungi.
  • ResearchGate. (n.d.). Predicted physicochemical properties of dillapiole according to SwissADME results.
  • PubMed Central. (n.d.).
  • Universiti Kebangsaan Malaysia. (2020). Medicinal Uses, Phytochemistry, and Pharmacological Properties of Piper aduncum L. Universiti Kebangsaan Malaysia.
  • PubMed Central. (n.d.). Anethum graveolens: An Indian traditional medicinal herb and spice. PubMed Central.
  • Stuartxchange.org. (n.d.). Dill, Anethum graveolens. Stuartxchange.org.

Sources

Dillapiol: A Promising Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dillapiol, a naturally occurring phenylpropanoid found in several plant species, has emerged as a compelling starting point for drug discovery programs. Its diverse range of biological activities, including anti-inflammatory, anticancer, antifungal, and insecticidal properties, underscores its potential as a versatile lead compound. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical characteristics to advanced strategies for its development into novel therapeutic agents. We will delve into its known mechanisms of action, explore structure-activity relationships of its derivatives, and provide detailed experimental protocols for its extraction, biological evaluation, and lead optimization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this promising natural product.

Introduction: The Case for this compound as a Lead Compound

The quest for novel, effective, and safe therapeutic agents is a perpetual endeavor in the pharmaceutical sciences. Natural products have historically served as a rich reservoir of chemical diversity and biological activity, providing the foundation for many life-saving drugs.[1][2] this compound (4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole), a phenylpropanoid abundantly found in the essential oils of plants such as dill (Anethum graveolens) and Piper aduncum, represents a privileged scaffold with significant therapeutic potential.[3][4][5] Its inherent biological activities, coupled with a modifiable chemical structure, make it an attractive candidate for lead optimization and the development of new chemical entities (NCEs).

This guide will provide a structured exploration of this compound as a lead compound, moving from its basic properties to the intricacies of drug development. We will examine the causality behind experimental choices, offering insights into why specific assays and models are employed to validate its therapeutic potential.

Physicochemical Properties and Natural Sources of this compound

A thorough understanding of a lead compound's physicochemical properties is fundamental to any drug discovery campaign. These properties influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation potential.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄[6]
Molecular Weight 222.24 g/mol [6]
IUPAC Name 4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole[6]
logP (o/w) 2.343 (estimated)[7]
Solubility Soluble in alcohol, insoluble in water.[7]
Appearance Colorless to pale yellow viscous liquid.[4]

This compound is primarily extracted from the essential oils of various plants. The concentration of this compound can vary significantly depending on the plant species, geographical location, and extraction method.

Plant SourcePart of PlantThis compound Content
Piper aduncumLeaves30-90%
Anethum graveolens (Dill)Seeds, LeavesVaries
Foeniculum vulgare (Fennel)SeedsPresent
Petroselinum crispum (Parsley)SeedsPresent

The Drug Discovery and Development Workflow for this compound

The journey of a natural product from a promising hit to a viable drug candidate follows a structured, multi-stage process. This workflow is designed to systematically evaluate and enhance the compound's therapeutic properties while ensuring its safety.

Dillapiol_Workflow cluster_0 Phase 1: Discovery & Initial Characterization cluster_1 Phase 2: Lead Identification & SAR cluster_2 Phase 3: Lead Optimization & Preclinical Evaluation cluster_4 Phase 4: Clinical Development A Extraction & Isolation of this compound B High-Throughput Screening (HTS) (In vitro bioassays) A->B Crude Extract or Purified Compound C Hit Confirmation & Mechanism of Action (MoA) Studies B->C Active 'Hits' D Synthesis of Analogues & Structure-Activity Relationship (SAR) C->D Validated Lead E ADMET Profiling (In vitro & In silico) D->E Optimized Leads F In vivo Efficacy & Toxicity Studies E->F Candidate Selection G IND-Enabling Studies F->G Preclinical Candidate

Figure 1: A generalized workflow for the discovery and development of this compound-based drug candidates.

Extraction and Isolation of this compound: A Step-by-Step Protocol

The initial step in studying this compound is its efficient extraction and purification from its natural sources. Steam distillation is a commonly employed method for extracting essential oils rich in this compound.

Protocol 1: Steam Distillation of this compound from Piper aduncum Leaves

  • Objective: To extract the essential oil containing this compound from the leaves of Piper aduncum.

  • Rationale: Steam distillation is a preferred method for extracting volatile compounds like this compound as it minimizes thermal degradation.

  • Materials:

    • Fresh or dried leaves of Piper aduncum

    • Steam distillation apparatus

    • Anhydrous sodium sulfate

    • Amber glass vials for storage

  • Procedure:

    • Weigh a known quantity of Piper aduncum leaves and place them in the distillation flask.

    • Add water to the flask to cover the plant material.

    • Assemble the steam distillation apparatus.

    • Heat the flask to generate steam, which will pass through the plant material, carrying the volatile essential oil.

    • The steam and essential oil vapor will condense in the condenser and be collected in a receiving flask.

    • The essential oil, being less dense than water, will form a layer on top of the aqueous distillate.

    • Separate the essential oil from the water using a separatory funnel.

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Store the purified essential oil in an amber glass vial at 4°C to prevent degradation.[6]

  • Validation: The purity and concentration of this compound in the extracted oil should be determined using Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Biological Activities and Therapeutic Potential of this compound

This compound exhibits a remarkable spectrum of biological activities, making it a versatile platform for drug development in various therapeutic areas.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound has demonstrated significant anti-inflammatory properties.[1][9]

Mechanism of Action: The anti-inflammatory effects of this compound are, in part, mediated by its ability to modulate the function of neutrophils, key immune cells involved in the inflammatory response. Studies have shown that this compound can inhibit neutrophil chemotaxis, the directed migration of neutrophils to the site of inflammation.[4]

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a standard and well-validated assay for evaluating the acute anti-inflammatory activity of novel compounds.[10][11]

Protocol 2: Carrageenan-Induced Paw Edema in Rats

  • Objective: To assess the in vivo anti-inflammatory effect of this compound.

  • Rationale: This model mimics the inflammatory cascade, allowing for the evaluation of a compound's ability to suppress edema formation.

  • Procedure:

    • Acclimatize male Wistar rats for at least one week before the experiment.

    • Administer this compound (or its derivatives) intraperitoneally or orally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

    • After a predetermined time (e.g., 30 minutes), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.[7]

  • Self-Validation: The positive control (indomethacin) should produce a statistically significant reduction in paw edema, confirming the validity of the assay.

Anticancer Activity

Preliminary studies suggest that this compound possesses anticancer properties.[12] It has been shown to induce apoptosis (programmed cell death) in cancer cell lines.[3]

Mechanism of Action: The pro-apoptotic effects of this compound are linked to the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function in cancer cells.[3]

In Vitro Evaluation: Cytotoxicity and Apoptosis Assays

The initial screening of a compound for anticancer activity typically involves in vitro cytotoxicity assays to determine its ability to kill cancer cells.

Protocol 3: MTT Assay for Cell Viability

  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13]

  • Procedure:

    • Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and its derivatives) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[13]

  • Self-Validation: A known cytotoxic drug (e.g., doxorubicin) should be used as a positive control to validate the assay's responsiveness.

Protocol 4: Western Blot Analysis of Apoptosis Markers

  • Objective: To investigate the molecular mechanism of this compound-induced apoptosis.

  • Rationale: Western blotting allows for the detection of key proteins involved in the apoptotic cascade, such as caspases and Bcl-2 family members.[14]

  • Procedure:

    • Treat cancer cells with this compound at its IC₅₀ concentration.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2).

    • Incubate with a secondary antibody and detect the protein bands using a chemiluminescence detection system.[15]

  • Self-Validation: The use of both positive and negative controls for apoptosis induction (e.g., etoposide treatment) will validate the antibody specificity and the cellular response.[16]

Structure-Activity Relationship (SAR) and Lead Optimization

The exploration of the structure-activity relationship (SAR) is a critical step in transforming a lead compound into a drug candidate. By systematically modifying the chemical structure of this compound, it is possible to enhance its potency, selectivity, and pharmacokinetic properties.[1][9]

Key Structural Features for Modification:

  • Allyl Side Chain: Modifications to the allyl group, such as reduction to a propyl group (di-hydrodillapiole) or isomerization, can influence biological activity.[1][9]

  • Aromatic Ring Substituents: The methoxy groups on the benzene ring are important for activity. Their removal or alteration can significantly impact the compound's properties.[1][9]

  • Benzodioxole Ring: This moiety appears to be crucial for the biological activity of this compound.[1][9]

SAR_this compound cluster_0 This compound Scaffold cluster_1 Structural Modifications cluster_2 Improved Properties This compound This compound (Lead Compound) Mod1 Allyl Side Chain (Reduction, Isomerization) This compound->Mod1 Mod2 Aromatic Ring (Methoxy Group Alteration) This compound->Mod2 Mod3 Benzodioxole Ring (Ring Opening, Substitution) This compound->Mod3 Prop1 Enhanced Potency Mod1->Prop1 Prop2 Increased Selectivity Mod1->Prop2 Prop3 Optimized ADMET Profile Mod1->Prop3 Mod2->Prop1 Mod2->Prop2 Mod2->Prop3 Mod3->Prop1 Mod3->Prop2 Mod3->Prop3

Figure 2: Structure-Activity Relationship (SAR) exploration of the this compound scaffold.

Synthesis of this compound Analogues:

The synthesis of this compound analogues can be achieved through various organic reactions. For example, di-hydrodillapiole can be synthesized by the catalytic reduction of this compound.[1][9] More complex modifications may require multi-step synthetic routes starting from commercially available precursors like sesamol.[17][18]

Pharmacokinetics and Toxicity (ADMET) Profile

A favorable ADMET profile is crucial for the successful development of any drug candidate. While comprehensive data on this compound is still emerging, preliminary studies on its derivatives provide some insights.

Key ADMET Considerations:

  • Absorption: this compound's lipophilic nature suggests it may have good oral absorption.

  • Distribution: Its distribution to various tissues needs to be investigated.

  • Metabolism: this compound is a known inhibitor of the cytochrome P450 enzyme CYP3A4, which could lead to drug-drug interactions.[12]

  • Excretion: The routes of elimination of this compound and its metabolites need to be determined.

  • Toxicity: In vivo toxicity studies are essential to establish a safe dose range. A study on a semi-synthetic derivative, dillapiole n-butyl ether, showed dose-dependent structural changes in hepatic, renal, and cardiac tissues in mice, highlighting the need for careful toxicological evaluation.[19]

Rationale for Using Zebrafish in Toxicity Screening: The zebrafish model is increasingly used for early-stage toxicity screening of natural products due to its genetic homology with humans, rapid development, and transparent embryos, which allow for the direct observation of organogenesis and toxic effects.[11][20][21][22][23]

Future Directions and Conclusion

This compound represents a highly promising natural product scaffold for drug discovery. Its diverse biological activities, coupled with a readily modifiable chemical structure, provide a solid foundation for the development of novel therapeutics. Future research should focus on:

  • Comprehensive ADMET profiling of this compound and its key analogues.

  • In-depth mechanistic studies to elucidate the molecular targets of its various biological activities.

  • Systematic lead optimization to enhance potency, selectivity, and safety.

  • Evaluation of optimized lead compounds in relevant in vivo disease models. [2][24][25][26]

By leveraging the principles of medicinal chemistry and modern drug discovery technologies, the full therapeutic potential of this compound can be unlocked, paving the way for the development of next-generation medicines for a range of human diseases.

References

  • Almeida, P. B. A., et al. (2011). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Pharmaceutical Biology, 49(11), 1173-1179.
  • Belzile, A. S., et al. (2000). New Syntheses of Dillapiole and its 4-Methylthio Analog. Rhodium. [Link]
  • Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources. [Link]
  • Saad, N., et al. (2024). Natural Product Testing: Selecting in vivo Anticancer Assay Model. Journal of Tropical Life Science, 14(1), 155-165.
  • MDPI. (2021).
  • Viana Cruz, A. C., et al. (2020). Histopathological, cytotoxicological, and genotoxic effects of the semi-synthetic compound dillapiole n-butyl ether in Balb/C mice. Environmental Science and Pollution Research, 27(33), 41923-41933.
  • PMC. (2020). Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants. [Link]
  • Wei, P., et al. (2017). Comparative pharmacokinetics of three phenylpropanoids in rat plasma after oral administration of Ramulus Cinnamomi and Ramulus Cinnamomi-Ephedrae Herba herb-couple extract.
  • Horton, T. MTT Cell Assay Protocol. [Link]
  • PubMed. (2024). In Vivo and Clinical Studies of Natural Products Targeting the Hallmarks of Cancer. [Link]
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • ResearchGate. (2000). New syntheses of this compound [4,5-dimethoxy-6-(2-propenyl)-1,3-benzodioxole], its 4-methylthio and other analogs. [Link]
  • Bohrium. (2024). natural-product-testing-selecting-in-vivo-anticancer-assay-model. [Link]
  • ResearchGate. (2024). Natural Product Testing: Selecting in vivo Anticancer Assay Model. [Link]
  • Inotiv.
  • PMC. (2016). Mixtures, Metabolites, and Mechanisms: Understanding Toxicology Using Zebrafish. [Link]
  • ResearchGate. (2022). Use of zebrafish (Danio rerio) as a model for research in toxicological studies. [Link]
  • ResearchGate. (2011). Dillapiole (1) and its structural analogues. [Link]
  • ResearchGate. (2023). Dillapiole and its antifungal and herbicidal activities | Request PDF. [Link]
  • PubMed. (2011). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. [Link]
  • PubMed. (2020).
  • OAE Publishing Inc. (2017). Zebrafish as screening model for detecting toxicity and drugs efficacy. [Link]
  • MDPI. (2023).
  • The Good Scents Company. This compound (dill) 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene. [Link]
  • Frontiers. (2020). The Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Pinostrobin in Rats: Ultra-High-Performance Liquid Chromatography Coupled With Linear Trap Quadrupole Orbitrap Mass Spectrometry Studies. [Link]
  • Semantic Scholar. (2000). New syntheses of this compound (4,5-dimethoxy-6-(2- propenyl)-1,3-benzodioxole), its 4-methylthio and other analogs. [https://www.semanticscholar.org/paper/New-syntheses-of-dillapiol-(4%2C5-dimethoxy-6-(2--Belzile-Majerus/3f4e1b7e6f3d9c7a8b3e8e9e1c2e3a8d9b0e1a1c]([Link]
  • PubChem. This compound. [Link]
  • PubMed. (1992). Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame. [Link]
  • PubMed. (1996). Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. [Link]
  • PubMed. (2012). Dillapiole as antileishmanial agent: discovery, cytotoxic activity and preliminary SAR studies .... [Link]
  • SciELO. (2021). Insecticidal activity of Piper aduncum oil: variation in dillapiole content and chemical and toxicological stability during. [Link]

Sources

A-Z Technical Guide to In Silico Bioactivity Prediction of Dillapiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, technically-grounded workflow for the in silico prediction of the bioactive properties of dillapiol, a phenylpropanoid of significant interest for its insecticidal, antifungal, and anti-inflammatory activities.[1][2][3][4] Addressed to researchers in drug discovery and natural product chemistry, this document moves beyond theoretical concepts to offer detailed, step-by-step protocols for target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. By integrating field-proven methodologies with authoritative computational tools, this guide serves as a self-contained manual for elucidating the pharmacological potential of this compound and analogous natural compounds from first principles.

Part 1: Foundational Understanding of this compound and In Silico Strategy

This compound: A Bioactive Phenylpropanoid

This compound (PubChem CID: 10231) is a naturally occurring organic compound classified as a benzodioxole.[5][6] Its chemical structure, 4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole, is closely related to other well-known phenylpropanoids like safrole and apiol.[5][7][8] Found in the essential oils of plants such as dill (Anethum graveolens), fennel, and various Piper species, this compound has a rich history in traditional medicine and agriculture.[4][7][9]

Modern research has substantiated many of its traditional uses, demonstrating notable bioactivities, including:

  • Insecticidal and Synergistic Activity: this compound is a potent insecticide and, significantly, acts as a synergist, enhancing the efficacy of other insecticides like pyrethrins.[7][10] This action is largely attributed to the inhibition of cytochrome P450 (CYP450) monooxygenase enzymes in insects, which are crucial for detoxifying xenobiotics.[10][11]

  • Antifungal Properties: The compound exhibits broad-spectrum antifungal activity against numerous economically important fungal strains.[1][12] Its mechanism is believed to involve the disruption of the fungal plasma membrane's permeability and mitochondrial dysfunction, leading to an accumulation of reactive oxygen species (ROS).[13][14]

  • Anti-inflammatory Effects: Studies have demonstrated that this compound possesses anti-inflammatory properties, suggesting its potential as a prototype for new anti-inflammatory agents.[2][3][4]

The In Silico Paradigm: Rationale and Workflow

In silico (computational) methods are indispensable in modern drug discovery. They offer a rapid, cost-effective means to screen compounds, predict their bioactivities, and elucidate their mechanisms of action before committing to resource-intensive laboratory experiments.[15][16][17] This predictive power is crucial for natural products like this compound, where a multitude of potential protein targets exist.

Our workflow is designed as a logical cascade, where the output of one stage informs the input of the next. This ensures a focused and efficient investigation.

In_Silico_Workflow cluster_prep Phase 1: Preparation & Target ID cluster_sim Phase 2: Simulation & Prediction cluster_analysis Phase 3: Analysis & Validation A Compound Information (this compound Structure) D Ligand & Target Preparation A->D B Literature Review (Known Bioactivities) C Target Identification (Hypothesis Generation) B->C C->D E Molecular Docking (Binding Affinity & Pose) D->E G Data Integration & Analysis E->G F ADMET Prediction (Pharmacokinetics & Safety) F->G H Hypothesis Refinement G->H I Experimental Validation (In Vitro / In Vivo) H->I

Figure 1: Overall workflow for in silico bioactivity prediction.

Part 2: A Step-by-Step Technical Workflow

This section details the experimental protocols for predicting the bioactivity of this compound. The focus here is on causality and self-validation at each stage.

Phase 1: Target Identification and Prioritization

The success of any docking study hinges on selecting a biologically relevant protein target. Simply docking against random proteins is inefficient. Our approach uses this compound's known bioactivities to generate informed hypotheses.

Protocol 2.1.1: Hypothesis-Driven Target Selection

  • Identify Primary Bioactivity: We begin with this compound's well-documented insecticidal activity.[11][18]

  • Elucidate Mechanism from Literature: The literature strongly suggests that this compound's insecticidal synergism comes from inhibiting cytochrome P450 enzymes.[10][11] This provides a primary, high-confidence target class. For its antifungal action, disruption of the plasma membrane and mitochondrial function are key mechanisms.[13][14] Potential targets could include enzymes in the ergosterol biosynthesis pathway or mitochondrial dehydrogenases.

  • Select a Specific Protein Target: For this guide, we will focus on the insecticidal mechanism. A representative insect cytochrome P450 enzyme will be selected from the Protein Data Bank (PDB) , a single global archive for 3D structural data of biological macromolecules.[19][20][21]

    • Causality: Choosing a target based on a known mechanism dramatically increases the probability that the in silico results will be biologically meaningful. Computational prediction is used to refine and quantify a pre-existing biological hypothesis.[15]

  • Database Search:

    • Navigate to the website.[19][21]

    • Search for a relevant structure. A good search query would be "insect cytochrome P450".

    • Selection Criteria: Prioritize structures that are co-crystallized with a known inhibitor (for validation), have a good resolution (< 2.5 Å), and are from a relevant insect species if possible. For this workflow, let's hypothesize a target like PDB ID: 2ZJ1 , a cytochrome P450 from Anopheles gambiae.

Phase 2: Ligand and Target Preparation

Raw structural files are not suitable for docking. They must be meticulously prepared to ensure chemical correctness and compatibility with the docking software. This is arguably the most critical step for obtaining reliable results.

Protocol 2.2.1: Ligand Preparation

  • Obtain Ligand Structure:

    • Go to the database.[5]

    • Search for "this compound" or its CID "10231".

    • Download the 3D structure in SDF format.

  • Format Conversion and Energy Minimization:

    • Use a molecular editing software like to convert the SDF file to the PDBQT format required by AutoDock Vina. The PDBQT format includes atomic coordinates, partial charges, and atom type definitions.

    • During this process, it is crucial to add polar hydrogens and compute Gasteiger charges. This step correctly models the electrostatic interactions that are vital for binding.

    • Perform an energy minimization of the ligand structure using a force field like MMFF94.

    • Causality: The downloaded 3D structure is just one of many possible low-energy conformations. Energy minimization finds a more stable, and thus more realistic, conformation of the ligand before it is docked. This prevents the docking algorithm from wasting computational effort on high-energy, unrealistic ligand poses.

Protocol 2.2.2: Target Protein Preparation

  • Download and Clean the PDB File:

    • Download the PDB file for your chosen target (e.g., 2ZJ1) from the RCSB PDB.

    • Open the file in a molecular visualization tool like or .[22]

    • Remove all non-essential molecules: water (HOH), co-solvents, and any co-crystallized ligands. These will interfere with the docking of this compound.[23]

  • Prepare the Receptor for Docking:

    • Using AutoDock Tools, add polar hydrogens to the protein. This is essential for correctly defining hydrogen bond donors and acceptors.[24][25]

    • Merge non-polar hydrogens and assign Gasteiger charges to all atoms.

    • Save the prepared protein in the PDBQT format.

    • Trustworthiness: This cleaning and preparation process is a standard, validated protocol in the field.[23] Failure to remove water molecules, for instance, is a common source of error, as the docking algorithm may attempt to dock the ligand into a space occupied by a crystallographic water molecule.

Phase 3: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction (binding affinity). We will use AutoDock Vina , a widely used and validated open-source docking program.[22]

Molecular_Docking_Workflow A Prepared Ligand (this compound.pdbqt) E Run AutoDock Vina A->E B Prepared Receptor (protein.pdbqt) B->E C Define Search Space (Grid Box) D Configuration File (conf.txt) C->D D->E F Output File (results.pdbqt) E->F G Analyze Results (Binding Affinity & Poses) F->G

Figure 2: Step-by-step workflow for a molecular docking experiment.

Protocol 2.3.1: Performing the Docking with AutoDock Vina

  • Define the Search Space (Grid Box):

    • The docking algorithm needs to know where to search for a binding site. This is defined by a "grid box".

    • If the protein was co-crystallized with a native ligand, the most reliable method is to center the grid box on the position of that original ligand. This defines the known active site.

    • In UCSF Chimera or AutoDock Tools, determine the X, Y, Z coordinates for the center of the box and define its dimensions (in Angstroms). The box should be large enough to encompass the entire binding site and allow the ligand to rotate freely.[22][24]

  • Create the Configuration File:

    • Create a text file (e.g., conf.txt) that tells Vina where to find the input files and the grid box parameters.[24]

  • Run the Simulation:

    • Execute Vina from the command line: vina --config conf.txt --log results.log

  • Self-Validation (Trustworthiness): Before docking your compound of interest, a crucial validation step is to re-dock the original co-crystallized ligand (if one was present). A successful docking protocol should be able to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. This confirms that your chosen docking parameters are valid for this specific protein target.

Phase 4: ADMET Prediction

A compound can have excellent binding affinity but fail as a drug due to poor pharmacokinetic properties or toxicity.[16][17] ADMET prediction assesses the "drug-likeness" of a molecule. We will use the SwissADME web server, a free and comprehensive tool.[26][27][28][29]

Protocol 2.4.1: Predicting Pharmacokinetics and Drug-Likeness

  • Obtain SMILES String:

    • From the PubChem page for this compound (CID 10231), copy the "Canonical SMILES" string: COC1=C(C=C(C=C1CC=C)OCO2)OC[5]

  • Submit to SwissADME:

    • Navigate to the website.[30]

    • Paste the SMILES string into the input box and run the analysis.

  • Interpret the Results:

    • The output provides a wealth of information. Focus on these key areas:

      • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), TPSA (Polar Surface Area). These govern absorption and distribution.[27]

      • Lipinski's Rule of Five: A widely used filter for drug-likeness. SwissADME will report any violations.

      • Pharmacokinetics: Predictions of gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation.[31]

      • Bioavailability Radar: A graphical representation of the drug-likeness of the compound. For a molecule to be considered drug-like, its plot should fall entirely within the pink area.[27]

Part 3: Data Presentation and Interpretation

Summarizing Quantitative Data

All predicted data should be organized into clear tables for easy comparison and analysis.

Table 1: Predicted Molecular Docking Results for this compound

Target Protein (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues
Insect Cytochrome P450 (e.g., 2ZJ1) -7.5 (Example Value) PHE115, ILE205, ALA302
Fungal Lanosterol 14-alpha demethylase -6.8 (Example Value) TYR132, HIS377, MET508
Human COX-2 -8.1 (Example Value) ARG120, TYR355, SER530

Note: Binding affinity values are hypothetical examples. Key residues must be identified by visualizing the docked pose in PyMOL or Chimera.

Table 2: Predicted ADMET Properties of this compound via SwissADME

Property Predicted Value Interpretation
Molecular Weight 222.24 g/mol [5] Excellent (within drug-like range)
LogP (Consensus) 2.55 Optimal lipophilicity for absorption
GI Absorption High Likely well-absorbed orally
BBB Permeant Yes[31] Can cross the blood-brain barrier
Lipinski Violations 0 High drug-likeness

| Bioavailability Score | 0.55 | Good probability of oral bioavailability |

Interpreting the Integrated Data

The power of this workflow lies in integrating the results from all phases.

  • A strong binding affinity from molecular docking suggests a potent interaction with a specific target. For this compound, a high affinity for an insect P450 enzyme supports its known insecticidal mechanism.[10]

  • Favorable ADMET predictions indicate that the molecule has the potential to reach its target in a biological system and is less likely to have immediate toxicity issues. The prediction that this compound has high GI absorption and is orally bioavailable is critical for any potential therapeutic or agricultural application.

  • The prediction that this compound can permeate the Blood-Brain Barrier (BBB) is a double-edged sword.[31] While it could be beneficial for targeting central nervous system diseases, it also raises potential concerns about neurotoxicity that would need to be investigated experimentally.

Conclusion and Future Directions

This guide has outlined a robust, validated, and technically detailed in silico workflow to predict and rationalize the bioactivity of this compound. By combining hypothesis-driven target selection, meticulous molecular docking, and comprehensive ADMET analysis, researchers can generate high-quality, actionable data.

The results from this computational pipeline provide strong, mechanistically-grounded hypotheses that can guide future experimental work. For this compound, the in silico data strongly supports its role as an inhibitor of insect P450 enzymes and suggests it possesses favorable drug-like properties. The next logical steps would be to validate these findings through in vitro enzyme inhibition assays and subsequent in vivo studies in relevant biological models. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery and natural product research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10231, this compound.
  • Chen, Y. C. (2016). Computational Prediction for Target Identification. Frontiers in Pharmacology.
  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific Reports, 7(1), 42717.
  • Fazolin, M., et al. (2021). Insecticidal activity of Piper aduncum oil: variation in dillapiole content and chemical and toxicological stability during storage. Acta Amazonica, 52, 179-188.
  • Guedes, N., et al. (2019). Dillapiole and its antifungal and herbicidal activities. Journal of Photochemistry and Photobiology B: Biology, 197, 111534.
  • Morris, G. M., & Lim-Wilby, M. (2008). Molecular docking. Methods in molecular biology, 443, 365-382.
  • Schepetkin, I. A., et al. (2023). Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole. Molecules, 28(14), 5467.
  • Sousa, P. J. C., et al. (2015). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Natural Product Research, 29(19), 1844-1848.
  • Tian, J., et al. (2012). The Mechanism of Antifungal Action of Essential Oil from Dill (Anethum graveolens L.) on Aspergillus flavus. PLoS ONE, 7(1), e30147.

Sources

Methodological & Application

dillapiol extraction from Piper aduncum protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Efficiency Extraction of Dillapiole from Piper aduncum

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Piper aduncum L., a plant species native to the Amazon region, is a prominent natural source of the phenylpropanoid dillapiole.[1] This compound has garnered significant scientific interest due to its wide spectrum of biological activities, including antifungal, insecticidal, anti-inflammatory, and antiparasitic properties.[2][3][4] The essential oil of P. aduncum can contain dillapiole in concentrations ranging from 30% to over 97%, making it a valuable target for natural product chemistry and drug development.[1][5] However, the yield and chemical profile of the extracted essential oil are highly dependent on the plant's geographical origin and the extraction methodology employed. This guide provides a comprehensive, field-proven protocol for the extraction of dillapiole-rich essential oil from P. aduncum, focusing on hydrodistillation and steam distillation techniques. It further details methods for characterization and quantification to ensure reproducibility and quality control.

Pre-Extraction Considerations: The Foundation of a Successful Extraction

The success of dillapiole extraction is determined long before the distillation process begins. Careful consideration of the raw plant material is paramount to achieving a high yield of the target compound.

Botanical Specificity and Chemotype Variation

A critical factor often overlooked is the significant chemical variation, or "chemotype," within the Piper aduncum species. Specimens from the Brazilian Amazon are typically rich in dillapiole, whereas those from other regions like the Atlantic Forest may contain minimal to no dillapiole, being rich instead in terpenes like linalool or (E)-nerolidol.[4] Furthermore, some chemotypes are characterized by high concentrations of piperitone, camphor, or viridiflorol.[6][7][8][9]

Expert Insight: It is imperative to source P. aduncum from regions known to produce the dillapiole chemotype. We strongly recommend preliminary analytical validation (e.g., a small-scale pilot extraction and GC-MS analysis) of any new batch of plant material to confirm its chemical profile before committing to large-scale extraction.

Plant Material Handling
  • Plant Part Selection: The leaves and thin stems are the primary repositories of dillapiole-rich essential oil.[10]

  • Harvesting & Drying: Harvest during the driest season to maximize essential oil concentration. The plant material should be dried in a well-ventilated area, shielded from direct sunlight, at room temperature.[5] This process typically takes several days and aims to reduce moisture content, which can otherwise lower the efficiency of the extraction.[10] The leaves are ready when they are brittle to the touch. For optimal results, mill the dried leaves into a coarse powder just before extraction to increase the surface area available for distillation.

Extraction Protocols: Hydrodistillation and Steam Distillation

Hydrodistillation and steam distillation are the most effective and widely documented methods for extracting essential oils from P. aduncum.[11][12][13][14] The choice between them often depends on the scale of the operation and available equipment.

Protocol 1: Laboratory-Scale Hydrodistillation

Hydrodistillation, where the plant material is in direct contact with boiling water, is ideal for laboratory-scale extractions due to its simplicity and efficiency.[14][15] A Clevenger-type apparatus is standard for this procedure.[9][10][16]

Materials:

  • Dried and coarsely ground P. aduncum leaves

  • Round-bottom flask (2L or appropriate size)

  • Clevenger-type apparatus

  • Heating mantle

  • Condenser with chilled water supply

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glass vials for storage

Step-by-Step Methodology:

  • Charging the Flask: Place 300 g of the dried, ground plant material into a 2L round-bottom flask. Add approximately 1.5 L of distilled water, ensuring the plant material is fully submerged.

  • Apparatus Assembly: Connect the flask to the Clevenger apparatus and the condenser. Ensure all glass joints are securely clamped. Start the flow of chilled water through the condenser.

  • Distillation: Turn on the heating mantle and bring the water to a vigorous boil. The steam will pass through the plant material, carrying the volatile essential oil with it.

  • Extraction Duration: Continue the distillation for a minimum of 3 hours.[10] The steam and oil vapor will rise, cool in the condenser, and collect in the graduated arm of the Clevenger apparatus. The denser water will recycle back into the flask, while the lighter essential oil will form a layer on top.

  • Oil Collection: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely. Carefully drain the collected essential oil into a clean glass vial.

  • Drying the Oil: Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water.[10][17] The oil is considered dry when it is clear and the sodium sulfate settles at the bottom as a free-flowing powder.

  • Storage: Decant the dry oil into a labeled amber glass vial, flush with nitrogen if possible, and store at 4°C in the dark to prevent degradation.[17]

Hydrodistillation_Workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_post Post-Processing A Dried P. aduncum Leaves B Coarse Grinding A->B C Charge Flask with Plant Material & Water B->C D Hydrodistillation (3 hours boiling) C->D E Condensation in Clevenger Arm D->E F Separate Oil from Hydrosol E->F G Dry with Anhydrous Na₂SO₄ F->G H Store at 4°C in Amber Vial G->H

Caption: Workflow for laboratory-scale hydrodistillation of P. aduncum.

Protocol 2: Large-Scale Steam Distillation

For larger quantities of plant material, steam distillation is preferred. In this method, steam is generated externally and passed through the plant material, which prevents thermal degradation and allows for more uniform extraction.[13][15]

Materials:

  • Steam generator/boiler

  • Jacketed still with a perforated basket for plant material

  • Condenser

  • Florentine flask or separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Storage containers

Step-by-Step Methodology:

  • Charging the Still: Load the perforated basket of the still with the dried and ground P. aduncum material. Do not pack too tightly to avoid the formation of steam channels.

  • Apparatus Setup: Secure the lid of the still and connect the steam inlet from the boiler and the vapor outlet to the condenser.

  • Steam Injection: Begin injecting live steam from the boiler into the base of the still. The steam percolates up through the plant material, volatilizing the essential oil.

  • Condensation and Separation: The mixture of steam and oil vapor is directed to the condenser. The resulting liquid (distillate) is collected in a Florentine flask or large separatory funnel, which allows for continuous separation of the oil and water phases.

  • Extraction Monitoring: Continue the process until no more oil is observed in the distillate. This typically takes 2-4 hours, depending on the scale.

  • Post-Processing: Collect, dry with anhydrous sodium sulfate, and store the essential oil as described in steps 6 and 7 of the hydrodistillation protocol.

Steam_Distillation_Workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_post Post-Processing A Dried & Ground P. aduncum B Load Plant Material into Still A->B C Inject External Steam B->C D Condense Oil & Steam Vapor C->D E Continuous Separation (Florentine Flask) D->E Steam Steam Generator Steam->C F Dry with Anhydrous Na₂SO₄ E->F G Store at 4°C in Bulk Container F->G

Caption: Workflow for large-scale steam distillation of P. aduncum.

Yield, Characterization, and Quality Control

Yield Calculation & Typical Results

The essential oil yield is expressed as a percentage of the initial dry weight of the plant material.

Formula: Yield (%) = (Weight of extracted oil (g) / Dry weight of plant material (g)) x 100

ParameterTypical RangeSource
Essential Oil Yield 0.35% - 3.5%[13][18]
Dillapiole Content 30% - 97% (in dillapiole-chemotype)[1][4][5]
Other Major Components β-caryophyllene, Piperitone, Myristicin[5][9][18]

Causality: Yields are influenced by plant genetics (chemotype), environmental conditions during growth, and the efficiency of the extraction process. Higher dillapiole content is primarily a genetic trait of the specific plant population.[4]

Analytical Characterization: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying the components of the essential oil.[6][7]

Representative GC-MS Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the P. aduncum essential oil in a suitable solvent like hexane or dichloromethane.[5][17]

  • Injection: Inject 1 µL of the solution into the GC-MS system.

  • Chromatographic Separation: Use a non-polar capillary column (e.g., TR-5, 30 m x 0.25 mm x 0.25 µm). A typical oven temperature program is: start at 60°C, ramp to 240°C at 3°C/min, and hold for 5 minutes.

  • Detection: Use helium as the carrier gas. The mass spectrometer should be operated in electron impact (EI) mode at 70 eV.

  • Identification: Identify dillapiole and other constituents by comparing their mass spectra and retention indices with those of reference standards and established libraries (e.g., NIST, Wiley). Dillapiole is the major peak in high-quality extracts.[19]

Safety Precautions

Working with distillation equipment and essential oils requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[20][21]

  • Ventilation: Perform all extractions and handling of oils in a well-ventilated area or a fume hood to avoid inhaling volatile compounds.[21][22]

  • Fire Safety: Essential oils are flammable. Keep them away from open flames, hot surfaces, and sparks.[23] Ensure a fire extinguisher (e.g., CO₂, dry chemical) is accessible.[21]

  • Pressure Safety: Never heat a sealed glass apparatus. Ensure the system is open to the atmosphere (e.g., through the condenser outlet) to prevent pressure buildup.

  • Handling: Avoid direct contact with skin and eyes.[20] In case of contact, wash thoroughly with soap and water.[20]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Oil Yield Poor quality plant material (wrong chemotype, improper drying).Extraction time too short.Distillation temperature too low.Verify plant source and chemotype.Extend distillation time to 4 hours.Ensure water is at a rolling boil.
Emulsion Formation Distillation rate is too high.Plant material is too finely powdered.Reduce the heating rate to achieve a smoother boil.Use a coarser grind of the plant material.
"Burnt" Smell in Oil Plant material in direct contact with hot glass surface (hydrodistillation).Ensure sufficient water is present throughout the distillation.Consider switching to steam distillation for sensitive materials.
Water in Final Product Incomplete separation or insufficient drying.Allow more time for oil/water separation.Add more anhydrous sodium sulfate and gently swirl until the oil is clear.

References

  • Scull, R., et al. (2017). Essential Oil from Piper aduncum: Chemical Analysis, Antimicrobial Assessment, and Literature Review. MDPI.
  • Bilia, A. R., et al. (2014). Volatile Chemical Constituents of Piper aduncum L and Piper gibbilimbum C. DC (Piperaceae) from Papua New Guinea. PubMed Central.
  • Monzote, L., et al. (2017). Essential Oil from Piper aduncum: Chemical Analysis, Antimicrobial Assessment, and Literature Review. PubMed.
  • Parise-Filho, R., et al. (2011). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. ResearchGate.
  • Monzote, L., et al. (2017). Essential Oil from Piper aduncum: Chemical Analysis, Antimicrobial Assessment, and Literature Review. Semantic Scholar.
  • Nascimento, L. D., et al. (2020). Microwave-assisted extraction: an alternative to extract Piper aduncum essential oil. ResearchGate.
  • de Matos, I. L., et al. (2022). Piper aduncum Essential Oil Rich in Dillapiole: Development of Hydrogel-Thickened Nanoemulsion and Nanostructured Lipid Carrier Intended for Skin Delivery. MDPI.
  • ResearchGate. (n.d.). The GC-MS chromatograms of the essential oil (EO) of Piper aduncum show...
  • da Silva, J. K. R., et al. (2022). Use of Hydrodistillation to Obtain and Fractionate Essential Oils Simultaneously. Brazilian Journal of Analytical Chemistry.
  • Salleh, W. M. N. H. W., et al. (2018). Identification of Essential Oil Composition of Piper aduncum. Ingenta Connect.
  • da Costa, W. A., et al. (2018). Essential oils from Piper aduncum inflorescences and leaves: chemical composition and antifungal activity against Sclerotinia sclerotiorum. SciELO.
  • Soares, P. G., et al. (2024). Insecticidal activity of essential oils from Piper aduncum against Ctenocephalides felis felis: a promising approach for flea control. PubMed Central.
  • Parise-Filho, R., et al. (2011). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. PubMed.
  • Sousa, P. J. C., et al. (2011). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Taylor & Francis Online.
  • da Silva, J. K. (2023). Dillapiole and its antifungal and herbicidal activities. ResearchGate.
  • Polzin, G. M., et al. (2023). Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole. MDPI.
  • WellingtonFragrance.com. (n.d.). SAFETY DATA SHEET - Dill Weed.
  • Ayub, H., et al. (2024). The Effect of Different Extraction Techniques on the Bioactive Characteristics of Dill (Anethum graveolens) Essential Oil. ResearchGate.
  • Carl ROTH. (n.d.). Safety Data Sheet: Dill oil.
  • Fazolin, M., et al. (2022). Insecticidal activity of Piper aduncum oil: variation in dillapiole content and chemical and toxicological stability during storage. SciELO.
  • Ayub, H., et al. (2024). The Effect of Different Extraction Techniques on the Bioactive Characteristics of Dill (Anethum graveolens) Essential Oil. R Discovery.
  • Ayub, H., et al. (2024). The Effect of Different Extraction Techniques on the Bioactive Characteristics of Dill (Anethum graveolens) Essential Oil. Semantic Scholar.
  • Soares, P. G., et al. (2024). Effects of Piper aduncum (Piperales: Piperaceae) Essential Oil and Its Main Component Dillapiole on Detoxifying Enzymes and Acetylcholinesterase Activity of Amblyomma sculptum (Acari: Ixodidae). PubMed Central.
  • de Matos, I. L., et al. (2022). Piper aduncum Essential Oil Rich in Dillapiole: Development of Hydrogel-Thickened Nanoemulsion and Nanostructured Lipid Carrier Intended for Skin Delivery. ResearchGate.
  • Fazolin, M., et al. (2022). Insecticidal activity of Piper aduncum oil: variation in dillapiole content and chemical and toxicological stability during storage. ResearchGate.
  • de Matos, I. L., et al. (2022). Development, validation and application of a gas chromatography method for the determination of dillapiole from Piper aduncum essential oil in skin permeation samples. ResearchGate.
  • de Matos, I. L., et al. (2022). Piper aduncum Essential Oil Rich in Dillapiole: Development of Hydrogel-Thickened Nanoemulsion and Nanostructured Lipid Carrier Intended for Skin Delivery. PubMed.
  • de Matos, I. L., et al. (2022). Piper aduncum Essential Oil Rich in Dillapiole: Development of Hydrogel-Thickened Nanoemulsion and Nanostructured Lipid Carrier Intended for Skin Delivery. Lume UFRGS.
  • Wikipedia. (n.d.). Steam distillation.
  • Brazão, M. A. B., et al. (n.d.). Antibacterial activity of the Piper aduncum oil and dillapiole, its main constituent, against multidrug-resistant strain. Redalyc.
  • Eden Botanicals. (n.d.). Extraction Methods.
  • da Frota, S. M. L., et al. (2020). Brief Review on Piper aduncum L., its Bioactive Metabolites and its Potential to Develop Bioproducts. SciELO.
  • Maia, J. G. S., et al. (2008). Chemical variation in Piper aduncum and biological properties of its dillapiole-rich essential oil. PubMed.

Sources

Quantitative Analysis of Dillapiole Using Gas Chromatography-Mass Spectrometry (GC-MS): A Validated Method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

Dillapiole, a phenylpropanoid compound, is a significant constituent of essential oils from various plants, notably Piper aduncum and dill (Anethum graveolens)[1][2]. It has garnered considerable interest due to its wide range of biological activities, including anti-inflammatory, insecticidal, and antifungal properties[3][4]. As research into its therapeutic potential and use as a synergistic agent in pesticide formulations expands, the need for a robust, accurate, and reliable analytical method for its quantification is paramount[5]. This application note presents a detailed protocol for the quantification of dillapiole in essential oils and plant matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, optimized GC-MS parameters, method validation according to international guidelines, and data analysis, providing a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction and Principle

Dillapiole (IUPAC name: 4,5-dimethoxy-6-prop-2-enyl-1,3-benzodioxole) is a key bioactive compound found in concentrations ranging from 30% to over 90% in the essential oil of Piper aduncum[1][3]. Its chemical structure contributes to its various biological functions, making it a valuable target for phytochemical and pharmacological studies. Accurate quantification is essential for standardizing extracts, ensuring dose-response accuracy in biological assays, and for quality control in commercial formulations.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like dillapiole. The principle of this method relies on the separation of compounds in a complex mixture by gas chromatography, followed by their detection and identification by mass spectrometry. In GC, compounds are vaporized and separated based on their boiling points and affinity for a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that acts as a chemical fingerprint. For quantitative analysis, the instrument can be operated in Selected Ion Monitoring (SIM) mode, which offers higher sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte.

Materials and Reagents

  • Solvents: Hexane (HPLC or GC grade), Dichloromethane (HPLC grade), Anhydrous Sodium Sulfate.

  • Standards: Dillapiole analytical standard (≥95.0% purity)[6].

  • Internal Standard (IS): Safrole or Anethole (≥98% purity). The choice of IS should be confirmed to be absent in the analyzed samples or present at negligible levels.

  • Apparatus:

    • Volumetric flasks (Class A)

    • Micropipettes

    • Autosampler vials with inserts (2 mL)

    • Analytical balance

    • Hydrodistillation apparatus (Clevenger-type) for plant material extraction[7].

Instrumentation and Analytical Conditions

The following parameters are recommended for a standard GC-MS system. These may be adapted based on the specific instrumentation available.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC, Shimadzu GC-2010 Plus, or equivalent
Column DB-5ms or TR-5 fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)[1]. Non-polar columns are ideal for separating phenylpropanoids and other essential oil components.
Carrier Gas Helium (>99.999% purity) at a constant flow rate of 1.0 mL/min[1].
Injection Mode Splitless. This mode ensures the complete transfer of the analyte onto the column, maximizing sensitivity, which is crucial for quantifying lower concentration components[1][8].
Injection Volume 1 µL
Injector Temperature 250 °C[1]
Oven Temperature Program Initial temperature 60 °C (hold for 2 min), ramp at 5 °C/min to 280 °C, hold for 5 min. Total run time: 51 min. This program provides excellent separation of dillapiole from other common essential oil constituents[1].
Mass Spectrometer Agilent 5977B MSD, Shimadzu QP2010MS, or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[9].
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Full Scan (m/z 40-400) for initial identification and specificity checks. Selected Ion Monitoring (SIM) for quantification.
SIM Ions for Dillapiole Quantifier Ion: 222 (M+) . Qualifier Ions: 207, 177[10][11].
Solvent Delay 3 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of dillapiole analytical standard and dissolve it in hexane in a 10 mL volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the selected internal standard (e.g., Safrole) in hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution with hexane to achieve concentrations ranging from 1 to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.

Sample Preparation

The choice of sample preparation is critical and depends on the matrix. A generalized workflow is presented below.

SamplePrepWorkflow cluster_matrix Sample Matrix cluster_prep Preparation Protocol Matrix Select Sample Matrix EssentialOil Essential Oil or Liquid Extract Matrix->EssentialOil Liquid PlantMaterial Plant Material (Leaves, Seeds) Matrix->PlantMaterial Solid Dilution Accurate Weighing & Dilution in Hexane EssentialOil->Dilution Hydrodistillation Hydrodistillation (Clevenger Apparatus) PlantMaterial->Hydrodistillation Spike Spike with Internal Standard Dilution->Spike Extraction Collect & Dry Oil (Anhydrous Na2SO4) Hydrodistillation->Extraction Extraction->Dilution Analysis GC-MS Analysis Spike->Analysis

Sample Preparation Workflow

Protocol 1: Essential Oils or Liquid Extracts

  • Accurately weigh approximately 20 mg of the essential oil into a 10 mL volumetric flask.

  • Add the internal standard solution to achieve a final concentration of 20 µg/mL.

  • Bring the flask to volume with hexane.

  • Vortex for 30 seconds to ensure homogeneity.

  • Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.

Protocol 2: Plant Material (e.g., Piper aduncum leaves)

  • Weigh approximately 100 g of fresh or dried plant material.

  • Subject the material to hydrodistillation for 3 hours using a Clevenger-type apparatus to extract the essential oil[7].

  • Carefully collect the oil layer. Dry the collected oil by passing it through a small column of anhydrous sodium sulfate.

  • Proceed with the dilution steps as described in Protocol 1 .

Method Validation

To ensure the reliability of the quantitative data, the method must be validated according to the International Council for Harmonisation (ICH) guidelines.[12][13]

ValidationWorkflow cluster_validation Validation Parameters (ICH Guidelines) Start Method Development (Optimized GC-MS Parameters) Specificity Specificity (Peak Purity, RT) Start->Specificity Linearity Linearity & Range (Calibration Curve, R² > 0.99) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, RSD%) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Validation Validated Quantitative Method LOD_LOQ->Validation

Method Validation Flowchart
Validation ParameterMethodAcceptance Criteria
Specificity Analyze a blank matrix (solvent) and a matrix spiked with known interfering substances. Confirm the absence of interfering peaks at the retention time of dillapiole and the internal standard. Confirm peak identity via mass spectrum comparison with a library (e.g., NIST)[10].No significant interference at the retention times of the analyte and IS.
Linearity and Range Analyze the calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the ratio of the analyte peak area to the IS peak area against the concentration. Perform linear regression analysis.Correlation coefficient (R²) ≥ 0.995.
Accuracy Perform a recovery study by spiking a blank matrix with known concentrations of dillapiole at three levels (low, medium, high). Analyze in triplicate and calculate the percentage recovery.Mean recovery between 85-115%[13].
Precision Repeatability (Intra-day): Analyze six replicates of a medium concentration standard on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. Calculate the Relative Standard Deviation (RSD).RSD ≤ 15%[13].
Limit of Detection (LOD) Determine the lowest concentration of the analyte that can be reliably detected. Typically calculated based on a signal-to-noise ratio (S/N) of 3.S/N ≥ 3
Limit of Quantitation (LOQ) Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically calculated based on a signal-to-noise ratio (S/N) of 10.S/N ≥ 10, with acceptable precision (RSD ≤ 20%) and accuracy.

Data Analysis and Calculation

  • Identification: Confirm the identity of dillapiole in sample chromatograms by matching its retention time with that of the analytical standard and by comparing its mass spectrum with the reference spectrum[10][11].

  • Integration: Integrate the peak areas for dillapiole (quantifier ion) and the internal standard in both the standard and sample chromatograms.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Dillapiole Area / IS Area) versus the concentration of the calibration standards. The equation of the line (y = mx + c) will be used for quantification.

  • Calculation: Calculate the concentration of dillapiole in the original sample using the following formula:

    Concentration (mg/g) = (C_GCMS × V × DF) / W

    Where:

    • C_GCMS: Concentration in µg/mL determined from the calibration curve.

    • V: Final volume of the diluted sample in mL.

    • DF: Dilution factor (if any).

    • W: Initial weight of the sample in mg.

Conclusion

This application note provides a comprehensive and robust GC-MS method for the quantification of dillapiole. The detailed protocols for sample preparation, instrument configuration, and method validation ensure that the results obtained are accurate, precise, and reproducible. This method is suitable for a wide range of applications, from the quality control of essential oils to advanced pharmacological research, and serves as an essential tool for scientists working with this potent natural compound.

References

  • Maia, J. G. S., Zohhbi, M. D. G. B., Andrade, E. H. A., Santos, A. S., da Silva, M. H. L., Luz, A. I. R., & Bastos, C. N. (2009). Chemical variation in Piper aduncum and biological properties of its dillapiole-rich essential oil. Chemistry & Biodiversity, 6(9), 1410-1420. [Link]
  • Fachel, F. N. S., et al. (2022). Piper aduncum Essential Oil Rich in Dillapiole: Development of Hydrogel-Thickened Nanoemulsion and Nanostructured Lipid Carrier Intended for Skin Delivery. Pharmaceutics, 14(11), 2496. [Link]
  • ResearchGate. (n.d.). Main compounds detected in the essential oil of Piper aduncum (A),... [Link]
  • ResearchGate. (n.d.). The GC-MS chromatograms of the essential oil (EO) of Piper aduncum show... [Link]
  • NIST. (n.d.). 1,3-Benzodioxole, 4,5-dimethoxy-6-(2-propenyl)-. NIST WebBook. [Link]
  • da Silva, J. K. R., et al. (2024). Effects of Piper aduncum (Piperales: Piperaceae) Essential Oil and Its Main Component Dillapiole on Detoxifying Enzymes and Acetylcholinesterase Activity of Amblyomma sculptum (Acari: Ixodidae). Insects, 15(5), 339. [Link]
  • LookChem. (n.d.). DILLAPIOLE 484-31-1 wiki. [Link]
  • Fachel, F. N. S., et al. (2022). Development, validation and application of a gas chromatography method for the determination of dillapiole from Piper aduncum essential oil in skin permeation samples.
  • PubChem. (n.d.). Dillapiol.
  • FooDB. (2010). Showing Compound this compound (FDB002649). [Link]
  • Shpak, A. V., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Antibiotics, 12(10), 1558. [Link]
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Dillapiole. [Link]
  • Vlainić, M., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za higijenu rada i toksikologiju, 74(4), 235-245. [Link]
  • Shpak, A. V., et al. (2023). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Antibiotics, 12(10), 1558. [Link]
  • Al-Jaber, H. I. (2018). Headspace-SPME/GC-MS Analysis of the Anethum graveolens L.
  • Han, X., & Gross, R. W. (2013). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 54(1), 20-40. [Link]
  • Bicchi, C., et al. (2010). Essential oils and volatiles: sample preparation and analysis. A review. Flavour and Fragrance Journal, 25(4), 216-224. [Link]
  • IsoLife. (n.d.). Internal Standards for Food and Nutrition. [Link]
  • Fazolin, M., et al. (2014). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Pharmaceutical Biology, 52(9), 1130-1136. [Link]
  • ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Link]
  • Li, Y., et al. (2019). GC-MS analysis of essential oil from Anethum graveolens L (dill) seeds extracted by supercritical carbon dioxide. Tropical Journal of Pharmaceutical Research, 18(6), 1291-1296. [Link]
  • Spectroscopy Online. (2024). Inside the Laboratory: Using GC–MS to Analyze Bio-Oil Compositions in the Goldfarb Group. [Link]
  • El-Akhal, F., et al. (2021). GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities. Plants, 10(11), 2496. [Link]
  • Biotage. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • Simon, J. E., & Quinn, J. (1992). Characterization of Essential Oil of Dill (Anethum graveolens L.). Iowa State University Digital Repository. [Link]

Sources

Application Notes and Protocols for the Synthesis of Dillapiol Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Dillapiol Scaffold

This compound, a naturally occurring phenylpropanoid found in the essential oils of plants such as dill (Anethum graveolens) and long pepper (Piper aduncum), has garnered significant attention in medicinal chemistry.[1] Its molecular framework, characterized by a substituted benzene ring with a methylenedioxy group, two methoxy groups, and an allyl side chain, serves as a versatile scaffold for the development of novel therapeutic agents. This compound and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, insecticidal, antifungal, and antileishmanial properties.[2][3]

The exploration of this compound's therapeutic potential is intrinsically linked to Structure-Activity Relationship (SAR) studies. SAR investigations systematically modify the chemical structure of a lead compound, in this case, this compound, to understand how these changes influence its biological activity. This knowledge is paramount for optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the design of more effective and safer drugs.[4] This guide provides a comprehensive overview of the synthesis of various this compound derivatives and outlines key protocols for researchers embarking on SAR-driven drug discovery programs based on this promising natural product.

Key Structural Features for SAR Studies

The this compound molecule offers several key positions for chemical modification to probe the SAR. These include:

  • The Allyl Side Chain: Modifications to the three-carbon side chain, such as isomerization, saturation, and functionalization (e.g., conversion to ethers, esters, or alcohols), can significantly impact biological activity.

  • The Aromatic Ring: While the core benzodioxole and methoxy groups are often considered important for activity, the synthesis of analogs with altered substitution patterns can provide valuable SAR insights.[5][6]

  • The Methylenedioxy Bridge: This group can be opened or modified to explore its role in target binding and metabolism.

Synthetic Pathways to this compound Derivatives

The synthesis of a library of this compound derivatives for SAR studies can be approached in two primary ways: by modifying this compound itself, which is often commercially available or easily isolated from natural sources, or by a total synthesis approach from simpler starting materials like sesamol or catechol.

Workflow for Synthesis and SAR Evaluation of this compound Derivatives

This compound SAR Workflow General Workflow for Synthesis and SAR Evaluation of this compound Derivatives cluster_synthesis Synthesis of this compound & Analogs cluster_sar SAR Studies Start Starting Material (this compound or Precursor) Derivatization Chemical Modification (e.g., Isomerization, Hydrogenation, Etherification) Start->Derivatization Reaction Purification Purification (e.g., Column Chromatography) Derivatization->Purification Crude Product Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purified Derivative Screening Biological Screening (e.g., Insecticidal, Anti-inflammatory assays) Characterization->Screening Test Compound Library Data_Analysis Data Analysis (IC50/LC50 Determination) Screening->Data_Analysis Activity Data SAR_Elucidation SAR Elucidation (Structure vs. Activity) Data_Analysis->SAR_Elucidation Quantitative Data Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization SAR Insights Lead_Optimization->Derivatization Design New Analogs

Caption: General workflow for the synthesis and SAR evaluation of this compound derivatives.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of key this compound derivatives.

Protocol 1: Isomerization of this compound to Isodillapiole

Isomerization of the allyl side chain to the more thermodynamically stable propenyl isomer (isodillapiole) is a common first step in derivatization. This shift in the double bond position can significantly alter the biological activity profile.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol or Isopropanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide (3-5 equivalents) in ethanol to the flask.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield isodillapiole, which can be further purified by column chromatography if necessary.[7]

Protocol 2: Catalytic Hydrogenation of the Allyl Side Chain (Dihydrodillapiole)

Saturation of the allyl double bond to a propyl group can reveal the importance of this unsaturation for biological activity.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10%)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C (approximately 5-10% by weight of this compound) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain dihydrodillapiole.[3][8]

Protocol 3: Synthesis of this compound Ethers

Conversion of the allyl side chain into an ether can probe the effects of increased steric bulk and altered polarity. This protocol describes a Williamson ether synthesis following hydroboration-oxidation of the allyl group.

Part A: Hydroboration-Oxidation to form the primary alcohol

  • Dissolve this compound in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0°C and add borane-dimethyl sulfide complex (BH₃·SMe₂) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction back to 0°C and slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide (30%).

  • Stir the mixture at room temperature for 1-2 hours.

  • Perform a standard aqueous workup and extract the product with ethyl acetate. Purify by column chromatography to obtain the primary alcohol derivative of this compound.

Part B: Williamson Ether Synthesis

  • Dissolve the alcohol from Part A in anhydrous THF under a nitrogen atmosphere.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting ether by column chromatography.

Protocol 4: Synthesis of this compound Esters via Steglich Esterification

Esterification of a hydroxylated this compound derivative (prepared as in Protocol 3, Part A) allows for the introduction of a wide variety of functional groups to explore their impact on activity.

Materials:

  • Hydroxylated this compound derivative

  • Carboxylic acid of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the hydroxylated this compound derivative (1 equivalent), the desired carboxylic acid (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.[9]

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[10]

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter off the DCU precipitate and wash it with DCM.

  • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.[11]

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes some of the reported biological activities of this compound and its derivatives, providing a starting point for SAR analysis.

CompoundStructure ModificationBiological ActivityQuantitative DataReference(s)
This compound Parent CompoundInsecticidalLD₅₀ = 0.35 ppm (against S. frugiperda)[12]
Isodillapiole Isomerization of allyl to propenylInsecticidal (adulticidal)More active than this compound against Aedes aegypti[13]
Dihydrodillapiole Saturation of allyl to propylAnti-inflammatorySignificant inhibition of rat paw edema[3][5]
Dillapiole + β-caryophyllene Binary MixtureInsecticidal (synergistic)LD₅₀ = 0.03 ppm (against S. frugiperda)[12]
Dillapiole + β-pinene Binary MixtureInsecticidal (antagonistic)LD₅₀ = 0.44 ppm (against S. frugiperda)[12]
Dillapiole Methyl Ether Etherification of the side chainInsecticidal (adulticidal)More active than this compound against Aedes aegypti[13]
Dillapiole Butyl Ether Etherification of the side chainInsecticidal (adulticidal)More active than this compound against Aedes aegypti[13]

Conclusion

This compound presents a rich scaffold for the development of new bioactive compounds. The synthetic protocols and SAR data provided in this guide offer a solid foundation for researchers to design and synthesize novel this compound derivatives. By systematically modifying its structure and evaluating the biological activities of the resulting analogs, the scientific community can continue to unlock the therapeutic potential of this versatile natural product.

References

  • Parise-Filho, R., et al. (2011). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Pharmaceutical Biology, 49(11), 1171-1178.
  • Psycho Chemist. Synthesis of Safrole. The Hive.
  • Safrole. Slideshare.
  • JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments.
  • Wikipedia. Steglich esterification.
  • Belzile, A., et al. (2000). This compound derivatives as synergists: structure-activity relationship analysis. Pesticide Biochemistry and Physiology, 66(1), 33-42.
  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413.
  • Asian Journal of Chemistry. (2015). Environment-Friendly, Mild and One-Step Synthesis of Safrole. Asian Journal of Chemistry, 27(1), 241-242.
  • Parise-Filho, R., et al. (2011). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. PubMed.
  • Wikipedia. Dillapiole.
  • Organic Chemistry Portal. Steglich Esterification.
  • Isomerization of allylbenzenes. PDF Download Free.
  • Study.com. Propose a synthesis of safrole from catechol (1,2-benzenediol).
  • da Silva, A. C. S., et al. (2013). Synthesis of nine safrole derivatives and their antiproliferative activity towards human cancer cells. Letters in Drug Design & Discovery, 10(7), 643-648.
  • Belzile, A., et al. (2000). This compound derivatives as synergists: structure-activity relationship analysis. Semantic Scholar.
  • ResearchGate. Catalytic Hydrogenation and Hydrodeoxygenation of Lignin–Derived Model Compound Eugenol over Ru/C: Intrinsic Microkinetics and Transport Phenomena.
  • Pinto, A. C. S., et al. (2012). Adulticidal Activity of this compound and Semi-synthetic Derivatives of this compound against Aedes aegypti (L.) (Culicidae). Natural Product Communications, 7(2), 183-186.
  • Costa, E. V., et al. (2023). Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm. Insects, 14(9), 724.

Sources

Application Notes and Protocols for Assessing Dillapiol Cytotoxicity using MTT and WST-1 Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of Dillapiol

This compound, a phenylpropanoid compound found in various plant species including dill and fennel, has garnered significant interest in oncological research for its demonstrated cytotoxic effects against a range of cancer cell lines.[1][2] Emerging evidence indicates that this compound's anticancer activity is, at least in part, mediated by its ability to induce apoptosis, or programmed cell death, through the generation of reactive oxygen species (ROS) and subsequent activation of the mitochondrial pathway.[3][4] This pro-oxidant behavior disrupts cellular homeostasis, leading to cell cycle arrest and ultimately, cell death, making this compound a promising candidate for further investigation in drug development.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to reliably assess the cytotoxic effects of this compound in vitro. We present detailed, field-proven protocols for two widely accepted colorimetric assays: the MTT and WST-1 assays. Beyond a mere recitation of steps, this document delves into the causality behind experimental choices, ensuring a robust and self-validating system for generating reproducible and meaningful data.

Guiding Principles: Selecting the Appropriate Cytotoxicity Assay

The assessment of cell viability is a cornerstone of in vitro toxicology and drug screening. Both the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (water-soluble tetrazolium salt-1) assays are reliable methods for quantifying cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The choice between these assays often depends on the specific experimental requirements and cell type.

The fundamental principle underlying both assays is the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells. This reduction results in the formation of a colored formazan product, the absorbance of which is directly proportional to the number of viable cells.

MTT Assay: This classic assay involves the reduction of the yellow MTT tetrazolium salt to an insoluble purple formazan. A solubilization step, typically using dimethyl sulfoxide (DMSO), is required to dissolve the formazan crystals before absorbance can be measured.

WST-1 Assay: This more modern assay utilizes a water-soluble tetrazolium salt that is reduced to a soluble formazan, eliminating the need for a solubilization step. This simplifies the protocol and reduces the potential for error associated with incomplete formazan dissolution.

Experimental Design: Key Considerations for this compound Cytotoxicity Testing

A well-designed experiment is paramount for obtaining accurate and interpretable results. The following factors should be carefully considered when planning your this compound cytotoxicity assays.

Cell Line Selection

The choice of cell line is critical and should be guided by the research question. This compound has shown efficacy against various cancer cell lines. Consider using a panel of cell lines representing different cancer types to assess the breadth of this compound's activity. It is also advisable to include a non-cancerous cell line to evaluate potential off-target cytotoxicity.

Table 1: Recommended Human Cancer Cell Lines for this compound Cytotoxicity Screening

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive
MDA-MB-231 Breast AdenocarcinomaTriple-negative, highly invasive
RPMI 2650 Nasal Squamous Cell CarcinomaEpithelial-like
This compound Preparation and Handling

This compound is practically insoluble in water, necessitating the use of an organic solvent for the preparation of a stock solution.[5]

  • Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for in vitro assays.

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound powder. The molecular weight of this compound is 222.24 g/mol .[3][6]

    • Dissolve the powder in high-purity DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by gentle vortexing or brief sonication.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the sterile stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.[7][8]

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use.

Controls: The Foundation of a Valid Assay

The inclusion of appropriate controls is non-negotiable for a scientifically sound cytotoxicity assay.

  • Vehicle Control: This is arguably the most critical control when working with solvent-dissolved compounds. It consists of cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experimental wells. This control accounts for any potential cytotoxic effects of the solvent itself. The final concentration of DMSO in the culture medium should ideally be kept below 0.5% to minimize solvent-induced toxicity.[9]

  • Untreated Control (Negative Control): This consists of cells cultured in medium alone and represents 100% cell viability.

  • Positive Control: A compound with a known and reproducible cytotoxic effect should be included to validate the assay's performance. For apoptosis-inducing agents like this compound, cisplatin or doxorubicin are excellent choices.

    • Cisplatin: Induces cytotoxicity by forming DNA adducts, which trigger apoptosis.[1][10]

    • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, leading to cell cycle arrest and apoptosis.[11][12]

Detailed Protocols: A Step-by-Step Guide

The following protocols are optimized for a 96-well plate format, which is ideal for high-throughput screening.

General Cell Culture and Seeding
  • Maintain the selected cell lines in their recommended culture medium, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

  • Harvest cells that are in the logarithmic growth phase using trypsin-EDTA.

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).

  • Dilute the cell suspension to the desired seeding density in pre-warmed complete culture medium.

Table 2: Recommended Seeding Densities for a 96-Well Plate

Cell LineSeeding Density (cells/well)
MCF-7 5,000 - 10,000
MDA-MB-231 8,000 - 15,000
RPMI 2650 15,000 - 20,000[13]
  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow the cells to adhere and enter a proliferative state.

Protocol 1: MTT Assay
  • Treatment:

    • Prepare serial dilutions of this compound and the positive control (e.g., cisplatin) in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Include vehicle control and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: WST-1 Assay
  • Treatment:

    • Follow the same treatment procedure as described in the MTT assay protocol (Step 1).

  • WST-1 Addition:

    • Add 10 µL of the WST-1 reagent directly to each well.

    • Gently tap the plate to mix.

  • Incubation:

    • Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.

  • Absorbance Measurement:

    • Shake the plate for 1 minute on a shaker.

    • Measure the absorbance between 420 and 480 nm (optimal is ~440 nm) using a microplate reader.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Calculate Percentage Viability:

    • Percentage Viability = [(Absorbance of Treated Cells / Absorbance of Untreated Control)] x 100

  • Determine IC₅₀ Value:

    • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value.

Table 3: Reported IC₅₀ Values for this compound

Cell LineIncubation TimeIC₅₀ (µM)Reference
MCF-7 48 hours92.1[14]
MCF-7 72 hours63.1[14]
MDA-MB-231 Not Specified25 - 27[14]

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying biological principles, the following diagrams are provided.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_mtt MTT Assay cluster_wst1 WST-1 Assay cluster_readout Data Acquisition & Analysis cell_culture Cell Culture & Seeding (96-well plate) compound_prep Prepare this compound Dilutions & Controls treatment Treat Cells with this compound (24-72 hours) cell_culture->treatment compound_prep->treatment mtt_add Add MTT Reagent (2-4 hours) treatment->mtt_add wst1_add Add WST-1 Reagent (1-4 hours) treatment->wst1_add solubilize Add Solubilizer (DMSO) mtt_add->solubilize read_absorbance Measure Absorbance (Plate Reader) solubilize->read_absorbance wst1_add->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis

Figure 1: Experimental workflow for assessing this compound cytotoxicity.

G This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros mito Mitochondrial Dysfunction (Loss of Membrane Potential) ros->mito cyto_c Cytochrome c Release mito->cyto_c caspases Caspase Activation (e.g., Caspase-3, -9) cyto_c->caspases apoptosis Apoptosis (Cell Death) caspases->apoptosis

Figure 2: Proposed mechanism of this compound-induced apoptosis.

Troubleshooting and Scientific Integrity

Issue: High background in vehicle control wells. Cause & Solution: The DMSO concentration may be too high, causing cytotoxicity. Ensure the final DMSO concentration is ≤ 0.5% and perform a dose-response curve for DMSO alone to determine the non-toxic concentration for your specific cell line.

Issue: Low absorbance readings in all wells. Cause & Solution: Insufficient cell number or incubation time with the tetrazolium salt. Optimize cell seeding density and extend the incubation time with MTT or WST-1.

Issue: Inconsistent results between replicates. Cause & Solution: Uneven cell seeding or pipetting errors. Ensure a homogenous cell suspension before seeding and use calibrated pipettes.

By adhering to these detailed protocols and understanding the principles behind them, researchers can confidently and accurately assess the cytotoxic properties of this compound, contributing valuable data to the field of cancer research and drug discovery.

References

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
  • Ferreira, A. K., de-Sá-Júnior, P. L., Pasqualoto, K. F., de Azevedo, R. A., Camara, D. A., Costa, A. S., ... & Parise-Filho, R. (2014). Cytotoxic effects of dillapiole on MDA-MB-231 cells involve the induction of apoptosis through the mitochondrial pathway by inducing an oxidative stress while altering the cytoskeleton network. Biochimie, 99, 195–207.
  • Zainal, N. S., Ruslan, N. B., Aris, F., Amin, I. M., & Lajis, N. H. (2021). In vitro cytotoxic evaluation and apoptotic effects of dillapiole on human nasal squamous cell carcinoma.
  • Parise, R., Pastrello, M., Camerlingo, C. E., Silva, G. J., Agostinho, L. A., de Souza, T., ... & Polli, M. C. (2011). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Pharmaceutical biology, 49(11), 1173–1179.
  • Amin, I. M., Ruslan, N. B., Aris, F., Lajis, N. H., & Abd Hamid, N. A. (2022). CYTOTOXIC EFFECT OF DILLAPIOLE ON HUMAN BREAST CANCER MCF-7 CELLS. Malaysian Applied Biology, 51(4), 29-37.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • The Good Scents Company. (n.d.). This compound (dill).
  • Ferreira, A. K., de-Sá-Júnior, P. L., et al. (2014). Cytotoxic effects of dillapiole on MDA-MB-231 cells involve the induction of apoptosis through the mitochondrial pathway by inducing an oxidative stress while altering the cytoskeleton network. PubMed.
  • ResearchGate. (2014). (PDF) Cytotoxic Effects of Dillapiole on MDA-MB-231 Cells Involve the Induction of Apoptosis Through the Mitochondrial Pathway by Inducing an Oxidative Stress while Altering the Cytoskeleton Network.
  • Google Patents. (n.d.). CN102643174A - Method for preparing dillapiole.
  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279.
  • ResearchGate. (n.d.). IC 50 concentrations for dillapiole and tamoxifen at 48 and 72 hour of incubation time.
  • Public Health England. (n.d.). RPMI 2650.
  • ResearchGate. (2022). cytotoxic effect of dillapiole on human breast cancer mcf-7 cells.
  • MDPI. (2023). Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole.
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line.
  • Kumar, S., et al. (2013).
  • Weng, L., et al. (2008). Evaluation of human nasal RPMI 2650 cells grown at an air-liquid interface as a model for nasal drug transport studies. Journal of Pharmaceutical Sciences, 97(7), 2786-2799.
  • ResearchGate. (n.d.). Cell viability after treated with positive control of drug doxorubicin....
  • Holst, J., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE, 11(3), e0151390.
  • Nofal, Z. M., et al. (2022). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research, 12(1), 1-4.
  • ResearchGate. (n.d.). Activity of Doxorubicin (standard) against various cell lines by MTT assay (48 hrs).
  • Asadi, M., et al. (2012). Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. Iranian Journal of Pharmaceutical Research, 11(3), 895-903.
  • BCRJ. (n.d.). RPMI 2650 - Cell Line.
  • Cold Spring Harbor Laboratory Press. (n.d.). Stock Solutions.
  • Schepers, E., et al. (2021). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 13(10), 1572.
  • Unibo. (n.d.). Exploring the anticancer effects of standardized extracts of poplar-type propolis: In vitro cytotoxicity toward cancer and norma.
  • HerbPedia. (2013). Dillapiole.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • MDPI. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers.
  • PubMed. (n.d.). The anti-inflammatory activity of dillapiole and some semisynthetic analogues.

Sources

A Practical Guide: Quantifying Dillapiol-Induced Apoptosis in Cancer Cell Lines Using Multiparametric Flow Cytometry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol
Abstract

Dillapiol, a naturally occurring phenylpropanoid, has garnered interest for its diverse biological activities, including anti-inflammatory and antifungal properties.[1][2] Emerging research suggests its potential as a cytotoxic agent against cancer cells, possibly through the induction of apoptosis.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of multiparametric flow cytometry to quantitatively assess this compound-induced apoptosis. We present a scientifically-grounded framework that moves beyond mere procedural steps, explaining the causality behind experimental choices. This guide details validated protocols for three key apoptotic assays: Annexin V/Propidium Iodide (PI) staining for membrane integrity, JC-1 assay for mitochondrial membrane potential (ΔΨm), and a fluorometric assay for executioner Caspase-3/7 activity. By integrating these methods, researchers can construct a robust, multi-faceted profile of this compound's pro-apoptotic efficacy and mechanism of action.

The Molecular Hallmarks of Apoptosis & this compound's Putative Role

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. Its dysregulation is a cornerstone of cancer development. Therapeutic strategies often aim to reactivate this dormant cell death machinery within tumor cells. Apoptosis proceeds through two primary signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both converge on the activation of a family of cysteine proteases known as caspases, which execute the final stages of cell dismantling.

Recent studies indicate that this compound's cytotoxic effects may be mediated by inducing oxidative stress, leading to the activation of the intrinsic apoptotic pathway.[3][4] This pathway is characterized by several key, measurable events:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The pivotal "point of no return," leading to the collapse of the mitochondrial membrane potential (ΔΨm).

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, it flips to the outer surface, acting as an "eat me" signal for phagocytes.[5][6]

  • Caspase Activation: MOMP triggers the activation of initiator caspase-9, which in turn activates executioner caspases, such as Caspase-3 and Caspase-7. These proteases cleave critical cellular substrates, leading to the morphological changes associated with apoptosis.[7][8]

Flow cytometry is a powerful, laser-based technology that allows for the rapid, quantitative analysis of these individual cellular characteristics.[9][10][11][12][13] By using fluorescent probes that target these specific apoptotic events, we can build a detailed picture of how this compound affects cell fate.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_membrane Plasma Membrane Events cluster_execution Execution Pathway This compound This compound Mito Mitochondrion This compound->Mito Induces Stress MMP Loss of ΔΨm (JC-1 Assay) Mito->MMP Key Event CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation (DEVD Substrate Assay) Casp9->Casp37 PS PS Externalization (Annexin V Assay) Membrane Loss of Integrity (PI Assay) Casp37->PS Casp37->Membrane Apoptosis Apoptosis Casp37->Apoptosis

Figure 1: Putative apoptotic pathway induced by this compound.

Principle of the Assays: A Multiparametric Approach

To build a compelling case for this compound-induced apoptosis, a single assay is insufficient. A multiparametric strategy, examining events from the mitochondria to the plasma membrane, provides a more rigorous and holistic understanding.

2.1 Annexin V / Propidium Iodide (PI) Staining This is the cornerstone assay for apoptosis detection. It differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS) in the presence of calcium.[5] When conjugated to a fluorochrome (e.g., FITC), it labels early apoptotic cells where PS has flipped to the outer membrane.

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[6] It readily enters late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the nucleus red.

2.2 JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm) This assay directly assesses the health of the mitochondria, a key indicator of the intrinsic apoptotic pathway.

  • JC-1: A cationic carbocyanine dye that accumulates in mitochondria in a potential-dependent manner.[14][15] In healthy, high-potential mitochondria, JC-1 forms aggregates that emit red fluorescence. When the mitochondrial potential collapses during apoptosis, JC-1 reverts to its monomeric form and emits green fluorescence.[14][15] A shift from red to green fluorescence is a clear indicator of mitochondrial depolarization.

2.3 Caspase-3/7 Activation Assay This assay confirms the activation of the executioner caspases, a definitive event in the apoptotic cascade.

  • Fluorogenic Substrate (e.g., TF2-DEVD-FMK): This cell-permeable reagent consists of the caspase-3/7 recognition sequence, DEVD (Asp-Glu-Val-Asp), linked to a fluorescent molecule.[7][16] In living cells, the reagent is non-fluorescent. When active Caspase-3 or -7 cleaves the DEVD peptide, the fluorophore is released and becomes brightly fluorescent, allowing for detection by flow cytometry.[17]

Experimental Design & Core Protocols

3.1 Critical Prerequisites & Controls Scientific integrity demands rigorous controls. For each experiment, the following should be included:

  • Negative Control: Untreated cells to establish baseline fluorescence and viability.

  • Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the highest concentration used in the experiment. This ensures the vehicle itself does not induce apoptosis.

  • Positive Control: Cells treated with a known apoptosis-inducing agent, such as Staurosporine (1 µM for 4-6 hours), to confirm that the assay systems are working correctly.[18][19][20]

  • Compensation Controls: For multi-color experiments, single-stained samples for each fluorochrome are essential to correct for spectral overlap.

Experimental Setup:

  • Cell Seeding: Plate cells (e.g., MDA-MB-231, A549, Jurkat) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest.

  • This compound Treatment: Perform both dose-response (e.g., 0, 10, 25, 50, 100 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiments to characterize the apoptotic response fully.

Workflow start Seed Cells in Culture Plates treat Treat with this compound (Dose & Time Course) + Controls start->treat harvest Harvest Cells (Adherent & Suspension) treat->harvest wash1 Wash with Cold PBS harvest->wash1 stain Stain with Fluorescent Probes (e.g., Annexin V/PI) wash1->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data (Gating & Quantification) acquire->analyze end Conclusion analyze->end

Figure 2: General experimental workflow for apoptosis assays.

3.2 Protocol 1: Annexin V & Propidium Iodide Staining

Causality: This protocol is optimized to preserve the plasma membrane integrity during processing, which is critical for accurately distinguishing early apoptotic (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V and PI positive).

  • Cell Collection: Induce apoptosis with this compound. Collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation reagent (e.g., TrypLE™) to minimize membrane damage. Centrifuge at 300 x g for 5 minutes.[21]

  • Washing: Gently aspirate the supernatant. Wash the cell pellet once with 1 mL of cold, 1X PBS. Centrifuge again as in step 1.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of 1 x 10^6 cells/mL.[22] The calcium in this buffer is essential for Annexin V binding to PS.[5]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a fresh flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution (typically 50 µg/mL).

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature, protected from light to prevent photobleaching of the fluorochromes.[22]

  • Final Volume Addition: Add 400 µL of 1X Annexin-Binding Buffer to each tube. Do not wash the cells after this step, as Annexin V binding is reversible.[5][22]

  • Acquisition: Analyze the samples on a flow cytometer immediately (within 1 hour).

3.3 Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential

Causality: This protocol ensures that the JC-1 dye is loaded effectively into the mitochondria of living cells. It is not suitable for fixed cells. The use of a positive control like FCCP or CCCP, which are mitochondrial uncoupling agents, is critical for setting analysis gates.[14][23]

  • Cell Collection: Induce apoptosis with this compound and prepare controls. Harvest 1-5 x 10^5 cells per sample as described previously.

  • JC-1 Staining Solution: Prepare a working solution of JC-1 (typically 2 µM) in pre-warmed cell culture medium or assay buffer.

  • Staining: Centrifuge cells (300 x g, 5 min), discard the supernatant, and resuspend the pellet in 0.5 mL of the JC-1 staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light. This allows the dye to equilibrate and enter the mitochondria.

  • Washing: Centrifuge the cells at 400 x g for 5 minutes. Aspirate the supernatant and wash once with 1 mL of assay buffer to remove excess dye.

  • Resuspension: Resuspend the final cell pellet in 0.5 mL of assay buffer.

  • Acquisition: Analyze immediately by flow cytometry, detecting green fluorescence (monomers) in the FITC channel and red fluorescence (J-aggregates) in the PE or PerCP channel.

3.4 Protocol 3: Caspase-3/7 Activity Assay

Causality: This protocol uses a cell-permeable, irreversible inhibitor linked to a fluorophore. The irreversible binding ensures that the signal is retained within the cell during analysis.

  • Cell Collection: Induce apoptosis and harvest cells as previously described.

  • Staining: Resuspend 1-2 x 10^6 cells in 50 µL of appropriate buffer or media.[21] Add the fluorogenic caspase-3/7 substrate (e.g., TF2-DEVD-FMK) to the cell suspension.

  • Incubation: Incubate the samples for 30-60 minutes at 37°C, protected from light. Mix gently every 15 minutes to ensure uniform staining.[21]

  • Washing: Wash the cells with 1 mL of wash buffer to remove any unbound substrate. Centrifuge at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 400 µL of wash buffer for analysis.

  • Acquisition: Analyze the samples by flow cytometry, detecting the fluorescent signal in the appropriate channel (e.g., FITC for green fluorescent probes).[16]

Data Acquisition & Analysis Strategy

Data Presentation

A clear presentation of quantitative data is crucial. The results from the flow cytometry analysis should be summarized in tables to facilitate comparison across different concentrations of this compound and time points.

Table 1: Example Data Summary for Annexin V/PI Assay Percentage of Cell Population (Mean ± SD, n=3)

Treatment Live (Annexin V-/PI-) Early Apoptotic (Annexin V+/PI-) Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control 94.2 ± 2.1% 3.1 ± 0.8% 2.7 ± 0.5%
This compound (25 µM) 75.6 ± 3.5% 15.8 ± 2.2% 8.6 ± 1.3%
This compound (50 µM) 48.9 ± 4.2% 35.4 ± 3.1% 15.7 ± 2.5%

| Staurosporine (1 µM) | 15.3 ± 2.8% | 55.9 ± 4.5% | 28.8 ± 3.0% |

Table 2: Example Data Summary for JC-1 and Caspase-3/7 Assays Relative Fluorescence / Activity (Mean ± SD, n=3)

Treatment JC-1 Red/Green Ratio % Caspase-3/7 Positive Cells
Vehicle Control 8.5 ± 0.9 4.5 ± 1.1%
This compound (25 µM) 5.1 ± 0.6 22.7 ± 3.4%
This compound (50 µM) 2.3 ± 0.4 58.2 ± 5.1%

| Staurosporine (1 µM) | 1.8 ± 0.3 | 85.4 ± 4.8% |

Analysis Strategy:

  • Gating: First, gate on the main cell population using a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to exclude debris.

  • Annexin V/PI Analysis: Create a quadrant plot of Annexin V-FITC (x-axis) vs. PI (y-axis). The four quadrants represent: Live (lower-left), Early Apoptotic (lower-right), Late Apoptotic/Necrotic (upper-right), and Necrotic/Debris (upper-left).[22][24]

  • JC-1 Analysis: Create a dot plot of JC-1 Green (x-axis) vs. JC-1 Red (y-axis). Healthy cells will be high in red fluorescence, while apoptotic cells will shift towards high green fluorescence. The data is best represented as a ratio of red to green mean fluorescence intensity.[23]

  • Caspase-3/7 Analysis: Use a histogram to analyze the fluorescence intensity of the caspase probe. A shift to the right compared to the negative control indicates an increase in caspase activity.[21]

Conclusion & Forward Look

The protocols and framework detailed in this application note provide a robust methodology for assessing the pro-apoptotic potential of this compound. By combining assays that probe membrane asymmetry, mitochondrial integrity, and executioner caspase activity, researchers can generate high-confidence, quantitative data. The findings from these flow cytometric analyses can powerfully substantiate claims of this compound's anticancer activity and provide critical insights into its mechanism of action, paving the way for further preclinical development.

References
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Jayaraman, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. STAR Protocols.
  • Wang, H., et al. (2019). A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. Journal of Visualized Experiments.
  • Biocompare. (2023). Flow Cytometry Principles, Protocol Steps, and Practical Tips.
  • NanoCellect. (2020). Breaking Down the Principles of Flow Cytometry.
  • Streck. (2020). Principles of flow cytometry.
  • Boster Biological Technology. (n.d.). Flow Cytometry Principle: How FACS Works and Data Analysis.
  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry.
  • European Union Reference Laboratory for Alternatives to Animal Testing. (n.d.). Flow cytometric Annexin V/Propidium Iodide measurement in A549 cells.
  • Taylor & Francis Online. (2025). Dillapiole and its antifungal and herbicidal activities.
  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
  • Kar, R., et al. (2019). Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway. Oncology Letters.
  • Biocompare. (n.d.). JC-1 Mitochondrial Membrane Potential Flow Cytometry Assay Kit from Cayman Chemical.
  • Miranda, M. L. D., et al. (2025). Dillapiole and its antifungal and herbicidal activities. Journal of Biologically Active Products from Nature.
  • Carroll, M. J., et al. (2023). Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole. MDPI.
  • de Araújo, R. M., et al. (2014). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Pharmaceutical Biology.
  • Leal, L. K., et al. (2014). Cytotoxic effects of dillapiole on MDA-MB-231 cells involve the induction of apoptosis through the mitochondrial pathway by inducing an oxidative stress while altering the cytoskeleton network. Biochimie.
  • SciELO. (2022). Insecticidal activity of Piper aduncum oil.
  • Kar, R., et al. (2019). Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway. PMC.
  • ResearchGate. (2013). Cytotoxic Effects of Dillapiole on MDA-MB-231 Cells Involve the Induction of Apoptosis Through the Mitochondrial Pathway.
  • Elabscience. (n.d.). Caspase 3/7 Activity Detection Substrate for Flow Cytometry.
  • Science.gov. (n.d.). staurosporine induced apoptosis: Topics.
  • ResearchGate. (2008). Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins.
  • Hong, Y. S., et al. (2000). Induction of apoptosis by diallyl disulfide through activation of caspase-3 in human leukemia HL-60 cells. Food and Chemical Toxicology.
  • Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources.

Sources

Application Notes & Protocols: A Validated In Vitro Model for Assessing the Anti-inflammatory Effects of Dillapiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

Inflammation is a critical biological response, but its dysregulation contributes to numerous chronic diseases. The search for novel anti-inflammatory agents from natural sources is a key focus of drug discovery. Dillapiol, a phenylpropanoid found in species like Piper aduncum, has demonstrated potential anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive framework and detailed protocols for establishing a robust in vitro model to investigate and quantify the anti-inflammatory effects of this compound. We will utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line, a cornerstone model for mimicking the inflammatory cascade.[5][6] The protocols herein detail the assessment of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6), as well as the analysis of pivotal signaling pathways such as NF-κB and MAPK.

Introduction: The Rationale for an In Vitro this compound Anti-inflammatory Model

The inflammatory process is a complex interplay of cellular and molecular events. A key initiating step in gram-negative bacterial infection-induced inflammation is the recognition of lipopolysaccharide (LPS) by macrophages. This triggers a signaling cascade leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][8] These mediators, while essential for host defense, can cause significant tissue damage when overproduced.

This compound has been identified as a compound with potential anti-inflammatory activity.[1][2][4][9] To rigorously evaluate its therapeutic potential and elucidate its mechanism of action, a reliable and reproducible in vitro model is indispensable. The LPS-stimulated RAW 264.7 macrophage model offers a cost-effective, high-throughput, and ethically sound approach to screen for anti-inflammatory properties and dissect the underlying molecular pathways.[5][10] This application note will guide you through the necessary steps to validate this model for testing this compound.

Foundational Knowledge: Key Inflammatory Pathways

Understanding the molecular pathways governing inflammation is crucial for interpreting experimental data. Two of the most critical signaling cascades in LPS-induced macrophage activation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • The NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Upon LPS stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[11] This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[11][12]

  • The MAPK Pathway: The MAPK family, including p38, JNK, and ERK, are key regulators of cellular responses to external stimuli.[11] LPS activates these kinases through a phosphorylation cascade. Activated MAPKs, in turn, phosphorylate various transcription factors, leading to the expression of inflammatory mediators.[11][13]

A primary goal of this model is to determine if this compound exerts its anti-inflammatory effects by modulating these critical pathways.

Experimental Workflow: A Step-by-Step Overview

The following diagram illustrates the comprehensive workflow for assessing the anti-inflammatory properties of this compound.

G cluster_0 Phase 1: Preparation & Viability cluster_1 Phase 2: Inflammatory Challenge & Treatment cluster_2 Phase 3: Endpoint Analysis A Prepare this compound Stock Solution C Determine this compound Cytotoxicity (MTT Assay) A->C B Culture RAW 264.7 Macrophages B->C D Seed RAW 264.7 Cells C->D Select Non-Toxic Concentrations E Pre-treat with this compound D->E F Stimulate with LPS E->F G Collect Supernatant F->G H Lyse Cells F->H I Nitric Oxide (NO) Assay (Griess Assay) G->I J Cytokine Quantification (ELISA for TNF-α, IL-6) G->J K Protein Expression Analysis (Western Blot for iNOS, COX-2, p-p65, p-p38) H->K

Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.

Detailed Protocols

Preparation of this compound

Rationale: Proper solubilization of the hydrophobic this compound is critical for accurate and reproducible results in cell culture. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose.

Protocol:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.[14]

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution in the cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Culture and Cytotoxicity Assay

Rationale: Before assessing anti-inflammatory activity, it is imperative to determine the non-toxic concentration range of this compound on RAW 264.7 cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[15]

Protocol: MTT Assay

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[15]

  • Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1-100 µM). Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[15]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control. Select the highest concentrations of this compound that do not significantly reduce cell viability for subsequent anti-inflammatory assays.

LPS-Induced Inflammation and this compound Treatment

Rationale: This protocol establishes the inflammatory condition by stimulating macrophages with LPS and then treats them with this compound to assess its inhibitory potential.

Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blotting) and allow them to adhere overnight.[16]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.[8]

  • Stimulate the cells with LPS (1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling pathway analysis).[6][15]

  • Include the following controls:

    • Untreated cells (negative control)

    • Cells treated with LPS only (positive control)

    • Cells treated with this compound only

Measurement of Nitric Oxide (NO) Production

Rationale: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (a stable product of NO), which reflects iNOS activity.[17][18]

Protocol: Griess Assay

  • After the treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.[15]

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[6][15][19]

  • Incubate at room temperature for 10-15 minutes in the dark.[19]

  • Measure the absorbance at 540 nm.[19][20]

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[15][19]

Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)

Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines produced by activated macrophages. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying these proteins in the cell culture supernatant.[21][22]

Protocol: ELISA

  • Use commercially available ELISA kits for murine TNF-α and IL-6.

  • Briefly, coat a 96-well plate with the capture antibody overnight.[23]

  • Block the plate to prevent non-specific binding.

  • Add cell culture supernatants and standards to the wells and incubate.[22]

  • Wash the plate and add the detection antibody.

  • Add a streptavidin-HRP conjugate, followed by a substrate solution (e.g., TMB) to develop the color.[21][23]

  • Stop the reaction and measure the absorbance at 450 nm.[22]

  • Calculate the cytokine concentrations based on the standard curve.[24]

Analysis of Signaling Pathways by Western Blotting

Rationale: Western blotting allows for the detection and semi-quantification of key proteins involved in the inflammatory response. This will help to elucidate the mechanism of action of this compound. Key targets include iNOS, COX-2, and the phosphorylated (activated) forms of NF-κB p65 and p38 MAPK.[11]

Protocol: Western Blot

  • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[25]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

  • Perform densitometric analysis to quantify the relative protein expression, normalizing to the loading control.

Data Presentation and Interpretation

Quantitative Data Summary

Present the quantitative data from the NO and ELISA assays in a clear, tabular format.

Table 1: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Production (µM)% Inhibition
ControlBaselineN/A
LPS (1 µg/mL)High0%
LPS + this compound (X µM)ReducedCalculated
LPS + this compound (Y µM)More ReducedCalculated

Table 2: Effect of this compound on TNF-α and IL-6 Secretion in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
ControlBaselineN/ABaselineN/A
LPS (1 µg/mL)High0%High0%
LPS + this compound (X µM)ReducedCalculatedReducedCalculated
LPS + this compound (Y µM)More ReducedCalculatedMore ReducedCalculated
Visualizing Signaling Pathways

The following diagram illustrates the key signaling pathways and the points of potential intervention by this compound.

G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates IKK IKK TLR4->IKK Activates Nucleus Nucleus p38->Nucleus Activates Transcription Factors JNK->Nucleus Activates Transcription Factors ERK->Nucleus Activates Transcription Factors IkBa_p65_p50 IκBα p65 p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65 p50 IkBa_p65_p50->p65_p50 Releases IkBa_p p-IκBα (Degradation) IkBa_p65_p50->IkBa_p p65_p50->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription Mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) Genes->Mediators Translation This compound This compound This compound->p38 Inhibits? This compound->IKK Inhibits? This compound->p65_p50 Blocks Nuclear Translocation?

Caption: Key inflammatory signaling pathways and potential targets of this compound.

Interpretation: A significant reduction in NO, TNF-α, and IL-6 levels in this compound-treated cells compared to the LPS-only control would indicate anti-inflammatory activity. Western blot results showing decreased expression of iNOS and COX-2, or reduced phosphorylation of p65 and p38, would suggest that this compound acts by inhibiting the NF-κB and/or MAPK pathways.

Conclusion and Future Directions

This application note provides a validated and comprehensive set of protocols for assessing the anti-inflammatory effects of this compound using an in vitro macrophage model. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the efficacy and potential mechanisms of action of this compound. These findings will be crucial for guiding further pre-clinical development of this compound as a potential therapeutic agent for inflammatory diseases. Future studies could expand on this model to investigate effects on other inflammatory cell types, explore a wider range of signaling molecules, and ultimately progress to in vivo models to confirm efficacy.

References

  • Eze, F. I., Omodamiro, O. D., & Iheanacho, C. P. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 1-10. [Link]
  • Bio-protocol. (n.d.). Nitric Oxide Assay.
  • D'avignon, C., et al. (2021). An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro. Frontiers in Bioengineering and Biotechnology, 9, 636898. [Link]
  • Various Authors. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent?
  • Eze, F. I., Omodamiro, O. D., & Iheanacho, C. P. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Institute for In Vitro Sciences, Inc. (n.d.).
  • Ask Ayurveda. (2026, January 9). Phytochemicals in Food – Uses, Benefits & Food Sources. askayurveda.com. [Link]
  • Protocol Griess Test. (2019, December 8). dx.doi.org. [Link]
  • de Almeida, F. B., et al. (2014). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. PubMed. [Link]
  • Pires, B., et al. (2022).
  • de Almeida, F. B., et al. (2014). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Taylor & Francis Online. [Link]
  • Various Authors. (2025, August 6). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Semantics Scholar. [Link]
  • Xagena. (n.d.).
  • Kim, S. F., & Huri, D. A. (2012).
  • de Cássia da Silveira e Sá, R., et al. (2014). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. NIH. [Link]
  • Chan, W. H., et al. (2014). Cytotoxic effects of dillapiole on embryonic development of mouse blastocysts in vitro and in vivo. PubMed. [Link]
  • Various Authors. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?
  • Siddiqui, R. A., et al. (2006). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PubMed Central. [Link]
  • Verma, P., et al. (n.d.). Standard Curve for TNF-α and IL-6 ELISA assay.
  • Various Authors. (2025, August 9). Co-regulation between COX-2 and iNOS expression in the time-course of murine inflammation.
  • Kim, D. H., et al. (2018).
  • Lee, J. E., et al. (2012). Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure. PubMed Central. [Link]
  • Various Authors. (n.d.).
  • de Oliveira, G. L., et al. (2020). Histopathological, cytotoxicological, and genotoxic effects of the semi-synthetic compound dillapiole n-butyl ether in Balb/C mice. PubMed. [Link]
  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA)
  • Negrão, M. M. S., et al. (2021). variation in dillapiole content and chemical and toxicological stability during storage Insecticidal activity of Piper aduncum oil. SciELO. [Link]
  • Various Authors. (2024). What will be the best way to test NFkb activation via western blot?
  • Lee, J. H., et al. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central. [Link]
  • Chae, H. S., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]
  • Dolan, M. C., et al. (2023). Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole. MDPI. [Link]
  • Various Authors. (2025). How to prepare different lipid conditions for cell culture experiments?
  • Wang, Y., et al. (2018). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. NIH. [Link]
  • Various Authors. (2021). In vitro cytotoxic evaluation and apoptotic effects of dillapiole on human nasal squamous cell carcinoma.
  • MMPC.org. (2013). Experiment Procedure and Materials. The Royal Society of Chemistry. [Link]
  • The Good Scents Company. (n.d.). This compound (dill) 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene. thegoodscentscompany.com. [Link]
  • Various Authors. (n.d.). Western blot analysis of NF-kB and pNF-kB.
  • The Royal Society of Chemistry. (n.d.).

Sources

Application Notes and Protocols for Evaluating Dillapiol as an Insecticide Synergist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Synergism in Pest Management

The escalating challenge of insecticide resistance necessitates innovative strategies to maintain the efficacy of existing and novel insecticidal compounds. One such strategy is the use of synergists, which are compounds that, while having little to no toxicity on their own, can enhance the potency of an active insecticide.[1] Dillapiol, a phenylpropanoid commonly found in the essential oils of plants like dill (Anethum sowa) and wild pepper (Piper aduncum), has emerged as a promising natural synergist.[2][3]

The primary mechanism by which many insects develop resistance is through enhanced metabolic detoxification, mediated by enzyme families such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs).[4][5] this compound's synergistic action is largely attributed to its ability to inhibit P450 enzymes.[2][6] The methylenedioxyphenyl group in this compound binds to the heme group of these enzymes, preventing them from metabolizing and detoxifying the insecticide.[6] This guide provides a comprehensive methodological framework for the rigorous evaluation of this compound as an insecticide synergist.

Part 1: Foundational Principles and Preliminary Assays

Before assessing synergism, it is crucial to establish the baseline toxicity of both the insecticide and this compound individually. This involves determining the lethal dose or concentration that causes 50% mortality (LD50 or LC50) for each compound.

Test Organism Selection and Rearing

The choice of insect species is critical and should be guided by the target pest for the insecticide . Both susceptible and resistant strains of the target insect should be used to fully characterize the synergistic potential of this compound.[2] Standardized rearing conditions (temperature, humidity, photoperiod, and diet) must be maintained to ensure the physiological uniformity of the test insects.

Preparation of Test Solutions

This compound and the test insecticide should be dissolved in a suitable solvent, such as acetone, that is relatively non-toxic to the insect species at the volumes to be applied.[7][8] A stock solution of each compound should be prepared, from which serial dilutions are made to create a range of concentrations for dose-response assays.[9]

Determination of Sublethal Concentration of this compound

A key principle in synergism studies is to use the synergist at a concentration that is non-lethal or has very low mortality on its own.[5] This ensures that the observed increase in mortality is due to the synergistic effect and not the additive toxicity of this compound.

Protocol 1: Determining the Maximum Sublethal Concentration of this compound

  • Prepare a range of this compound concentrations in the chosen solvent.

  • Select a cohort of insects of uniform age and size.

  • Apply a fixed volume of each this compound concentration to the insects using a method appropriate for the species (e.g., topical application, fumigation).[10][11]

  • Include a control group treated with the solvent alone.

  • Maintain the insects under standard rearing conditions for 24-48 hours.

  • Record mortality at regular intervals.

  • The maximum sublethal concentration is the highest concentration that results in no significant mortality compared to the control group.

Part 2: Core Bioassays for Synergism Evaluation

Several bioassay methods can be employed to evaluate the synergistic effect of this compound. The choice of method depends on the mode of action of the insecticide and the target pest's biology.

Topical Application Bioassay

This method is ideal for insecticides that act on contact and allows for the precise application of a known dose to individual insects.[8][12][13]

Protocol 2: Topical Application Bioassay for Synergism

  • Prepare serial dilutions of the insecticide alone and in combination with the predetermined maximum sublethal concentration of this compound.

  • Anesthetize insects (e.g., with CO2 or by chilling) to facilitate handling.[7]

  • Using a micro-applicator, apply a small, precise volume (e.g., 0.2-0.5 µL) of each test solution to the dorsal thorax of each insect.[7][8]

  • Treat control groups with solvent alone and this compound alone.

  • Place treated insects in clean containers with access to food and water.

  • Record mortality at 24 hours post-treatment.

  • Repeat the assay at least three times on different days.[5]

Fumigant Toxicity Bioassay

For volatile insecticides or when assessing effects on stored-product pests, a fumigation bioassay is more appropriate.[11][14]

Protocol 3: Fumigant Toxicity Bioassay for Synergism

  • Prepare filter paper discs impregnated with a range of concentrations of the insecticide alone and in combination with the maximum sublethal concentration of this compound.

  • Place the treated filter papers in sealed containers of a known volume (e.g., glass jars).

  • Introduce a known number of insects into each container.

  • Include control containers with filter paper treated with solvent only and this compound only.

  • Seal the containers and maintain them at a constant temperature.

  • Record mortality after a predetermined exposure period (e.g., 24 hours).

Leaf-Dip Bioassay

This method is suitable for evaluating the efficacy of insecticides against sucking insects like aphids and whiteflies.[15][16]

Protocol 4: Leaf-Dip Bioassay for Synergism

  • Prepare aqueous solutions of the insecticide at various concentrations, both with and without the maximum sublethal concentration of this compound. An emulsifier may be needed to ensure proper mixing.

  • Excise leaves from the host plant and dip them into the test solutions for a set period (e.g., 10-30 seconds).

  • Allow the leaves to air dry.

  • Place the treated leaves in petri dishes or other suitable containers with a moistened filter paper to maintain turgidity.

  • Introduce a known number of insects onto each leaf.

  • Include control leaves dipped in water with emulsifier and a solution of this compound with emulsifier.

  • Record mortality after 24-72 hours.

Part 3: Data Analysis and Interpretation

Proper statistical analysis is essential to quantify the synergistic effect of this compound.

Dose-Response Analysis

The mortality data from the bioassays should be subjected to probit analysis to determine the LD50 or LC50 values and their 95% confidence intervals for the insecticide alone and in combination with this compound.

Quantifying Synergism

The degree of synergism is typically expressed as a Synergism Ratio (SR) or a Combination Index (CI).

  • Synergism Ratio (SR): This is the most common method and is calculated as follows: SR = LD50 (or LC50) of insecticide alone / LD50 (or LC50) of insecticide + this compound

    An SR value greater than 1 indicates synergism, a value equal to 1 suggests an additive effect, and a value less than 1 indicates antagonism.[17][18]

  • Combination Index (CI): For a more detailed analysis, especially with varying ratios of insecticide to synergist, the Combination Index can be used. A CI value less than 1 indicates synergism, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.[18]

Table 1: Example Data for Synergism Calculation

TreatmentLD50 (µ g/insect )95% Confidence IntervalSynergism Ratio (SR)
Insecticide Alone10.58.7 - 12.3-
Insecticide + this compound2.11.5 - 2.75.0

Part 4: Mechanistic Insights

To further validate that the observed synergism is due to the inhibition of P450 enzymes, additional experiments can be conducted.

In Vitro Enzyme Inhibition Assays

Protocol 5: Cytochrome P450 Inhibition Assay

  • Prepare microsomes from the target insect tissue (e.g., midgut, fat body).

  • Use a specific P450 substrate that produces a fluorescent or colored product upon metabolism.

  • Incubate the microsomes with the substrate in the presence of a range of this compound concentrations.

  • Measure the rate of product formation over time.

  • Calculate the IC50 value for this compound, which is the concentration that inhibits 50% of the P450 activity.[19]

  • Compare the IC50 of this compound to that of a known P450 inhibitor like piperonyl butoxide (PBO).[20]

Potential for Other Mechanisms

While P450 inhibition is the primary mechanism, this compound may have other effects. Some studies suggest that certain plant-derived compounds can modulate GABA receptors in insects.[21][22]

Protocol 6: Investigating GABA Receptor Modulation (Advanced)

  • Utilize electrophysiological techniques such as two-electrode voltage-clamp on Xenopus oocytes expressing insect GABA receptors.[23]

  • Apply GABA to elicit a current.

  • Co-apply this compound with GABA to observe any potentiation or inhibition of the GABA-induced current.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_prelim Preliminary Assays cluster_synergism Synergism Bioassays cluster_analysis Data Analysis cluster_mechanism Mechanistic Studies rearing Insect Rearing (Susceptible & Resistant Strains) solutions Prepare Test Solutions (Insecticide & this compound) rearing->solutions sublethal Determine Max Sublethal Dose of this compound solutions->sublethal ld50_insecticide LD50 of Insecticide Alone solutions->ld50_insecticide ld50_this compound LD50 of this compound sublethal->ld50_this compound topical Topical Application sublethal->topical fumigant Fumigation Assay sublethal->fumigant leaf_dip Leaf-Dip Assay sublethal->leaf_dip ld50_insecticide->topical ld50_insecticide->fumigant ld50_insecticide->leaf_dip probit Probit Analysis (LD50) topical->probit fumigant->probit leaf_dip->probit sr_ci Calculate Synergism Ratio (SR) or Combination Index (CI) probit->sr_ci p450_inhibition In Vitro P450 Inhibition Assay sr_ci->p450_inhibition gaba_modulation GABA Receptor Modulation (Optional) p450_inhibition->gaba_modulation

Caption: Experimental workflow for evaluating this compound as an insecticide synergist.

P450_Inhibition_Mechanism insecticide Insecticide (Xenobiotic) p450 {Cytochrome P450 Enzyme} insecticide->p450 Metabolism toxicity Insect Toxicity insecticide->toxicity No Metabolism metabolite Inactive Metabolite p450->metabolite Detoxification inhibited_p450 {Inhibited P450 Enzyme} This compound {this compound} This compound->p450 Inhibition

Caption: Mechanism of P450 inhibition by this compound leading to insecticide synergism.

Conclusion

The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of this compound as an insecticide synergist. By following these protocols, researchers can generate reliable and reproducible data to support the development of more effective and sustainable pest management strategies. The use of natural synergists like this compound holds significant promise for mitigating insecticide resistance and reducing the overall environmental impact of chemical pest control.

References

  • NSF Public Access Repository. (2022-01-19). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. [Link]
  • ResearchGate. (2025-08-06).
  • PubMed Central. Synergist bioassays: A simple method for initial metabolic resistance investigation of field Anopheles gambiae s.l.
  • ACS Omega.
  • JoVE. (2022-01-19). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. [Link]
  • PubMed. (2014-04).
  • Protocols.io. (2022-06-20). Topical Application of Insecticidal Active Ingredients. [Link]
  • Liverpool School of Tropical Medicine. Topical bioassay - LITE. [Link]
  • ResearchGate. (2025-10-24).
  • MDPI. (2023-08-24). Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm. [Link]
  • Oxford Academic. Synergism and Antagonism in the Analysis of Insecticide Resistance. [Link]
  • BioOne. Synergism and Antagonism in the Analysis of Insecticide Resistance. [Link]
  • ResearchGate. (2025-08-08).
  • PubMed. (2023-07-05). Mosquito Adult Bioassays. [Link]
  • Semantic Scholar.
  • Regulatory Mechanisms in Biosystems. (2019-02-22). Synergistic and antagonistic effects of insecticide binary mixtures against house flies (Musca domestica). [Link]
  • Zenodo. (2025-03-27).
  • ResearchGate. (2023-03-17). Synergism Study for Investigating Possible Mechanisms of Insecticide Resistance in Mosquitoes. [Link]
  • Journal of Entomology and Zoology Studies. (2017-04-20). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. [Link]
  • ResearchGate. (2025-08-06).
  • AgriSustain-An International Journal.
  • PubMed. (2017-06-19).
  • Semantic Scholar. Insecticide synergists: role, importance, and perspectives.. [Link]
  • MDPI.
  • Beyond Pesticides. Synergy: The Big Unknowns of Pesticide Exposure. [Link]
  • MDPI. Preliminary Evaluation of the Toxic Effects of Essential Oils as Natural Pesticides Against Maize Weevil (Sitophilus zeamais)
  • ACS Publications.
  • PubMed. Modulation of human recombinant GABAA receptors by pregnanediols. [Link]
  • PubMed.
  • Research Square. (2017-02-02).
  • Protocols.io. (2017-02-02).
  • Semantic Scholar. (2017-05-01). Inhibitory Effects of Dimethyllirioresinol, Epimagnolin A, Eudesmin, Fargesin, and Magnolin on Cytochrome P450 Enzyme Activities. [Link]
  • PubMed Central. (2014-05-02). Quantifying Synergy: A Systematic Review of Mixture Toxicity Studies within Environmental Toxicology. [Link]
  • ResearchGate. (2019-07-08). Role of Synergists in Combating Insect Resistance to Pesticides. [Link]
  • PubMed. GABA(A)
  • MDPI. Structure-Dependent Activity of Natural GABA(A)
  • The Good Scents Company. This compound (dill) 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene. [Link]
  • PubMed Central. (2017-06-21).
  • NIH.
  • PubMed. The orthosteric GABAA receptor ligand Thio-4-PIOL displays distinctly different functional properties at synaptic and extrasynaptic receptors. [Link]
  • Semantic Scholar. (2000-10-01). New syntheses of this compound (4,5-dimethoxy-6-(2- propenyl)-1,3-benzodioxole), its 4-methylthio and other analogs. [https://www.semanticscholar.org/paper/New-syntheses-of-dillapiol-(4%2C5-dimethoxy-6-(2-and-Dallacker-Zipper/e13f5963953535f49d375971488c9377488f722a]([Link]

Sources

Application Notes & Protocols: Formulation of Dillapiol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dillapiol, a naturally occurring phenylpropanoid found in species like dill (Anethum graveolens) and Piper aduncum, has garnered significant interest for its diverse biological activities, including anti-inflammatory, analgesic, and insecticidal properties.[1][2][3][4] However, its progression in preclinical in vivo research is significantly hampered by its physicochemical properties, most notably its poor aqueous solubility. This document provides a comprehensive guide for the rational formulation of this compound for in vivo studies, primarily focusing on oral administration in rodent models. We will explore the critical physicochemical characteristics of this compound, outline systematic formulation strategies to enhance its bioavailability, and provide detailed, step-by-step protocols for the preparation and administration of a simple, effective suspension. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific study needs while maintaining scientific rigor.

Understanding the Molecule: Physicochemical Properties of this compound

A successful formulation strategy begins with a thorough understanding of the active pharmaceutical ingredient (API). This compound (C₁₂H₁₄O₄) is a viscous, almost colorless liquid at room temperature with a molecular weight of 222.24 g/mol .[5][6][7] Its key properties dictating formulation needs are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for FormulationSource
Molecular FormulaC₁₂H₁₄O₄-[1][6]
Molar Mass222.24 g/mol Standard property for dose calculations.[5][6]
AppearanceViscous, almost colorless liquidCan be handled as a liquid for ease of measurement and dispersion.[2][8]
Melting Point28-29.5°CSolidifies at refrigerated temperatures; must be brought to room temperature before use.[1][8]
Boiling Point~285°CHigh boiling point indicates low volatility under standard lab conditions.[1][2]
Density~1.163 g/mLNecessary for accurate measurement by volume.[1][2]
Water Solubility Very slightly soluble (~27.68 mg/L at 25°C, est.) This is the primary challenge; aqueous solutions for direct administration are not feasible. [1][8]
SolubilitySoluble in alcohol and oils; almost insoluble in Propylene glycolProvides options for co-solvents and lipid-based formulations.[2]
LogP (XLogP3) 2.7 Indicates a lipophilic (fat-loving) nature, favoring absorption through lipid membranes but contributing to poor water solubility. [5]

The extremely low water solubility is the central obstacle that must be overcome to achieve adequate systemic exposure in animal models. Direct administration of this compound in an aqueous vehicle like saline or water would result in poor and highly variable absorption, rendering pharmacodynamic and toxicological data unreliable.

Strategic Formulation Development for Poorly Soluble Compounds

The goal of formulation is to present the API to the gastrointestinal tract in a state that maximizes its absorption. For poorly water-soluble compounds like this compound, several strategies can be employed.[9][10][11]

Causality in Formulation Choice:

Why not just dissolve it in an organic solvent? While this compound is soluble in solvents like ethanol, direct administration of high concentrations of organic solvents can be toxic to animals and can cause precipitation of the compound upon contact with aqueous gut fluids.[12]

Why a suspension? A well-formulated suspension provides a simple, scalable, and cost-effective method to achieve uniform dosing. By reducing the particle size of the API and using suspending and wetting agents, we can ensure the compound remains evenly dispersed, allowing for consistent administration and improving the dissolution rate in the GI tract.[13][14]

The workflow for developing a suitable formulation is a logical progression from understanding the problem to verifying the solution.

Formulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy & Excipient Selection cluster_2 Phase 3: Preparation & Validation A Identify API Challenge: Poor Water Solubility B Review Physicochemical Data (LogP, Solubility, etc.) A->B C Evaluate Formulation Strategies (Suspension, Emulsion, etc.) B->C D Select GRAS Excipients (Suspending agent, Wetting agent) C->D F Develop Protocol: Vehicle Preparation D->F E Consider Animal Model & Route (e.g., Oral Gavage in Rats) E->D G Develop Protocol: API Incorporation & Homogenization F->G H Quality Control: Visual Inspection, Resuspendability G->H I In Vivo Administration H->I

Caption: Workflow for in vivo formulation development.

Recommended Protocol: this compound Suspension for Oral Gavage

This protocol details the preparation of a 10 mg/mL this compound suspension, a common concentration for initial in vivo studies. The vehicle selected is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80, a widely used, safe, and effective system for oral administration in rodents.[12][15]

Rationale for Excipient Choice:

  • Carboxymethylcellulose (CMC): A viscosity-enhancing agent that physically hinders the settling of suspended particles, ensuring a uniform concentration during dosing.

  • Tween 80 (Polysorbate 80): A non-ionic surfactant that acts as a wetting agent. It reduces the surface tension between the lipophilic this compound and the aqueous vehicle, allowing for easier dispersion and preventing particle aggregation.

Materials and Equipment
  • This compound (purity ≥95%)

  • Sodium Carboxymethylcellulose (CMC), low or medium viscosity

  • Tween 80 (Polysorbate 80)

  • Sterile, deionized water

  • Analytical balance

  • Glass beaker and stir plate

  • Magnetic stir bar

  • Glass homogenizer or sonicator

  • Graduated cylinders and pipettes

  • Storage vials (amber glass recommended)

Step-by-Step Vehicle Preparation (0.5% CMC / 0.1% Tween 80)
  • Measure Water: In a glass beaker, place 90% of the final required volume of deionized water (e.g., 90 mL for a 100 mL final volume).

  • Heat & Stir: Gently heat the water on a stir plate to approximately 40-50°C. This aids in the dissolution of CMC. Begin stirring at a moderate speed to create a vortex.

  • Add CMC: Slowly and carefully sprinkle the pre-weighed CMC powder (e.g., 0.5 g for 100 mL) into the vortex. Adding it too quickly can cause clumping.

  • Dissolve CMC: Continue stirring until all CMC is fully dissolved and the solution is clear. This may take 30-60 minutes.

  • Cool: Remove the beaker from the heat and allow the solution to cool to room temperature.

  • Add Tween 80: Once cool, add the required volume of Tween 80 (e.g., 0.1 mL for 100 mL). Stir to mix thoroughly.

  • Final Volume: Adjust the final volume to 100% with deionized water (e.g., bring the volume up to 100 mL). Stir for another 10-15 minutes to ensure homogeneity. This is your final vehicle.

Step-by-Step this compound Suspension Preparation (10 mg/mL)
  • Weigh this compound: Accurately weigh the required amount of this compound. Since it's a liquid, tare a small, clean weighing boat or vial, add the this compound using a pipette, and record the mass (e.g., 100 mg for 10 mL of formulation).

  • Pre-wet the API: In a glass mortar or a small beaker, add the weighed this compound. Add a small amount of the prepared vehicle (approximately 1-2 times the volume of the this compound) and mix with a pestle or spatula to create a smooth, uniform paste. This "wetting" step is crucial to prevent clumping when the full volume of vehicle is added.

  • Incorporate Vehicle: Gradually add the remaining vehicle to the paste while continuously stirring or mixing.

  • Homogenize: For a fine, uniform suspension, homogenization is critical.

    • Method A (Homogenizer): Transfer the mixture to a glass homogenizer and process for 2-5 minutes until no large particles are visible.

    • Method B (Sonicator): Place the vial containing the suspension in a sonicator bath for 10-15 minutes, monitoring for excessive heat.

  • Final Storage: Transfer the final suspension to a labeled, light-protected (amber) vial. Store at 2-8°C.

Administration and Pre-Dosing Validation

Animal Model Considerations

The choice of excipients must be safe for the selected animal model.[15] The CMC/Tween 80 vehicle is generally well-tolerated in rodents for oral administration.[12] However, researchers should always be aware of potential excipient effects, such as polyethylene glycol 400 (PEG 400) showing sex-dependent effects on drug transporters.[16]

Table 2: Typical Oral Gavage Dosing Parameters for Rodents

SpeciesTypical Max VolumeRecommended Needle Gauge
Mouse (20-30g)10 mL/kg (0.2-0.3 mL)20-22 G, straight or curved
Rat (200-300g)10 mL/kg (2.0-3.0 mL)16-18 G, straight or curved

Note: Always adhere to institutional IACUC guidelines for animal handling and dosing volumes.

Pre-Dosing Protocol (Self-Validation)

Trustworthiness in your protocol is paramount. Before administering to a live animal, perform these critical checks:

  • Visual Inspection: The suspension should appear uniform and opaque. There should be no large, visible clumps of this compound.

  • Resuspendability: If the suspension has been stored, some settling is normal. Vigorously shake or vortex the vial for 30-60 seconds. A good formulation will readily and uniformly resuspend. If clumps remain or the API sticks to the vial, the formulation is not optimal.

  • Dose Withdrawal: Use the same syringe and gavage needle intended for the study to withdraw the dose. Ensure the suspension can be drawn up smoothly and consistently.

The pre-dosing validation workflow ensures that the dose administered is accurate and reproducible, which is the cornerstone of reliable in vivo data.

Validation_Workflow Start Formulation Prepared A Visual Inspection: Check for uniformity, no clumps Start->A B Resuspendability Test: Vortex vial. Does it resuspend easily? A->B C Dose Withdrawal Test: Can the dose be drawn smoothly? B->C Pass Proceed to In Vivo Dosing C->Pass All Checks Pass Fail Reformulate: Adjust excipients or homogenization C->Fail Any Check Fails

Caption: Pre-dosing quality control workflow.

Safety and Toxicology Considerations

While this compound is a natural compound, it is not without potential toxicity. It is classified as "Harmful if swallowed".[1] Studies have investigated its toxicological profile, with one study on a derivative, dillapiole n-butyl ether, showing dose-dependent structural changes in hepatic, renal, and cardiac tissues in mice at higher concentrations (150 and 328 mg/kg).[17]

  • Starting Dose: When beginning a new study without established toxicity data, it is prudent to start with lower, pharmacologically relevant doses (e.g., 10-50 mg/kg) and carefully observe the animals for any signs of distress or adverse effects before escalating to higher doses.

  • Handling: Appropriate personal protective equipment (gloves, goggles, lab coat) should be worn when handling pure this compound, as it can be an irritant.[1]

Conclusion

The successful in vivo evaluation of this compound is critically dependent on overcoming its poor aqueous solubility. The suspension formulation detailed in this guide, utilizing common and safe excipients, provides a robust and reliable method for oral administration in preclinical rodent models. By understanding the physicochemical properties of this compound and applying a logical, stepwise formulation and validation process, researchers can ensure consistent and reproducible dosing, leading to more accurate and reliable pharmacodynamic and toxicological data. This foundational work is essential for unlocking the full therapeutic potential of this promising natural compound.

References

  • DILLAPIOLE - ChemBK. (n.d.).
  • This compound (dill) 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene - The Good Scents Company. (n.d.).
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Garg, V., Singh, H., Bhatia, A., Raza, K., & Singh, B. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
  • Hecq, J., Siepmann, F., Siepmann, J., & Amighi, K. (2022).
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]
  • Parise-Filho, R., Pastrello, M., Camerlingo, C. E. P., & Polli, M. C. (2011). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. PubMed. [Link]
  • Parise-Filho, R., Pastrello, M., Camerlingo, C. E. P., & Polli, M. C. (2011). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Taylor & Francis Online. [Link]
  • Parise-Filho, R., et al. (2011). The anti-inflammatory activity of dillapiole and some semisynthetic analogues.
  • Dillapiole (1) and its structural analogues. | Download Scientific Diagram. ResearchGate. (n.d.).
  • Gopinathan, S., et al. (2013).
  • Dillapiole | C12H14O4 | CID 10231 - PubChem. NIH. (n.d.).
  • An, G., & Morris, M. E. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online. [Link]
  • Dillapiole - Wikipedia. (n.d.).
  • Chaudhary, A., & Nagaich, U. (2010). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC - PubMed Central. [Link]
  • WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents - Google Patents. (n.d.).
  • de França, K. S., et al. (2020). Histopathological, cytotoxicological, and genotoxic effects of the semi-synthetic compound dillapiole n-butyl ether in Balb/C mice. PubMed. [Link]
  • Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes. NIH. (n.d.).
  • In vivo Acute Toxicity (LD50) Studies and Phytochemical Screening of Stem Bark Extracts of Detarium microcarpumGuill and per (Ca - Juniper Publishers. (2018, May 16).
  • Gebremariam, G., et al. (2019).
  • Acute toxicity test and lethal dose (LD50) from a combination of sambiloto extracts (Andrographis paniculate) and catfish oil (Pangasius micronema Blkr.) in mice | Semantic Scholar. (n.d.).

Sources

Application Notes & Protocols: Leveraging Dillapiole in Agricultural Pest Management

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Product Development Professionals

Introduction: The Case for Dillapiole in Modern Pest Control

The escalating challenge of insecticide resistance and the growing demand for sustainable agricultural practices necessitate the exploration of novel pest management strategies.[1] Natural products, with their inherent biodegradability and diverse modes of action, represent a promising frontier.[1][2] Among these, dillapiole, a phenylpropanoid compound, has emerged as a molecule of significant interest.[3][4]

Dillapiole is predominantly found in the essential oils of plants such as dill (Anethum sowa, Anethum graveolens) and, most notably, in high concentrations in wild pepper (Piper aduncum).[5][6][7] While it possesses intrinsic insecticidal properties, its primary value lies in its potent synergistic activity.[3][5] Dillapiole can significantly enhance the efficacy of both botanical and synthetic insecticides, including pyrethroids, carbamates, and organophosphates, often revitalizing their effectiveness against resistant pest populations.[5][8][9]

This document serves as a comprehensive technical guide, providing the scientific rationale and detailed protocols for researchers to investigate and apply dillapiole as a powerful tool in the development of next-generation insecticides. We will delve into its mechanism of action, methods for laboratory evaluation, and considerations for practical field application.

Section 1: Core Mechanism of Action - Synergism through Enzyme Inhibition

The synergistic power of dillapiole stems from its ability to inhibit a critical family of detoxifying enzymes in insects: the cytochrome P450 monooxygenases (P450s).[5][8] These enzymes are the insect's primary defense mechanism against xenobiotics, including insecticides. They function by metabolizing and breaking down the toxic compounds, rendering them harmless.

The key to dillapiole's inhibitory action is the methylenedioxyphenyl (MDP) group in its structure.[8] This group binds irreversibly to the heme group within the active site of the P450 enzyme.[8] This binding forms a stable, inhibitory complex that effectively deactivates the enzyme, preventing it from metabolizing the insecticide.[8] With its primary defense system compromised, the insect becomes highly susceptible to the insecticide, even at doses that would normally be sublethal. This mechanism is analogous to that of piperonyl butoxide (PBO), the most common synthetic synergist, positioning dillapiole-rich essential oils as a potential natural replacement.[9]

Dillapiole Mechanism of Action cluster_0 Insect System (Normal Metabolism) cluster_1 Insect System with Dillapiole Insecticide Insecticide P450 Cytochrome P450 Enzyme Insecticide->P450 enters active site Metabolite Harmless Metabolite P450->Metabolite metabolizes Dillapiole Dillapiole (with MDP group) P450_inhibited Inhibited Cytochrome P450 Dillapiole->P450_inhibited binds & inhibits Insecticide_synergy Insecticide Insecticide_synergy->P450_inhibited cannot be metabolized TargetSite Insect's Nervous System Insecticide_synergy->TargetSite reaches target site at high concentration Mortality Increased Mortality TargetSite->Mortality Synergism Evaluation Workflow prep_stocks Prepare Stock Solutions (Insecticide & Dillapiole) det_ld50_ind Protocol 3.1: Determine individual LD50 (Insecticide alone, Dillapiole alone) prep_stocks->det_ld50_ind prep_combo Prepare Combinations (e.g., Insecticide + 1/2 LD50 of Dillapiole) det_ld50_ind->prep_combo informs sublethal dose calc_sf Calculate Synergism Factor (SF) det_ld50_ind->calc_sf det_ld50_combo Protocol 3.1: Determine LD50 of Combination prep_combo->det_ld50_combo det_ld50_combo->calc_sf interpret Interpret Results calc_sf->interpret synergism Synergism (SF > 1.5-2.0) interpret->synergism SF > Threshold additive Additive Effect (SF ≈ 1) interpret->additive SF ≈ 1 antagonism Antagonism (SF < 1) interpret->antagonism SF < 1

Sources

Application Note: Dillapiol as a Chemical Probe for Cytochrome P450 Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for utilizing dillapiol, a naturally occurring phenylpropanoid, as a chemical probe to investigate the inhibition of cytochrome P450 (CYP450) enzymes.[1] We present comprehensive protocols for determining the half-maximal inhibitory concentration (IC50) and elucidating the mechanism of inhibition (MOI). This guide is designed to provide researchers with the foundational knowledge and practical steps to employ this compound in drug metabolism and drug-drug interaction studies, emphasizing scientific integrity, experimental robustness, and accurate data interpretation.

Introduction

What is this compound?

This compound is a benzodioxole compound found in the essential oils of various plants, including dill weed (Anethum graveolens) and fennel root.[2][3] Its structure is closely related to other well-known phenylpropanoids like apiole and safrole.[3][4] this compound has garnered significant interest in pharmacology and toxicology due to its diverse biological activities, including anti-inflammatory, antimicrobial, and insecticidal properties.[1][4][5]

Chemical Structure of this compound:

  • IUPAC Name: 4,5-Dimethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole[6]

  • Molecular Formula: C12H14O4[3][6]

  • Molecular Weight: 222.24 g/mol [3][6]

Introduction to Cytochrome P450 (CYP) Enzymes

The cytochrome P450 superfamily is a critical group of heme-containing monooxygenases.[7] In humans, these enzymes are primarily located in the liver and are central to the metabolism of a wide array of xenobiotics, including approximately 95% of clinically used drugs.[7] Key isoforms involved in drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[7]

Due to their central role, the inhibition of CYP450 enzymes is a major cause of adverse drug-drug interactions (DDIs).[8][9] When a drug (the "perpetrator") inhibits a CYP450 enzyme, it can decrease the metabolism of a co-administered drug (the "victim"), leading to elevated plasma concentrations and potential toxicity.[7] Therefore, assessing the inhibitory potential of new chemical entities on major CYP450 isoforms is a mandatory step in the drug development process.[10][11]

This compound as a Modulator of CYP Activity

This compound is a known inhibitor of CYP450 enzymes, particularly CYP3A4.[12] Its mechanism of action is believed to involve its benzodioxole ring. This structural feature makes this compound a valuable tool for studying CYP450-mediated metabolism. By acting as a chemical probe, this compound can be used to:

  • Characterize the active site of CYP450 enzymes.

  • Investigate the potential for DDIs of new drug candidates.

  • Elucidate the metabolic pathways of xenobiotics.

Principle of the Application Note

This guide details the use of in vitro fluorescence-based assays to quantify the inhibitory effect of this compound on specific CYP450 isoforms.[13][14] These assays utilize fluorogenic probe substrates that are converted by CYP450 enzymes into highly fluorescent products. The rate of fluorescence generation is directly proportional to enzyme activity.[7] In the presence of an inhibitor like this compound, the rate of fluorescence production decreases, allowing for the quantification of inhibition.[7]

Materials and Reagents

  • Recombinant Human CYP450 Enzymes (Baculovirus-infected insect cell microsomes, "Bactosomes"): e.g., CYP3A4, CYP2D6, CYP2C9[14]

  • This compound (CAS No. 484-31-1)

  • Fluorogenic CYP450 Substrates: (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) for CYP3A4)[13]

  • Positive Control Inhibitors: (e.g., Ketoconazole for CYP3A4)[13]

  • NADPH-Regenerating System: (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[13]

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile

  • Tris-Base

  • 96-well black microplates

  • Fluorescence microplate reader with appropriate excitation/emission filters

  • Multichannel pipettes

  • Incubator (37°C)

Experimental Workflow Overview

The overall process for assessing this compound's inhibitory activity involves initial screening to determine the IC50, followed by more detailed kinetic studies to understand the mechanism of inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagent Stocks (this compound, Substrate, Enzyme) B Serial Dilution of this compound A->B C Pre-incubation (Enzyme + this compound) B->C D Initiate Reaction (Add Substrate + NADPH) C->D E Incubate at 37°C D->E F Stop Reaction & Measure Fluorescence E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I J Mechanism of Inhibition Studies (Lineweaver-Burk/Dixon Plots) I->J

Caption: General workflow for enzyme inhibition analysis.

Protocol 1: Determination of IC50 of this compound

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[15][16] It is a standard measure of inhibitor potency.

Principle of the IC50 Assay

A fixed concentration of a CYP450 enzyme and its fluorogenic substrate are incubated with a range of this compound concentrations. The resulting enzyme activity is measured, and the data are used to generate a dose-response curve from which the IC50 value is calculated.[15]

Step-by-Step Protocol
  • Prepare Reagent Stocks:

    • This compound Stock (10 mM): Dissolve this compound in DMSO.

    • CYP450 Enzyme Stock: Prepare according to the manufacturer's instructions in potassium phosphate buffer.

    • Substrate Stock (e.g., 4 mM BFC): Dissolve in DMSO.

    • NADPH-Regenerating System: Prepare fresh daily and keep on ice.[13]

  • Serial Dilution of this compound:

    • Perform a serial dilution (e.g., 3-fold) of the this compound stock in a 96-well plate to create a range of concentrations (e.g., starting from 100 µM).[7] Include a vehicle control (DMSO only) and a positive control inhibitor.

  • Assay Plate Preparation:

    • In a 96-well black microplate, add the following to each well:

      • Potassium Phosphate Buffer

      • Diluted this compound or control

      • CYP450 Enzyme

    • Pre-incubate the plate for 10 minutes at 37°C.

  • Initiate the Reaction:

    • Prepare a reaction mix containing the fluorogenic substrate and the NADPH-regenerating system.

    • Add the reaction mix to all wells to start the enzymatic reaction.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorescence reader pre-set to 37°C.

    • Monitor the fluorescence kinetically for 30-60 minutes (e.g., Excitation: 409 nm, Emission: 530 nm for BFC metabolite).

  • Stop the Reaction (Optional Endpoint Assay):

    • If performing an endpoint assay, stop the reaction after a set time (e.g., 30 minutes) by adding a stop solution (e.g., 80% acetonitrile/20% Tris-base).[13]

    • Read the final fluorescence.

Data Analysis and Interpretation
  • Calculate the Rate of Reaction: For kinetic assays, determine the initial velocity (V) from the linear portion of the fluorescence vs. time plot.

  • Calculate Percent Inhibition: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

  • Plot Dose-Response Curve: Plot the % Inhibition against the logarithm of the this compound concentration (log [I]).[15]

  • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response) to fit the curve and calculate the IC50 value.[15]

Table 1: Example IC50 Determination Data for this compound with CYP3A4

This compound (µM)log[this compound]Average Reaction Rate (RFU/min)% Inhibition
0 (Vehicle)-5000
0.1-1.04804
10.041018
50.729042
10 1.0 245 51
501.78084
1002.04591

Based on this sample data, the IC50 is approximately 10 µM. A reported in vitro IC50 value for dillapiole with CYP3A4 is 16.7 µM.[12]

Protocol 2: Mechanism of Inhibition (MOI) Studies

Understanding the mechanism of inhibition (e.g., competitive, non-competitive) provides deeper insight into the drug-enzyme interaction.[17]

Introduction to Enzyme Kinetics and Inhibition Models
  • Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Km (Michaelis constant) but does not change the Vmax (maximum reaction velocity).[18]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site). This reduces the Vmax but does not affect the Km.[18]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This affects both Km and Vmax.

  • Mechanism-Based Inhibition (MBI): The inhibitor is a substrate for the enzyme, and is converted to a reactive metabolite that irreversibly binds to and inactivates the enzyme.[8]

Experimental Design for MOA Studies

To determine the MOI, enzyme kinetics are measured at various concentrations of both the substrate and the inhibitor (this compound).[17]

Step-by-Step Protocol
  • Setup: The assay is set up as a matrix. Rows represent different fixed concentrations of this compound (including a zero-inhibitor control). Columns represent different concentrations of the fluorogenic substrate (spanning a range from 0.5x Km to 5x Km).[17]

  • Execution: Run the enzyme assay as described in Protocol 1 for each combination of substrate and inhibitor concentration.

  • Data Collection: Determine the initial reaction velocity (V) for each condition.

Data Analysis: Lineweaver-Burk and Dixon Plots

The data are typically visualized using double reciprocal plots.

  • Lineweaver-Burk Plot: A plot of 1/V versus 1/[S] at different fixed inhibitor concentrations.

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Mixed: Lines intersect in the second quadrant.

G cluster_lb Lineweaver-Burk Plots A Competitive (Intersect on Y-axis) B Non-competitive (Intersect on X-axis) C Mixed (Intersect off-axes)

Caption: Interpreting Lineweaver-Burk plots for MOI.

  • Dixon Plot: A plot of 1/V versus [I] at different fixed substrate concentrations. This plot is particularly useful for determining the inhibition constant (Ki).

By analyzing these plots, researchers can determine the Ki and the specific mechanism by which this compound inhibits the CYP450 enzyme.

Self-Validating Systems and Best Practices

Importance of Controls
  • Negative (Vehicle) Control: (e.g., DMSO) Establishes the 100% activity level (0% inhibition).

  • Positive Control: A known inhibitor for the specific CYP isoform (e.g., ketoconazole for CYP3A4) confirms that the assay system is responsive to inhibition.

  • No-Enzyme Control: Ensures that the observed signal is enzyme-dependent.

  • Compound Interference Control: Test this compound for intrinsic fluorescence or quenching effects, which can lead to false results.[7]

Assay Validation
  • Z'-factor: This statistical parameter assesses the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

  • Signal-to-Background Ratio: Ensure a sufficiently high ratio for robust data.

Addressing Potential Artifacts
  • Solubility: Ensure this compound is fully dissolved in the assay buffer to avoid artifacts from precipitation.

  • Time-Dependent Inhibition (TDI): Pre-incubating the enzyme and inhibitor before adding the substrate can help identify potential TDI, a hallmark of mechanism-based inhibitors.[19]

Case Study: Interpreting this compound's Inhibition of CYP3A4

A research lab investigates this compound's effect on CYP3A4.

  • IC50 Determination: Using the protocol above, they determine an IC50 of 15 µM . This indicates moderate potency.

  • MOA Study: They perform a full kinetic analysis. The resulting Lineweaver-Burk plot shows lines intersecting on the y-axis, with the slope increasing as this compound concentration increases.

Conclusion

This compound is a valuable and accessible chemical probe for investigating CYP450 enzyme inhibition. The protocols outlined in this application note provide a robust framework for determining its inhibitory potency and mechanism of action. By employing these methods with careful attention to controls and data interpretation, researchers in drug discovery and development can effectively characterize enzyme-inhibitor interactions, leading to a better understanding of drug metabolism and improved prediction of drug-drug interaction risks.

References

  • High-throughput fluorescence assay of cytochrome P450 3A4. (n.d.). National Institutes of Health (NIH).
  • CYP450 inhibition assay (fluorogenic). (n.d.). Bienta.
  • Showing Compound this compound (FDB002649). (2019). FooDB.
  • Cytochrome P450 Assay Services. (n.d.). Reaction Biology.
  • This compound | C12H14O4 | CID 10231. (2026). PubChem, National Institutes of Health (NIH).
  • Dillapiole. (n.d.). Wikipedia.
  • Dillapiole. (2013). HerbPedia.
  • IC50 Determination. (n.d.). edX.
  • Cytochrome P450 Inhibition Assays Using Traditional and Fluorescent Substrates. (2004). ResearchGate.
  • Fluorescence CYP Inhibition Assays. (n.d.). BioIVT.
  • IC50. (n.d.). Wikipedia.
  • NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. (2019). JoVE.
  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf.
  • Determining the IC₅₀ of Inhibitor. (2021). Biology LibreTexts.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray.
  • Dillapiole (1) and its structural analogues. (2023). ResearchGate.
  • Enzyme kinetics. (n.d.). Wikipedia.
  • Biochemistry Enzyme kinetics. (n.d.).
  • Enzyme Kinetics and Mechanisms. (2014). ResearchGate.
  • Inhibition of human cytochrome P450 enzymes by 1,2-dithiole-3-thione, oltipraz and its derivatives, and sulforaphane. (2001). PubMed.
  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. (2021). National Institutes of Health (NIH).
  • Enzyme Kinetics. (2022). Biology LibreTexts.
  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. (2020). Biomolecules & Therapeutics.
  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. (2020). National Institutes of Health (NIH).
  • In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC. (2018). National Institutes of Health (NIH).
  • The anti-inflammatory activity of dillapiole and some semisynthetic analogues. (2012). PubMed.
  • Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. (2024). Royal Society of Chemistry.

Sources

Application Notes and Protocols: Dillapiole-Loaded Nanoemulsions for Enhanced Bio-therapeutic Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dillapiole, a phenylpropanoid found in essential oils of plants like dill (Anethum graveolens) and spiked pepper (Piper aduncum), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, gastroprotective, and insecticidal properties.[1][2][3][4] However, its therapeutic application is often hampered by its lipophilic nature, leading to poor aqueous solubility, variable absorption, and potential instability.[5] This document provides a comprehensive guide for researchers and formulation scientists on leveraging oil-in-water (O/W) nanoemulsion technology to overcome these delivery challenges. Nanoemulsions, which are colloidal dispersions of nanoscale droplets (typically 20-200 nm), serve as potent vehicles for enhancing the solubility, stability, and bioavailability of hydrophobic compounds like dillapiole.[6][7][8][9] We present detailed, field-tested protocols for the formulation, characterization, and evaluation of dillapiole-loaded nanoemulsions, offering insights into both high-energy and low-energy fabrication methods.

Rationale: Why Nanoemulsions are a Superior Delivery System for Dillapiole

The primary obstacle in capitalizing on dillapiole's therapeutic potential is its hydrophobicity. Encapsulating dillapiole within the oil core of a nanoemulsion addresses this challenge through several key mechanisms:

  • Enhanced Bioavailability: The nanometric droplet size creates an enormous interfacial surface area, facilitating rapid dissolution and absorption in the gastrointestinal tract or permeation through the skin.[6][9] This can lead to a significant increase in bioavailability compared to conventional formulations.[7][8]

  • Improved Stability: Encapsulation within the lipid core protects dillapiole from enzymatic degradation, hydrolysis, and oxidation, thereby extending its shelf-life and preserving its therapeutic efficacy.[7][10]

  • Controlled and Targeted Delivery: The nanoemulsion formulation can be tailored for controlled drug release, reducing dosing frequency and improving patient compliance.[7][11] Furthermore, the surface of the nanodroplets can be functionalized for targeted delivery to specific tissues.

  • Versatility in Administration: Dillapiole nanoemulsions can be formulated for various administration routes, including oral, topical, and parenteral.[7][8]

Caption: Logical framework for using nanoemulsions to solve dillapiole delivery issues.

Materials and Equipment

Successful formulation requires careful selection of high-purity components and appropriate instrumentation.

Materials
  • Active Pharmaceutical Ingredient (API): Dillapiole (≥98% purity) or standardized dillapiole-rich essential oil.

  • Oil Phase: Select based on high dillapiole solubility.[12]

    • Medium-Chain Triglycerides (MCTs) (e.g., Caprylic/Capric Triglyceride)

    • Vegetable Oils (e.g., Sesame Oil, Soybean Oil, Olive Oil)

    • Fatty Acid Esters (e.g., Isopropyl Myristate)

  • Surfactants (Emulsifiers): Must be Generally Recognized As Safe (GRAS).[6]

    • Non-ionic: Polysorbates (Tween® 80, Tween® 20), Sorbitan esters (Span® 80), Polyoxyl castor oil derivatives (Kolliphor® EL), Pluronics®.

  • Co-surfactants (Co-emulsifiers):

    • Short-chain alcohols (Ethanol, Propylene Glycol), Transcutol® P, Polyethylene Glycol (PEG 400).[13]

  • Aqueous Phase:

    • Ultrapure, deionized water (Type 1).

    • Buffer solutions (e.g., Phosphate-Buffered Saline, PBS) if pH control is critical.[11]

Equipment
  • Fabrication:

    • High-Energy: High-pressure homogenizer or Microfluidizer; Probe ultrasonicator.[12]

    • Low-Energy: Temperature-controlled magnetic stirrer/hotplate.[12][14]

  • Characterization:

    • Dynamic Light Scattering (DLS) instrument (for size, PDI, and zeta potential).

    • Transmission Electron Microscope (TEM).[]

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) for quantification.[6]

    • Digital pH meter, viscometer, and refractometer.[16]

  • Evaluation:

    • Dialysis membranes (for in vitro release).

    • Franz diffusion cells (for skin permeation).[17]

    • Centrifuge/ultra-centrifuge.

Protocol 1: Formulation of Dillapiole Nanoemulsion

This section details two distinct, validated methods for preparing dillapiole-loaded nanoemulsions. The choice between high-energy and low-energy methods depends on factors like thermal sensitivity of the components, required batch size, and available equipment.[18][19]

Method A: High-Energy Homogenization

This "brute force" method employs intense mechanical forces to break down coarse emulsions into nanometer-sized droplets. It offers excellent control over droplet size.[12]

Caption: Workflow for the High-Energy Nanoemulsion Fabrication Method.

Step-by-Step Protocol:

  • Phase Preparation: a. Accurately weigh the calculated amount of dillapiole and dissolve it completely in the selected oil phase with gentle stirring. This forms the final oil phase. b. In a separate vessel, dissolve the surfactant and co-surfactant in the aqueous phase (ultrapure water or buffer).

  • Coarse Emulsion Formation: a. Slowly add the oil phase to the aqueous phase while continuously mixing using a high-shear mixer (e.g., 500-1000 rpm) for 10-15 minutes. This will result in a milky, macro-emulsion.

  • High-Energy Homogenization: a. For Ultrasonication: Immerse the probe of the sonicator into the coarse emulsion. Process the emulsion in an ice bath to dissipate heat. Typical parameters: 40-60% amplitude for 5-10 minutes in pulsed mode (e.g., 10 sec ON, 5 sec OFF).[12] b. For High-Pressure Homogenization: Pass the coarse emulsion through the homogenizer. Typical parameters: 15,000-25,000 psi for 3-5 cycles.[14] The causality here is that repeated cycles ensure a more uniform and smaller droplet size distribution.

  • Equilibration: Allow the nanoemulsion to cool and equilibrate at room temperature for at least 30 minutes before characterization. The final product should appear transparent or translucent.

Method B: Low-Energy Spontaneous Emulsification

This "persuasion" method leverages the intrinsic chemical potential of the components to form nanoemulsions with minimal energy input, making it cost-effective and suitable for thermolabile compounds.[20]

Caption: Workflow for the Low-Energy Spontaneous Emulsification Method.

Step-by-Step Protocol:

  • Phase Preparation: a. Prepare the organic phase by dissolving dillapiole, the oil, and the surfactant in a water-miscible solvent like ethanol. b. Prepare the aqueous phase, which consists of ultrapure water or a buffer, potentially containing a hydrophilic co-surfactant.

  • Spontaneous Emulsification: a. Place the aqueous phase in a beaker on a magnetic stirrer set to a constant, moderate speed (e.g., 400-600 rpm). b. Slowly inject the organic phase into the center of the vortex of the stirring aqueous phase using a syringe or burette. The rapid diffusion of the solvent into the aqueous phase causes interfacial turbulence, leading to the spontaneous formation of fine oil droplets.

  • Solvent Removal: a. Transfer the resulting dispersion to a rotary evaporator. b. Remove the organic solvent (ethanol) under reduced pressure at a controlled temperature (e.g., 40°C) until a constant volume is achieved.

  • Final Volume Adjustment: Adjust the final volume with ultrapure water to compensate for any water lost during evaporation. The resulting nanoemulsion should be clear and stable.

Protocol 2: Physicochemical Characterization

Thorough characterization is a self-validating step, ensuring the formulation meets the required quality attributes for performance and stability.[16][21]

ParameterTechniqueRationale & ProcedureTypical Values
Droplet Size & PDI Dynamic Light Scattering (DLS)Critical for stability and bioavailability. PDI measures the width of the size distribution. Dilute sample (e.g., 1:100) with ultrapure water to avoid multiple scattering effects.[13]Size: 20-200 nmPDI: < 0.3
Zeta Potential DLS (Electrophoretic Light Scattering)Indicates surface charge and predicts long-term stability via electrostatic repulsion. A high absolute value is desired. Dilute sample in ultrapure water.> |±30| mV
Morphology Transmission Electron Microscopy (TEM)Visual confirmation of droplet size and spherical shape. Place a diluted drop on a carbon-coated copper grid, negatively stain (e.g., with phosphotungstic acid), dry, and image.[]Spherical, non-aggregated droplets
Encapsulation Efficiency (EE%) Ultra-centrifugation followed by HPLCDetermines the percentage of dillapiole successfully encapsulated. Separate free drug from the nanoemulsion by centrifuging at high speed. Quantify the drug in the supernatant (free drug) and calculate EE using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100.[6][16]> 90%
pH & Refractive Index pH Meter & RefractometerImportant for stability and compatibility, especially for topical or parenteral routes. The refractive index should be consistent across batches and can indicate formulation integrity.[17][22]pH: 5.5-7.0RI: ~1.33-1.45
Viscosity Rotational ViscometerAffects physical stability (creaming/sedimentation) and application properties (e.g., spreadability of a topical formulation).Varies with formulation

Protocol 3: Stability and In Vitro Performance Evaluation

This stage assesses the formulation's shelf-life and its ability to deliver the active ingredient effectively.

Caption: A self-validating workflow for evaluating nanoemulsion performance.

Stability Testing

Stability studies are crucial for determining the shelf-life and are a key regulatory requirement.[23]

  • Thermodynamic Stress Tests:

    • Centrifugation: Centrifuge the nanoemulsion at ~3500 rpm for 30 minutes. Observe for any signs of phase separation, creaming, or cracking.

    • Freeze-Thaw Cycles: Subject the formulation to at least three cycles of freezing (-20°C for 48h) and thawing (40°C for 48h). The formulation should remain physically stable.

  • Long-Term Stability (ICH Guidelines): [10]

    • Store samples in sealed vials under different conditions:

      • Refrigerated: 4 ± 2°C

      • Room Temperature: 25 ± 2°C / 60 ± 5% RH

      • Accelerated: 40 ± 2°C / 75 ± 5% RH

    • At predetermined time points (0, 1, 3, and 6 months), withdraw samples and re-characterize for droplet size, PDI, zeta potential, pH, and dillapiole content (drug assay).[24] A shelf-life can be extrapolated from the accelerated stability data.[10]

In Vitro Drug Release

This assay evaluates the rate at which dillapiole is released from the nanoemulsion.

  • Setup: Use a dialysis bag method.[17] Place a known volume of the dillapiole nanoemulsion (e.g., 1 mL) into a dialysis bag (with an appropriate molecular weight cutoff, e.g., 12 kDa).

  • Procedure: Seal the bag and immerse it in a release medium (e.g., PBS with a small percentage of ethanol to maintain sink conditions) at 37°C with constant stirring.

  • Sampling: At set time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Analysis: Analyze the dillapiole concentration in the collected samples using a validated HPLC method. Plot the cumulative percentage of drug released versus time. A sustained release profile is often observed compared to a simple solution of the drug.[25]

In Vitro Permeation (for Topical/Transdermal Delivery)

This protocol assesses the ability of the nanoemulsion to enhance dillapiole's penetration through a skin model.[26]

  • Setup: Use vertical Franz diffusion cells. Mount a piece of excised skin (e.g., rat or porcine skin) between the donor and receptor compartments.

  • Procedure: Fill the receptor compartment with a suitable medium (e.g., PBS) and maintain it at 37°C. Apply the dillapiole nanoemulsion to the surface of the skin in the donor compartment.

  • Sampling & Analysis: At regular intervals, collect samples from the receptor compartment and analyze for dillapiole content via HPLC. This allows for the calculation of permeation flux and enhancement ratio.[17][25]

Troubleshooting Common Formulation Issues

ProblemPotential Cause(s)Suggested Solution(s)
Phase Separation / Instability Insufficient surfactant/co-surfactant; Incorrect HLB; Ostwald ripening.Increase surfactant concentration; Optimize surfactant/co-surfactant ratio; Screen different surfactants to match the required HLB of the oil.
Large Droplet Size / High PDI Insufficient energy input (high-energy method); Suboptimal component ratios.Increase homogenization pressure/cycles or sonication time/amplitude; Optimize oil-to-surfactant ratio; For low-energy methods, adjust titration speed or temperature profile.[27]
Low Encapsulation Efficiency Poor solubility of dillapiole in the chosen oil; Drug precipitation during formulation.Screen oils for higher dillapiole solubility; Increase the oil phase volume fraction (if possible without compromising stability).
Precipitation on Storage Supersaturation of the drug in the oil droplets; Temperature fluctuations.Reduce the initial drug loading; Add a co-solvent to the oil phase to improve drug solubility; Ensure controlled storage conditions.

Regulatory and Safety Considerations

While nanoemulsions offer significant advantages, they are subject to regulatory scrutiny.[28] For pharmaceutical development, it is critical to:

  • Use excipients that are listed as GRAS (Generally Recognized As Safe) by regulatory bodies like the US FDA.[6]

  • Thoroughly characterize the final formulation, including droplet size distribution, surface properties, and stability, as these attributes are considered Critical Quality Attributes (CQAs).[29]

  • Maintain comprehensive documentation of the manufacturing process and controls.[30]

  • Conduct appropriate safety and toxicology studies for the final formulation, as nanoscale materials can have unique interactions with biological systems.[31]

Conclusion

The nanoemulsion platform represents a highly effective and versatile strategy for overcoming the inherent delivery challenges of the promising therapeutic agent, dillapiole. By enhancing its solubility, stability, and bioavailability, nanoformulations can unlock its full clinical potential. The protocols detailed in this guide provide a robust framework for the rational design, fabrication, and evaluation of dillapiole-loaded nanoemulsions. Adherence to these systematic procedures, with a clear understanding of the causality behind each step, will enable researchers to develop stable and efficacious delivery systems suitable for further preclinical and clinical investigation.

References

  • Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs. (2023). Cureus.
  • Insights of Nanoemulsion as a Drug Delivery System: An Overview of Current Trends and Applications. (2025).
  • Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. (n.d.).
  • Preparation Of Nanoemulsion to Enhance Delivery of Hydrophobic Drugs. (n.d.).
  • Nanoemulsion- Characterisation Techniques and Formulation Methods. (2022). International Journal of Trend in Scientific Research and Development.
  • Nanoemulsion: A Droplet Nanocarrier System for Enhancing Bioavailability of Poorly Water Soluble Drugs. (n.d.). Research Journal of Pharmacy and Technology.
  • Formulation Techniques, Characterization of Nanoemulsion and their Pharmaceutical Applications: A Comprehensive Technical Review. (2024). World Journal of Pharmaceutical Research.
  • Phytochemicals in Food – Uses, Benefits & Food Sources. (2026). Ask Ayurveda.
  • NANOEMULSION IN ENHANCEMENT OF BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A REVIEW. (n.d.). Pharmacophore.
  • Nanoemulsion: An excellent mode for delivery of poorly soluble drug through different routes. (n.d.). Innovare Academic Sciences.
  • Dillapiole CAS 484-31-1 - Research Compound. (n.d.). Benchchem.
  • Piper aduncum Essential Oil Rich in Dillapiole: Development of Hydrogel-Thickened Nanoemulsion and Nanostructured Lipid Carrier Intended for Skin Delivery. (2022).
  • In Vitro and In Vivo Evaluation of Nanoemulsion Containing Vegetable Extracts. (n.d.). MDPI.
  • General Formulation of Nanoemulsions Using High-Energy and Low-Energy Principal Methods: A Brief Review. (2023).
  • Pharmaceutical development and regulatory considerations for nanoparticles and nanoparticulate drug delivery systems. (n.d.). PubMed.
  • (PDF) In Vitro and In Vivo Evaluation of Nanoemulsion Containing Vegetable Extracts. (2017).
  • Overview of Nanoemulsions Characteriz
  • Dillapiole. (n.d.). Wikipedia.
  • In vitro and in vivo evaluation of indomethacin nanoemulsion as a transdermal delivery system. (n.d.). Taylor & Francis Online.
  • In vitro and in vivo evaluation of indomethacin nanoemulsion as a transdermal delivery system. (2013). PubMed.
  • (PDF) Preparation, Characterization and Applications of Nanoemulsions: An Insight. (n.d.).
  • Preparation and Optimization of Nanoemulsions for targeting Drug. (n.d.). IT Medical Team.
  • Buy Dillapiole | 484-31-1. (n.d.). Smolecule.
  • Overview of high energy and low energy methods for preparing O/W nanoemulsions. (n.d.).
  • Techniques for Formulating and Characterizing Nanoemulsions. (2023). Eurasian Journal of Analytical Chemistry.
  • Low and High Energy Method. (n.d.). Scribd.
  • A BRIEF INTRODUCTION TO METHODS OF PREPARATION, APPLICATIONS AND CHARACTERIZATION OF NANOEMULSION DRUG DELIVERY SYSTEMS. (n.d.).
  • Nanoemulsion improves the oral bioavailability of baicalin in rats: in vitro and in vivo evalu
  • Characterization Methods for Nanoemulsions. (n.d.).
  • The anti-inflammatory activity of dillapiole and some semisynthetic analogues. (2025).
  • Dillapiole (1) and its structural analogues. (n.d.).
  • The anti-inflammatory activity of dillapiole and some semisynthetic analogues. (n.d.). PubMed.
  • Formulation of nanoemulsion: a comparison between phase inversion composition method and high-pressure homogenization method. (n.d.). Taylor & Francis Online.
  • Accelerated Stability Testing of a Clobetasol Propionate-Loaded Nanoemulsion as per ICH Guidelines. (n.d.). MDPI.
  • Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole. (2023). MDPI.
  • Stability studies of silymarin nanoemulsion containing Tween 80 as a surfactant. (n.d.).
  • Engineering of Long-Term Stable Transparent Nanoemulsion Using High-Gr. (2020).
  • Antifungal Action of the Dillapiole-rich Oil of Piper aduncum against Dermatomycoses Caused by Filamentous Fungi. (2016). Journal of Advances in Medicine and Medical Research.
  • Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds. (n.d.). MDPI.
  • Commercial and Regulatory Development Considerations for Nanomedicines. (2017). AAPS J.
  • Stability studies of Nanoemulsion. (n.d.).
  • Updated Regulatory Considerations for Nanomedicines. (n.d.). Bentham Science.
  • Considerations for Drug Products that Contain Nanomaterials. (2024). U.S.
  • Nanoemulsion of Dill essential oil as a green and potent larvicide against Anopheles stephensi. (2017). PubMed.

Sources

Application Note & Protocol: A Validated LC-MS/MS Method for the Quantification of Dillapiol in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the validation of an analytical method for the quantitative determination of dillapiol in human plasma. This compound, a phenylpropanoid compound found in various essential oils, requires sensitive and specific quantification for pharmacokinetic, toxicokinetic, and metabolic studies.[1][2][3] This application note details a robust method utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity in complex biological matrices.[4] The protocol herein follows the principles outlined in the International Council for Harmonisation (ICH) M10 guideline and the U.S. Food and Drug Administration (FDA) Guidance for Industry on Bioanalytical Method Validation.[5][6][7][8] We provide step-by-step instructions for sample preparation, instrument setup, and a full validation regimen covering specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Introduction: The Need for Robust this compound Quantification

This compound (1-allyl-2,3-dimethoxy-4,5-methylenedioxybenzene) is a naturally occurring organic compound with known biological activities, including anti-inflammatory properties and potential synergistic effects with insecticides.[2][3] Its presence in traditional medicines and potential pharmacological applications necessitate a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.[9] Accurate measurement of this compound concentrations in biological matrices like plasma is fundamental to these pharmacokinetic (PK) and toxicokinetic (TK) evaluations.[10][11]

The primary challenge in bioanalysis is the complexity of the biological matrix.[12] Plasma contains a vast array of endogenous components, such as proteins, lipids, and salts, which can interfere with the analysis and cause what is known as the "matrix effect," leading to ion suppression or enhancement in the mass spectrometer.[13][14][15][16] Therefore, a bioanalytical method must not only be sensitive but also highly selective and robust enough to produce reliable and reproducible data. This application note describes a method that addresses these challenges through efficient sample preparation and the specificity of LC-MS/MS.

Analytical Method Overview

The method employs a simple and efficient protein precipitation (PPT) technique for sample preparation, followed by reversed-phase liquid chromatography for separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled (SIL) internal standard, this compound-d3, is used to compensate for variability in sample processing and potential matrix effects, ensuring the highest level of accuracy and precision.[17]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Human Plasma Sample (50 µL) Add_IS Spike with Internal Standard (this compound-d3) Sample->Add_IS Add_ACN Add Acetonitrile for Protein Precipitation Add_IS->Add_ACN Vortex Vortex & Centrifuge Add_ACN->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometric Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Concentration Report Quantification->Report

Figure 1: High-level workflow for the quantification of this compound in human plasma.

Materials, Reagents, and Instrumentation

Chemicals and Reagents
  • This compound (≥98% purity), Sigma-Aldrich (St. Louis, MO, USA)

  • This compound-d3 (Internal Standard, IS), (≥98% purity, 99% isotopic purity), Custom Synthesis

  • Acetonitrile (ACN), LC-MS Grade, Fisher Scientific (Waltham, MA, USA)

  • Methanol (MeOH), LC-MS Grade, Fisher Scientific (Waltham, MA, USA)

  • Formic Acid (≥99%), Sigma-Aldrich (St. Louis, MO, USA)

  • Deionized Water (18.2 MΩ·cm), Milli-Q® system (Millipore, Bedford, MA, USA)

  • Control Human Plasma (K2-EDTA), BioIVT (Westbury, NY, USA)

Instrumentation
  • Liquid Chromatography: Shimadzu Nexera X2 UHPLC System (Kyoto, Japan)

  • Mass Spectrometer: SCIEX QTRAP 6500+ System (Framingham, MA, USA)

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (Milford, MA, USA)

Detailed Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and QC Samples
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and this compound-d3 in methanol to prepare 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) ACN:Water to create working standard solutions for spiking calibration curve (CC) standards.

  • Working IS Solution (100 ng/mL): Dilute the this compound-d3 stock solution with ACN to a final concentration of 100 ng/mL. This will be the protein precipitation and IS spiking solution.

  • Calibration Curve (CC) Standards: Spike 50 µL of blank human plasma with the appropriate working standard solutions to achieve final concentrations of 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in bulk by spiking blank human plasma at four concentrations:

    • LLOQ QC: 1 ng/mL (Lower Limit of Quantification)

    • Low QC: 3 ng/mL

    • Mid QC: 80 ng/mL

    • High QC: 800 ng/mL

Sample Preparation Protocol (Protein Precipitation)
  • Aliquot 50 µL of study samples, CC standards, or QC samples into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the working IS solution (100 ng/mL this compound-d3 in ACN) to each tube.

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions
Parameter Condition
LC System Shimadzu Nexera X2
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40 °C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (30% B)
MS System SCIEX QTRAP 6500+
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: 223.1 → 193.1 (Quantifier), 223.1 → 151.1 (Qualifier)
This compound-d3 (IS): 226.1 → 196.1
Ion Source Temp. 550 °C
Curtain Gas (CUR) 35 psi
IonSpray Voltage (IS) 5500 V

Bioanalytical Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][18] The following validation parameters were assessed according to ICH M10 guidelines.[7][19]

Validation_Parameters cluster_core Core Quantitative Pillars cluster_specificity Assay Specificity cluster_robustness Sample Handling & Robustness center_node Fit-for-Purpose Method Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Linearity Linearity & Range center_node->Linearity LLOQ LLOQ center_node->LLOQ Selectivity Selectivity center_node->Selectivity MatrixEffect Matrix Effect center_node->MatrixEffect Recovery Extraction Recovery center_node->Recovery Stability Stability center_node->Stability

Figure 2: Interrelationship of validation parameters ensuring a "Fit-for-Purpose" method.

Specificity and Selectivity
  • Protocol: Analyze blank plasma samples from at least six different sources (individual donors). Check for interfering peaks at the retention times of this compound and the IS.

  • Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the LLOQ response for this compound and ≤ 5% for the IS.

Linearity and Range
  • Protocol: Analyze three separate calibration curves on three different days. Plot the peak area ratio (Analyte/IS) against the nominal concentration. Perform a linear regression with a 1/x² weighting factor.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% at the LLOQ).

Accuracy and Precision
  • Protocol: Analyze five replicates of QC samples at four levels (LLOQ, Low, Mid, High) in three separate analytical runs (one intra-day, two inter-day).

  • Acceptance Criteria:

    • Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% at LLOQ). This is often expressed as percent bias (%Bias).

    • Precision: The coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 15% (20% at LLOQ).[20]

Lower Limit of Quantification (LLOQ)
  • Protocol: The LLOQ is the lowest standard on the calibration curve. Its accuracy and precision must be determined as part of the validation runs.

  • Acceptance Criteria: The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy should be within ±20% and precision ≤ 20%.

Extraction Recovery
  • Protocol: Compare the peak area of this compound from pre-extraction spiked samples (spiked into plasma before extraction) with post-extraction spiked samples (spiked into the supernatant from extracted blank plasma) at Low, Mid, and High QC concentrations.

  • Calculation: Recovery (%) = (Mean Peak Area of Pre-extraction Spike / Mean Peak Area of Post-extraction Spike) x 100

  • Acceptance Criteria: Recovery should be consistent and reproducible across the concentration range.

Matrix Effect
  • Protocol: The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF).[16] Compare the peak area of this compound in post-extraction spiked samples with the peak area of this compound in a neat solution (solvent) at Low and High QC concentrations, using at least six different lots of plasma. The IS-normalized MF is also calculated.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Post-extraction Spike / Peak Area in Neat Solution)

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Acceptance Criteria: The %CV of the IS-normalized MF across the different plasma lots should be ≤ 15%. An MF of <1 indicates ion suppression, while >1 indicates ion enhancement.[13][14]

Stability
  • Protocol: Analyze triplicate QC samples (Low and High) after subjecting them to various storage and handling conditions. Compare the mean concentrations to freshly prepared samples.

  • Conditions to Test:

    • Freeze-Thaw Stability: Three freeze-thaw cycles (-20°C to room temperature).

    • Bench-Top Stability: Stored at room temperature for at least 6 hours.

    • Long-Term Stability: Stored at -20°C and -80°C for a defined period (e.g., 30, 90 days).

    • Post-Preparative Stability: Processed samples stored in the autosampler for 24 hours.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Results: Summary of Validation Data

The following tables summarize the expected performance data for the validated method.

Table 1: Linearity of Calibration Curve

Conc. (ng/mL) Mean Back-Calculated Conc. (ng/mL) Accuracy (%Bias)
1.00 0.95 -5.0%
2.00 2.08 4.0%
5.00 5.15 3.0%
10.0 9.80 -2.0%
50.0 49.5 -1.0%
100.0 102.5 2.5%
500.0 508.0 1.6%
1000.0 991.0 -0.9%

Regression: y = 0.025x + 0.001, r² = 0.998, Weighting = 1/x²

Table 2: Intra- and Inter-Day Accuracy and Precision | QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=5) | Inter-Day (n=15) | | :---: | :---: | :---: | :---: | | | | %Bias | %CV | %Bias | %CV | | LLOQ | 1.00 | -8.5% | 11.2% | -6.3% | 13.5% | | Low | 3.00 | 4.1% | 7.8% | 5.5% | 8.9% | | Mid | 80.0 | -1.5% | 4.5% | -0.8% | 5.2% | | High | 800.0 | 2.3% | 3.1% | 1.9% | 4.1% |

Table 3: Stability Assessment (% Bias from Nominal)

Stability Test Low QC (3 ng/mL) High QC (800 ng/mL)
Bench-Top (6 hr) -5.2% -3.1%
Freeze-Thaw (3 cycles) -8.8% -6.5%

| Post-Preparative (24 hr) | -4.5% | -2.8% |

Conclusion

The LC-MS/MS method described in this application note has been fully validated according to current international regulatory guidelines.[5][19][21] The method demonstrates excellent specificity, linearity, accuracy, precision, and stability for the quantification of this compound in human plasma. The simple protein precipitation protocol allows for high throughput, making this method suitable for supporting pharmacokinetic and toxicokinetic studies in drug development and other research areas.

References

  • Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
  • Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL:[Link]
  • Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Journal of Analytical Chemistry & Research URL:[Link]
  • Title: Assessment of matrix effect in quantitative LC–MS bioanalysis Source: National Institutes of Health (NIH) URL:[Link]
  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: KCAS Bioanalytical & Biomarker Services URL:[Link]
  • Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: Chrom
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
  • Title: EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation Source: European Paediatric Translational Research Infrastructure (EPTRI) URL:[Link]
  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content Source: European Bioanalysis Forum URL:[Link]
  • Source: U.S.
  • Title: Draft Guideline Bioanalytical method validation Source: European Medicines Agency (EMA) URL:[Link]
  • Source: U.S.
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Guideline on bioanalytical method validation Source: European Medicines Agency (EMA) URL:[Link]
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbio URL:[Link]
  • Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL:[Link]
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Source: U.S.
  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL:[Link]
  • Title: Bioanalytical sample prepar
  • Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC Intern
  • Title: Sample Preparation: A Comprehensive Guide Source: Organom
  • Title: Sample Preparation for Blood/Serum Matrices Source: DPX Technologies URL:[Link]
  • Title: Bioanalytical Method Development: Blood Specimen Source: BioPharma Services URL:[Link]
  • Title: this compound | C12H14O4 | CID 10231 Source: PubChem - National Institutes of Health (NIH) URL:[Link]
  • Title: Dillapiole Source: Wikipedia URL:[Link]
  • Title: this compound (dill) 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene Source: The Good Scents Company URL:[Link]
  • Title: Comprehensive lipidome of human plasma using minimal sample manipulation by liquid chromatography coupled with mass spectrometry Source: ResearchG
  • Title: The anti-inflammatory activity of dillapiole and some semisynthetic analogues Source: PubMed - National Institutes of Health (NIH) URL:[Link]
  • Title: Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals Source: LinkedIn URL:[Link]
  • Title: Determination and metabolism of dithiol chelating agents. XII. Metabolism and pharmacokinetics of sodium 2,3-dimercaptopropane-1-sulfonate in humans Source: PubMed - National Institutes of Health (NIH) URL:[Link]
  • Title: Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning Source: MDPI URL:[Link]
  • Title: guidelines for the validation of analytical methods used in residue studies in animal tissues Source: World Organisation for Animal Health (WOAH) URL:[Link]
  • Title: Measurement of thiols in human plasma using liquid chromatography with precolumn derivatization and fluorescence detection Source: PubMed - National Institutes of Health (NIH) URL:[Link]
  • Title: Analytical method development and validation for the determination of triazole antifungals in biological matrices Source: ResearchG

Sources

Troubleshooting & Optimization

Technical Support Center: Maximizing Dillapiole Yield from Essential Oil Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dillapiole extraction and purification. This guide is designed for researchers, scientists, and drug development professionals engaged in the isolation of dillapiole from natural sources. Here, we address common challenges and provide in-depth, evidence-based solutions to help you optimize your experimental workflows and maximize your final yield.

Part 1: Frequently Asked Questions (FAQs) - Fundamentals of Dillapiole Extraction

This section covers foundational knowledge essential for working with dillapiole.

Q1: What is dillapiole and what are its primary botanical sources?

A1: Dillapiole is a phenylpropanoid compound, specifically an allylphenol, known for its insecticidal and synergistic properties.[1][2] Its chemical structure is 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene.[2] The primary and most commercially viable botanical source is the essential oil of Piper aduncum (spiked pepper), particularly specimens found in the Brazilian Amazon, where dillapiole can constitute 35-90% of the oil.[3][4] Another notable source is Indian dill (Anethum sowa), which contains significant levels of dillapiole, distinguishing it from European dill (Anethum graveolens) that is typically rich in carvone and limonene.[5][6] The chemical composition, and thus the dillapiole yield, can vary significantly depending on the plant's geographical origin, chemotype, and the specific part of the plant being used.[1][7][8]

Q2: What are the principal methods for extracting essential oils rich in dillapiole?

A2: The primary methods for extracting dillapiole-rich essential oils are based on distillation and solvent extraction. The most common techniques include:

  • Steam Distillation: This is the most widely used industrial method. It involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.[9][10] It is effective for temperature-sensitive compounds like dillapiole because it allows vaporization at temperatures below their boiling points.[9]

  • Hydrodistillation: In this method, the plant material is boiled directly in water.[6][10] While simpler than steam distillation, prolonged exposure to high temperatures can potentially lead to the degradation of some thermolabile compounds.

  • Supercritical Fluid Extraction (SFE): This is a "green" technology that uses supercritical carbon dioxide (SC-CO₂) as a solvent.[5][11] By manipulating temperature and pressure, the solvent properties of SC-CO₂ can be fine-tuned to selectively extract specific compounds, yielding a very pure extract with no residual organic solvents.[12]

  • Solvent Extraction: This involves using organic solvents like acetone or dichloromethane to dissolve the essential oil from the plant matrix.[6][13] While efficient, it requires an additional step to remove the solvent from the final product.

Q3: How do I choose the right extraction method for my research?

A3: The choice of method depends on your specific goals, including desired yield, purity, available equipment, and environmental considerations.

Extraction MethodTypical YieldPurity of Crude OilKey AdvantagesKey Disadvantages
Steam Distillation Good to ExcellentGoodScalable, industry standard, yields pure oil without solvent contaminants.[9]High energy consumption, potential for thermal degradation of some compounds.[9]
Hydrodistillation Moderate to GoodModerateSimple setup, low equipment cost.[6][14]Longer extraction times, risk of hydrolytic reactions and compound degradation.
Supercritical CO₂ (SFE) Good to ExcellentExcellentHigh selectivity, no solvent residue, low-temperature operation preserves compounds.[11][12]High initial equipment cost, may require co-solvents for some polar compounds.[12]
Solvent Extraction ExcellentGoodHigh efficiency, can be performed at room temperature.Requires solvent removal step, potential for solvent contamination in final product.[15]
Part 2: Troubleshooting Guide - Optimizing Extraction Parameters

This section addresses specific issues that can arise during the extraction process, leading to suboptimal yields.

Q4: My essential oil yield from Piper aduncum leaves using steam distillation is lower than expected. What factors should I investigate?

A4: Low yield from steam distillation is a common issue that can be traced back to several factors related to the plant material and the process parameters.

Potential Cause 1: Quality and Preparation of Plant Material

  • Explanation: The concentration of dillapiole is influenced by the plant's age, genetics, and the time of harvest.[8][16] Post-harvest handling is also critical. Improper drying can lead to fungal growth or loss of volatile compounds, while incorrect particle size can hinder steam penetration.

  • Solution:

    • Harvest Timing: Harvest during the optimal phenological stage (e.g., full flowering), as this often corresponds to the peak accumulation of essential oils.[17]

    • Drying: Dry the leaves in a shaded, well-ventilated area until they reach a moisture content of around 10-12%. Over-drying can cause the volatile oils to evaporate.

    • Grinding: Reduce the particle size of the dried leaves to increase the surface area for steam contact. However, avoid grinding too finely, as this can lead to clumping and the formation of channels that prevent uniform steam flow. A particle size of 2-5 mm is often a good starting point.[18]

Potential Cause 2: Inefficient Distillation Parameters

  • Explanation: Steam distillation is a delicate balance of temperature, pressure, and time.[9] If the temperature is too low, volatilization will be incomplete. If it's too high, sensitive compounds like dillapiole can degrade. Insufficient distillation time will leave valuable oil behind in the biomass.

  • Solution:

    • Temperature & Pressure: Maintain a steady steam temperature, typically between 100°C and 140°C.[9] The system should be operated under slight pressure (e.g., 15-20 PSI) to lower the boiling points of the aromatic compounds and reduce distillation time.[9]

    • Steam Flow Rate: Ensure the steam flow rate is sufficient to penetrate the entire biomass bed without creating channels. A low flow rate results in incomplete extraction, while an excessively high rate can cause physical entrainment of plant material.

    • Distillation Time: For Piper aduncum leaves, a distillation time of 3-4 hours is generally recommended.[2] To verify the completion of the process, you can collect fractions over time and analyze their composition via GC-MS until the dillapiole concentration in the distillate becomes negligible.

Q5: I am using Supercritical Fluid Extraction (SFE), but my dillapiole yield is poor. How can I optimize the SFE parameters?

A5: SFE is highly tunable, and its efficiency depends heavily on the precise control of pressure, temperature, and CO₂ flow rate.

Potential Cause: Suboptimal Density of Supercritical CO₂

  • Explanation: The solvating power of supercritical CO₂ is directly related to its density, which is a function of pressure and temperature. Dillapiole is a relatively non-polar molecule, but achieving the optimal density is key to its efficient dissolution.

  • Solution:

    • Increase Pressure: Higher pressure at a constant temperature increases the density of the CO₂, enhancing its ability to dissolve dillapiole. For dill seed oil, pressures around 25 MPa (3625 PSI) have been shown to be effective.[5] Experiment with pressures in the range of 200-300 bar.[19][20]

    • Adjust Temperature: Temperature has a dual effect. Increasing temperature at constant pressure decreases density, reducing solvating power. However, it also increases the vapor pressure of dillapiole, which can enhance extraction. The optimal temperature is a trade-off between these two effects. For dillapiole, a relatively low temperature of 35-40°C is often optimal to maximize CO₂ density while still having sufficient vapor pressure.[5][20]

    • CO₂ Flow Rate: A lower flow rate increases the contact time between the CO₂ and the plant matrix, which can improve the extraction of less soluble compounds. However, this also increases the total extraction time. An optimized flow rate will maximize yield within a reasonable timeframe.

Experimental Workflow: Troubleshooting Low Yield

Below is a decision tree to guide your troubleshooting process for improving dillapiole yield.

LowYieldTroubleshooting start Low Dillapiole Yield Detected check_material Step 1: Verify Plant Material start->check_material material_source Source & Chemotype Correct? check_material->material_source check_params Step 2: Evaluate Extraction Parameters params_method Is the Method Appropriate? (e.g., Steam vs. SFE) check_params->params_method check_purification Step 3: Assess Purification Step purify_loss Significant Loss During Purification? check_purification->purify_loss material_prep Drying & Grinding Optimized? material_source->material_prep Yes end Yield Optimized material_source->end No (Source new material) material_ok Material OK material_prep->material_ok Yes material_prep->end No (Re-optimize prep) material_ok->check_params params_settings Are Settings Optimized? (Temp, Pressure, Time) params_method->params_settings Yes params_method->end No (Re-evaluate method choice) params_ok Parameters OK params_settings->params_ok Yes params_settings->end No (Adjust settings based on literature) params_ok->check_purification purify_method Is Purification Method Suitable? (e.g., Fractional Distillation) purify_loss->purify_method Yes purify_ok Purification OK purify_loss->purify_ok No purify_method->end No (Optimize purification protocol) purify_method->end Yes (Further investigation needed) purify_ok->end

Caption: A decision tree for troubleshooting low dillapiole yield.

Part 3: Troubleshooting Guide - Post-Extraction Purification

Obtaining a high yield of crude essential oil is only the first step. For applications in drug development, high purity is required. This section focuses on isolating dillapiole from other components in the crude oil.

Q6: My crude essential oil contains a high percentage of dillapiole, but also other compounds with similar boiling points like myristicin. How can I purify the dillapiole?

A6: When dealing with components that have close boiling points, simple distillation is ineffective.[21] The method of choice for separating such compounds is fractional distillation .

  • Explanation: Fractional distillation introduces a fractionating column between the boiling flask and the condenser. This column is packed with material (e.g., glass beads, metal sponges, or structured packing) that provides a large surface area.[22] This setup creates a series of mini-distillations, called "theoretical plates," allowing for a much finer separation of liquids with close boiling points.[22][23] As the vapor mixture rises through the column, it repeatedly condenses and re-vaporizes, progressively enriching the vapor with the more volatile component (the one with the lower boiling point).[23]

  • Solution:

    • Select the Right Column: Use a Vigreux or packed column with a high number of theoretical plates for the best separation. The length of the column is critical; a longer column provides better separation but may result in some loss of material on the column surface.[22]

    • Control the Heating Rate: Heat the crude oil slowly and steadily. A rapid temperature increase will cause the entire mixture to boil and move up the column without proper separation.[22]

    • Maintain a Low Distillation Rate: Collect the distillate at a slow, steady rate (e.g., 1-2 drops per second). This ensures that thermal equilibrium is maintained within the column, which is essential for efficient fractionation.[22]

    • Monitor Temperature: The temperature at the top of the column should be monitored closely. It will hold steady at the boiling point of the first fraction being collected. A sharp rise in temperature indicates that the next, higher-boiling point fraction is beginning to distill.[22]

Q7: Fractional distillation is not providing the purity I need. What other high-resolution purification techniques can I use?

A7: For achieving very high purity (>98%), especially at a laboratory scale, column chromatography is an excellent subsequent step.

  • Explanation: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) and their solubility in a mobile phase (the eluting solvent).[24] Because dillapiole and related phenylpropanoids have slightly different polarities, they will travel through the column at different rates, allowing for their separation.

  • Solution:

    • Choose the Stationary Phase: Silica gel is the most common choice for separating compounds of moderate polarity like dillapiole.

    • Select the Mobile Phase (Eluent): A non-polar solvent system is typically used. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane. This is known as gradient elution.[13]

    • Monitor the Separation: The separation can be monitored by collecting small fractions of the eluent and analyzing them using Thin-Layer Chromatography (TLC) or GC-MS.[24]

    • Combine and Concentrate: Once the fractions containing pure dillapiole have been identified, they can be combined, and the solvent can be removed under reduced pressure to yield the purified compound.

Workflow: From Crude Oil to Pure Dillapiole

This diagram illustrates the complete workflow from raw plant material to purified dillapiole.

DillapioleWorkflow plant_material 1. Plant Material (Piper aduncum Leaves) preparation 2. Preparation (Drying & Grinding) plant_material->preparation extraction 3. Extraction (Steam Distillation or SFE) preparation->extraction crude_oil 4. Crude Essential Oil (Dillapiole + Impurities) extraction->crude_oil purification1 5. Primary Purification (Fractional Distillation) crude_oil->purification1 enriched_fraction 6. Enriched Dillapiole Fraction (>90% Purity) purification1->enriched_fraction purification2 7. Secondary Purification (Column Chromatography) enriched_fraction->purification2 pure_dillapiole 8. Pure Dillapiole (>98% Purity) purification2->pure_dillapiole analysis QC Analysis (GC-MS, NMR) pure_dillapiole->analysis

Caption: A typical workflow for dillapiole extraction and purification.

Experimental Protocols

Protocol 1: Steam Distillation of Piper aduncum Leaves

  • Material Preparation: Weigh 500 g of air-dried and coarsely ground P. aduncum leaves.

  • Apparatus Setup: Assemble a Clevenger-type steam distillation apparatus. Place the plant material in the biomass flask. Ensure all glass joints are properly sealed.[25]

  • Distillation: Fill the boiling flask with distilled water to two-thirds of its volume and bring to a boil.[25] Pass the generated steam through the biomass flask. The steam will carry the volatile oils into the condenser.

  • Condensation & Collection: The steam-oil mixture condenses and collects in the separator. Since the essential oil is immiscible with water and generally less dense, it will form a layer on top.[9][10]

  • Duration: Continue the distillation for 4 hours.[2]

  • Oil Recovery: Carefully collect the oil layer from the separator. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Analysis: Determine the yield (w/w) and analyze the chemical composition using GC-MS to quantify the dillapiole content.

Protocol 2: Fractional Distillation of Crude Essential Oil

  • Apparatus Setup: Set up a fractional distillation apparatus using a round-bottom flask, a Vigreux column (e.g., 30 cm), a distillation head with a thermometer, a condenser, and a collection flask.[22]

  • Charging the Flask: Place 100 mL of the crude essential oil into the round-bottom flask along with a few boiling chips or a magnetic stir bar for smooth boiling.[26]

  • Heating: Gently heat the flask using a heating mantle. Wrap the Vigreux column with glass wool or aluminum foil to ensure an adiabatic process (minimize heat loss).[22]

  • Fraction Collection: As the vapor reaches the top of the column, the temperature reading will stabilize at the boiling point of the most volatile component. Collect this first fraction in a separate flask.

  • Dillapiole Fraction: When the temperature begins to rise again, switch to a new collection flask. The temperature should now stabilize at the boiling point of dillapiole (approx. 285-286°C at atmospheric pressure, but vacuum distillation is recommended to lower the temperature and prevent degradation). Collect the fraction that distills at this stable temperature.

  • Analysis: Analyze all collected fractions by GC-MS to identify the one with the highest concentration of dillapiole.

References
  • Braz, D., et al. (2021). Piper aduncum essential oil: a promising insecticide, acaricide and antiparasitic. A review. Parasite, 28, 41. [Link]
  • Valerino-Díaza, D., et al. (2017). Essential Oil from Piper aduncum: Chemical Analysis, Antimicrobial Assessment, and Literature Review. Medicines, 4(3), 59. [Link]
  • Radice, M., et al. (2021). Piper aduncum essential oil: a promising insecticide, acaricide and antiparasitic. A review. Parasite, 28. [Link]
  • ResearchGate. (n.d.). Major constituents found in the essential oils of Piper aduncum. [Link]
  • NaturePest. (2024). Piper aduncum pesticidal activity. [Link]
  • Sattar, M. A., et al. (2011). Extraction of Dill Seed Oil (Anethum sowa) Using Supercritical Carbon Dioxide and Comparison with Hydrodistillation. Industrial & Engineering Chemistry Research, 50(4), 2298-2303. [Link]
  • ResearchGate. (n.d.). The Effect of Different Extraction Techniques on the Bioactive Characteristics of Dill (Anethum graveolens) Essential Oil. [Link]
  • Goudarzi, M., et al. (2017). Comparison of two methods for extraction of dill essential oil by gas chromatography-mass spectrometry coupled with chemometric resolution techniques. Journal of Essential Oil Research, 29(4), 329-339. [Link]
  • Google Patents. (2012). CN102643174A - Method for preparing dillapiole.
  • Semantic Scholar. (n.d.). The Effect of Different Extraction Techniques on the Bioactive Characteristics of Dill (Anethum graveolens) Essential Oil. [Link]
  • Charles, D. J., et al. (1991). Characterization of Essential Oil of Dill (Anethum graveolens L.). Journal of Essential Oil Research, 3(4), 289-293. [Link]
  • R Discovery. (2024). The Effect of Different Extraction Techniques on the Bioactive Characteristics of Dill (Anethum graveolens) Essential Oil. [Link]
  • MDPI. (2022). Piper aduncum Essential Oil Rich in Dillapiole: Development of Hydrogel-Thickened Nanoemulsion and Nanostructured Lipid Carrier Intended for Skin Delivery. Pharmaceutics, 14(11), 2525. [Link]
  • Ayub, H., et al. (2024). The Effect of Different Extraction Techniques on the Bioactive Characteristics of Dill (Anethum graveolens) Essential Oil. Food Science & Nutrition. [Link]
  • da Silva, A. C. A., et al. (2022). Piper aduncum Essential Oil Rich in Dillapiole: Development of Hydrogel-Thickened Nanoemulsion and Nanostructured Lipid Carrier Intended for Skin Delivery. Pharmaceutics, 14(11), 2525. [Link]
  • Pateiro, L. F. S., et al. (2022). Insecticidal activity of Piper aduncum oil: variation in dillapiole content and chemical and toxicological stability during storage.
  • doTERRA. (n.d.).
  • Maia, J. G. S., et al. (2009). Chemical variation in Piper aduncum and biological properties of its dillapiole-rich essential oil. Chemistry & Biodiversity, 6(9), 1410-1420. [Link]
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Insecticidal activity of Piper aduncum oil: variation in dillapiole content and chemical and toxicological stability during storage. [Link]
  • El Hachimi, F., et al. (2023). Phytochemical Analysis and Evaluation of Antioxidant and Antimicrobial Properties of Essential Oils and Seed Extracts of Anethum graveolens from Southern Morocco. Molecules, 28(14), 5439. [Link]
  • Radulescu, V., et al. (2010). Chemical composition of the volatile oil from different plant parts of Anethum graveolens L. (Umbelliferae) cultivated in Romania. Farmacia, 58(5), 594-600. [Link]
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Factors influencing yield, chemical composition and efficacy of essential oils. [Link]
  • Biorenewables Education Laboratory. (2011).
  • ResearchGate. (n.d.). Analysis of variance for dillapiole content. [Link]
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2021). 5.
  • Custom Processing Services. (2022). Top 5 Factors That Can Influence Botanical Extraction Yield. [Link]
  • ResearchGate. (n.d.). Chemical Variation in Piper aduncum and Biological Properties of Its Dillapiole-Rich Essential Oil. [Link]
  • ChemBAM. (n.d.).
  • PubMed. (2024). The Effect of Different Extraction Techniques on the Bioactive Characteristics of Dill (Anethum graveolens) Essential Oil. [Link]
  • ResearchGate. (n.d.). Evaluation of essential oil production of dill affected by different intercropping patterns with vetch and harvesting times. [Link]
  • Lab Supplies. (n.d.). Dillapiole. [Link]
  • Al-Dhabi, N. A., et al. (2020). Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review. Molecules, 25(16), 3683. [Link]
  • ResearchGate. (n.d.). Evaluation of supercritical carbon dioxide extraction to obtain bioactive compounds from Vernonia amygdalina Delile leaves. [Link]
  • YouTube. (2023).
  • MDPI. (2023). Supercritical Fluid Extraction of Oils from Cactus Opuntia ficus-indica L. and Opuntia dillenii Seeds. Foods, 12(3), 643. [Link]
  • JSM Central. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products.
  • PubMed. (2015). Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O-methyltransferase. [Link]
  • PubMed. (2003).
  • National Institutes of Health. (2024).

Sources

Technical Support Center: Optimizing GC-MS Conditions for Dillapiol Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) conditions for the separation of dillapiol and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of these phenylpropanoids.

The separation of this compound from its isomers, such as apiol, is a frequent challenge due to their structural similarities. Achieving baseline separation is critical for accurate identification and quantification. This resource offers troubleshooting advice and frequently asked questions to help you refine your GC-MS methodology.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Q1: Why am I seeing poor resolution or co-elution of this compound and its isomers?

A1: Poor resolution between this compound and its isomers is often due to suboptimal chromatographic conditions. Several factors can contribute to this issue.

Causality Behind the Issue: Positional isomers, like this compound and apiol, have very similar chemical structures and boiling points, making them difficult to separate on a standard GC column.[1] The choice of stationary phase and the temperature program are critical for achieving separation.

Solutions:

  • Column Selection: Employ a high-polarity column. Highly polar cyanopropyl or ionic liquid columns are often recommended for separating positional isomers.[2][3] For challenging separations, a longer column (e.g., ≥100 m) can provide the necessary theoretical plates for improved resolution.[3]

  • Temperature Program Optimization: A slow, carefully optimized temperature ramp is crucial. A shallow gradient (e.g., 1-2°C/min) through the elution range of the isomers can significantly enhance separation.[4]

  • Carrier Gas Flow Rate: Ensure your carrier gas (typically helium or hydrogen) flow rate is optimized for your column dimensions. Operating at the optimal linear velocity will maximize column efficiency.[5]

Q2: My peak shapes are tailing. What could be the cause and how do I fix it?

A2: Peak tailing for active compounds like phenylpropanoids can be a sign of unwanted interactions within your GC system.

Causality Behind the Issue: Tailing is often caused by active sites in the injector, on the column, or in the transfer line.[6] These active sites, which can be acidic or basic, can interact with polar functional groups on the analyte, causing delayed elution and poor peak shape.

Solutions:

  • Inlet Liner Deactivation: Use a deactivated inlet liner. Over time, liners can become active. Regular replacement is recommended.[7]

  • Column Conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions. If the column is old or has been exposed to oxygen at high temperatures, the stationary phase may be degraded, leading to active sites.[8]

  • Sample Derivatization: While not always necessary for these compounds, derivatization can sometimes improve peak shape and volatility. However, this adds a sample preparation step and should be considered if other troubleshooting fails.[9]

Q3: I'm observing inconsistent retention times from run to run. What should I check?

A3: Retention time variability can compromise the reliability of your qualitative and quantitative analysis.

Causality Behind the Issue: Fluctuations in carrier gas flow rate, oven temperature, or leaks in the system are common culprits for shifting retention times.[7]

Solutions:

  • Leak Check: Perform a thorough leak check of your system, paying close attention to the septum, column fittings, and gas lines.[5]

  • Flow Rate Verification: Use an electronic flow meter to verify that your carrier gas flow rate is stable and accurate.

  • Oven Temperature Calibration: Ensure your GC oven is properly calibrated and that the temperature program is being executed accurately.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the GC-MS analysis of this compound and its isomers.

Q4: What type of GC column is best for separating this compound and its isomers?

A4: A polar stationary phase is essential for the separation of these isomers.[3] Columns with a high cyanopropyl content (e.g., a DB-225 or equivalent) or ionic liquid columns are good starting points.[3] The polarity of these phases allows for differential interactions with the isomers based on subtle differences in their structure, leading to separation.

Q5: How do I identify this compound and its isomers based on their mass spectra?

A5: While chromatographic separation is key, mass spectrometry provides confirmation. This compound and its isomers will have the same molecular ion (m/z 222 for this compound).[10] However, their fragmentation patterns may show subtle differences. It is crucial to compare your experimental spectra with a reliable mass spectral library (e.g., NIST) for tentative identification. For definitive identification, analysis of a certified reference standard is necessary.

Q6: What are the key parameters to consider when developing a new GC-MS method for this separation?

A6: When developing a method, a systematic approach is recommended.[11]

Key Parameters:

  • Column Chemistry: As discussed, a polar column is paramount.[4]

  • Initial Oven Temperature and Hold Time: A lower initial temperature can help focus the analytes at the head of the column, leading to sharper peaks.

  • Temperature Ramp Rate: This is one of the most critical parameters for resolving isomers. Experiment with different ramp rates (e.g., 1, 2, 5 °C/min).

  • Final Oven Temperature and Hold Time: Ensure the final temperature is high enough to elute all components of interest and that the hold time is sufficient to clean the column.

  • Injector Temperature and Mode: A splitless injection is often used for trace analysis, while a split injection is suitable for more concentrated samples. The injector temperature should be high enough to ensure complete volatilization of the analytes without causing thermal degradation.

Q7: How can I validate my GC-MS method for the analysis of this compound isomers?

A7: Method validation ensures that your analytical procedure is suitable for its intended purpose.[12][13] Key validation parameters, as outlined by guidelines from organizations like the ICH, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12] This is demonstrated by achieving baseline separation of the isomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[13]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Experimental Protocols & Data Presentation

Protocol: Example GC-MS Method for this compound Isomer Separation

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., ethyl acetate or hexane) to a final concentration of approximately 100 µg/mL.

  • GC-MS System: Agilent GC-MS system (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or a more polar column like a DB-WAX.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 10°C/min to 180°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C, hold for 15 minutes.[14]

  • Injector:

    • Temperature: 270°C.[14]

    • Injection Volume: 1 µL.

    • Mode: Split (10:1).[14]

  • Mass Spectrometer:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Scan Range: 20-550 m/z.[14]

Table 1: GC-MS Parameters for this compound Isomer Analysis

ParameterRecommended SettingRationale
GC Column High-polarity (e.g., DB-225, SLB-IL111)Enhances separation of positional isomers.[2][3]
Column Dimensions 30-60 m length, 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing good efficiency.
Carrier Gas Helium or HydrogenInert carrier gases suitable for MS.
Flow Rate 1-2 mL/min (constant flow)Optimized for column efficiency.
Oven Program Slow ramp (1-5°C/min) through elution zoneCritical for resolving closely eluting isomers.
Injector Temperature 250-280°CEnsures complete vaporization without degradation.
Injection Mode Split or SplitlessDependent on sample concentration.
MS Scan Range 40-400 amuCovers the expected mass range of the analytes and potential fragments.

Visualizations

GC_MS_Troubleshooting cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Poor_Resolution Poor Resolution / Co-elution Suboptimal_Method Suboptimal Method (Column, Temp Program) Poor_Resolution->Suboptimal_Method Peak_Tailing Peak Tailing Active_Sites Active Sites (Inlet, Column) Peak_Tailing->Active_Sites RT_Shift Retention Time Shift System_Leaks System Leaks / Flow Instability RT_Shift->System_Leaks Optimize_Method Optimize Column & Temp Program Suboptimal_Method->Optimize_Method System_Maintenance System Maintenance (Liner, Column) Active_Sites->System_Maintenance Leak_Check Perform Leak Check & Verify Flow System_Leaks->Leak_Check

Caption: Troubleshooting workflow for common GC-MS issues.

Method_Development Start Start Method Development Column Select Polar Column Start->Column Injector Set Injector Parameters Column->Injector Oven Optimize Oven Program Injector->Oven MS Set MS Parameters Oven->MS Analyze Analyze Standard MS->Analyze Evaluate Evaluate Separation Analyze->Evaluate Good Separation? Evaluate->Oven No End Final Method Evaluate->End Yes

Caption: Logical flow for GC-MS method development.

References

  • Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimiz
  • Using GC-MS and helium to resolve positional isomers of trans-C16:1 and trans- C18:1 fatty acids.
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. (2023).
  • Optimizing the Separation of C18:1 Isomers with Advanced Gas Chrom
  • Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PubMed. (2023).
  • Development and Validation of an GC-MS Method to Quantify Phytoconstituents by Using Entada pursaetha DC.
  • TROUBLESHOOTING GUIDE. Unknown Source.
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Semantic Scholar. (2023).
  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK.
  • Detailed results of validation of GC-MS method. ResearchGate.
  • Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate.
  • GC Troubleshooting guide Shimadzu FINAL. Shimadzu. (2022).
  • This compound. PubChem.
  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole.
  • Chromatography Troubleshooting Guides-Gas Chromatography. Thermo Fisher Scientific.
  • Characterization of dipeptide isomers by tandem mass spectrometry of their mono- versus dilithiated complexes. PubMed.
  • Structures of the molecules putatively identified from LC-MS and GC-MS... ResearchGate.
  • Plasma-Droplet Reaction Systems: A Direct Mass Spectrometry Approach for Enhanced Characterization of Lipids at Multiple Isomer Levels. PMC - NIH. (2022).
  • Optimisation of Column Parameters in GC.
  • Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ioniz
  • Identification of a Chimera Mass Spectrum of Isomeric Lipid A Species Using Negative Ion Tandem Mass Spectrometry. MDPI. (2024).
  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI.
  • Identification of a Chimera Mass Spectrum of Isomeric Lipid a Species Using Negative Ion Tandem Mass Spectrometry. Repository of the Academy's Library. (2024).
  • Gas-chromatographic separation of stereoisomers of dipeptides. PubMed. (2006).
  • GC-MS analysis of bioactive compounds from ethanolic leaves extract of Eichhornia crassipes (Mart) Solms. and their pharmacologi.
  • GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea. PubMed. (2006).
  • Phytosterol Profiling of Apiaceae Family Seeds Spices Using GC-MS. PMC - NIH. (2021).
  • Dill (Pflanze). Wikipedia.
  • GC-MS Analysis of the Essential Oil from Seseli mairei H. Wolff (Apiaceae)
  • Gas-chromatographic separation of stereoisomers of dipeptides. Sigma-Aldrich.

Sources

Technical Support Center: Troubleshooting Dillapiol Instability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dillapiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the stability of this compound in solution. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and reproducibility of your experiments.

Introduction to this compound Stability

This compound (C₁₂H₁₄O₄) is a phenylpropanoid compound found in various plants, notably dill and fennel.[1][2] While it offers significant potential in pharmaceutical and other applications due to its biological activities, its stability in solution can be influenced by several factors, including solvent choice, pH, temperature, and exposure to light and air.[3][4] Understanding and controlling these variables is paramount for obtaining reliable experimental outcomes.

This guide provides a question-and-answer-based approach to troubleshoot common instability issues, supported by technical explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow/brown. What is the cause and is it still usable?

A color change in your this compound solution, typically to a yellow or brown hue, is a common indicator of degradation. This is often due to oxidation or polymerization of the this compound molecule. The double bond in the allyl side chain and the electron-rich aromatic ring make this compound susceptible to oxidative processes, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Whether the solution is still usable depends on the tolerance of your specific application to the presence of degradation products. For quantitative studies or applications requiring high purity, a discolored solution should be discarded. For some initial screening experiments, minor discoloration might be acceptable, but it is crucial to be aware that the concentration of active this compound is likely reduced and impurities are present.

Q2: I've observed a precipitate forming in my this compound solution. What should I do?

Precipitation can occur for several reasons:

  • Supersaturation: The concentration of this compound may exceed its solubility limit in the chosen solvent, especially if the temperature of the solution has decreased.

  • Solvent Evaporation: Over time, solvent evaporation can increase the concentration of this compound, leading to precipitation.

  • Degradation: Some degradation products of this compound may be less soluble than the parent compound, causing them to precipitate out of solution.

  • pH Shift: A change in the pH of the solution can alter the solubility of this compound, potentially causing it to precipitate.

To address this, you can try gently warming the solution while agitating it to see if the precipitate redissolves. If it does, consider diluting the solution to a concentration well below its saturation point. If the precipitate does not redissolve, it is likely due to degradation, and the solution should be discarded.

Q3: What are the ideal storage conditions for a this compound stock solution?

Based on supplier recommendations and stability data, this compound stock solutions should be stored under the following conditions to maximize shelf life:[3][5][6]

  • Temperature: For short-term storage (up to one month), refrigeration at -20°C is recommended. For longer-term storage (up to six months), store at -80°C.[6]

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: To minimize oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container.

  • Container: Use tightly sealed, high-quality glass containers to prevent solvent evaporation and contamination.

Troubleshooting Guide: Common Instability Scenarios

Scenario 1: Rapid Degradation in a Protic Solvent (e.g., Methanol, Ethanol)

Question: I prepared a this compound solution in methanol, and I'm seeing rapid degradation, confirmed by HPLC analysis. What's happening and how can I prevent it?

Answer:

While this compound is soluble in many organic solvents, protic solvents like methanol and ethanol can participate in degradation reactions, particularly under certain conditions. The presence of impurities, dissolved oxygen, or exposure to UV light can initiate free radical reactions.

Causality: The hydroxyl group in protic solvents can act as a proton source, potentially contributing to acid-catalyzed degradation pathways. Additionally, these solvents can contain impurities like peroxides that can initiate oxidation.

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using high-purity, HPLC-grade or equivalent solvents. Older solvents can accumulate peroxides.

  • Degas the Solvent: Before preparing your solution, degas the solvent by sparging with an inert gas (argon or nitrogen) or by using a sonicator under vacuum. This removes dissolved oxygen, a key player in oxidation.

  • Consider an Aprotic Solvent: If degradation persists, switch to a less reactive, aprotic solvent. Dichloromethane, ethyl acetate, or acetone are suitable alternatives, depending on the requirements of your downstream application.

  • Add an Antioxidant: For long-term storage or when working with sensitive applications, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solution.

Scenario 2: Instability in Aqueous Buffers

Question: My this compound is unstable in my aqueous buffer (pH 8.0). How can I improve its stability for my cell-based assay?

Answer:

This compound is known to be incompatible with strong acids and alkalis.[6] Phenylpropanoids, in general, can be susceptible to hydrolysis and other degradation pathways at non-neutral pH.[7][8] Alkaline conditions can promote the degradation of this compound.

Causality: The stability of many organic compounds is pH-dependent. At higher pH values, certain functional groups can become more reactive, leading to hydrolysis or other forms of degradation.

Troubleshooting Steps:

  • pH Optimization: If your experimental conditions allow, try to work at a pH closer to neutral (pH 6.5-7.5). Conduct a small-scale pH stability study to determine the optimal pH range for your specific buffer system.

  • Minimize Time in Buffer: Prepare the this compound solution in the aqueous buffer immediately before use. Avoid storing this compound in aqueous buffers for extended periods.

  • Use a Co-solvent: this compound has very low water solubility.[9] To prepare an aqueous solution, first dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before adding it to the buffer. This can also improve stability by keeping the this compound molecules more effectively solvated.

  • Fresh Preparations: For critical experiments, always use a freshly prepared solution of this compound.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in a suitable organic solvent.

Materials:

  • This compound (solid)

  • HPLC-grade solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetone)

  • Amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Volumetric flask

  • Pipettes

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Accurately weigh the desired amount of this compound using an analytical balance.

  • Transfer the weighed this compound to a volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the this compound.

  • Once dissolved, fill the volumetric flask to the mark with the solvent.

  • Mix the solution thoroughly by inverting the flask several times.

  • Transfer the solution to an amber glass vial for storage.

  • (Optional but recommended) Gently flush the headspace of the vial with an inert gas before sealing the cap tightly.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Rapid Stability Assessment by HPLC

This protocol provides a framework for quickly assessing the stability of this compound in a new solvent or buffer system.

Materials:

  • This compound stock solution

  • Test solvent/buffer

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Autosampler vials

Procedure:

  • Prepare a solution of this compound in the test solvent/buffer at the desired concentration.

  • Immediately inject a sample of the freshly prepared solution into the HPLC system to obtain a "time zero" chromatogram.

  • Store the remaining solution under the intended experimental conditions (e.g., room temperature, 37°C).

  • Inject samples of the solution at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze the chromatograms for:

    • A decrease in the peak area of the this compound peak.

    • The appearance of new peaks, indicating degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.

Data Presentation

Table 1: Solubility and Recommended Storage of this compound

PropertyValue/RecommendationSource(s)
Molecular Formula C₁₂H₁₄O₄[3][5]
Molecular Weight 222.24 g/mol [3]
Solubility in Water Very slightly soluble (0.2 g/L at 25°C)[9]
Solubility in Organic Solvents Moderately soluble in fats and organic solvents[10]
Recommended Storage (Pure Form) -20°C or +4°C[3][5][6]
Recommended Storage (In Solvent) -20°C (1 month), -80°C (6 months)[6]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[6]

Visualizations

This compound Degradation Troubleshooting Workflow

This diagram illustrates a logical workflow for troubleshooting this compound instability.

Dillapiol_Troubleshooting start Instability Observed (e.g., color change, precipitation, HPLC degradation) check_visual Visual Inspection: - Color Change? - Precipitate? start->check_visual check_hplc Quantitative Analysis: - Run HPLC/GC-MS - Compare to standard start->check_hplc cause_oxidation Potential Cause: Oxidation/Polymerization check_visual->cause_oxidation Color Change cause_solubility Potential Cause: Solubility Issue check_visual->cause_solubility Precipitate check_hplc->cause_oxidation Degradation in Organic Solvent cause_hydrolysis Potential Cause: Hydrolysis (pH mediated) check_hplc->cause_hydrolysis Degradation in Aqueous Buffer solution_inert Solution: - Use degassed solvent - Store under inert gas - Protect from light cause_oxidation->solution_inert solution_solvent Solution: - Check concentration - Gently warm/sonicate - Change solvent cause_solubility->solution_solvent solution_ph Solution: - Adjust pH to neutral - Prepare fresh in buffer - Use co-solvent (DMSO) cause_hydrolysis->solution_ph discard Discard Solution & Prepare Fresh solution_inert->discard solution_solvent->discard solution_ph->discard

Caption: Troubleshooting workflow for this compound instability.

Potential Degradation Pathways of this compound

This diagram outlines potential chemical reactions that can lead to the degradation of this compound.

Dillapiol_Degradation This compound This compound oxidation Oxidation (O₂, Light, Heat) This compound->oxidation isomerization Isomerization (Acid/Base Catalyzed) This compound->isomerization reduction Reduction (e.g., Catalytic Hydrogenation) This compound->reduction oxidized_products Oxidized Products (e.g., epoxides, aldehydes, ketones, polymers) oxidation->oxidized_products isothis compound Isothis compound (Internal double bond) isomerization->isothis compound dihydrothis compound Dihydrothis compound (Saturated side chain) reduction->dihydrothis compound

Caption: Potential degradation pathways of this compound.

References

  • CAS No : 484-31-1 | Chemical Name : this compound | Pharmaffiliates. (n.d.).
  • DILLAPIOLE - ChemBK. (2024).
  • Santos, P. A. G., et al. (2002). Hairy root cultures of Anethum graveolens (Dill): Establishment, growth, time-course study of their essential oil and its comparison with parent plant oils. Journal of Biotechnology, 97(1), 27-39.
  • Phytochemicals in Food – Uses, Benefits & Food Sources | Ask Ayurveda. (2026).
  • Insecticidal activity of Piper aduncum oil: variation in dillapiole content and chemical and toxicological stability during. (n.d.).
  • Dillapiole | C12H14O4 | CID 10231 - PubChem - NIH. (n.d.).
  • Dillapiole - Wikipedia. (n.d.).
  • de Morais, S. M., et al. (2013). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Pharmaceutical Biology, 51(12), 1561-1566.
  • Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2108.
  • Deer, H. M., & Beard, R. (2001). EFFECT OF WATER PH ON THE CHEMICAL STABILITY OF PESTICIDES.

Sources

Technical Support Center: Enhancing the Bioavailability of Dillapiol Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing the bioavailability of dillapiol formulations. This guide is designed for researchers, scientists, and drug development professionals actively engaged in overcoming the challenges associated with this compound's delivery. Here, we synthesize field-proven insights with established scientific principles to provide actionable troubleshooting guides, FAQs, and detailed protocols. Our focus is not just on the "how," but the fundamental "why" behind each experimental step, ensuring a robust and rational approach to formulation development.

Section 1: Understanding the Core Challenge: this compound's Physicochemical Profile

This compound, a phenylpropanoid found in various plants like dill, has demonstrated promising therapeutic potential, including anti-inflammatory and analgesic properties.[1][2] However, its clinical translation is significantly hampered by poor oral bioavailability. This issue stems directly from its inherent physicochemical properties.

The primary obstacle is this compound's extremely low aqueous solubility.[1] As a lipophilic molecule, it resists dissolution in the aqueous environment of the gastrointestinal (GI) tract, a prerequisite for absorption into the bloodstream. This characteristic places this compound in the Biopharmaceutical Classification System (BCS) as either a Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, both of which present significant formulation challenges.[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for BioavailabilitySource(s)
Molecular FormulaC₁₂H₁₄O₄-[1][6]
Molar Mass~222.24 g/mol Influences diffusion and transport rates.[6]
Aqueous SolubilityVery slightly soluble (~0.2 g/L at 25°C)Primary Barrier: Limits dissolution in the GI tract, reducing the concentration gradient for absorption.[1]
Melting Point29.5 °CLow melting point can be a consideration for certain formulation processes like solid dispersions.[1][6][7]
Density~1.163 g/mL at 20°CRelevant for formulation calculations.[1][7]
LogP (Predicted)2.7Indicates high lipophilicity, which favors membrane crossing but contributes to poor aqueous solubility.[6]

dot graph "Bioavailability_Barriers" { layout=dot; rankdir="LR"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_GI" { label="Gastrointestinal Tract"; bgcolor="#F1F3F4"; fontcolor="#202124";

}

subgraph "cluster_Systemic" { label="Systemic Circulation"; bgcolor="#F1F3F4"; fontcolor="#202124"; Bioavailable [label="Bioavailable Drug", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Membrane -> Bioavailable [label="Absorption"]; {rank=same; this compound; Dissolution; Absorbed; Membrane;} } enddot Caption: Barriers to Oral Bioavailability for Poorly Soluble Drugs like this compound.

To overcome these barriers, formulation strategies must effectively increase the dissolution rate and/or the apparent solubility of this compound in the GI fluid. The following sections detail three robust nanotechnology-based approaches to achieve this.

Section 2: Formulation Strategy I: Nanoemulsions

Nanoemulsions are colloidal dispersions of oil droplets in an aqueous phase (o/w), stabilized by surfactants, with droplet sizes typically ranging from 20-200 nm. For a lipophilic drug like this compound, it can be dissolved in the oil phase, effectively presenting the drug to the GI tract in a pre-dissolved, high-surface-area form, bypassing the slow dissolution step of the solid drug.[8]

Experimental Protocol: High-Pressure Homogenization for this compound Nanoemulsion
  • Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides, olive oil) to a desired concentration (e.g., 10 mg/mL). Gently heat if necessary to ensure complete dissolution.

  • Aqueous Phase Preparation: Dissolve a hydrophilic surfactant (e.g., Tween 80, Polysorbate 80) and a co-surfactant/stabilizer (e.g., PEG 400, ethanol) in purified water.[9]

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase under high-speed mechanical stirring (e.g., 5000 rpm for 15 minutes) to form a coarse, milky pre-emulsion.

  • High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer.

    • Operating Pressure: Start with a lower pressure (e.g., 500 bar) and gradually increase to a higher pressure (e.g., 1000-1500 bar).

    • Number of Cycles: Process the emulsion for multiple cycles (typically 3-8 cycles) until the desired droplet size and polydispersity index (PDI) are achieved. Monitor droplet size between cycles using Dynamic Light Scattering (DLS).

  • Characterization: Analyze the final nanoemulsion for droplet size, PDI, zeta potential, and drug content.

dot graph "Nanoemulsion_Workflow" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, label="Workflow for this compound Nanoemulsion Preparation"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2, height=0.6]; edge [fontname="Arial", fontsize=9];

// Nodes N1 [label="Oil Phase Preparation\n(this compound + Oil)", fillcolor="#FBBC05", fontcolor="#202124"]; N2 [label="Aqueous Phase Preparation\n(Water + Surfactant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N3 [label="Pre-emulsification\n(High-Speed Stirring)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; N4 [label="High-Pressure\nHomogenization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N5 [label="Characterization\n(DLS, Zeta, HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=parallelogram];

// Edges N1 -> N3; N2 -> N3; N3 -> N4 [label="Coarse Emulsion"]; N4 -> N5 [label="Final Nanoemulsion"]; } enddot Caption: High-Pressure Homogenization Workflow for Nanoemulsion Formulation.

Troubleshooting Guide: Nanoemulsion Formulation
Question / Issue Potential Cause(s) Recommended Solution(s)
"My final formulation has a large particle size (>200 nm) and/or a high PDI (>0.3)." 1. Insufficient homogenization energy. 2. Inappropriate surfactant-to-oil ratio (Smix). 3. Poor choice of oil or surfactant.1. Increase the homogenization pressure or the number of cycles.[8] Ensure the system is adequately cooled to prevent overheating. 2. Systematically vary the Smix ratio to find the optimal concentration that minimizes interfacial tension. 3. Screen different GRAS (Generally Recognized as Safe) oils and surfactants. A combination of surfactants may be more effective.
"The nanoemulsion looks good initially, but shows phase separation or creaming after 24 hours." 1. Ostwald Ripening: Diffusion of oil from smaller to larger droplets. 2. Coalescence: Droplets merging due to insufficient surfactant coverage. 3. Gravitational separation due to large droplet size.1. Use an oil with very low water solubility (e.g., long-chain triglycerides) to minimize ripening.[10] 2. Increase the surfactant concentration or add a co-stabilizer (e.g., a polymer that adsorbs to the interface). 3. Re-optimize the homogenization process to achieve a smaller, more uniform droplet size.
"I'm observing precipitation/crystallization of this compound in the formulation." 1. This compound concentration exceeds its solubility limit in the oil phase. 2. Temperature fluctuations during storage.1. Reduce the this compound concentration or select an oil with higher solubilizing capacity for this compound. 2. Perform stability studies under controlled temperature conditions to identify the stable storage range.
Section 3: Formulation Strategy II: Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers where the liquid lipid (oil) of an emulsion is replaced by a solid lipid.[11] this compound is encapsulated within the solid lipid matrix. SLNs combine the advantages of polymeric nanoparticles and liposomes, offering high stability, controlled release, and good biocompatibility.[12][13]

Experimental Protocol: Hot Homogenization for this compound SLNs
  • Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate, Compritol 888 ATO) at a temperature 5-10°C above its melting point.[14] Dissolve the this compound in the molten lipid.

  • Aqueous Phase Preparation: Heat the aqueous surfactant solution (e.g., Poloxamer 188, Tween 80 in water) to the same temperature as the lipid phase.

  • Hot Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase using a high-shear homogenizer (e.g., Ultra-Turrax) to form a hot o/w emulsion.

  • Hot High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer that has been pre-heated to the same temperature.[4]

  • Cooling and Recrystallization: Cool the resulting hot nanoemulsion down to room temperature or in an ice bath under gentle stirring. This allows the lipid to recrystallize, forming solid nanoparticles and entrapping the drug.

  • Characterization: Analyze the SLN dispersion for particle size, PDI, zeta potential, entrapment efficiency (EE%), and drug loading (DL%).

Troubleshooting Guide: SLN Formulation
Question / Issue Potential Cause(s) Recommended Solution(s)
"My entrapment efficiency is very low." 1. Drug expulsion during lipid recrystallization. This is common when the drug has low solubility in the solid lipid matrix.[4] 2. High drug solubility in the external aqueous phase.1. Cool the nanoemulsion rapidly to "freeze" the drug inside the matrix. 2. Try a different lipid or a blend of lipids to create a less-perfect crystalline structure (amorphous state), which can accommodate more drug. 3. Adjust the pH of the aqueous phase to reduce the solubility of this compound if it has ionizable groups.
"The particle size increases significantly upon storage, or the dispersion forms a gel." 1. Particle aggregation due to insufficient surface charge (low zeta potential). 2. Polymorphic transitions of the lipid from a less stable to a more stable, larger crystalline form. 3. Tendency for gelation inherent to some lipid/surfactant systems.[12]1. Increase surfactant concentration or add a stabilizer that provides steric hindrance. 2. Optimize the cooling process. Slower cooling may lead to more stable crystal forms. Analyze lipid polymorphism using Differential Scanning Calorimetry (DSC). 3. Screen different surfactants or reduce the lipid concentration in the formulation.
"The homogenization process is inconsistent, and I see large microparticles." 1. The temperature of the system is dropping below the lipid's melting point during homogenization. 2. Wider particle size distribution from the pre-emulsification step.[11]1. Ensure all equipment (homogenizer, vessels) is adequately pre-heated and maintained at the target temperature. 2. Optimize the high-shear homogenization step (speed, time) to produce a finer, more uniform pre-emulsion before high-pressure homogenization.
Section 4: Formulation Strategy III: Cyclodextrin (CD) Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[15] They can encapsulate "guest" molecules like this compound into their cavity, forming non-covalent inclusion complexes.[16] This molecular encapsulation masks the lipophilic nature of the drug, significantly increasing its apparent water solubility and dissolution rate.[17][18]

Experimental Protocol: Co-precipitation for this compound-CD Complex
  • CD Solution Preparation: Dissolve a suitable cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD, known for its higher solubility and low toxicity) in an aqueous solution (e.g., water or a water/ethanol mixture).[19]

  • This compound Solution Preparation: Dissolve this compound in a small amount of a suitable organic solvent (e.g., acetone, ethanol).

  • Complexation: Add the this compound solution drop-wise to the cyclodextrin solution under continuous magnetic stirring.

  • Equilibration: Allow the mixture to stir for an extended period (e.g., 6-24 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Solvent Removal & Isolation: Remove the solvent(s) using a rotary evaporator.[19]

  • Drying: Lyophilize (freeze-dry) the resulting solid to obtain a fine, amorphous powder of the this compound-CD inclusion complex.[20]

  • Characterization: Confirm complex formation using techniques like DSC, FTIR, and ¹H-NMR. Evaluate the increase in solubility via phase solubility studies.

dot graph "CD_Complex_Workflow" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, label="Workflow for this compound-Cyclodextrin Complexation"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2.2, height=0.7]; edge [fontname="Arial", fontsize=9];

// Nodes N1 [label="Dissolve this compound\nin Organic Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; N2 [label="Dissolve Cyclodextrin\nin Aqueous Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N3 [label="Mix and Stir\n(Complex Formation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; N4 [label="Solvent Removal\n(Rotary Evaporation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N5 [label="Lyophilization\n(Freeze-Drying)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N6 [label="Characterization\n(DSC, FTIR, NMR)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=parallelogram];

// Edges N1 -> N3; N2 -> N3; N3 -> N4 [label="Equilibrated Mixture"]; N4 -> N5 [label="Concentrated Solid"]; N5 -> N6 [label="Final Powder Complex"]; } enddot Caption: Co-precipitation and Lyophilization Workflow for Cyclodextrin Complexes.

Troubleshooting Guide: Cyclodextrin Complexation
Question / Issue Potential Cause(s) Recommended Solution(s)
"Phase solubility studies show only a minor increase in this compound's solubility." 1. Poor fit between this compound and the CD cavity size (steric hindrance). 2. Incorrect stoichiometry (molar ratio) of drug to CD. 3. Insufficient equilibration time or energy.1. Screen different types of CDs. β-cyclodextrins are common, but α- or γ-CDs might provide a better fit. Modified CDs (like HP-β-CD) often show superior performance.[19] 2. Perform a phase solubility study with varying molar ratios to determine the optimal stoichiometry (e.g., 1:1, 1:2).[20] 3. Increase the stirring time or gently warm the solution to facilitate complexation.
"My characterization data (e.g., DSC) doesn't confirm complex formation. I still see the melting peak of pure this compound." 1. The product is a simple physical mixture, not a true inclusion complex. 2. Incomplete complexation.1. Ensure intimate molecular contact during preparation. The co-precipitation method is generally more effective than simple physical mixing.[19] 2. Re-evaluate the solvent system. A water/organic co-solvent system can sometimes improve the efficiency of complexation. 3. Use multiple characterization techniques for confirmation. ¹H-NMR is particularly powerful as it can show chemical shifts of the drug's protons upon inclusion in the CD cavity.[20]
"The complex shows rapid drug release, not the sustained release I expected." 1. The drug/cyclodextrin complex is in a rapid equilibrium of association and dissociation in aqueous solution.[21]1. This is an inherent property of simple inclusion complexes. They primarily act as solubility enhancers, not sustained-release vehicles. For sustained release, consider incorporating the complex into a larger carrier system like a hydrogel or polymeric nanoparticle.
Section 5: General FAQs on Formulation Characterization and In Vitro Testing

Q1: How do I measure the entrapment efficiency (EE%) and drug loading (DL%) of my SLN formulation?

A1: First, you must separate the encapsulated drug from the free, unencapsulated drug. This is typically done by centrifuging the SLN dispersion through a centrifugal filter unit (e.g., Amicon®). The free drug will pass through the filter into the filtrate, while the SLNs are retained. Quantify the amount of drug in the filtrate (W_free) using a validated analytical method like HPLC. The EE% and DL% are then calculated as follows:

  • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

  • DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Q2: What is the best way to perform an in vitro drug release study for my nanoparticles?

A2: The dialysis bag method is most commonly used.[22][23] A known amount of your this compound formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO). The bag is then submerged in a release medium (e.g., phosphate buffer pH 7.4, sometimes with a small amount of surfactant to maintain sink conditions) and stirred at 37°C. At predetermined time points, samples of the release medium are withdrawn and analyzed for this compound content. Crucial Consideration: You must validate that this compound does not significantly bind to the dialysis membrane, which could lead to artificially slow release profiles.[23] An alternative is the sample and separate method, where the formulation is placed directly in the release medium, and at each time point, an aliquot is centrifuged to pellet the nanoparticles, and the supernatant is analyzed.[24][25]

Q3: How can I assess the potential cytotoxicity of my new this compound formulation?

A3: Cytotoxicity is a critical preliminary safety assessment. It is typically performed in vitro using relevant cell lines (e.g., Caco-2 for intestinal absorption, or a target cancer cell line). Common cell viability assays include:

  • MTS/MTT Assays: These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.[26]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity and cytotoxicity.[27] Important Note: Nanoparticles can sometimes interfere with the colorimetric or fluorometric readouts of these assays.[27] It is essential to run proper controls, including nanoparticles without cells, to check for any interference.

Table 2: Summary of Key Characterization Techniques

TechniqueParameter MeasuredPurpose in this compound Formulation
Dynamic Light Scattering (DLS)Particle Size, Polydispersity Index (PDI)Quality control for nanoparticles; ensures size is in the nano-range for optimal performance.
Zeta Potential AnalysisSurface ChargePredicts the physical stability of colloidal dispersions against aggregation.
High-Performance Liquid Chromatography (HPLC)Drug ConcentrationQuantifies this compound for loading, entrapment, and in vitro release studies.[28]
Differential Scanning Calorimetry (DSC)Thermal Transitions (e.g., melting point)Confirms drug amorphization in SLNs or inclusion complex formation (disappearance of drug's melting peak).[11]
Transmission/Scanning Electron Microscopy (TEM/SEM)Particle Morphology and SizeVisualizes the shape and surface characteristics of the nanoparticles.
Fourier-Transform Infrared Spectroscopy (FTIR)Chemical Bond VibrationsDetects interactions between the drug and excipients, helping to confirm inclusion complex formation.
References
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central.
  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (n.d.). Slideshare.
  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (n.d.).
  • DILLAPIOLE. (n.d.). ChemBK.
  • Bioavailability Enhancement Techniques For Poorly Soluble Drug. (2025). IJCRT.org.
  • Paswan, S. K., & Saini, T. R. (2021). Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies.
  • A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. (2025). (n.d.).
  • In-vitro drug release studies for nanoparticulates: methodologies and challenges. (n.d.). (n.d.).
  • Wang, Y., et al. (2020).
  • Predicted physicochemical properties of dillapiole according to SwissADME results. (n.d.).
  • Suitability of different cell viability assays for nanotoxicity... (n.d.).
  • This compound (dill) 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene. (n.d.). The Good Scents Company.
  • DILLAPIOLE CAS#: 484-31-1. (n.d.). ChemicalBook.
  • In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Valid
  • Methods of enhancing bioavailability of drugs. (n.d.). Slideshare.
  • Naseri, N., et al. (n.d.).
  • The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective. (2023). Nanoscale Advances (RSC Publishing).
  • Assessing nanotoxicity in cells in vitro. (n.d.). PMC - NIH.
  • This compound | C12H14O4 | CID 10231. (n.d.). PubChem - NIH.
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (n.d.). (n.d.).
  • A Review on Solid Lipid Nanoparticles: Preparation Techniques, Characterization, And Future Challenges. (n.d.). (n.d.).
  • Cyclodextrins: Concept to applications, regulatory issues and challenges. (n.d.). (n.d.).
  • In Vitro Methods for Assessing Nanoparticle Toxicity. (n.d.). PMC - NIH.
  • Biological and nanotoxicity assay for cellular nanoparticles. (2014). Advanced Science News.
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. (n.d.). Taylor & Francis Online.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC - NIH.
  • 4 Variables that affect cyclodextrin inclusion complex formation. (n.d.).
  • Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds. (n.d.). MDPI.
  • Review on: Methodology of Nanoemulsion Formulation. (n.d.). International Journal of Scientific Research and Engineering Trends.
  • Techniques for Formulating and Characterizing Nanoemulsions. (2023). (n.d.).
  • Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) Prepared by Microwave and Ultrasound-Assisted Synthesis: Promising Green Strategies for the Nanoworld. (n.d.). PMC - PubMed Central.
  • Analytical methods – Knowledge and References. (n.d.). Taylor & Francis.
  • Nano-Emulsion Technology Creates New Methods to Overcome Poorly Soluble Drug Formulations. (2020). Ascendia Pharmaceutical Solutions.
  • Characteristics, Synthesis and Applications of solid lipid nanoparticles (SLNs). (2022). (n.d.).
  • 124 questions with answers in NANOEMULSIONS. (n.d.).
  • Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. (n.d.). PMC - NIH.
  • Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. (n.d.). NIH.
  • Development of inclusion complex based on cyclodextrin and oxazolidine deriv
  • Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.).
  • CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLIC
  • Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics. (n.d.). NIH.
  • Innovative Strategies to Enhance the Bioavailability of Cannabidiol: Nanotechnology and Advanced Delivery Systems. (n.d.). MDPI.
  • Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chrom
  • Strategies to Improve Cannabidiol Bioavailability and Drug Delivery. (2024). PubMed Central - NIH.
  • Interactions Affecting the Bioavailability of Dietary Polyphenols in Vivo. (2025).
  • de F. F. M. de Almeida, M. R., et al. (n.d.). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. PubMed.
  • Analytical Strategies for Atenolol Quantification in Pharmaceuticals. (2023). (n.d.).

Sources

Technical Support Center: Minimizing Dillapiol Degradation During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for dillapiol, a valuable phenylpropanoid with significant potential in pharmaceutical and agricultural applications.[1][2] As researchers and drug development professionals, ensuring the stability and purity of this compound is paramount to obtaining reliable and reproducible experimental results. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you minimize degradation and preserve the integrity of your this compound samples during storage.

I. Understanding this compound Degradation: The "Why" Behind the "How"

This compound (1-allyl-2,3-dimethoxy-4,5-methylenedioxybenzene) is susceptible to degradation through several pathways, primarily driven by environmental factors.[3] Understanding these mechanisms is the first step toward effective preservation.

  • Oxidation: The allyl group and the electron-rich aromatic ring are prone to oxidation. Exposure to atmospheric oxygen can lead to the formation of epoxides, aldehydes, and other degradation products, diminishing the purity and potentially altering the biological activity of the compound.[4]

  • Photodegradation: Like many aromatic compounds, this compound can absorb UV light, leading to photochemical reactions.[4][5] This can cause isomerization of the allyl group, ring-opening, or the formation of free radicals, which can initiate further degradation.

  • Thermal Degradation: Elevated temperatures accelerate the rate of all chemical reactions, including oxidation and polymerization.[4][6] Storing this compound at ambient or elevated temperatures can significantly shorten its shelf-life.

  • Hydrolysis (pH Effects): While this compound itself is not readily hydrolyzed, the pH of the storage solution can influence the rate of other degradation reactions.[7] Extreme pH values can catalyze oxidative or other degradative pathways.

Below is a simplified representation of the primary factors influencing this compound stability.

Caption: Key Degradation Factors for this compound.

II. Troubleshooting Guide: Common Storage Issues and Solutions

This section addresses specific problems you might encounter and provides actionable solutions based on scientific principles.

Issue 1: I've noticed a change in the color and/or viscosity of my this compound sample.

  • Question: My pure this compound, which was initially a clear, slightly viscous liquid, has turned yellowish and seems thicker. What's happening?

  • Answer: This is a classic sign of oxidative degradation and potential polymerization. Oxygen from the air is likely reacting with the this compound molecules. The color change is due to the formation of chromophoric degradation products, and the increased viscosity suggests that some polymerization may be occurring.

    • Immediate Action: Immediately blanket the headspace of your container with an inert gas like argon or nitrogen.

    • Long-Term Solution: Aliquot your this compound into smaller, appropriately sized vials to minimize the headspace and reduce the frequency of exposing the bulk sample to air.[6] For long-term storage, amber glass vials with airtight seals are mandatory.[5][8]

Issue 2: My analytical results show a decrease in this compound purity over time, even when stored in the dark.

  • Question: I'm analyzing my this compound stock by HPLC and see a steady decrease in the main peak area with the appearance of several new, smaller peaks. I've been storing it in a dark cabinet at room temperature. What am I missing?

  • Answer: While storing in the dark prevents photodegradation, room temperature may be too high to halt oxidative and thermal degradation pathways effectively.[4][6] The appearance of new peaks confirms the formation of degradation products.

    • Immediate Action: Transfer your this compound stock to a refrigerator (2-8°C).[9] For very long-term storage (months to years), consider storage at -20°C.[10]

    • Preventative Measure: Always store this compound, especially high-purity analytical standards, under refrigerated or frozen conditions. A study on the essential oil of Piper aduncum, rich in this compound, showed that its chemical composition remained stable for four years under various storage conditions, including refrigeration.[11][12]

Issue 3: I'm working with this compound in a solution. How do I ensure its stability?

  • Question: I need to prepare a stock solution of this compound in an organic solvent for my experiments. What is the best way to prepare and store it?

  • Answer: The choice of solvent and storage conditions for your stock solution is critical.

    • Solvent Selection: Use high-purity, anhydrous solvents. Common choices include ethanol, methanol, or dimethyl sulfoxide (DMSO). For biological assays, stock solutions in DMSO are often prepared and stored at -20°C.[10]

    • pH Considerations: Be mindful of the pH if you are preparing aqueous dilutions from your stock. While this compound is relatively stable in neutral conditions, extreme pH can accelerate degradation.[7] It's advisable to work with buffered solutions in the pH range of 6-8 for maximum stability.

    • Storage: Store stock solutions in the same manner as the neat compound: in amber glass vials, with minimal headspace, and at low temperatures (-20°C is recommended).

III. Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for pure this compound?

    • A1: For optimal stability, pure this compound should be stored under the following conditions:

      • Temperature: Refrigerated at 2-8°C for short-to-medium term storage. For long-term storage (>6 months), -20°C is recommended.[9][10]

      • Atmosphere: Under an inert gas (argon or nitrogen) to prevent oxidation.[4]

      • Container: In an amber glass vial with a tight-fitting, airtight cap to protect from light and air.[5][8]

      • Moisture: In a dry environment, away from sources of humidity.[4]

  • Q2: Can I store this compound in plastic containers?

    • A2: It is strongly advised not to store pure this compound in most plastic containers.[8] As an organic compound, it can leach plasticizers from the container, contaminating your sample. Additionally, many plastics are permeable to oxygen, which would negate efforts to prevent oxidation. Use high-quality borosilicate glass vials.

  • Q3: How can I check if my this compound has degraded?

    • A3: The most reliable way is through analytical chemistry techniques.

      • Chromatography (HPLC or GC): This is the gold standard. A stability-indicating method will show a decrease in the area of the main this compound peak and the emergence of new peaks corresponding to degradation products.

      • Spectroscopy (UV-Vis, IR): While less specific, changes in the spectra can indicate degradation. For instance, the appearance of new absorption bands may suggest the formation of new chemical structures.

      • Physical Observation: As mentioned in the troubleshooting guide, a change in color from clear to yellow/brown or an increase in viscosity can be qualitative indicators of degradation.

  • Q4: I need to perform forced degradation studies on this compound. What conditions should I use?

    • A4: Forced degradation (or stress testing) is essential for developing stability-indicating analytical methods.[13][14] Typical stress conditions include:

      • Acid/Base Hydrolysis: Refluxing in 0.1 M HCl and 0.1 M NaOH.

      • Oxidation: Treatment with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

      • Thermal Stress: Heating the sample at a high temperature (e.g., 70-80°C).

      • Photolytic Stress: Exposing the sample to UV light (e.g., in a photostability chamber).

IV. Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receipt of Sample: Upon receiving a new batch of this compound, immediately inspect the container for a proper seal.

  • Inert Gas Purge: If the sample will be opened and used multiple times, gently flush the headspace of the vial with a stream of dry argon or nitrogen for 10-15 seconds before re-sealing.

  • Aliquoting: For high-purity standards or valuable samples, it is best practice to aliquot the main stock into smaller, single-use vials. This prevents repeated exposure of the entire batch to atmospheric conditions.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of preparation/aliquoting, and storage conditions.

  • Storage: Place the vials in a designated, labeled container in a refrigerator (2-8°C) or freezer (-20°C) away from light sources.

Protocol 2: Workflow for a Basic Stability Assessment

This workflow outlines the steps to monitor the purity of a this compound sample over time.

Caption: Workflow for this compound Stability Assessment.

HPLC Method Example for Purity Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be 60:40 (Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., ~270 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a dilute solution of this compound in the mobile phase or a compatible solvent (e.g., 100 µg/mL).

V. Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term) or -20°C (long-term)Slows down all degradation reactions.[9][10]
Atmosphere Inert gas (Argon, Nitrogen)Prevents oxidative degradation.[4]
Container Amber Glass Vial (Type I Borosilicate)Protects from light and prevents leaching.[5][8]
Seal Airtight Cap (e.g., PTFE-lined)Prevents exposure to oxygen and moisture.[8]
pH (in solution) Neutral (pH 6-8)Avoids catalysis of degradation pathways.[7]

By implementing these scientifically grounded storage and handling procedures, you can significantly extend the shelf-life of your this compound samples, ensuring the integrity and reliability of your research.

References

  • Sparoom. (2024, December 4). Essential Oil Storage Guide: Know How to Properly Store it.
  • The Ultimate Guide To Essential Oil Storage: Keep Your Oils Potent Longer. (2025, April 28).
  • The Complete Guide to Storing Essential Oils: Preserving Potency and Prolonging Shelf Life. (2023, June 13).
  • From Nature With Love. Essential Oil, Absolute & CO2 Storage Tips and Guidelines.
  • Mountain Rose Herbs Blog. (2018, August 23). Essential Oil Storage Tips for Maximizing EO Shelf Life.
  • SciELO. variation in dillapiole content and chemical and toxicological stability during storage Insecticidal activity of Piper aduncum oil.
  • SciELO. Insecticidal activity of Piper aduncum oil: variation in dillapiole content and chemical and toxicological stability during.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • MDPI. (2023, July 14). Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • PubMed. (2009, June 15). Influence of pH on the reactivity of diphenyl ditelluride with thiols and anti-oxidant potential in rat brain.
  • RJPT. Stability Indicating Forced Degradation Studies.
  • NIH. (2022, November 19). Piper aduncum Essential Oil Rich in Dillapiole: Development of Hydrogel-Thickened Nanoemulsion and Nanostructured Lipid Carrier Intended for Skin Delivery.
  • ResearchGate. Dillapiole (1) and its structural analogues.
  • PubMed. The anti-inflammatory activity of dillapiole and some semisynthetic analogues.
  • The Good Scents Company. This compound (dill) 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene.
  • NIH. Dillapiole | C12H14O4 | CID 10231 - PubChem.
  • Wikipedia. Dillapiole.
  • PMC. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues.
  • Impact of Phenylpropanoid Compounds on Heat Stress Tolerance in Carrot Cell Cultures.
  • ResearchGate. Influence of pH on stability of the emulsions with different oils,....
  • III Analytical Methods.
  • PubMed. (2000, June). Effect of pH on the stability of plant phenolic compounds.
  • PubMed. (2021, January 14). Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin.
  • McNeill, K. (2019, September 5). Exploring the photodegradation of pyrroles.
  • DigitalCommons@USU. (2001, July). Effect of Water pH on the Chemical Stability of Pesticides.
  • PMC. Effect of pH on physicochemical properties of oil bodies from different oil crops.
  • MDPI. Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview.
  • MDPI. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • MDPI. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups.
  • PubMed. (2024, September 18). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • Universidad de Zaragoza. (2018, March 14). Analytical Methods.
  • MDPI. (2022, April 2). Photodegradation of Azathioprine in the Presence of Sodium Thiosulfate.
  • ResearchGate. (2025, October 16). (PDF) Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups.
  • BCREC Publishing Group. Photodegradation of Rhodamine-B Dye under Natural Sunlight using CdO | Lavate | Bulletin of Chemical Reaction Engineering & Catalysis.
  • MDPI. Thermal Degradation of Palm Fronds/Polypropylene Bio-Composites: Thermo-Kinetics and Convolutional-Deep Neural Networks Techniques.
  • ResearchGate. (2015, November 24). The Degradation and Mineralization of 2,5-dichlorophenol by Advanced Oxidation Processes.
  • ResearchGate. (2025, August 6). Degradation of dibenzothiophene and carbazole by Arthrobacter sp. P1-1.

Sources

Technical Support Center: Refining Dillapiol Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of dillapiol. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their purification workflows, troubleshoot common issues, and ensure the highest standards of scientific integrity in their work. As your partner in science, we aim to provide not just protocols, but the underlying principles that govern them, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding this compound purification.

Q1: What is the recommended stationary phase for purifying this compound? For the purification of this compound, a moderately polar compound, silica gel (SiO₂) is the most commonly used and effective stationary phase.[1][2] Its polar surface, rich in silanol groups, allows for effective separation based on the differential adsorption of compounds from a non-polar mobile phase.[1] Alumina can also be used, but silica gel generally provides better resolution for this class of compounds.[2]

Q2: Which mobile phase (eluent) system should I start with? A neutral solvent system of increasing polarity is typically effective. A good starting point for developing your method via Thin-Layer Chromatography (TLC) is a mixture of a non-polar solvent like hexanes or cyclohexane and a moderately polar solvent such as ethyl acetate.[3] A common initial ratio to test is 95:5 or 90:10 (hexanes:ethyl acetate), adjusting the polarity based on the resulting Retention Factor (Rf) values.

Q3: How do I properly load my crude this compound sample onto the column? There are two primary methods: wet loading and dry loading.

  • Wet Loading: This is suitable if your crude sample dissolves easily in the initial mobile phase. Dissolve the sample in the minimum amount of eluent and carefully pipette it onto the top of the silica bed.[4][5]

  • Dry Loading: This method is preferred if your sample has poor solubility in the starting eluent or if you need to load a larger quantity.[4] Dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel to the solution, and evaporate the solvent completely using a rotary evaporator to get a free-flowing powder. This powder is then carefully added to the top of the column.[4][6]

Q4: How can I monitor the separation and identify fractions containing this compound? The most efficient way to monitor the separation is by collecting fractions and analyzing them using TLC. Spot each fraction on a TLC plate alongside your crude starting material and a pure this compound standard, if available. Fractions that show a spot corresponding to the Rf of pure this compound can then be combined.

Q5: What are the key safety precautions when working with this compound and chromatography solvents? Always work in a well-ventilated fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8] The organic solvents used (e.g., hexanes, ethyl acetate) are flammable and should be kept away from ignition sources.[9] Refer to the Safety Data Sheet (SDS) for this compound and all solvents before beginning your work.[7][8][10]

Comprehensive Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This section addresses specific problems, their probable causes, and validated solutions.

Problem 1: Poor or No Separation of this compound from Impurities

Your collected fractions are consistently mixed, and TLC analysis shows significant overlap between this compound and other components.

Troubleshooting Workflow for Poor Separation

start Poor Separation Observed check_tlc Re-evaluate TLC: Is Rf of this compound 0.2-0.4? Is there clear separation from impurities? start->check_tlc subopt_solvent Suboptimal Solvent System check_tlc->subopt_solvent No overload Column Overloading check_tlc->overload Yes adjust_polarity Adjust mobile phase polarity. Test different solvent mixtures (e.g., Hexane/DCM, Toluene/EtOAc). subopt_solvent->adjust_polarity Action reduce_load Reduce sample mass. Rule of thumb: 1:30 to 1:100 sample-to-silica ratio. overload->reduce_load Action packing Poor Column Packing (Channeling/Cracks) overload->packing repack Repack column using slurry method. Ensure even, crack-free bed. packing->repack Action flow_rate Improper Flow Rate packing->flow_rate adjust_flow Too Fast: Tailing & poor equilibration. Too Slow: Band broadening via diffusion. Optimize flow for sharp bands. flow_rate->adjust_flow Action

Caption: Decision tree for diagnosing poor separation issues.

Potential CauseIn-Depth Explanation & Solution
Incorrect Mobile Phase Polarity The eluent's polarity is the primary driver of separation. If it's too high, all compounds, including this compound, will travel quickly with the solvent front, resulting in co-elution. If it's too low, compounds will remain strongly adsorbed to the silica. Solution: Methodically re-develop your solvent system using TLC. Aim for a system that gives this compound an Rf value between 0.2 and 0.4, with clear separation from major impurities.[11] Consider switching to a different solvent system (e.g., replacing ethyl acetate with dichloromethane or acetone) to alter selectivity.[11]
Column Overloading Loading too much crude material onto the column is a common mistake.[12] It saturates the stationary phase, preventing proper interaction and leading to broad, overlapping bands. Solution: A general guideline is to use a silica-to-sample mass ratio between 30:1 and 100:1, depending on the difficulty of the separation.[13] If separation is poor, increase the amount of silica gel relative to your sample.
Poor Column Packing An improperly packed column with air bubbles, cracks, or uneven density will cause the solvent to flow unevenly (a phenomenon known as channeling).[2][6] This leads to distorted, non-horizontal bands and ruins separation. Solution: Always pack your column using the "slurry method" (see protocols below) to ensure a homogenous, stable bed. Avoid changing the solvent polarity too abruptly during a run, as this can cause thermal stress and crack the silica bed.[12]
Incorrect Flow Rate Chromatography relies on equilibrium between the mobile and stationary phases. If the flow rate is too fast, there isn't enough time for this equilibrium to be established, leading to poor separation and tailing.[4] If it's too slow, diffusion can cause the separated bands to broaden, reducing resolution.[4] Solution: For standard gravity columns, the flow should be a steady drip. For flash chromatography, adjust the pressure to achieve an optimal flow rate (a common target is ~2 inches/minute descent of the solvent front).[13]
Problem 2: Low or No Yield of this compound

You've successfully separated the this compound, but the final isolated mass is significantly lower than expected.

Potential CauseIn-Depth Explanation & Solution
Compound Irreversibly Adsorbed This compound may be too strongly adsorbed to the silica gel and is not eluting with the chosen mobile phase. Solution: After you have collected the desired fractions, "flush" the column with a much more polar solvent (e.g., 100% ethyl acetate or a 9:1 mixture of ethyl acetate/methanol). Collect this flush and analyze it by TLC. If it contains your product, your primary eluent was not polar enough. Consider using a gradient elution in your next attempt.[13]
Degradation on Stationary Phase Silica gel is slightly acidic and can cause degradation of sensitive compounds.[11][12] While this compound is relatively stable, some impurities in your crude mixture or the this compound itself could be susceptible. Solution: Test for stability by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then developing it (this is a simple form of 2D TLC).[11] If new spots appear or the this compound spot diminishes, degradation is likely. You can use silica gel deactivated with a base (like triethylamine) or switch to a less acidic stationary phase like alumina.[11]
Sample Precipitation at Loading If the sample is loaded in a solvent that is much more polar than the mobile phase, it can precipitate at the top of the column when the mobile phase is introduced. This leads to poor entry into the silica bed and streaking. Solution: Always dissolve the sample in the weakest (least polar) solvent possible, ideally the mobile phase itself.[4] If solubility is an issue, use the dry loading method.
Fractions Collected Too Broadly Being overly cautious and combining only the "perfect" fractions can lead to significant product loss in the mixed fractions at the beginning and end of the elution band. Solution: Analyze all fractions by TLC. Fractions that are mostly pure can be combined. Those that are slightly impure can be combined separately and re-purified with a second column if the quantity is sufficient and high purity is required.

Detailed Experimental Protocols

Adherence to standardized protocols is essential for reproducibility.

Protocol 1: Column Packing via the Slurry Method

This method minimizes the risk of cracks and air bubbles, providing a uniform stationary phase bed.

  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it covers the stopcock outlet.[6] Add a thin layer (~0.5 cm) of sand on top of the cotton.

  • Slurry Creation: In a separate beaker, measure the required amount of silica gel. Add your initial, least polar eluent to the silica gel until you have a pourable, homogenous slurry that is not too thick or too thin.

  • Packing: Clamp the column perfectly vertically.[6] With the stopcock open and a collection flask below, pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid this process.

  • Settling: Continuously tap the side of the column gently with a piece of rubber tubing or your fingers as the silica settles.[6] This ensures an even and tightly packed bed.

  • Equilibration: Once all the silica has settled, add more eluent and allow it to drain through the column until the solvent level is just above the top of the silica bed. Never let the solvent level drop below the silica surface, as this will cause the bed to dry out and crack.[4][12]

  • Finalization: Carefully add a thin layer (~0.5 cm) of sand on top of the silica bed. This protects the surface from being disturbed during sample and eluent addition.[4][13]

Protocol 2: Purity Assessment by HPLC-UV and GC-MS

After column chromatography, the purity of the combined this compound fractions should be quantitatively assessed.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining purity.

    • Typical System: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is effective.[14][15]

    • Detection: UV detection at a wavelength where this compound has a strong absorbance (e.g., around 280 nm) is standard. Purity is determined by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides orthogonal confirmation of purity and identity.

    • Analysis: GC separates volatile compounds, and the mass spectrometer provides mass-to-charge ratio data, which can confirm the molecular weight of this compound (222.24 g/mol ) and provide a characteristic fragmentation pattern for identity confirmation.[14][17]

This compound Purification Workflow

cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude this compound (from extract) tlc TLC Analysis for Solvent System Optimization crude->tlc pack Pack Column (Slurry Method) tlc->pack load Load Sample (Wet or Dry) pack->load elute Elute with Optimized Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap pure Pure this compound evap->pure purity_check Purity Check (HPLC, GC-MS) pure->purity_check

Caption: Overall workflow for this compound purification.

Safe Handling and Storage of this compound

Proper handling and storage are paramount for user safety and compound stability.

  • Handling: Always handle this compound and its solutions in a chemical fume hood to avoid inhalation of vapors.[7] Direct contact with skin and eyes should be avoided by using appropriate PPE.[7][8] An accessible safety shower and eye wash station should be available.[7]

  • Storage: this compound in its pure form should be stored in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight.[7] For long-term stability, storage at +4°C is recommended for the solid[18], while solutions are best kept at -20°C for short-term (months) or -80°C for long-term (over 6 months) storage.[7]

  • Stability: this compound, like many natural phenolic compounds, can be susceptible to degradation over time, especially when exposed to light and elevated temperatures.[19] Proper storage is critical to maintain its purity and biological activity.

References

  • CN102643174A - Method for preparing dillapiole. (2012). Google Patents.
  • SAFETY DATA SHEET (SDS). (2022). Perfumers Apprentice.
  • Safety Data Sheet: Dill oil. (n.d.). Carl ROTH.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
  • Precautions for Handling Organic Solvent. (n.d.). National Cheng Kung University.
  • Stationary Phases for Modern Thin-Layer Chromatography. (n.d.). LCGC International.
  • How To Improve Column Chromatography Separation? (2025). Chemistry For Everyone.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (n.d.). LCGC International.
  • Purification of Organic Compounds by Flash Column Chromatography. (2012). Organic Syntheses.
  • Separating Compounds by Column Chromatography. (n.d.). Utah Tech University.
  • Using GC–MS to Analyze Essential Oils in Cedar Leaves Sample Preparation for MS-Based Proteomics UHPLC. (2013). LCGC North America.
  • Column chromatography issues. (2022). Reddit.
  • How To Make Column Chromatography More Efficient? (2025). Chemistry For Everyone.
  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. (2018). PubMed.
  • Rookie Mistakes: Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry. (n.d.). PubMed.
  • Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption. (2021). PubMed.
  • Development of a new chromatographic method for the determination of bakuchiol in cosmetic products. (2023). PubMed.

Sources

addressing matrix effects in dillapiol quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Matrix Effects in Bioanalytical LC-MS/MS

Welcome to the technical support center for dillapiol quantification. This guide is designed for researchers, scientists, and drug development professionals who are working on the bioanalysis of this compound and encountering challenges related to matrix effects. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to develop robust and reliable analytical methods.

Introduction to the Challenge: The Nature of Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix" refers to all components in a biological sample other than the analyte of interest.[1] These endogenous components, such as phospholipids, salts, and proteins, can significantly interfere with the ionization of the target analyte, a phenomenon known as a matrix effect.[2][3] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[1][2] Regulatory bodies like the FDA and EMA mandate the thorough evaluation of matrix effects during method validation to ensure data integrity.[4][5][6]

This compound, a phenylpropanoid with various pharmacological activities, presents its own unique analytical challenges when quantified in complex biological matrices like plasma, serum, or urine. Its quantification can be particularly susceptible to matrix effects, which can compromise the reliability of pharmacokinetic and toxicokinetic studies.

This guide provides a comprehensive resource for troubleshooting and mitigating matrix effects in this compound quantification, ensuring the development of a validated, robust, and reliable bioanalytical method.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your this compound analysis, providing a systematic approach to diagnosis and resolution.

Issue 1: Poor Reproducibility and Accuracy in Quality Control (QC) Samples

Scenario: You are analyzing a batch of plasma samples, and your low, medium, and high QC samples show high variability (%CV > 15%) and/or significant deviation from their nominal concentrations (%bias > 15%).

Possible Cause: Inconsistent matrix effects across different samples are a likely culprit.

Systematic Troubleshooting:

  • Initial Assessment: Quantify the Matrix Effect.

    • Action: Perform a quantitative assessment of the matrix effect using the post-extraction spike method.[3] This will determine the matrix factor (MF) and its variability.

    • Protocol: See Experimental Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method).

    • Interpretation: An MF significantly different from 1 indicates ion suppression or enhancement. High variability in the MF across different lots of the biological matrix points to inconsistent matrix effects.

  • Investigate the Source of the Matrix Effect.

    • Action: Use a post-column infusion experiment to identify the regions in your chromatogram where ion suppression or enhancement occurs.[7][8]

    • Protocol: See Experimental Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion).

    • Interpretation: If the this compound peak elutes in a region of significant ion suppression, you have identified a critical issue.

  • Mitigation Strategies:

    • Chromatographic Optimization: Modify your LC method to shift the retention time of this compound away from the suppression zones.[9] This could involve changing the gradient, mobile phase composition, or the analytical column itself.

    • Sample Preparation Enhancement: Improve your sample clean-up procedure to remove the interfering matrix components.[9][10][11]

      • Comparison of Sample Preparation Techniques:

Sample Preparation TechniquePrincipleEfficacy in Removing PhospholipidsPotential for this compound Recovery
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol).LowHigh, but prone to significant matrix effects.
Liquid-Liquid Extraction (LLE) This compound is partitioned between two immiscible liquid phases.Moderate to HighGood, dependent on solvent selection.
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interferences are washed away.HighExcellent, with the appropriate sorbent and elution solvent.
Issue 2: The Stable Isotope-Labeled Internal Standard (SIL-IS) Fails to Compensate for Matrix Effects

Scenario: You are using a deuterium-labeled this compound internal standard, but you still observe poor accuracy and precision.

Possible Cause: The SIL-IS and the native analyte are not experiencing the same degree of matrix effect. This can happen if they do not perfectly co-elute.

Systematic Troubleshooting:

  • Verify Co-elution:

    • Action: Carefully examine the chromatograms of the analyte and the SIL-IS.

    • Interpretation: Even a slight difference in retention time (isotopic effect) can lead to differential ion suppression if they elute on the edge of a suppression zone.

  • Evaluate the Matrix Factor for the IS:

    • Action: Calculate the matrix factor for the SIL-IS independently using the post-extraction spike method.

    • Interpretation: If the MF for the IS is significantly different from the MF for this compound, it is not providing adequate compensation.

  • Mitigation Strategies:

    • Chromatographic Adjustments: Modify the chromatography to ensure perfect co-elution.

    • Consider a Different SIL-IS: If the isotopic effect is pronounced, consider a 13C-labeled internal standard, which is less prone to chromatographic shifts compared to deuterium-labeled standards.[12]

Logical Workflow for Troubleshooting Matrix Effects

G cluster_0 Mitigation Strategies start Poor Accuracy/Precision in QC Samples quant_ME Quantify Matrix Effect (Post-Extraction Spike) start->quant_ME is_ME_sig Significant Matrix Effect? quant_ME->is_ME_sig qual_ME Identify Suppression Zones (Post-Column Infusion) is_ME_sig->qual_ME Yes no_ME No Significant Matrix Effect is_ME_sig->no_ME No coelution Analyte Elutes in Suppression Zone? qual_ME->coelution optimize_chrom Optimize Chromatography coelution->optimize_chrom Yes improve_cleanup Improve Sample Cleanup (LLE or SPE) coelution->improve_cleanup Yes revalidate Re-evaluate and Validate Method optimize_chrom->revalidate improve_cleanup->revalidate use_sil_is Implement a SIL-Internal Standard use_sil_is->revalidate end Method Optimized revalidate->end

Caption: Troubleshooting workflow for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the difference between absolute and relative matrix effects?

A1:

  • Absolute Matrix Effect refers to the direct comparison of the analyte's response in a post-extraction spiked sample to its response in a neat solution. It quantifies the degree of ion suppression or enhancement for a single matrix source.

  • Relative Matrix Effect assesses the variability of the matrix effect across different sources (e.g., plasma from at least six different individuals).[4] This is crucial for ensuring the method is robust and reliable for a diverse population.

Q2: When should I use the standard addition method?

A2: The method of standard addition is a powerful tool for correcting matrix effects, especially when a suitable internal standard is not available or when the matrix composition is highly variable and unpredictable.[13][14][15][16][17] It involves adding known amounts of the analyte to aliquots of the sample and extrapolating back to determine the original concentration. However, it is more labor-intensive than using an internal standard.

Q3: Can I just dilute my samples to reduce matrix effects?

A3: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[18] However, this approach is only feasible if the resulting concentration of this compound is still well above the lower limit of quantification (LLOQ) of your assay.

Q4: What are the best sample preparation techniques to minimize matrix effects for this compound?

A4: While protein precipitation is a quick and easy method, it often results in significant matrix effects due to insufficient cleanup.[9] For this compound, which is a relatively non-polar molecule, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are generally more effective at removing interfering phospholipids and other matrix components.[11][19][20]

Experimental Protocols

Experimental Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

Objective: To quantitatively determine the matrix factor (MF) for this compound.

Materials:

  • Blank biological matrix (e.g., plasma) from at least six different sources.

  • This compound and Internal Standard (IS) stock solutions.

  • Validated sample extraction procedure.

  • LC-MS/MS system.

Procedure:

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): Spike this compound and IS into the final reconstitution solvent at low and high QC concentrations.

    • Set 2 (Post-Spiked Matrix): Process blank matrix from each of the six sources through the entire extraction procedure. Spike this compound and IS into the final extract at low and high QC concentrations.

    • Set 3 (Pre-Spiked Matrix): Spike this compound and IS into the blank matrix from each source at low and high QC concentrations before extraction. Process these samples through the entire extraction procedure.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set 2) / (Peak Area in Set 1)

    • Recovery (RE): RE = (Peak Area in Set 3) / (Peak Area in Set 2)

    • Process Efficiency (PE): PE = (Peak Area in Set 3) / (Peak Area in Set 1)

Acceptance Criteria (based on EMA and FDA guidelines):

  • The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from the six lots of matrix should be ≤15%.[4][6]

Experimental Protocol 2: Qualitative Assessment of Matrix Effect (Post-Column Infusion)

Objective: To identify chromatographic regions with ion suppression or enhancement.

Materials:

  • LC-MS/MS system with a T-connector.

  • Syringe pump.

  • Solution of this compound at a concentration that gives a stable and mid-range signal.

  • Extracted blank matrix sample.

Procedure:

  • System Setup:

    • Connect the LC column outlet to a T-connector.

    • Connect the syringe pump to the second port of the T-connector.

    • Connect the third port of the T-connector to the MS inlet.

  • Infusion:

    • Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Acquire MS data to establish a stable baseline signal for this compound.

  • Injection:

    • While continuously infusing the this compound solution, inject the extracted blank matrix sample onto the LC column.

  • Data Analysis:

    • Monitor the this compound signal throughout the chromatographic run.

    • A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement.

Workflow for Post-Column Infusion Experiment

G lc LC System tee T-Connector lc->tee syringe Syringe Pump (this compound Solution) syringe->tee ms Mass Spectrometer tee->ms

Caption: Setup for a post-column infusion experiment.

References

  • U.S. Food and Drug Administration. (2022).
  • U.S. Food and Drug Administration. (2018).
  • Pérez-Ortega, P., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry. [Link]
  • Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • van der Nagel, B., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Matrix Effect in Bioanalysis: An Overview. [Link]
  • Li, W., et al. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
  • Bioanalysis Zone. (2014).
  • Vogeser, M., & Seger, C. (2008). A decade of HPLC-MS/MS in the clinical laboratory--milestones and challenges.
  • ResearchGate. (n.d.).
  • JoVE. (2015).
  • Chemistry LibreTexts. (2022). Standard Addition Method. [Link]
  • Kern, S., et al. (2013). Fully automated standard addition method for the quantification of 29 polar pesticide metabolites in different water bodies using LC-MS/MS. Analytical and Bioanalytical Chemistry. [Link]
  • van der Nagel, B., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]
  • ResearchGate. (2021).
  • Stupp, G. S., et al. (2015). Ion suppression correction and normalization for non-targeted metabolomics. Metabolomics. [Link]
  • Cánovas, R., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]
  • Imperial College London. (n.d.).
  • Digital.CSIC. (2021).
  • Dolan, J. W. (2006). Ion Suppression: A Major Concern in Mass Spectrometry.
  • Wikipedia. (n.d.). Standard addition. [Link]
  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?[Link]
  • YouTube. (2023). Troubleshooting ion suppression in LC–MS analysis. [Link]
  • Chromatography Online. (2013). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
  • ResearchGate. (2012). Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects. [Link]
  • Lee, S., et al. (2019). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. Metabolites. [Link]
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
  • Lunn, G., & An, M. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. Analytical Chemistry. [Link]
  • LCGC International. (2020).
  • Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
  • DiVA portal. (2024). Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. [Link]
  • Kiontke, A., et al. (2016).
  • Tirumalai, P. S., et al. (2003). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Methods in Molecular Biology. [Link]
  • YouTube. (2018). Sample preparation in a bioanalytical workflow – part 1. [Link]
  • CORE. (2014).
  • Biotage. (n.d.).
  • PubMed. (2024).
  • ResearchGate. (2023). (PDF)
  • MDPI. (2021). LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium. [Link]
  • ResearchGate. (2024). (PDF)
  • PubMed Central. (2024). Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer's Orifice. [Link]
  • ChemRxiv. (2025).

Sources

improving the efficiency of dillapiol synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dillapiol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this compound, a valuable phenylpropanoid with applications ranging from insecticide synergists to anti-inflammatory agents.[1][2] Here, we address common challenges encountered during synthesis with in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common synthetic strategies for this compound begin with commercially available precursors and involve the sequential introduction of the necessary functional groups onto a benzene ring. Two well-documented routes start from sesamol and gallacetophenone 3,4-dimethyl ether.[3][4][5]

  • From Sesamol: This route typically involves the introduction of an allyl group, followed by the addition of a methoxy group. Key transformations include O-allylation, Claisen rearrangement, formylation, Baeyer-Villiger oxidation, and methylation.[3]

  • From Gallacetophenone 3,4-dimethyl ether: This approach involves the oxidation of the acetyl group to a hydroxyl group, followed by allylation, Claisen rearrangement, and finally, methylenation to form the characteristic methylenedioxy bridge of this compound.[4][5]

Q2: My overall yield is consistently low. What are the most likely causes?

A2: Low yields in multi-step syntheses like that of this compound can be attributed to several factors. Common culprits include incomplete reactions, the formation of side products, and mechanical losses during workup and purification.[6][7] Specific to this compound synthesis, key areas to investigate are:

  • Inefficient Claisen Rearrangement: This thermal rearrangement requires high temperatures, which can lead to decomposition if not carefully controlled.

  • Side Reactions during Baeyer-Villiger Oxidation: The peracid used in this step can react with the allyl group's double bond to form an unwanted epoxide, reducing the yield of the desired product.[3]

  • Incomplete Methylation or Methylenation: These reactions are crucial for the final structure, and incomplete conversion will result in a mixture of products that can be difficult to separate.

Q3: I am having trouble with the Baeyer-Villiger oxidation step. How can I minimize the formation of the epoxide byproduct?

A3: The competing epoxidation of the allyl group is a known challenge in the Baeyer-Villiger oxidation step of some this compound synthesis routes.[3] To favor the desired oxidation of the formyl group over the epoxidation of the alkene, consider the following:

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0°C) to increase the selectivity of the peracid for the more electron-rich carbonyl group.[3]

  • Choice of Peracid: While meta-chloroperoxybenzoic acid (m-CPBA) is commonly used, exploring other peracids with different reactivity profiles might be beneficial.

  • Stoichiometry: Use a controlled amount of the peracid (close to 1 equivalent) to minimize the excess reagent available to react with the allyl group.[3]

Q4: What is the most effective method for purifying the final this compound product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel.[2][3][8] The choice of eluent system is critical for good separation. A common solvent system is a mixture of hexane and ethyl acetate or hexane and dichloromethane.[3][8] For larger scale purifications, automated flash chromatography can significantly improve efficiency and reproducibility.[9]

II. Troubleshooting Guides

Problem 1: Low Yield in the Claisen Rearrangement Step

Symptoms:

  • Low yield of the desired ortho-allyl phenol.

  • Presence of starting O-allyl ether in the crude product.

  • Formation of dark, tarry byproducts.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Temperature The Claisen rearrangement is a thermal process and requires a specific temperature to proceed efficiently. Ensure the reaction is heated to the recommended temperature (typically 180-200°C) and that the temperature is monitored accurately.[3]
Reaction Time Too Short The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Decomposition at High Temperatures Prolonged heating or excessively high temperatures can lead to product degradation. Consider using a high-boiling, inert solvent like N,N-dimethylaniline to maintain a consistent and controlled temperature.[3]
Problem 2: Formation of Multiple Products during Methylation

Symptoms:

  • Crude NMR shows a mixture of the desired methylated product and starting phenol.

  • Difficult purification with overlapping spots on TLC.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Methylating Agent Ensure at least a stoichiometric amount of the methylating agent (e.g., methyl iodide) is used. Often, a slight excess is beneficial to drive the reaction to completion.[3]
Weak Base or Insufficient Amount of Base A suitable base (e.g., potassium carbonate) is required to deprotonate the phenol, making it nucleophilic. Ensure the base is anhydrous and used in sufficient quantity to neutralize the acid formed during the reaction and to facilitate the deprotonation.[3]
Reaction Solvent Not Anhydrous The presence of water can hydrolyze the methylating agent and interfere with the reaction. Use a dry, aprotic solvent like acetone or DMF.[6]
Problem 3: Incomplete Methylenation to Form the Benzodioxole Ring

Symptoms:

  • Low yield of this compound.

  • Presence of the starting di-hydroxy intermediate in the crude product.

Possible Causes & Solutions:

CauseRecommended Action
Inactive Methylenating Agent The methylenating agent (e.g., diiodomethane or dibromomethane) can degrade over time. Use a fresh or purified batch of the reagent.
Insufficient Base A strong, anhydrous base like potassium carbonate is crucial for this reaction. Ensure the base is finely powdered to maximize its surface area and reactivity.[4][5]
Reaction Not Refluxed for a Sufficient Duration This reaction can be slow. Ensure the reaction mixture is refluxed for the recommended time (e.g., 8 hours or more) and monitor by TLC.[4][5]

III. Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound from Sesamol (Illustrative Pathway)

This protocol outlines the key steps in one of the common synthetic routes to this compound.

Step 1: O-Allylation of Sesamol

  • Dissolve sesamol in a suitable solvent (e.g., acetone).

  • Add anhydrous potassium carbonate.

  • Add allyl bromide dropwise and reflux the mixture until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the resulting allyl ether.

Step 2: Claisen Rearrangement

  • Heat the allyl ether in a high-boiling solvent (e.g., N,N-dimethylaniline) at approximately 190°C.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, dilute with an organic solvent, and wash with an acidic solution to remove the N,N-dimethylaniline.

  • Extract the phenolic product with a basic solution, followed by acidification and re-extraction.

  • Purify the resulting ortho-allyl phenol.

Step 3: Introduction of the Formyl Group

  • To the ortho-allyl phenol, add paraformaldehyde and a Lewis acid catalyst (e.g., SnCl₄) in the presence of a tertiary amine like tributylamine.[3]

  • Stir the reaction at room temperature until completion.

  • Quench the reaction and purify the resulting aldehyde.

Step 4: Methylation of the Phenolic Hydroxyl Group

  • Dissolve the aldehyde in acetone and add anhydrous potassium carbonate.

  • Add methyl iodide and reflux the mixture.[3]

  • After completion, perform a workup and purify the methylated product.

Step 5: Baeyer-Villiger Oxidation

  • Dissolve the methylated aldehyde in a suitable solvent like chloroform.

  • Cool the solution to 0°C and add m-CPBA portion-wise.[3]

  • Stir the reaction at low temperature until the starting material is consumed.

  • Work up the reaction to remove the resulting carboxylic acid and purify the formate ester.

Step 6: Hydrolysis of the Formate Ester

  • Treat the formate ester with a base (e.g., potassium hydroxide) in a suitable solvent to hydrolyze the ester.[3]

  • Acidify the reaction mixture and extract the phenolic product.

Step 7: Final Methylation to Yield this compound

  • Methylate the final phenolic hydroxyl group using the conditions described in Step 4 to obtain this compound.[3]

  • Purify the final product by column chromatography.

Workflow Diagram: Troubleshooting Low Yields

troubleshooting_low_yield start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Conc.) check_purity->review_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) review_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_rxn Incomplete Reaction? side_products->incomplete_rxn No optimize_purification Optimize Purification (e.g., change solvent system) side_products->optimize_purification Yes decomposition Product Decomposition? incomplete_rxn->decomposition No adjust_conditions Adjust Reaction Conditions (e.g., increase time, add more reagent) incomplete_rxn->adjust_conditions Yes modify_protocol Modify Protocol (e.g., lower temperature, use different catalyst) decomposition->modify_protocol Yes end Improved Yield decomposition->end No optimize_purification->modify_protocol adjust_conditions->end modify_protocol->end

Caption: A decision-making workflow for troubleshooting low reaction yields.

Diagram: Key Synthetic Transformations

dillapiol_synthesis cluster_0 Route from Sesamol sesamol Sesamol o_allyl O-Allyl Sesamol sesamol->o_allyl O-Allylation claisen_product ortho-Allyl Sesamol o_allyl->claisen_product Claisen Rearrangement formyl_product Formylated Intermediate claisen_product->formyl_product Formylation methylated_aldehyde Methylated Aldehyde formyl_product->methylated_aldehyde Methylation bv_product Formate Ester methylated_aldehyde->bv_product Baeyer-Villiger Oxidation final_phenol Final Phenolic Intermediate bv_product->final_phenol Hydrolysis This compound This compound final_phenol->this compound Methylation

Caption: A simplified workflow of a synthetic route to this compound from sesamol.

IV. References

  • Smolecule. (n.d.). Buy Dillapiole | 484-31-1. Retrieved from

  • Rhodium.ws. (n.d.). New Syntheses of Dillapiole and its 4-Methylthio Analog. Retrieved from

  • Rhodium.ws. (n.d.). Synthesis of Dill-Apiole and 1,2,3,4-Tetramethoxy-Allylbenzene. Erowid. Retrieved from

  • ResearchGate. (n.d.). Biosynthesis pathway leading to the formation of dillapiole (1) and.... Retrieved from

  • ChemBK. (2024, April 9). DILLAPIOLE. Retrieved from

  • ResearchGate. (2025, August 6). New Syntheses of this compound [4,5-Dimethoxy-6-(2-propenyl)-1,3-benzodioxole], Its 4-Methylthio and Other Analogues. Retrieved from

  • ResearchGate. (2025, August 6). New syntheses of this compound [4,5-dimethoxy-6-(2-propenyl)-1,3-benzodioxole], its 4-methylthio and other analogs. Retrieved from

  • PubMed. (n.d.). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Retrieved from

  • Scite.ai. (n.d.). Isomerization of eugenol to isoeugenol. Retrieved from

  • ResearchGate. (n.d.). Isomerization of eugenol to isoeugenol on transition metal modified hydrotalcites | Request PDF. Retrieved from

  • Taylor & Francis Online. (n.d.). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Retrieved from

  • Benchchem. (n.d.). Identification and reduction of by-products in diol synthesis. Retrieved from

  • The Good Scents Company. (n.d.). This compound (dill) 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene. Retrieved from

  • Wikipedia. (n.d.). Dillapiole. Retrieved from

  • The Hive Novel Discourse. (2003, March 5). Synthesis of dill-apiole & tetraMeO-allylbenzene. Retrieved from

  • PubMed Central. (2023, April 12). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. Retrieved from

  • Neliti. (n.d.). ISOMERISASI EUGENOL MENJADI ISOEUGENOL DENGAN METODE SONIKASI. Retrieved from

  • Rhodium.ws. (n.d.). Isomerization of Eugenol to Isoeugenol - Kinetic Studies. Retrieved from

  • PubChem. (n.d.). This compound | C12H14O4 | CID 10231. National Institutes of Health. Retrieved from

  • Semantic Scholar. (2000, October 1). New syntheses of this compound (4,5-dimethoxy-6-(2- propenyl)-1,3-benzodioxole), its 4-methylthio and other analogs. Retrieved from

  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved from

  • Ask Ayurveda. (2026, January 9). Phytochemicals in Food – Uses, Benefits & Food Sources. Retrieved from

  • ACS Publications. (n.d.). Optimization of catalyst enantioselectivity and activity using achiral and meso ligands. Retrieved from

  • PubMed Central. (n.d.). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. National Institutes of Health. Retrieved from

  • Reddit. (2018, February 11). Common ways to lose product and reduce yield?. r/chemistry. Retrieved from

  • Yale Research. (n.d.). Purification. Retrieved from

  • Pharma Focus Asia. (n.d.). Automated Purification of Natural and Synthetic Compounds. Retrieved from

  • The Doyle Group. (2021, February 4). Bayesian reaction optimization as a tool for chemical synthesis. Retrieved from

  • ResearchGate. (n.d.). Dillapiole (1) and its structural analogues. Retrieved from

  • Benchchem. (n.d.). Troubleshooting low yield during the chemical synthesis of Episappanol. Retrieved from

  • Semantic Scholar. (2025, January 6). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from

  • ACS Publications. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Retrieved from

Sources

Technical Support Center: Dillapiol-Associated Off-Target Effects

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals From: Gemini Advanced Applications Support Subject: Technical Guide for Identifying and Mitigating Dillapiol-Induced Off-Target Effects

This guide provides in-depth technical support for researchers encountering off-target effects associated with this compound. We will explore the mechanistic basis for these effects and provide validated experimental strategies and troubleshooting protocols to ensure data integrity and guide safer compound development.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a phenylpropanoid compound, an essential oil found in plants like dill weed and fennel root.[1] It is investigated for various bioactivities, including anti-inflammatory, anti-fungal, and potential anti-cancer properties.[2][3][4] Its structural feature of interest is the methylenedioxyphenyl (MDP) group, which is common to many biologically active plant-derived chemicals.[5]

Q2: What are the primary mechanisms driving this compound's off-target effects?

The principal off-target effects of this compound stem from the metabolism of its methylenedioxyphenyl (MDP) moiety by cytochrome P450 (CYP) enzymes.[5][6] This metabolic process can lead to two major adverse outcomes:

  • Mechanism-Based CYP Inhibition: The MDP group is metabolized to a reactive carbene intermediate. This intermediate can bind covalently to the heme iron of CYP enzymes, forming an inactive metabolic-intermediate complex (MIC).[6][7] This process irreversibly inactivates the enzyme, which can significantly alter the metabolism of other drugs or endogenous compounds, leading to potential drug-drug interactions.[5]

  • Induction of Oxidative Stress: The metabolism of this compound can generate reactive oxygen species (ROS).[8][9][10] This increase in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to DNA, proteins, and lipids, which can trigger cytotoxicity and apoptosis.[8][9][10]

Q3: What are the most common off-target effects observed in vitro?

Based on its mechanisms, the most frequently encountered off-target effects in cell-based experiments include:

  • Unexpected Cytotoxicity: Cell death observed in non-target cell lines or at concentrations lower than expected for the desired on-target effect.[2][8][9]

  • Confounded Polydrug Studies: Unpredictable outcomes in experiments involving co-administration of other compounds due to this compound's inhibition of CYP enzymes responsible for their metabolism.[5][7]

  • Apoptosis and Cell Cycle Arrest: Induction of programmed cell death and arrest in the G0/G1 phase of the cell cycle, often linked to oxidative stress.[8][10]

Part 2: Troubleshooting Guides & Experimental Protocols

This section addresses specific experimental issues with a problem-solution format, providing the causal reasoning and step-by-step protocols to diagnose and mitigate the problem.

Issue 1: Unexpected Cytotoxicity in Non-Target Cells

Question: My compound, this compound, is showing significant cytotoxicity in my control/non-target cell lines, complicating the interpretation of its specific anti-cancer effects. How can I confirm this is a metabolically-driven off-target effect and control for it?

Expert Rationale: Unexpected broad-spectrum cytotoxicity often points towards a general mechanism not specific to the intended target, such as metabolic activation into a toxic species. For this compound, this is likely due to CYP-mediated formation of reactive metabolites and subsequent ROS production.[8][9] To dissect this, you must first quantify the cytotoxic potential and then probe the underlying mechanism by measuring ROS and glutathione (GSH) levels. Co-treatment with an antioxidant like N-acetylcysteine (NAC) can serve as a powerful validation tool. NAC can directly scavenge ROS and also serves as a precursor for the synthesis of GSH, a primary intracellular antioxidant, thereby protecting cells from oxidative damage.[11][12][13][14][15]

cluster_0 Phase 1: Quantify & Characterize cluster_1 Phase 2: Investigate Mechanism cluster_2 Phase 3: Validate & Mitigate A Observe Unexpected Cytotoxicity B Step 1: Perform Dose-Response Cytotoxicity Assay (e.g., MTT) in Target vs. Non-Target Cells A->B C Compare IC50 Values B->C D Step 2: Measure Intracellular ROS Levels (e.g., DCFH-DA Assay) C->D If IC50 is similar across cell types, suspect a non-specific mechanism F Correlate ROS/GSH levels with Cytotoxicity D->F E Step 3: Measure Intracellular Glutathione (GSH) (e.g., Colorimetric Assay) E->F G Step 4: Co-treat with Antioxidant (e.g., N-acetylcysteine, NAC) F->G If ROS is high and GSH is low, suspect oxidative stress H Re-run Cytotoxicity Assay with this compound + NAC G->H I Assess Rescue Effect H->I

Caption: Troubleshooting workflow for this compound-induced cytotoxicity.

This protocol quantifies cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals in living cells.[16][17][18]

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[17]

  • Solubilization solution: DMSO[19] or a solution of 10% SDS in 0.01 M HCl.

  • Microplate reader (absorbance at 570-600 nm).[16][17]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[19][20]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include untreated and vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[16][20]

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C in a CO₂ incubator until purple formazan crystals are visible.[16][20]

  • Solubilization: Carefully remove the medium. Add 100-130 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[19]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17][19] Read the absorbance at 570 nm (or 492 nm if using DMSO and a specific protocol[19]) with a reference wavelength of >650 nm.[16][17]

  • Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot the dose-response curve to determine the IC50 value.

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.[21][22][23]

Materials:

  • DCFH-DA stock solution (e.g., 10 mM in high-quality DMSO).[23]

  • Serum-free medium (e.g., DMEM without phenol red).

  • Black, clear-bottom 96-well plates.

  • Fluorescence microplate reader or flow cytometer (Excitation/Emission ~495/529 nm).[22][23]

  • Positive control (e.g., H₂O₂).

Procedure (Microplate Reader):

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate overnight.

  • Probe Loading: Remove culture medium and wash cells once with warm, serum-free medium. Add 100 µL of DCFH-DA working solution (10-25 µM in serum-free medium) to each well.[22][23]

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[23][24]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS or serum-free medium to remove excess probe.[24]

  • Treatment: Add 100 µL of medium containing various concentrations of this compound, a positive control (H₂O₂), and a vehicle control.

  • Measurement: Incubate for the desired treatment period. Measure fluorescence immediately using a plate reader (Ex/Em = 485/535 nm).[21] A kinetic reading over 1-2 hours is often informative.

  • Analysis: Express ROS levels as a fold change in fluorescence intensity relative to the vehicle-treated control.

Issue 2: Suspected Cytochrome P450 Inhibition

Question: I am seeing inconsistent results in a co-treatment study where this compound is combined with another compound. Could this compound be inhibiting the metabolism of my second compound? How can I test for this?

Expert Rationale: This is a classic drug-drug interaction problem. This compound's methylenedioxyphenyl group is a well-known mechanism-based inhibitor of CYP enzymes.[5][6] When this compound is present, it can irreversibly inactivate the CYPs that are responsible for metabolizing your second compound, leading to higher-than-expected concentrations and exaggerated effects or toxicity. The standard method to investigate this is an in vitro CYP inhibition assay using human liver microsomes (HLMs) or recombinant human CYP enzymes (rhCYPs).

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism Characterization A Select relevant CYP isoforms (e.g., CYP3A4, 2D6, 2C9) B Incubate Human Liver Microsomes (HLMs) + CYP-specific probe substrate + this compound (various concentrations) A->B C Measure formation of probe metabolite via LC-MS/MS B->C D Calculate IC50 value for CYP inhibition C->D E Perform Time-Dependent Inhibition (TDI) Assay D->E If IC50 is low, proceed to confirm mechanism-based inhibition F Pre-incubate HLMs with This compound and NADPH E->F G Add probe substrate and measure metabolite formation F->G H Determine Kᵢ and kᵢₙₐ꜀ₜ G->H

Caption: Workflow for characterizing CYP450 inhibition by this compound.

  • Source of Enzymes: Human liver microsomes (HLMs) provide a mixture of CYP enzymes and are suitable for initial screening. For more specific questions, use recombinant human CYP enzymes (rhCYPs) expressed in systems like E. coli.[25]

  • Probe Substrates: Use well-characterized, isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9) to monitor enzyme activity.[26]

  • Detection: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the formation of the specific metabolite from the probe substrate.[26]

  • Mechanism-Based Inhibition: To confirm mechanism-based (time-dependent) inhibition, a pre-incubation step is required where this compound is incubated with the microsomes and the cofactor NADPH before the probe substrate is added.[25] A decrease in IC50 with increasing pre-incubation time is indicative of mechanism-based inhibition.

Mitigation Strategies:

  • Dose Adjustment: If possible, lower the concentration of this compound to a level below its Ki for the relevant CYP isoform.

  • Structural Modification: In a drug development context, medicinal chemists can modify the MDP moiety to reduce its susceptibility to metabolic activation.

  • Alternative Models: Switch to cell lines with low or no CYP activity for mechanistic studies of the on-target effect to avoid the confounding factor of metabolic activation.

Part 3: Advanced Protocols & Data Tables

Protocol 3.1: Total Glutathione (GSH/GSSG) Assay

Rationale: Oxidative stress induced by this compound can deplete the intracellular pool of reduced glutathione (GSH). This assay measures the total glutathione level, providing a key indicator of the cell's antioxidant capacity. The principle involves the reduction of oxidized glutathione (GSSG) by glutathione reductase, with the subsequent reaction of GSH with a chromogen to produce a colorimetric signal.[27]

Materials:

  • Cell lysis buffer (e.g., 5% Metaphosphoric Acid (MPA) or Trichloroacetic acid (TCA) to deproteinate the sample).[27][28]

  • Glutathione Assay Kit (containing Glutathione Reductase, NADPH, Chromogen (e.g., DTNB), and GSSG standard).[27][29]

  • Microplate reader (absorbance at 405 nm).[27][30]

Procedure (General Guideline):

  • Sample Preparation:

    • Culture and treat cells with this compound as desired.

    • Harvest cells (e.g., 2-5 x 10⁶) and wash with cold PBS.

    • Resuspend the cell pellet in a cold deproteination reagent (e.g., 5% MPA) and lyse by sonication or homogenization.[28]

    • Centrifuge at >12,000 x g for 5-10 minutes at 4°C to pellet proteins.[28]

    • Collect the supernatant, which contains the glutathione.

  • Standard Curve Preparation: Prepare a serial dilution of a GSSG or GSH standard in the same buffer used for samples (e.g., 0.5% MPA in Assay Buffer).[27]

  • Assay Reaction:

    • In a 96-well plate, add samples and standards.

    • Add Glutathione Reductase to all wells.[27]

    • Add NADPH to all wells.[27]

    • Incubate briefly (3-5 minutes) at room temperature.[30]

    • Initiate the reaction by adding the chromogen (e.g., DTNB/Ellman's reagent).[27][30]

  • Measurement: Immediately begin reading the absorbance at 405 nm kinetically for 10 minutes at 1-minute intervals.[27]

  • Analysis: Calculate the rate of reaction (ΔAbs/min) for each sample and standard. Determine the glutathione concentration in the samples by comparing their rates to the standard curve. Normalize the results to the protein concentration of the initial lysate.

Data Summary Table

The following table provides representative IC50 values for this compound-induced cytotoxicity from the literature, which can be used as a benchmark for your own experiments.

Cell LineAssay TypeIncubation TimeIC50 Value (µM)Reference
MCF-7 (Breast Cancer)WST-148 hours92.1Amin et al., Malaysian Applied Biology, 2022[2]
MCF-7 (Breast Cancer)WST-172 hours63.1Amin et al., Malaysian Applied Biology, 2022[2]
MDA-MB-231 (Breast Cancer)MTT24 hours~50-100Ferreira et al., Biochimie, 2014 (Value estimated from graphical data)[8][9][10]

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • MTT (Assay protocol). (2023). Protocols.io.
  • Ferreira, A. K., et al. (2014). Cytotoxic effects of dillapiole on MDA-MB-231 cells involve the induction of apoptosis through the mitochondrial pathway by inducing an oxidative stress while altering the cytoskeleton network. Biochimie, 99, 195-207.
  • Glutathione Assay (Colorimetric). (n.d.). G-Biosciences.
  • ARG81192 Intracellular ROS Assay Kit (Fluorometric). (n.d.). Arigo Biolaboratories.
  • Belkacemi, A., et al. (2012). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol, 2(16).
  • Ferreira, A. K., et al. (2014). Cytotoxic Effects of Dillapiole on MDA-MB-231 Cells Involve the Induction of Apoptosis Through the Mitochondrial Pathway by Inducing an Oxidative Stress while Altering the Cytoskeleton Network. ResearchGate.
  • Ferreira, A. K., et al. (2014). Cytotoxic effects of dillapiole on MDA-MB-231 cells involve the induction of apoptosis through the mitochondrial pathway by inducing an oxidative stress while altering the cytoskeleton network. Unifesp Repository.
  • Product Manual for Glutathione Activity Assay Kit. (n.d.). Northwest Life Science Specialties.
  • Lee, Y. J., et al. (2013). The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis. Toxicological Sciences, 138(1), 160-171.
  • Ezeriņa, D., et al. (2018). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. Molecules, 23(10), 2643.
  • OxiSelect™ Total Glutathione (GSSG/GSH) Assay Kit. (n.d.). Cell Biolabs, Inc.
  • Tiwari, B. K., & Chopra, K. (2017). Fluorometric Estimation of Glutathione in Cultured Microglial Cell Lysate. Bio-protocol, 7(18).
  • Meimetis, L. G., et al. (2022). Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. STAR Protocols, 3(2), 101314.
  • Chen, Y., et al. (2016). N-Acetyl-L-cysteine Protects the Enterocyte against Oxidative Damage by Modulation of Mitochondrial Function. Oxidative Medicine and Cellular Longevity, 2016, 4138352.
  • Toxicological Actions of Plant-Derived and Anthropogenic Methylenedioxyphenyl-Substituted Chemicals in Mammals and Insects. (2012). ResearchGate.
  • Sadowska, A. M., et al. (2021). N-acetylcysteine, reactive oxygen species and beyond. ResearchGate.
  • Singh, I. N., et al. (2013). N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity. Journal of Neuroimmune Pharmacology, 8(2), 488-498.
  • Amin, I. M., et al. (2022). Cytotoxic effect of dillapiole on human breast cancer MCF-7 cells. Semantic Scholar.
  • Dillapiole. (n.d.). In Wikipedia.
  • Amin, I. M., et al. (2022). Cytotoxic effect of dillapiole on human breast cancer mcf-7 cells. ResearchGate.
  • Kim, J. H., et al. (2017). Inhibitory Effects of Dimethyllirioresinol, Epimagnolin A, Eudesmin, Fargesin, and Magnolin on Cytochrome P450 Enzyme Activities. Molecules, 22(5), 723.
  • Valdivia, A., et al. (2021). Dillapiole Dampens the Expression of the Major Virulence Genes of Francisella tularensis. International Journal of Molecular Sciences, 22(19), 10769.
  • How can off-target effects of drugs be minimised? (2023). Patsnap Synapse.
  • de Almeida, M. C. S., et al. (2016). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. ResearchGate.
  • Dillapiole (1) and its structural analogues. (n.d.). ResearchGate.
  • de Almeida, M. C. S., et al. (2015). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Natural Product Research, 29(23), 2231-2235.
  • Ma, X., et al. (2001). Inhibition of human cytochrome P450 enzymes by 1,2-dithiole-3-thione, oltipraz and its derivatives, and sulforaphane. Chemical Research in Toxicology, 14(1), 51-59.
  • Murray, M. (2012). Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects. Journal of Toxicology and Environmental Health, Part B, 15(7), 447-463.
  • Hodgson, E., & Levi, P. E. (1992). Methylenedioxyphenyl insecticide synergists as potential human health hazards. Environmental Health Perspectives, 98, 163-169.
  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics.
  • Methylenedioxyphenyl. (2013). CureFFI.org.
  • Parrott, N., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775.
  • The precision paradox: Off-target effects in gene editing. (n.d.). Drug Discovery News.
  • Liu, A., et al. (2019). Potent Inhibition of Human Cytochrome P450 3A4 by Biflavone Components from Ginkgo Biloba and Selaginella Tamariscina. Frontiers in Pharmacology, 10, 1063.
  • Inhibition of Cytochrome P450 by Propolis in Human Liver Microsomes. (2017). ResearchGate.

Sources

Technical Support Center: Optimization of Dillapiol Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dillapiol research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common challenges encountered during the in vivo dose optimization of this compound. As a lipophilic phenylpropanoid derived from essential oils, this compound presents unique formulation and pharmacokinetic challenges.[1] This document moves beyond simple protocols to explain the causal relationships in experimental design, ensuring your studies are robust, reproducible, and built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs): Foundational Knowledge

This section addresses the most common initial questions researchers have when designing their first in vivo experiments with this compound.

Q1: What is a sensible starting dose range for this compound in preclinical rodent models?

There is no single universal starting dose. The optimal dose depends on the animal model, the route of administration, and the therapeutic indication. However, based on published literature, a logical starting point can be extrapolated.

For instance, in a carrageenan-induced rat paw edema model, this compound demonstrated significant anti-inflammatory effects.[2][3] While the exact dose from this specific study is not detailed in the abstract, related research on essential oil components often begins with doses in the range of 25-100 mg/kg for oral or intraperitoneal administration. For neuroprotective effects in rat models, doses may also fall within this range.[4]

Scientist's Insight: It is critical to begin with a dose-range finding (DRF) study. An effective strategy is to start with a wide, log-based dose spacing (e.g., 10, 30, 100 mg/kg) to identify a dose that elicits a biological response without overt toxicity. This initial experiment is fundamental for establishing a therapeutic window.

Q2: What are the key physicochemical properties of this compound that I must consider for formulation and dosing?

Understanding this compound's properties is crucial for predicting its in vivo behavior. Its lipophilic nature governs its solubility, absorption, and distribution.

PropertyValue / DescriptionImplication for In Vivo StudiesSource
Chemical Formula C₁₂H₁₄O₄-[1][5]
Molar Mass 222.24 g/mol Essential for calculating molar concentrations and dose preparations.[1][5]
LogP (Octanol/Water) 2.7Indicates high lipophilicity and poor water solubility. Aqueous formulations are not feasible without solubilizing agents. Favors absorption through lipid membranes but may lead to sequestration in adipose tissue.[5]
Physical State Oily LiquidRequires a liquid-based formulation strategy. Cannot be directly suspended in saline or water.[6]
Q3: How should I formulate this compound for in vivo administration?

Direct administration of this compound, an oily substance, is not recommended due to poor distribution and potential for local irritation. The formulation strategy is dictated by the route of administration and the need to improve bioavailability.[7]

  • Oral (PO) Administration: This is the most common route. Due to its poor water solubility, this compound should be formulated in a lipid-based vehicle. Common choices include corn oil, sesame oil, or olive oil. For improved absorption, self-emulsifying drug delivery systems (SEDDS) can be developed using surfactants like Tween 80 or Cremophor EL, which enhance gastrointestinal solubilization.[8][9][10]

  • Intraperitoneal (IP) Injection: While allowing bypass of first-pass metabolism, IP injection of an oily substance can cause sterile peritonitis and unreliable absorption. If IP is necessary, a formulation using a co-solvent system (e.g., a mixture of ethanol, polyethylene glycol 400, and saline) is preferable to a pure oil vehicle. The final concentration of organic solvents should be minimized to reduce toxicity.

  • Intravenous (IV) Injection: IV administration of this compound is highly challenging due to its insolubility in aqueous solutions and is generally avoided in basic research unless a specialized nano-emulsion or cyclodextrin-based formulation is developed.

Trustworthiness Check: Always include a "vehicle-only" control group in your experiments. This is the only way to definitively attribute the observed effects to this compound rather than the formulation excipients.

Q4: What is the known toxicity profile of this compound?

This compound is generally considered to have low levels of toxicity.[2][3] The European Chemicals Agency (ECHA) inventory classifies it under GHS regulations as Acute Toxicity 4 ("Harmful if swallowed").[5]

Toxicity MetricValue / ClassificationImplicationSource
GHS Classification Acute Toxicity 4 (Oral)Indicates that significant adverse effects, potentially including mortality, can occur at high oral doses. This underscores the need for careful dose escalation.[5]
LD50 (Lethal Dose, 50%) Not explicitly found in searches.The absence of a widely cited LD50 value means researchers must establish their own maximum tolerated dose (MTD) within their specific experimental context (species, strain, vehicle).
Carcinogenicity No carcinogenicity was detected in mice.Provides some reassurance for longer-term studies, although this does not preclude other forms of chronic toxicity.[1]

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides solutions to specific problems you may encounter during your research.

Q5: My results show high variability between animals. What are the likely causes?

High inter-animal variability is a common issue with lipophilic compounds and can obscure real biological effects.

  • Causality - Formulation Instability: Is your formulation a suspension or a simple mixture? If so, this compound may be settling or separating, leading to inconsistent dosing.

    • Solution: Ensure your formulation is homogenous. If using a suspension, vortex it thoroughly immediately before dosing each animal. For lipid solutions, ensure the this compound is fully dissolved and remains so at the administration temperature.

  • Causality - Administration Technique: Inaccurate oral gavage can lead to reflux or accidental tracheal administration. Inconsistent injection volumes also contribute significantly.

    • Solution: Ensure all personnel are proficient in the administration technique. Use appropriately sized feeding needles for oral gavage to prevent injury. Calibrate pipettes and syringes regularly.

  • Causality - Pharmacokinetic Differences: Factors like the fed/fasted state of the animals can dramatically alter the absorption of lipid-based formulations.

    • Solution: Standardize experimental conditions. Ensure all animals are in the same state (e.g., fasted overnight with free access to water) before dosing. This minimizes variability in gastrointestinal transit and absorption.[9]

Q6: I'm not observing the expected efficacy, even at high doses. How do I troubleshoot for poor exposure?

A lack of efficacy often points to a bioavailability problem. This compound, like many natural compounds, may be subject to extensive first-pass metabolism in the gut wall and liver.

  • Causality - Poor Absorption: The vehicle may not be adequately solubilizing the this compound in the gastrointestinal tract.

    • Solution: Enhance the formulation. Transition from a simple oil vehicle to a self-emulsifying drug delivery system (SEDDS). The inclusion of surfactants can create microemulsions in the gut, increasing the surface area for absorption and improving bioavailability by 3-4 times or more.[9]

  • Causality - Rapid Metabolism: this compound may be rapidly metabolized by cytochrome P450 enzymes (CYPs), particularly CYP3A4.[4]

    • Solution: Consider co-administration with a known CYP inhibitor, like piperine (found in black pepper), which is a common strategy to enhance the bioavailability of natural products.[11] Alternatively, explore a different route of administration, such as intraperitoneal, to bypass the first-pass effect, but be mindful of the formulation challenges (see Q3).

  • Causality - Incorrect Target Engagement: The assumed mechanism of action may be incorrect, or the required concentration at the target tissue is not being reached.

    • Solution: Conduct a pilot pharmacokinetic (PK) study. Measure the concentration of this compound in plasma at several time points after dosing. This is the only definitive way to confirm systemic exposure and correlate it with the pharmacodynamic (PD) effect.

Q7: I'm observing unexpected adverse effects at my planned therapeutic dose. What are my next steps?

Observing toxicity is a critical data point. The goal is to determine the Maximum Tolerated Dose (MTD).

  • Immediate Action: Stop dose escalation for that cohort. Carefully document all clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss, neurological signs).

  • Next Step - Dose De-escalation: Reduce the dose by 30-50% in a new cohort of animals and observe closely. The highest dose that does not produce overt signs of toxicity can be defined as the MTD.

  • Further Investigation - Preliminary Toxicology: If resources permit, collect blood for basic clinical chemistry (e.g., ALT/AST for liver function, BUN/creatinine for kidney function) and tissues for histopathology from the animals that showed toxicity. This provides valuable information on the target organs of toxicity and informs the safety assessment of this compound.

Detailed Experimental Protocols

These protocols provide a validated, step-by-step framework for key experiments.

Protocol 1: Preparation of a this compound Formulation for Oral Gavage (10 mg/mL in Corn Oil)

Objective: To prepare a homogenous and stable solution of this compound for accurate oral administration in rodents.

Materials:

  • This compound (purity >95%)

  • Corn oil (or other suitable lipid vehicle like sesame or olive oil)

  • Glass vial

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Pipettes

Procedure:

  • Calculate Required Quantities: For a 10 mL final volume at 10 mg/mL, you will need 100 mg of this compound.

  • Weigh this compound: Accurately weigh 100 mg of this compound and place it into a clean, dry glass vial.

  • Add Vehicle: Add approximately 8 mL of corn oil to the vial.

  • Dissolve: Place a small magnetic stir bar in the vial. Place the vial on a magnetic stirrer at a low-to-medium speed. Allow the mixture to stir at room temperature until the this compound is completely dissolved. This may take 15-30 minutes. Visually inspect to ensure no undissolved droplets remain.

  • Adjust to Final Volume: Once dissolved, carefully add corn oil to reach a final total volume of 10 mL.

  • Final Mixing: Stir for another 5 minutes to ensure homogeneity.

  • Storage: Store the formulation in a tightly sealed vial, protected from light, at 4°C. Before use, allow the solution to return to room temperature and vortex briefly.

Protocol 2: Conducting a Dose-Range Finding (DRF) Study in Mice

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a range of doses for subsequent efficacy studies.

Methodology:

  • Animal Model: Select the appropriate mouse strain, sex, and age for your disease model (e.g., male C57BL/6 mice, 8 weeks old). Acclimatize animals for at least one week before the experiment.

  • Group Allocation: Assign animals randomly to groups (n=3-5 per group).

    • Group 1: Vehicle Control (e.g., Corn Oil, 10 mL/kg)

    • Group 2: this compound - Low Dose (e.g., 30 mg/kg)

    • Group 3: this compound - Mid Dose (e.g., 100 mg/kg)

    • Group 4: this compound - High Dose (e.g., 300 mg/kg)

    • Group 5: this compound - Ultra-High Dose (e.g., 1000 mg/kg)

  • Dose Administration: Administer the prepared formulations via oral gavage. The volume is typically 5-10 mL/kg based on the most recent body weight.

  • Monitoring and Data Collection:

    • Body Weight: Measure body weight immediately before dosing and then daily for 7-14 days.

    • Clinical Observations: Observe animals twice daily for any signs of toxicity. Use a scoring sheet to record observations such as changes in posture, activity level, fur appearance, and signs of pain or distress.

    • Mortality: Record any instances of mortality.

  • Endpoint and MTD Determination:

    • The study endpoint is typically 7 or 14 days.

    • The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >15-20% body weight loss or severe clinical signs).

    • The results will inform the dose selection for larger efficacy studies, which should use doses at or below the MTD.

Data & Visualization Summary

Diagram 1: Systematic Workflow for In Vivo Dose Optimization

Dose_Optimization_Workflow cluster_preclinical Pre-formulation & In Vitro cluster_invivo In Vivo Studies Lit Literature Review (Published doses, toxicity data) Formulation Formulation Development (e.g., Lipid-based vehicle) Lit->Formulation PhysChem Physicochemical Analysis (LogP, Solubility, M.W.) PhysChem->Formulation InVitro In Vitro Potency (e.g., IC50) DRF Dose-Range Finding (DRF) - Determine MTD - Observe for toxicity InVitro->DRF Helps select initial doses Formulation->DRF Administer PilotPK Pilot Pharmacokinetics (PK) - Confirm exposure - T1/2, Cmax, AUC DRF->PilotPK Select non-toxic doses Efficacy Definitive Efficacy Study - Use 3 doses below MTD - Correlate with PK/PD DRF->Efficacy Define dose range PilotPK->Efficacy Inform dose schedule Bioavailability_Factors cluster_input Input Factors cluster_physiological Physiological Barriers Dose Dose Administered Absorption GI Absorption (Lipophilicity) Dose->Absorption Route Route of Administration (Oral, IP) Route->Absorption Metabolism First-Pass Metabolism (CYP Enzymes in Gut/Liver) Route->Metabolism Oral route subject to first-pass effect Formulation Formulation (Oil vs. SEDDS) Formulation->Absorption SEDDS enhances Absorption->Metabolism Outcome Systemic Exposure (Plasma Concentration) Absorption->Outcome Increases Metabolism->Outcome Reduces

Caption: Interplay of factors determining systemic exposure of this compound.

References

  • Different in vivo administration routes of essential oil for various therapies: A review. (n.d.). ScienceDirect.
  • The anti-inflammatory activity of dillapiole and some semisynthetic analogues. (2011). PubMed.
  • The anti-inflammatory activity of dillapiole and some semisynthetic analogues. (2011). Taylor & Francis Online.
  • The anti-inflammatory activity of dillapiole and some semisynthetic analogues. (n.d.). ResearchGate.
  • Dillapiole (1) and its structural analogues. (n.d.). ResearchGate.
  • Dillapiole. (n.d.). Wikipedia.
  • Kinetics and dosing. (2017). Basicmedical Key.
  • Pharmacokinetics and bioavailability of dilevalol in normotensive volunteers. (1988). PubMed.
  • Phytochemicals in Food – Uses, Benefits & Food Sources. (2026). Ask Ayurveda.
  • Use of essential oils to increase bioavailability of oral pharmaceutical compounds. (n.d.). Google Patents.
  • This compound | C12H14O4. (n.d.). PubChem.
  • This compound (dill) 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene. (n.d.). The Good Scents Company.
  • Application Notes and Protocols for In Vivo Dosing and Formulation. (n.d.). Benchchem.
  • Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance. (2021). National Institutes of Health.
  • optimizing oral drug delivery using lipid based formulations. (2014). OPUS at UTS.

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Dillapiole Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dillapiole bioassays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this promising phenylpropanoid. Inconsistent results are a common hurdle in natural product research, and this resource provides in-depth troubleshooting strategies and answers to frequently asked questions to ensure the reliability and reproducibility of your experimental data.

Introduction: The Challenge of Dillapiole Bioassays

Dillapiole, a primary constituent of essential oils from plants like dill (Anethum graveolens) and Piper species, has garnered significant interest for its diverse biological activities, including insecticidal, antifungal, anti-inflammatory, and potential anticancer properties.[1][2][3][4] However, like many natural products, its journey from discovery to application is often hampered by inconsistent bioassay results. This guide will equip you with the knowledge to identify and address the root causes of this variability, ensuring the scientific integrity of your findings.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries researchers have when encountering inconsistencies in their dillapiole bioassays.

Q1: My dillapiole bioassay results are not reproducible between experiments. What are the most likely culprits?

Inconsistent results often stem from a few key areas. The most common causes include variations in the purity and stability of your dillapiole sample, improper solvent selection and concentration, and inconsistencies in your biological system (e.g., cell line passage number, organism health). Start by verifying the quality of your dillapiole and standardizing your experimental procedures.[5]

Q2: I'm observing lower-than-expected activity from my dillapiole sample. Could it have degraded?

Dillapiole can be sensitive to environmental factors. While some studies suggest it is relatively stable under certain storage conditions, exposure to light, high temperatures, and atmospheric oxygen can potentially lead to degradation over time.[6][7] It is crucial to store dillapiole, especially in solution, at low temperatures and protected from light.

Q3: Can the solvent I use to dissolve dillapiole affect my bioassay results?

Absolutely. The choice of solvent and its final concentration in the assay can significantly impact the outcome. Solvents like DMSO are commonly used but can exhibit toxicity at higher concentrations.[8][9] It's essential to perform solvent toxicity controls and ensure the final solvent concentration is consistent across all experimental groups and does not exceed the tolerance level of your biological system. Acetone is another option, particularly for certain bioassays, due to its volatility.[8]

Q4: How important is the source and purity of dillapiole for consistent bioassay results?

The source and purity are paramount. Dillapiole extracted from natural sources can have varying compositions, with minor components potentially influencing the overall biological activity, sometimes synergistically.[10][11] For reproducible results, it is highly recommended to use a well-characterized standard of known purity. If using an essential oil, its chemical profile should be thoroughly analyzed, for instance by Gas Chromatography-Mass Spectrometry (GC-MS).[3][12]

In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific and complex issues you may encounter during your dillapiole bioassays.

Guide 1: Addressing Variability in Anti-inflammatory Assays

Problem: You are observing significant fluctuations in the inhibition of inflammatory markers (e.g., in a carrageenan-induced rat paw edema model or in cell-based assays) when using the same concentration of dillapiole.

Causality and Troubleshooting Steps:

  • Verify Dillapiole Integrity:

    • Rationale: Degradation of dillapiole can lead to a loss of anti-inflammatory activity.[4][13]

    • Action:

      • Confirm the purity of your dillapiole stock using techniques like GC-MS or HPLC.

      • Prepare fresh working solutions for each experiment from a properly stored stock.

      • Consider performing a stability test of dillapiole in your assay medium under experimental conditions.

  • Standardize the Biological Model:

    • Rationale: The physiological state of the animal or the condition of the cells can greatly influence the inflammatory response.

    • Action (In Vivo):

      • Ensure uniformity in the age, weight, and strain of the animals.

      • Acclimatize animals to the experimental environment to minimize stress-induced variability.

    • Action (In Vitro):

      • Use cells within a consistent and narrow passage number range.

      • Ensure consistent cell seeding density and confluency at the time of treatment.

      • Regularly test cell lines for mycoplasma contamination.

  • Optimize Solvent and Vehicle Controls:

    • Rationale: The vehicle used to deliver dillapiole can have its own biological effects.

    • Action:

      • Run a vehicle-only control group in every experiment.

      • Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is identical across all treatment groups and is at a non-toxic level.

Workflow for Troubleshooting Anti-inflammatory Assay Variability

G start Inconsistent Anti-inflammatory Results check_dillapiole Step 1: Verify Dillapiole Integrity (Purity, Fresh Solutions) start->check_dillapiole standardize_model Step 2: Standardize Biological Model (Animals/Cells) check_dillapiole->standardize_model optimize_solvent Step 3: Optimize Solvent/Vehicle Controls standardize_model->optimize_solvent re_run_assay Re-run Assay with Standardized Parameters optimize_solvent->re_run_assay consistent_results Consistent Results Achieved re_run_assay->consistent_results Success inconsistent_results Results Still Inconsistent re_run_assay->inconsistent_results Failure further_investigation Further Investigation Needed (e.g., Assay Mechanics, Reagent Quality) inconsistent_results->further_investigation

Caption: Troubleshooting workflow for inconsistent anti-inflammatory bioassay results.

Guide 2: Investigating Inconsistent Antimicrobial Activity

Problem: The Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) of dillapiole against a specific microorganism varies significantly between experimental runs.

Causality and Troubleshooting Steps:

  • Standardize Inoculum Preparation:

    • Rationale: The density of the microbial culture at the start of the assay is a critical parameter that can affect the MIC value.

    • Action:

      • Strictly adhere to a standardized protocol for preparing the inoculum, such as using a spectrophotometer to adjust the turbidity to a specific McFarland standard.[14]

      • Ensure the microbial culture is in the logarithmic growth phase at the time of inoculation.

  • Assess Dillapiole-Media Interactions:

    • Rationale: Components of the culture medium can potentially interact with dillapiole, reducing its bioavailability and apparent activity.[15][16]

    • Action:

      • Evaluate the solubility and stability of dillapiole in your chosen broth or agar over the duration of the experiment.

      • Consider if any media components, such as proteins or lipids, could be sequestering the compound.

  • Control for Solvent Effects:

    • Rationale: The solvent used to dissolve dillapiole may have its own antimicrobial properties or may not be fully compatible with the aqueous culture medium, leading to precipitation of the compound.

    • Action:

      • Include a solvent control at the same concentration used in the treatment wells to ensure it does not inhibit microbial growth.

      • Visually inspect the assay plates for any signs of dillapiole precipitation. If precipitation occurs, consider using a different solvent or a lower concentration.

Table 1: Key Parameters for Reproducible Antimicrobial Dillapiole Bioassays

ParameterRecommendationRationale for Consistency
Dillapiole Purity >95% (or fully characterized essential oil)Ensures the observed activity is from dillapiole and not contaminants.
Solvent Concentration Typically <1% (v/v)Minimizes solvent toxicity and its effect on microbial growth.
Inoculum Density Standardized (e.g., 0.5 McFarland)Ensures a consistent starting number of microorganisms for reliable MIC determination.
Incubation Time & Temp. Consistent across all experimentsMicrobial growth rates are sensitive to these conditions.
Culture Medium Same batch and preparation methodVariations in media components can alter microbial susceptibility and compound activity.
Guide 3: Troubleshooting Variable Cytotoxicity in Cancer Cell Lines

Problem: The IC50 value of dillapiole against a cancer cell line shows high variability across different experiments.

Causality and Troubleshooting Steps:

  • Cell Health and Passage Number:

    • Rationale: The sensitivity of cancer cells to cytotoxic agents can change with increasing passage number and can be affected by their overall health.

    • Action:

      • Establish a specific range of passage numbers for your experiments.

      • Regularly monitor cell morphology and doubling time to ensure a healthy and consistent cell population.

      • Discard cells that have been in continuous culture for an extended period.

  • Assay-Specific Parameters:

    • Rationale: The specifics of the cytotoxicity assay (e.g., MTT, XTT, LDH) can influence the results.

    • Action:

      • Ensure consistent cell seeding density and allow for a uniform attachment period before adding dillapiole.

      • Optimize the incubation time with dillapiole to capture the desired cytotoxic effect.

      • For metabolic assays like MTT, be aware that dillapiole could potentially interfere with the assay chemistry. Consider running a cell-free control to check for direct interaction with the assay reagents.

  • Potential for Cytochrome P450 (CYP450) Metabolism:

    • Rationale: Some cancer cell lines express CYP450 enzymes that could metabolize dillapiole, altering its cytotoxic activity. Dillapiole itself has been shown to inhibit some CYP450 enzymes.[2][17][18]

    • Action:

      • If inconsistent results persist, consider if your cell line has active CYP450 enzymes.

      • You may explore co-treatment with a broad-spectrum CYP450 inhibitor to see if this stabilizes the cytotoxic effect of dillapiole.[19][20][21]

Dillapiole's Interaction with Cellular Pathways

G Dillapiole Dillapiole CYP450 CYP450 Enzymes Dillapiole->CYP450 Inhibition/Metabolism Cellular_Targets Cellular Targets Dillapiole->Cellular_Targets Metabolism Metabolism CYP450->Metabolism Metabolism->Dillapiole Alters Dillapiole Bioactivity Observed Bioactivity (e.g., Cytotoxicity) Cellular_Targets->Bioactivity Inconsistent_Results Inconsistent Results Bioactivity->Inconsistent_Results Can lead to Cell_Line_Variability Cell Line Variability (e.g., CYP450 expression) Cell_Line_Variability->CYP450 Cell_Line_Variability->Inconsistent_Results

Sources

Technical Support Center: Enhancing the Synergistic Effect of Dillapiol with Pyrethroids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the synergistic effects of dillapiol and pyrethroids. This guide is designed to provide you with foundational knowledge, detailed experimental protocols, and robust troubleshooting advice to ensure the success and integrity of your experiments. Our approach is rooted in explaining the causal mechanisms behind each step, empowering you to make informed decisions in your research.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts and common initial questions researchers have when embarking on synergy studies with this compound and pyrethroids.

Q1: What is the scientific rationale for combining this compound with pyrethroids?

A1: The core rationale is to overcome or mitigate insect resistance and enhance the efficacy of pyrethroid insecticides. Pyrethroids are potent neurotoxins that act by keeping voltage-gated sodium channels in insect neurons open, leading to paralysis and death.[1][2][3] However, many insect populations have developed resistance, primarily through enhanced metabolic detoxification. The insect's system uses enzymes, particularly cytochrome P450 monooxygenases (CYP450s or P450s), to break down the pyrethroid into less toxic, water-soluble compounds that can be excreted.[2][4]

This compound, a phenylpropanoid compound found in plants like dill and Piper aduncum, functions as a synergist.[5][6] Its primary mechanism is the inhibition of these P450 enzymes.[4][7] The methylenedioxyphenyl group in the this compound molecule binds to the P450 enzymes, preventing them from metabolizing the pyrethroid.[4] By blocking this detoxification pathway, this compound allows the pyrethroid to persist longer at the target site, thereby increasing its toxic effect. This synergistic action can restore the effectiveness of pyrethroids against resistant populations and reduce the total amount of synthetic insecticide needed for effective control.[8][9]

Q2: How do the mechanisms of action for pyrethroids and this compound synergize at a molecular level?

A2: The synergy is a classic example of inhibiting a defense mechanism. The pyrethroid is the primary toxin, while this compound is the synergist that disables the insect's defense.

cluster_0 Insect Neuron cluster_1 Insect Detoxification System Pyrethroid Pyrethroid NaChannel Voltage-Gated Sodium Channel Pyrethroid->NaChannel Binds & Prevents Closure Pyrethroid_Detox Pyrethroid Paralysis Paralysis & Death NaChannel->Paralysis Continuous Na+ Influx & Depolarization P450 Cytochrome P450 Enzymes Metabolites Non-Toxic Metabolites P450->Metabolites Produces This compound This compound This compound->P450 Inhibits Pyrethroid_Detox->P450 Metabolized by

Caption: Mechanism of this compound-pyrethroid synergy.

Q3: What are the expected outcomes of a successful synergy experiment?

A3: A successful experiment will demonstrate that the combination of this compound and a pyrethroid is significantly more toxic to the target insect than the pyrethroid alone. Quantitatively, this is measured by:

  • A lower LC₅₀/LD₅₀ value: The lethal concentration or dose required to kill 50% of the test population will be substantially lower for the mixture compared to the pyrethroid alone.

  • A Synergism Ratio (SR) greater than 1: The SR (or Synergy Factor, SF) is a key metric calculated as (LD₅₀ of insecticide alone) / (LD₅₀ of insecticide + synergist).[7][10] A ratio significantly above 1 indicates a synergistic effect.

  • Increased mortality rates: At equivalent sublethal concentrations of the pyrethroid, the addition of this compound will result in a statistically significant increase in insect mortality.

Section 2: Experimental Design & Protocols

Careful experimental design is critical for obtaining reproducible and interpretable results. This section provides a generalized workflow and a detailed protocol for a common bioassay method.

Experimental Workflow Overview

A 1. Preliminary Range-Finding Determine sublethal dose of this compound & approximate LC50 of Pyrethroid B 2. Stock Solution Prep Prepare high-concentration stocks of this compound & Pyrethroid in appropriate solvent (e.g., Acetone) A->B C 3. Definitive Bioassay Setup Prepare serial dilutions and test groups: - Control (Solvent only) - this compound only - Pyrethroid only - Pyrethroid + this compound B->C D 4. Exposure Expose insects for a fixed duration (e.g., 24 hours) under controlled conditions (temp, humidity) C->D E 5. Data Collection Record mortality in each group. Correct for control mortality using Abbott's formula if necessary D->E F 6. Statistical Analysis - Probit analysis to calculate LC50 - Calculate Synergism Ratio (SR) - Determine statistical significance E->F

Caption: General workflow for a synergy bioassay.

Protocol: CDC Bottle Bioassay for Synergy Assessment

This protocol is adapted from the standard CDC bottle bioassay and is suitable for adult mosquitoes and other flying insects.[11][12]

Materials:

  • 250 ml Wheaton bottles with caps

  • Technical grade pyrethroid insecticide (e.g., Cypermethrin)

  • Pure this compound (or a dillapiole-rich essential oil of known concentration)

  • High-purity acetone (analytical grade)

  • Micropipettes and sterile tips

  • Vortex mixer

  • Fume hood

  • Test insects (e.g., adult female Aedes aegypti, 3-5 days old)

  • Aspirator for handling insects

  • Incubator set to controlled temperature and humidity (e.g., 27±2°C, 80±10% RH)

Step-by-Step Methodology:

  • Preliminary Assay - Determine Maximum Sublethal Concentration of this compound:

    • Prepare a serial dilution of this compound in acetone.

    • Coat a set of bottles with each concentration. To coat, add 1 ml of the solution to a bottle, cap it, and roll/swirl until the acetone has completely evaporated, leaving a thin film of this compound.

    • Coat a control bottle with 1 ml of acetone only.

    • Introduce 20-25 insects into each bottle and observe mortality over 24 hours.

    • The maximum sublethal concentration is the highest concentration that causes no significant mortality (<5%) compared to the acetone control. This concentration will be used in the main assay.[10]

  • Preliminary Assay - Pyrethroid Range-Finding:

    • Prepare a wide-range serial dilution of the pyrethroid in acetone (e.g., 0.1 µg/ml to 100 µg/ml).

    • Coat bottles as described above.

    • Introduce insects and record mortality at a set time point (e.g., 2 hours) to identify a range of concentrations that produces mortality between 10% and 95%. This will inform the concentrations for the definitive assay.

  • Definitive Synergy Bioassay:

    • Prepare Solutions:

      • Series A (Pyrethroid only): Prepare 5-7 serial dilutions of the pyrethroid in acetone based on your range-finding results.

      • Series B (Pyrethroid + this compound): Prepare an identical set of pyrethroid serial dilutions, but use a solution of this compound in acetone (at its pre-determined max sublethal concentration) as the diluent instead of pure acetone.

    • Coat Bottles:

      • Coat at least 3 replicate bottles for each concentration in Series A.

      • Coat at least 3 replicate bottles for each concentration in Series B.

      • Coat 3 control bottles with acetone only.

      • Coat 3 control bottles with the this compound solution only.

    • Insect Exposure:

      • Once the acetone has fully evaporated from all bottles, introduce 20-25 insects into each bottle using an aspirator.

      • Hold the bottles in an incubator for 24 hours.

    • Data Recording:

      • After 24 hours, record the number of dead or moribund insects in each bottle.

      • If mortality in the acetone control group is between 5% and 20%, correct the data from all other groups using Abbott's formula.[13] If control mortality exceeds 20%, the experiment is invalid and must be repeated.[14]

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses specific issues in a Q&A format.

Q: My control mortality is consistently high (>20%). What's wrong?

A: High control mortality invalidates an assay. The cause is likely unrelated to the test compounds.

Start Problem: High Control Mortality (>20%) Q1 Is the solvent pure? (e.g., Acetone) Start->Q1 Fix_Sol Action: Use fresh, high-purity analytical grade solvent. Q1->Fix_Sol No Q2 Are the insects healthy and unstressed before the assay? Q1->Q2 Yes Sol_Yes Yes Sol_No No End Problem Likely Resolved. Repeat assay. Fix_Sol->End Fix_Ins Action: Check rearing conditions. Ensure proper age, nutrition, and gentle handling (aspiration). Q2->Fix_Ins No Q3 Are environmental conditions (temp/humidity) stable and optimal during the assay? Q2->Q3 Yes Ins_Yes Yes Ins_No No Fix_Ins->End Fix_Env Action: Calibrate and monitor incubator. Avoid fluctuations. Q3->Fix_Env No Q3->End Yes (Consult senior staff; consider underlying colony health issues) Env_Yes Yes Env_No No Fix_Env->End

Caption: Troubleshooting high control mortality.

Q: I'm not seeing any synergistic effect (SR ≈ 1) or, even worse, I'm seeing antagonism (SR < 1). Why?

A: This can be a valid result, but it's crucial to rule out experimental artifacts first.

  • Incorrect this compound Concentration: Was the maximum sublethal concentration of this compound determined correctly? If the concentration used is too low, it may not be sufficient to inhibit the P450 enzymes effectively. Conversely, if it causes low-level mortality on its own, it can confound the results. Action: Re-run the this compound dose-response curve carefully.

  • Insect Resistance Mechanism: The target insect population may not rely on P450-mediated detoxification for its pyrethroid resistance. Other mechanisms, such as target-site insensitivity (mutations in the sodium channel) or other enzymatic pathways (e.g., esterases), may be dominant.[10] this compound will not overcome these resistance types. Action: Consider using other synergists like S,S,S,-tributylphosphorotrithioate (DEF) to test for esterase involvement.[10]

  • Compound Stability: Pyrethroids can be sensitive to light and alkaline conditions.[15][16] Ensure stock solutions are stored properly (in the dark, at appropriate temperatures) and prepared fresh. While dillapiole is relatively stable, especially when refrigerated, degradation is still possible.[17] Action: Use fresh stock solutions and protect them from light.

Q: My dose-response data is erratic and not linear on a probit scale. What causes this?

A: Inconsistent data points often stem from issues with dosing or the test population.

  • Inconsistent Bottle Coating: If the acetone evaporates too quickly or isn't swirled evenly, it can create "hot spots" of insecticide in the bottle, leading to variable exposure. Action: Ensure a standardized, slow, and complete rotation of the bottle until all solvent is gone.

  • Heterogeneous Population: If the test insects vary significantly in age, size, or nutritional status, their susceptibility will also vary, leading to a scattered dose-response. Action: Use a tightly controlled, synchronous cohort of insects for all replicates.

  • Pipetting/Dilution Errors: Small errors in preparing the serial dilutions can have a large impact on the final concentrations. Action: Use calibrated pipettes, change tips for each dilution, and vortex solutions thoroughly before the next dilution step.[18]

Section 4: Data Analysis & Interpretation

Q: How do I calculate the key metrics for synergy?

A: The primary analysis involves calculating the LC₅₀ and the Synergism Ratio (SR).

  • LC₅₀ Calculation: Use a statistical program capable of Probit analysis (e.g., R, SAS, PoloPlus). For each series (Pyrethroid alone and Pyrethroid + this compound), input the concentration tested, the number of insects, and the number killed. The software will generate the LC₅₀ value along with its 95% confidence intervals.

  • Synergism Ratio (SR) Calculation: Apply the standard formula.[7][10]

    • SR = LC₅₀ of Pyrethroid alone / LC₅₀ of (Pyrethroid + this compound)

  • Interpretation:

    • SR > 1: Indicates synergism. To determine if the synergy is statistically significant, check if the 95% confidence intervals of the two LC₅₀ values overlap. If they do not, the difference is significant.

    • SR ≈ 1: Indicates an additive effect (no synergy).

    • SR < 1: Indicates antagonism.

Illustrative Data Summary Table

This table shows how to present your final, analyzed data for clear comparison.

Treatment GroupN (Total Insects)LC₅₀ (µ g/bottle ) [95% Confidence Interval]Slope ± SESynergism Ratio (SR)
Pyrethroid Alone75015.2 [13.1 - 17.5]2.1 ± 0.25-
Pyrethroid + this compound7503.1 [2.5 - 3.8]2.3 ± 0.284.9

In this example, the SR of 4.9, combined with non-overlapping confidence intervals, provides strong evidence for significant synergism.

References

  • Wikipedia. (n.d.). Pyrethroid.
  • Gomes, E. O., et al. (2016). Synergistic Potential of Dillapiole Combined With Pyrethroids against Mosquitoes. Journal of Entomology and Zoology Studies.
  • SciTechnol. (2016). Synergistic Potential of Dillapiole Combined With Pyrethroids against Mosquitoes.
  • Narahashi, T. (1976). Mode of action of pyrethroids. PMC - NIH.
  • Chrustek, A., et al. (2020). Pyrethroids: How They Affect Human and Animal Health? PMC - NIH.
  • Soderlund, D. M. (2012). Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances. PMC - NIH.
  • Patsnap Synapse. (2024). What is the mechanism of Pyrethrins?
  • Gomes, E. O., et al. (2016). Synergistic Potential of Dillapiole Combined With Pyrethroids against Mosquitoes. SciTechnol.
  • ResearchGate. (n.d.). This compound Derivatives as Synergists: Structure–Activity Relationship Analysis.
  • Wikipedia. (n.d.). Dillapiole.
  • Fazolin, M., et al. (2013). Synergistic potential of dillapiole-rich essential oil with synthetic pyrethroid insecticides against fall armyworm. SciELO.
  • Semantic Scholar. (2016). Synergistic Potential of Dillapiole Combined With Pyrethroids against Mosquitoes.
  • ResearchGate. (2009). MODELING AND DESIGN TO DETECT INTERACTION OF INSECTICIDES, HERBICIDES AND OTHER SIMILAR COMPOUNDS.
  • Liu, N. (2023). Synergism Study for Investigating Possible Mechanisms of Insecticide Resistance in Mosquitoes. ResearchGate.
  • Fazolin, M., et al. (2022). Insecticidal activity of Piper aduncum oil: variation in dillapiole content and chemical and toxicological stability during. SciELO.
  • ResearchGate. (2014). simplified method for calculating the percentage of activation , synergism and potentiation of added materials to the pesticides.
  • Estrela, J., et al. (2023). Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm. MDPI.
  • Herman, R. A., et al. (2017). A General Approach to Test for Interaction Among Mixtures of Insecticidal Proteins Which Target Different Orders of Insect Pests. PMC - NIH.
  • Laskowski, D. A. (2002). Physical and chemical properties of pyrethroids. PubMed.
  • Lee, H. S., et al. (2017). Inhibitory Effects of Dimethyllirioresinol, Epimagnolin A, Eudesmin, Fargesin, and Magnolin on Cytochrome P450 Enzyme Activities. Semantic Scholar.
  • Belzile, B. E., et al. (2000). This compound derivatives as synergists : structure-activity relationship analysis. Semantic Scholar.
  • Cedergreen, N., et al. (2023). Quantifying synergistic interactions: a meta-analysis of joint effects of chemical and parasitic stressors. PMC - NIH.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • Indian Council of Medical Research. (n.d.). Revised Common Protocol for Uniform Evaluation of Public Health Pesticides including Bio-larvicides for use in Vector Control.
  • Kepner, J. (2004). Synergy: The Big Unknowns of Pesticide Exposure. Beyond Pesticides.
  • Ma, Y., et al. (2001). Inhibition of human cytochrome P450 enzymes by 1,2-dithiole-3-thione, oltipraz and its derivatives, and sulforaphane. PubMed.
  • Cedergreen, N. (2014). Quantifying Synergy: A Systematic Review of Mixture Toxicity Studies within Environmental Toxicology. PMC - PubMed Central.
  • Google Patents. (n.d.). CA2694294A1 - Insecticidal composition comprising dill oil as potentiator for pyrethrin.
  • Ayachi, A., et al. (2024). Exploring synergistic insecticidal effects of binary mixtures of major compounds from six essential oils against Callosobruchus maculatus. PMC - NIH.
  • ResearchGate. (2019). Procedures for calculating and differentiating synergism and antagonism in action of fungicide mixtures.
  • Central Insecticides Board & Registration Committee. (n.d.). TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE.
  • Ottea, J., et al. (2010). Bioassays for Monitoring Insecticide Resistance. PMC - NIH.
  • Ottea, J., et al. (2010). Bioassays for monitoring insecticide resistance. LSU Scholarly Repository.
  • Tomar, S. S., et al. (1979). Synthesis and synergistic activity of dillapiole based pyrethrum synergists. Semantic Scholar.
  • ResearchGate. (2013). Synergistic potential of dillapiole-rich essential oil with synthetic pyrethroid insecticides against fall armyworm.
  • Centers for Disease Control and Prevention. (n.d.). Guidelin for Evaluating Insecticide Resistance in Vectors Using the CDC Bottle Bioassay.
  • Centers for Disease Control and Prevention. (2023). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay.
  • ResearchGate. (2018). Inhibition of Cytochrome P450 by Propolis in Human Liver Microsomes.
  • Al-kuraishy, H. M., et al. (2018). Inhibition of cytochrome P450 enzymes by thymoquinone in human liver microsomes. Asian Pacific Journal of Tropical Biomedicine.
  • Hu, Z., et al. (2015). Pharmacokinetic Interactions between Drugs and Botanical Dietary Supplements. PMC - NIH.
  • Liu, W. (2012). Chiral stability of synthetic pyrethroid insecticides. PubMed.

Sources

Technical Support Center: Challenges in Scaling Up Dillapiol Production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Dillapiol Scale-Up

This compound (4,5-dimethoxy-6-(2-propenyl)-1,3-benzodioxole) is a phenylpropanoid compound of significant interest in the pharmaceutical and agrochemical industries. Found abundantly in the essential oil of species like Piper aduncum, its potent anti-inflammatory, insecticidal, and synergistic properties make it a valuable target for commercial development[1][2]. However, transitioning from a successful lab-scale preparation to a robust, economically viable, and regulatory-compliant industrial process presents a distinct set of challenges.

Scaling up production is not a linear process; issues related to reaction kinetics, heat transfer, mass transport, and purification efficiency can change dramatically with volume[3]. This guide provides a structured, question-and-answer-based approach to troubleshoot common problems encountered during the scale-up of this compound production, whether through extraction from natural sources or via chemical synthesis.

Troubleshooting Guide: Natural Extraction & Purification

This section focuses on challenges associated with isolating this compound from botanical sources, most commonly the leaves of Piper aduncum, which can contain this compound concentrations ranging from 30% to over 90%[1][4].

Q1: My this compound yield from steam or hydrodistillation is significantly lower at pilot scale compared to my lab setup. What are the likely causes and solutions?

A1: This is a classic scale-up challenge where efficiency losses are common. The root causes often lie in thermodynamics and mass transfer inefficiencies.

Possible Causes & Solutions:

  • Inefficient Steam Penetration: In larger vessels, plant material can pack densely, creating channels where steam preferentially flows, leaving other parts of the biomass un-extracted.

    • Solution: Ensure the biomass is packed uniformly. For very large stills, consider a system with multiple steam inlets at different heights to ensure even distribution. The particle size of the crushed leaves is also a critical parameter to optimize[5].

  • Extended Heat-Up Time: Larger volumes of water and biomass take longer to reach the boiling point. This prolonged exposure to moderate heat can degrade some thermolabile compounds or initiate unwanted side reactions before distillation begins.

    • Solution: Use a more powerful heating source or a pre-heating system for the distillation water. Optimize insulation on the still to minimize heat loss.

  • Inadequate Condenser Capacity: A lab-scale condenser may be insufficient for the increased vapor volume of a pilot-scale run, leading to loss of volatile this compound through the exhaust.

    • Solution: Calculate the required condenser surface area based on the heating power (energy input) of your still. Ensure the coolant flow rate is adequate to handle the thermal load.

  • Co-distillation vs. True Distillation: At different pressures and temperatures that can occur in large, non-homogenous systems, the distillation dynamics can change, affecting the separation efficiency of this compound from water and other components.

    • Solution: Implement precise process control. Use Process Analytical Technology (PAT) to monitor temperature and pressure at multiple points within the still in real-time to ensure consistency[6].

Q2: The this compound percentage in my crude essential oil is inconsistent across different pilot batches. How can I standardize my raw material and initial extract?

A2: Variability in the natural source material is a primary challenge for any botanical extraction process. Standardization is key for a reproducible process.

Possible Causes & Solutions:

  • Botanical Variability: The this compound content in Piper aduncum can vary based on the plant's age, geographical location, harvest season, and specific chemotype.

    • Solution: Work with suppliers to establish a consistent source of plant material. Implement a robust Quality Control (QC) protocol for incoming biomass, including GC-FID analysis on a representative sample from each batch to quantify this compound content before committing to a large-scale extraction[4].

  • Post-Harvest Handling: The drying process is critical. Inconsistent drying can lead to mold growth or enzymatic degradation of target compounds. Over-drying can cause loss of volatile components.

    • Solution: Standardize the drying protocol. A controlled-temperature oven set between 20°C and 35°C until the leaves reach a specific moisture content (e.g., 30%) has been shown to be effective[4]. Document and control drying time, temperature, and airflow for every batch.

  • Extraction Parameter Drift: Minor, unmonitored deviations in extraction time, temperature, or pressure during the run can lead to significant differences in the final extract composition.

    • Solution: Develop and strictly adhere to a Standard Operating Procedure (SOP). Automate process controls where possible to maintain consistency and minimize human error.

Q3: I am using fractional distillation to purify the crude oil, but I'm struggling to consistently achieve >98% purity at scale. What should I troubleshoot?

A3: Fractional distillation is a powerful technique for purifying this compound, with reports of achieving up to 99.8% purity[4]. However, its efficiency is highly dependent on precise control of physical parameters.

Possible Causes & Solutions:

  • Poor Vacuum Stability: Fluctuations in vacuum pressure cause the boiling points of all components to shift, ruining the separation efficiency.

    • Solution: Invest in a high-quality vacuum pump and a digital vacuum controller. Ensure all seals and joints in your distillation apparatus are secure and leak-free. A vacuum trap cooled with liquid nitrogen or dry ice can prevent volatile compounds from contaminating the pump oil and affecting its performance.

  • Insufficient Column Efficiency: The separating power of a distillation column is defined by its number of "theoretical plates." A column that works for a simple lab separation may be inadequate for a complex mixture at a larger scale.

    • Solution: Use a packed column (e.g., with Raschig rings or structured packing) designed for vacuum distillation to increase the surface area for vapor-liquid equilibrium. Ensure the column is well-insulated to maintain the temperature gradient.

  • Flooding or Channeling: If the boil-up rate is too high, the vapor flow can impede the downward flow of the liquid condensate, a condition known as "flooding." Conversely, if the rate is too low, "channeling" can occur where the liquid and vapor phases don't interact sufficiently.

    • Solution: Carefully control the heating mantle temperature to maintain a stable and controlled boil-up rate. The optimal rate is a balance between throughput and separation efficiency.

Workflow for Natural this compound Extraction and Purification

G cluster_0 Upstream Processing cluster_1 Extraction & Primary Separation cluster_2 Downstream Purification RawMaterial Raw Piper aduncum Biomass QC1 QC Analysis (GC-FID for this compound %) RawMaterial->QC1 Sampling Drying Controlled Drying (e.g., 30% Moisture) QC1->Drying Milling Particle Size Reduction Drying->Milling Distillation Hydro/Steam Distillation Milling->Distillation Separation Decantation (Oil/Water Separation) Distillation->Separation CrudeOil Crude Essential Oil (30-90% this compound) Separation->CrudeOil Fractionation High-Vacuum Fractional Distillation CrudeOil->Fractionation QC2 Final QC (Purity >98% by GC/HPLC) Fractionation->QC2 FinalProduct Purified this compound QC2->FinalProduct

Caption: Workflow for natural this compound production.

Troubleshooting Guide: Chemical Synthesis Scale-Up

Synthesizing this compound, often starting from more readily available precursors like sesamol, offers better control over impurities but comes with its own set of scale-up challenges[7][8].

Q1: A key reaction that gave a 90% yield at the 1g scale is now yielding only 50% at the 100g scale. Why is this happening?

A1: This is a common and frustrating problem in process chemistry. The culprit is almost always a change in the physical environment of the reaction that isn't accounted for. A process that is not robust will fail when scaled[9].

Possible Causes & Solutions:

  • Inefficient Mixing: In a small flask, diffusion is rapid. In a large reactor, creating a homogenous mixture is difficult. Pockets of high or low reagent concentration can lead to side reactions or unreacted starting material.

    • Solution: Change the stirrer type. A simple magnetic stir bar is insufficient for large volumes. Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor, turbine) to ensure vigorous mixing. For some reactions, baffles within the reactor are necessary to prevent vortexing and improve turnover.

  • Poor Heat Transfer: Reactions generate or consume heat (exothermic or endothermic). A flask has a large surface-area-to-volume ratio, allowing for rapid heat exchange with the environment. A large reactor has a much smaller ratio, making it difficult to add or remove heat effectively.

    • Solution: For exothermic reactions, which can be dangerous at scale, the rate of addition of a key reagent must be controlled to manage the rate of heat generation[9]. Use a reactor jacket with a circulating thermal fluid for precise temperature control. A "one-pot" reaction where all reagents are mixed and then heated is extremely dangerous at scale and must be redesigned[9].

  • Change in Reagent Addition Method: Adding a reagent all at once to a 50 mL flask is very different from adding it all at once to a 5 L reactor. The localized concentration upon addition can trigger side reactions.

    • Solution: Use a syringe pump or an addition funnel to add critical reagents slowly and controllably below the surface of the reaction mixture to ensure rapid dilution and mixing.

Q2: The cost of reagents for my synthetic route is making the scale-up economically unviable. How can I address this?

A2: A route designed by a medicinal chemist is optimized for speed and access to the molecule, not cost[9]. A process chemist must re-evaluate the route for economic viability.

Possible Causes & Solutions:

  • Use of Stoichiometric Reagents: Many lab-scale reactions use stoichiometric amounts of expensive reagents (e.g., certain oxidizing or reducing agents).

    • Solution: Redesign the synthesis to use catalytic amounts of a reagent where possible[9]. For example, instead of a stoichiometric metal hydride reduction, explore catalytic hydrogenation. This dramatically reduces cost and waste.

  • Expensive Starting Materials: The initial starting material may be too costly for bulk production.

    • Solution: Perform a thorough literature and patent search for alternative, more economical syntheses starting from cheaper, commodity chemicals. Several syntheses of this compound have been developed from sesamol, a commercially available natural product[8].

  • No Reagent Recovery/Recycling: Solvents and some reagents are often discarded at the lab scale.

    • Solution: Design the process with solvent recovery in mind. Distillation can be used to recover and purify solvents for reuse, significantly reducing both purchase and disposal costs. This is a critical step in industrial-scale purification processes.

Decision Tree for Troubleshooting Synthesis Scale-Up

G Start Low Yield or Purity in Scaled-Up Synthesis CheckHeat Is the reaction highly exothermic? Start->CheckHeat CheckMixing Is the reaction heterogeneous or viscous? CheckHeat->CheckMixing No SlowAddition Solution: Control reagent addition rate. Improve reactor cooling. CheckHeat->SlowAddition Yes CheckPurity Are new impurities appearing in crude NMR/LCMS? CheckMixing->CheckPurity No ImproveStirring Solution: Use overhead mechanical stirrer. Optimize impeller design. CheckMixing->ImproveStirring Yes Degradation Possible Cause: Thermal degradation due to prolonged heating or 'hot spots'. CheckPurity->Degradation Yes SideReaction Possible Cause: Side reactions due to high local reagent concentration. CheckPurity->SideReaction No (or also Yes)

Sources

Technical Support Center: Improving the Selectivity of Dillapiol for Target Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of enhancing the enzymatic selectivity of dillapiol and its analogues.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational concepts essential for planning and executing experiments aimed at improving the selectivity of this compound.

Q1: What is this compound and what are its primary known enzymatic targets?

This compound is a naturally occurring phenylpropanoid found in sources like dill, fennel, and notably, the essential oil of Piper aduncum.[1][2] Its chemical structure features a benzodioxole ring, two methoxy groups, and an allyl side chain, which serve as a scaffold for its biological activities.[1] While research is ongoing, this compound is known to modulate several enzyme families:

  • Cytochrome P450 (CYP) Enzymes: this compound is a well-documented inhibitor of certain CYP isoforms, particularly CYP3A4.[3][4] This inhibitory action is significant as CYP enzymes are crucial for metabolizing a vast range of drugs and xenobiotics in the body.[5][6][7]

  • Inflammatory Enzymes: Studies have shown that this compound possesses anti-inflammatory properties, suggesting it may modulate enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[3]

  • Other Potential Targets: Its broad bioactivity, including insecticidal and antimicrobial effects, suggests it may interact with other enzyme systems, such as those involved in neurotransmission in insects.[3]

Q2: Why is improving the selectivity of this compound a critical objective in research?

While this compound's broad activity is intriguing, it presents a significant challenge for therapeutic development. A lack of selectivity, often termed promiscuity, means the compound can interact with multiple "off-target" enzymes in addition to the desired "on-target" enzyme.[8] This can lead to:

  • Adverse Side Effects: Interactions with unintended targets, like metabolic CYP enzymes, can cause unwanted drug-drug interactions or other toxicities.[9]

  • Reduced Potency: If the compound binds to many different proteins, a higher concentration may be needed to achieve the desired therapeutic effect at the primary target, lowering its overall potency.

  • Misinterpretation of Results: In a research setting, off-target effects can confound experimental results, making it difficult to attribute a biological outcome to the inhibition of a single, specific enzyme.[8]

Therefore, rationally designing this compound analogues with high selectivity for a single target is a primary goal to develop safer, more effective therapeutic agents or more precise chemical probes for research.[9]

Q3: What are the principal strategies for enhancing the enzyme selectivity of a compound like this compound?

Improving selectivity is a central challenge in medicinal chemistry.[9] The main approaches can be broadly categorized into experimental and computational strategies:

  • Biochemical and Biophysical Assays: These are essential for quantifying a compound's activity against the intended target versus a panel of off-target enzymes. This data provides the foundation for all other strategies.

  • Structure-Activity Relationship (SAR) Studies: This involves systematically synthesizing and testing analogues of this compound to understand how specific chemical modifications affect on-target potency and off-target activity.[1]

  • Structure-Based Drug Design: This leverages the three-dimensional structures of the target and off-target enzymes to design new molecules that exploit differences in their respective active sites.[9][10]

  • Computational Modeling: Techniques like molecular docking are used to predict how this compound and its derivatives will bind to different enzymes, helping to prioritize which analogues to synthesize and test.[11][12]

Part 2: Troubleshooting Guides & Experimental Protocols

This section addresses specific experimental challenges in a question-and-answer format, providing detailed workflows and protocols.

Scenario 1: Characterizing and Quantifying Selectivity

Q: My initial screen shows that my this compound analogue inhibits multiple related enzymes. How can I definitively determine its primary target and quantify its selectivity?

A: This is a common and critical challenge. A multi-step, systematic approach is required to move from a screening hit to a well-characterized, selective inhibitor. The goal is to determine the IC₅₀ (half-maximal inhibitory concentration) for your target of interest and key off-targets, and from this, calculate a Selectivity Index.

G cluster_0 Phase 1: Confirmation & Quantification cluster_1 Phase 2: Analysis & Interpretation cluster_2 Phase 3: Next Steps A Initial Hit from Primary Screen B Dose-Response Assay: Determine IC50 for Primary Target A->B C Counter-Screening: Determine IC50 for Key Off-Targets B->C E Mechanism of Inhibition (MoI) Studies (e.g., Enzyme Kinetics) B->E D Calculate Selectivity Index (SI) SI = IC50 (Off-Target) / IC50 (On-Target) C->D F Decision Point: Is selectivity sufficient (>10-fold)? D->F E->F G Proceed with Cellular/ In Vivo Models F->G Yes H Rational Design & SAR: Synthesize New Analogues F->H No

Caption: Workflow for quantifying enzyme inhibitor selectivity.

This protocol provides a general framework. You must adapt buffer conditions, substrate concentrations, and detection methods for your specific enzyme system.[13][14]

  • Reagent Preparation:

    • Assay Buffer: Prepare the optimal buffer for your target enzyme (e.g., Tris-HCl, HEPES) at the correct pH and with necessary co-factors (e.g., MgCl₂, DTT). Ensure the buffer is at room temperature before use.[15]

    • Enzyme Stock: Prepare a concentrated stock of your purified enzyme. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[16]

    • Substrate Stock: Prepare a stock solution of the enzyme's substrate. The final concentration in the assay should ideally be at or near its Michaelis constant (Km) for competitive inhibitors.[14]

    • Inhibitor (this compound Analogue) Stock: Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.

  • Assay Plate Setup (96-well format):

    • Serial Dilution: Create a serial dilution of your inhibitor. Start by diluting your stock solution into the assay buffer containing a constant, low percentage of DMSO (e.g., <1%). A typical 10-point, 3-fold serial dilution is a good starting point.

    • Controls:

      • 100% Activity Control (Negative Control): Wells with enzyme, substrate, and assay buffer containing the same final DMSO concentration as the test wells, but no inhibitor.

      • 0% Activity Control (Blank): Wells with substrate and buffer, but no enzyme.

      • Positive Control: A known inhibitor for your target enzyme, if available.[17]

    • Plate Layout: Add the diluted inhibitor solutions to the appropriate wells of a microtiter plate suitable for your detection method (e.g., clear for colorimetric, black for fluorescence).[15]

  • Reaction & Detection:

    • Pre-incubation: Add the enzyme solution to all wells (except the blank) and incubate for 10-15 minutes at the optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

    • Initiation: Initiate the reaction by adding the substrate solution to all wells.

    • Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) during which the reaction rate is linear.

    • Detection: Measure the signal (e.g., absorbance, fluorescence) using a plate reader at the appropriate wavelength.[15]

  • Data Analysis:

    • Normalize Data: Subtract the blank reading from all wells. Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.

      • % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Control))

    • Generate IC₅₀ Curve: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

Summarize your results in a clear table to easily compare the potency and selectivity of your compound. The Selectivity Index (SI) is a crucial metric, calculated by dividing the IC₅₀ of an off-target enzyme by the IC₅₀ of the on-target enzyme. A higher SI value indicates greater selectivity. An SI > 10 is often considered a minimum benchmark for meaningful selectivity.

CompoundTarget Enzyme IC₅₀ (nM)Off-Target 1 IC₅₀ (nM)Off-Target 2 IC₅₀ (nM)Selectivity Index (vs. Off-Target 1)Selectivity Index (vs. Off-Target 2)
This compound1,2002,5008002.10.7
Analogue A 50 >10,000 1,500 >200 30
Analogue B2505004002.01.6
Scenario 2: Rational Design for Improved Selectivity

Q: My this compound analogue is potent but not selective. How can I use rational, structure-based methods to design a more selective compound?

A: This requires shifting from screening to design. The key is to exploit structural differences between your target and off-target enzymes. Computational modeling and Structure-Activity Relationship (SAR) studies are your primary tools.

Several core principles can be applied to rationally improve inhibitor selectivity.[9][10]

  • Shape Complementarity: Design modifications that fit snugly into the target's active site but create a steric clash (a physical bump) with the off-target's active site.[8]

  • Electrostatic Interactions: Optimize charge distributions to form favorable interactions (e.g., hydrogen bonds, salt bridges) with specific residues in the target that are absent in the off-target.[9][10]

  • Exploiting Flexibility: Target a specific conformation (shape) of the enzyme that is more readily adopted by your target enzyme than the off-target.[9]

  • Displacing Water Molecules: Identify high-energy water molecules in the target's active site that can be displaced by your inhibitor to gain binding affinity, a feature that may not be present in the off-target.[9]

Molecular docking is a powerful computational technique to visualize and predict these interactions before committing to chemical synthesis.[11][18]

Caption: A logical workflow for structure-based design of selective inhibitors.

Structure-Activity Relationship (SAR) studies involve making systematic chemical modifications and observing the effect on activity.[1] For this compound, key modification points are the allyl side chain and the methoxy groups on the aromatic ring.[1]

AnalogueModificationTarget IC₅₀ (nM)Off-Target IC₅₀ (nM)Rationale for Change
This compound(Parent)1,200800Baseline compound.
Analogue CIsomerize allyl to propenyl950900Assess impact of double bond position.
Analogue DReduce allyl to propyl chain8001,500Dihydrodillapiole shows slightly improved selectivity by removing reactive double bond.[1]
Analogue E Replace 4-methoxy with bulky t-butyl 75 >5,000 Hypothesis: Target has a large hydrophobic pocket at this position, while the off-target is sterically hindered.
Analogue FReplace 5-methoxy with -OH2,0001,100Introduce potential hydrogen bonding group.

By building and analyzing a table like this, you can deduce which chemical features are critical for on-target potency and which can be modified to decrease off-target activity, guiding the next round of synthesis.

Part 3: General Laboratory Troubleshooting

Q: My enzymatic assay results are inconsistent or show high variability. What are the common culprits?

A: Inconsistent results can derail a project. Before questioning your compound's activity, rigorously check your assay setup.

Problem Possible Cause(s) Recommended Solution(s)
High Well-to-Well Variability - Inaccurate pipetting, especially of small volumes.- Inhomogenous reagent solutions (not mixed well).- Air bubbles in wells.- Use calibrated pipettes and proper technique. Avoid pipetting <2 µL.- Vortex all stock solutions and reaction mixes before dispensing.- Pipette gently against the well wall to avoid bubbles.[15]
Assay Not Working (No Signal) - Inactive enzyme (degraded from storage/handling).- Omission of a critical reagent (e.g., cofactor).- Incorrect plate reader settings (wavelength, filter).- Use a fresh enzyme aliquot. Run a positive control to confirm enzyme activity.- Double-check the protocol and reagent preparation steps.- Verify all instrument settings match the assay requirements.[15][17]
Low Signal in All Wells - Insufficient incubation time.- Sub-optimal assay conditions (pH, temperature).- Low enzyme concentration.- Run a time-course experiment to find the optimal linear reaction phase.- Review literature to confirm optimal conditions for your enzyme.[19]- Titrate the enzyme to find a concentration that gives a robust signal.
Compound Precipitation - Poor solubility of the this compound analogue in the final assay buffer.- Visually inspect wells for cloudiness.[17]- Lower the highest concentration of the compound tested.- Ensure the final DMSO concentration is consistent across all wells and is not inhibitory to the enzyme (typically ≤1%).

References

  • Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources.
  • de Morais, L., et al. (n.d.). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. PubMed.
  • Belzile, A., et al. (2000). This compound Derivatives as Synergists: Structure–Activity Relationship Analysis. ResearchGate.
  • Kuntz, I. D., et al. (2011). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, ACS Publications.
  • Zhang, J., et al. (2013). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online.
  • Zheng, M., et al. (2022). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications.
  • BenchChem. (2025). The Versatile Bioactivity of Dillapiole Analogues: A Structure-Activity Relationship Guide.
  • Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits.
  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Kuntz, I. D., et al. (2011). Rational Approaches to Improving Selectivity in Drug Design. PMC - PubMed Central.
  • Majerus, S. L. A., et al. (2000). New syntheses of this compound [4,5-dimethoxy-6-(2-propenyl)-1,3-benzodioxole], its 4-methylthio and other analogs. ResearchGate.
  • Song, G., et al. (2024). New strategies to enhance the efficiency and precision of drug discovery. PMC.
  • Salehi, B., et al. (2018). Potent CYP3A4 Inhibitors Derived from this compound and Sesamol. PMC - NIH.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Lack of In Vitro Activity for Kinase Inhibitors.
  • Parise Filho, R., et al. (2011). Dillapiole (1) and its structural analogues. ResearchGate.
  • BenchChem. (2025). Technical Support Center: Troubleshooting InhA-IN-4 Inactivity in Assays.
  • Auld, D. S. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • Binda, C., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Janzen, W. P. (2008). Enzyme Assay Design for High-Throughput Screening. OUCI.
  • PubChem. (n.d.). This compound. NIH.
  • Vasilieva, N. V., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI.
  • New England Biolabs. (n.d.). Restriction Enzyme Troubleshooting Guide. BenchFly.
  • Dattatraya, A. A., et al. (2023). Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. PMC - NIH.
  • Hiono, T., et al. (2024). Comprehensive Molecular Docking on the AlphaFold-Predicted Protein Structure Proteome. bioRxiv.
  • Hussein, M. J. A., et al. (2024). Molecular Docking of Selected Compounds Against Cellular Components of Bacteria.
  • Nebert, D. W., et al. (2022). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.
  • Ben-David, M., et al. (2020). Enzyme evolution in natural products biosynthesis: target- or diversity-oriented?. PubMed.
  • Wang, X., et al. (2022). Enzyme Activity of Natural Products on Cytochrome P450. PMC - NIH.
  • Jayaraman, D., et al. (2016). Modeling, molecular docking, probing catalytic binding mode of acetyl-CoA malate synthase G in Brucella melitensis 16M. NIH.
  • Frohwitter, J., et al. (2019). Optimization of factors influencing enzyme activity and product selectivity and the role of proton transfer in the catalytic mechanism of patchoulol synthase. PubMed.
  • Preissner, S. (2023). Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf.
  • Müller, M., et al. (2013). Engineering stereoselectivity of ThDP-dependent enzymes. PubMed.
  • Hussein, M. J. A., et al. (2024). Molecular Docking of Selected Compounds Against Cellular Components of Bacteria. Texila International Journal.
  • Chen, Y., et al. (2022). Application of Enzymes in Regioselective and Stereoselective Organic Reactions. MDPI.

Sources

Validation & Comparative

Dillapiol vs. Apiole: A Comparative Guide to Their Biological Activities for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of natural product chemistry, the phenylpropanoids dillapiol and apiole stand out for their diverse and potent biological activities. Structurally similar yet distinct, these compounds, often found in the essential oils of plants like dill, parsley, and fennel, are gaining significant attention in pharmacological and agricultural research. This guide provides an in-depth, objective comparison of the biological activities of this compound and apiole, supported by experimental data to inform researchers, scientists, and drug development professionals in their explorations.

Introduction: Structural Nuances and Natural Origins

This compound and apiole are isomers, sharing the same molecular formula (C12H14O4) but differing in the substitution pattern of their methoxy groups on the benzene ring.[1] This subtle structural difference significantly influences their biological properties.

  • This compound: 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene. Commonly extracted from dill weed (Anethum graveolens) and various Piper species.[2][3]

  • Apiole: 1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene. Predominantly found in parsley (Petroselinum crispum) and celery leaf.[4]

This guide will dissect their comparative activities across several key domains: insecticidal, antimicrobial, antifungal, and cytotoxic.

Section 1: Insecticidal and Acaricidal Activity

Both this compound and apiole have demonstrated significant potential as natural insecticides and acaricides. Their primary mechanism of action is often attributed to the inhibition of cytochrome P450 monooxygenases in insects, which are crucial for detoxifying xenobiotics.[5]

Comparative Efficacy:

Direct comparative studies are limited, but individual research provides valuable insights. This compound, isolated from Piper aduncum, was identified as the most active insecticidal compound in the essential oil, with a lethal dose (LD50) of 0.35 ppm against the Fall Armyworm.[3][6] It also exhibits synergistic effects when combined with other insecticides like pyrethrins.[1][5]

Apiole has also shown considerable insecticidal properties.[7] One study highlighted that apiole was more toxic to fruit flies than myristicin, another related phenylpropanoid.[7] Furthermore, in acaricidal studies against house dust mites, apiole was found to be significantly more toxic than the synthetic acaricide benzyl benzoate.[8]

Table 1: Comparative Insecticidal and Acaricidal Activity

CompoundTarget OrganismMetricValueSource
This compound Fall Armyworm (Spodoptera frugiperda)LD500.35 ppm[3][6]
Apiole House Dust Mite (Dermatophagoides farinae)LD500.81 µg/cm²[8]
Apiole House Dust Mite (Dermatophagoides pteronyssinus)LD500.94 µg/cm²[8]

Experimental Protocol: Topical Application Bioassay for Insecticidal Activity

This protocol outlines a standard method for determining the contact toxicity of this compound and apiole against a model insect like the fruit fly (Drosophila melanogaster).

  • Compound Preparation: Prepare serial dilutions of this compound and apiole in a suitable solvent (e.g., acetone).

  • Insect Rearing: Rear adult fruit flies under controlled conditions (25°C, 60-70% relative humidity, 12:12 light:dark cycle).

  • Topical Application: Anesthetize the flies using CO2. Apply a 1 µL droplet of the test solution to the dorsal thorax of each fly using a microapplicator. A control group should receive the solvent only.

  • Observation: Place the treated flies in vials with a food source. Record mortality at 24 and 48 hours post-application.

  • Data Analysis: Calculate the LD50 value using probit analysis.

Causality in Experimental Design: The choice of a topical application method directly assesses the contact toxicity of the compounds, mimicking a common route of exposure for insecticides. Acetone is used as a solvent due to its high volatility, ensuring it evaporates quickly and does not interfere with the results.

Workflow Diagram: Insecticidal Bioassay

Insecticidal_Bioassay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions (this compound & Apiole in Acetone) D Topical Application (1µL) A->D B Rear Fruit Flies C Anesthetize Flies (CO2) B->C C->D E Incubate with Food Source D->E F Record Mortality (24h & 48h) E->F G Calculate LD50 (Probit Analysis) F->G

Caption: Workflow for determining insecticidal activity via topical application.

Section 2: Antimicrobial and Antifungal Activity

Both compounds have been investigated for their ability to inhibit the growth of various bacteria and fungi.[9]

This compound: this compound has demonstrated broad-spectrum antifungal activity.[10] One study showed that pure this compound at a concentration of 0.4 µg/mL completely inhibited the growth of 20 different fungal strains.[10] Its antibacterial activity has also been noted, although in some cases, it is less potent than the essential oil from which it is derived, suggesting synergistic effects with other components.[11] For instance, the MIC of dillapiole against Staphylococcus strains was 1000 μg/mL, but its activity increased when combined with myristicin.[11]

Apiole: Apiole-rich essential oils have shown promising antibacterial activity against foodborne pathogens like Staphylococcus aureus and Listeria monocytogenes.[12][13] The MIC of parsley essential oil, with apiole as a major component, ranged from 1.70 to 10.00 mg/mL against various bacteria.[14] In terms of antifungal activity, parsley-apiole exhibited a significant inhibitory effect against Colletotrichum acutatum, with an IC50 value of 40 μg/mL.[15]

Table 2: Comparative Antimicrobial and Antifungal Activity

CompoundTarget OrganismMetricValueSource
This compound 20 Fungal StrainsMIC for 100% inhibition0.4 µg/mL[10]
This compound Staphylococcus spp.MIC1000 µg/mL[11]
Apiole (in essential oil) Staphylococcus aureusMIC1.70 mg/mL[14]
Apiole Colletotrichum acutatumIC5040 µg/mL[15]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of antimicrobial agents.

  • Inoculum Preparation: Grow the target microorganism (bacterial or fungal) in a suitable broth medium to a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of this compound and apiole in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the standardized inoculum to each well. Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates under optimal growth conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Self-Validating System: The inclusion of positive and negative controls is crucial for validating the assay. The positive control ensures the microorganism is viable, while the negative control confirms the sterility of the medium.

Section 3: Cytotoxic and Anti-Cancer Activity

The potential of this compound and apiole as anti-cancer agents is an emerging area of research.

This compound: this compound has shown cytotoxic effects against various cancer cell lines.[16][17] For instance, it exhibited time- and dose-dependent cytotoxicity against human breast cancer MCF-7 cells, with IC50 values of 92.1 µM at 48 hours and 63.1 µM at 72 hours.[16][17] Studies suggest that its mechanism involves inducing oxidative stress and apoptosis through the mitochondrial pathway.[18] this compound can also arrest the cell cycle at the G0/G1 phase.[18]

Apiole: Apiole and its derivatives have also been evaluated for their antitumor activities.[19] Apiole has been shown to induce G0/G1 cell cycle arrest and apoptosis in human colon cancer cells (COLO 205).[19] Interestingly, some derivatives of apiole have demonstrated even greater cytotoxicity than the parent compound.[19] Apiole itself has displayed low cytostatic activity in some studies, but it can act synergistically with chemotherapeutic drugs like doxorubicin and vincristine.[20]

Table 3: Comparative Cytotoxic Activity

CompoundCell LineMetricValueIncubation TimeSource
This compound MCF-7 (Breast Cancer)IC5092.1 µM48 hours[16][17]
This compound MCF-7 (Breast Cancer)IC5063.1 µM72 hours[16][17]
Apiole Derivative (AP-02) COLO 205 (Colon Cancer)IC50~5 µM48 hours[19]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and apiole for 24, 48, and 72 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Diagram: Proposed Apoptotic Pathway of this compound

Apoptotic_Pathway This compound This compound ROS Increased ROS Production This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptosis is mediated by ROS and mitochondrial dysfunction.

Conclusion and Future Directions

Both this compound and apiole exhibit a remarkable range of biological activities, making them promising candidates for the development of new pharmaceuticals and agrochemicals.

  • This compound appears to have particularly potent insecticidal and broad-spectrum antifungal properties.[3][10] Its cytotoxic mechanism via oxidative stress is also well-documented.[18]

  • Apiole shows strong acaricidal and antibacterial activity, and while its direct cytotoxicity may be lower than some of its derivatives, its synergistic effects with existing chemotherapeutics are noteworthy.[8][19][20]

Further head-to-head comparative studies are essential to fully elucidate the subtle but significant differences in their biological profiles. Research should also focus on their pharmacokinetic and toxicological profiles to assess their potential for clinical and agricultural applications. The structural similarities and distinct activities of this compound and apiole provide a fascinating platform for structure-activity relationship studies, which could lead to the design of even more potent and selective therapeutic and protective agents.

References

  • Study of the antitumor mechanisms of apiole derivatives (AP-02) from Petroselinum crispum through induction of G0/G1 phase cell cycle arrest in human COLO 205 cancer cells. (2019).
  • Dillapiole and its antifungal and herbicidal activities.
  • Cytotoxic effect of dillapiole on human breast cancer mcf-7 cells. (2022).
  • CYTOTOXIC EFFECT OF DILLAPIOLE ON HUMAN BREAST CANCER MCF-7 CELLS. (2022). Semantic Scholar.
  • Phytochemicals in Food – Uses, Benefits & Food Sources. (2026). Ask Ayurveda.
  • Antifungal Action of the Dillapiole-rich Oil of Piper aduncum against Dermatomycoses Caused by Filamentous Fungi. (2016). Journal of Advances in Medicine and Medical Research.
  • Buy Dillapiole | 484-31-1. Smolecule.
  • Antibacterial activity of the Piper aduncum oil and dillapiole, Its main constituent, Against multidrug-resistant strains. (2025).
  • Dillapiole. Wikipedia.
  • Insecticidal and synergistic components isolated
  • Dillapiole and its antifungal and herbicidal activities. Taylor & Francis Online.
  • Cytotoxic effects of dillapiole on MDA-MB-231 cells involve the induction of apoptosis through the mitochondrial pathway by inducing an oxidative stress while altering the cytoskeleton network. (2014). PubMed.
  • This compound Derivatives as Synergists: Structure–Activity Relationship Analysis. (2025).
  • Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm. (2023). PMC.
  • Parsley (Petroselinum crispum): chemical composition and antibacterial activity of essential oil from organic against foodborne pathogens. (2020). Acta Scientiarum. Agronomy.
  • Antiproliferative activity a of apiole and the chemotherapeutic drugs... (2020).
  • Antifungal activity of extracts, essential oil and constituents from Petroselinum crispum against Colletotrichum acut
  • Acaricidal Activities of Apiol and Its Derivatives from Petroselinum sativum Seeds against Dermatophagoides pteronyssinus, Dermatophagoides farinae, and Tyrophagus putrescentiae. (2013). Journal of Agricultural and Food Chemistry.
  • Apiole. Wikipedia.
  • Antifungal and antibacterial activities of Petroselinum crispum essential oil. (2016). PubMed.
  • (PDF) Parsley (Petroselinum crispum): chemical composition and antibacterial activity of essential oil from organic against foodborne pathogens. (2026).

Sources

A Comparative Analysis of Dillapiole and Isodillapiole Cytotoxicity for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product chemistry and its application in oncology, phenylpropanoids have emerged as a promising class of compounds with notable biological activities. Among these, dillapiole and its isomer, isodillapiole, have garnered attention for their potential cytotoxic effects against cancer cells. This guide provides an in-depth, objective comparison of the cytotoxic performance of dillapiole and isodillapiole, supported by available experimental data, to assist researchers in navigating their potential as anticancer agents.

Introduction to Dillapiole and Isodillapiole: Structural Isomers with Potential Divergence in Activity

Dillapiole and isodillapiole are naturally occurring phenylpropanoids, sharing the same molecular formula but differing in the position of a double bond in their allyl side chain. This subtle structural difference, as will be discussed, may play a significant role in their cytotoxic profiles and mechanisms of action. Dillapiole is a major constituent of essential oils from various plant species, including Piper aduncum, and has been investigated for a range of bioactivities, including antifungal, anti-inflammatory, and anticancer effects[1]. Isodillapiole, its isomer, is also found in nature, often alongside dillapiole, but has been the subject of comparatively fewer cytotoxic studies.

Comparative Cytotoxicity: An Overview of the Experimental Evidence

The cytotoxic potential of a compound is a critical initial determinant of its viability as a cancer therapeutic. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. The available data, while not always from direct comparative studies, allows for a preliminary assessment of the cytotoxic profiles of dillapiole and isodillapiole.

Dillapiole: A Profile of Potent and Selective Cytotoxicity

Numerous studies have demonstrated the cytotoxic effects of dillapiole across a range of cancer cell lines. This activity is often dose- and time-dependent, highlighting its potential as a therapeutic agent.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
MCF-7 Breast Cancer92.148
63.172
RPMI 2650 Nasal Squamous Cell Carcinoma4672
MDA-MB-231 Breast CancerNot explicitly stated, but demonstrated broad cytotoxic effectsNot specified

Table 1: Reported IC50 values for dillapiole against various cancer cell lines.[2][3]

A noteworthy aspect of dillapiole's cytotoxicity is its selectivity for cancer cells over normal cells. For instance, in a study investigating its effect on human nasal squamous cell carcinoma (RPMI 2650), no IC50 value was obtained for normal human gingival fibroblast (HGnF) cells at concentrations up to 150 µM, suggesting a favorable therapeutic window[3].

Isodillapiole: An Emerging Picture of Potentially Attenuated Cytotoxicity

Direct comparative data on the cytotoxicity of isodillapiole against cancer cell lines is limited. However, a study evaluating the antileishmanial activity of dillapiole and its analogues provides some insight. In this research, isodillapiole exhibited lower activity against Leishmania amazonensis and Leishmania brasiliensis promastigotes compared to dillapiole[2].

OrganismDillapiole IC50 (µM)Isodillapiole IC50 (µM)
L. amazonensis 69.3122.9
L. brasiliensis 59.4109.8

Table 2: Comparative activity of dillapiole and isodillapiole against Leishmania species.[2]

While antileishmanial activity does not directly translate to anticancer cytotoxicity, this data suggests that the position of the double bond in the side chain can influence the compound's biological activity, with the terminal double bond in dillapiole potentially conferring greater potency. Furthermore, the same study reported that isodillapiole was less active than dillapiole in inducing cytotoxic effects on fibroblast cells[2].

The lack of extensive research into the anticancer properties of isodillapiole presents a significant knowledge gap. Further studies are warranted to determine its IC50 values against a panel of cancer cell lines to enable a more direct and comprehensive comparison with dillapiole.

Mechanistic Insights: Unraveling the Pathways to Cell Death

Understanding the mechanism of action is paramount in drug development. For dillapiole, a clearer picture of its cytotoxic mechanism has emerged, primarily centered on the induction of apoptosis through oxidative stress.

Dillapiole: A Pro-oxidant Inducer of Apoptosis

Dillapiole has been shown to act as a pro-oxidant, inducing the generation of reactive oxygen species (ROS) within cancer cells[4][5]. This increase in oxidative stress is a key trigger for the intrinsic pathway of apoptosis.

The proposed mechanism involves:

  • Induction of ROS: Dillapiole treatment leads to an accumulation of ROS in cancer cells[4].

  • Mitochondrial Dysfunction: The elevated ROS levels disrupt the mitochondrial membrane potential, a critical event in the apoptotic cascade.

  • Caspase Activation: This disruption leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.

  • Cell Cycle Arrest: Dillapiole has also been observed to arrest cancer cells in the G0/G1 phase of the cell cycle, further inhibiting their proliferation[4].

Caption: Proposed mechanism of dillapiole-induced cytotoxicity.

Isodillapiole: An Uncharted Mechanistic Territory

The mechanism of action for isodillapiole's cytotoxicity, particularly in cancer cells, remains largely unexplored. The structural difference in the side chain could potentially influence its interaction with cellular targets and its ability to induce oxidative stress. It is plausible that isodillapiole may share a similar pro-oxidant mechanism with dillapiole, albeit with potentially different potency. However, without dedicated mechanistic studies, this remains speculative. Future research should focus on elucidating whether isodillapiole can induce apoptosis, generate ROS, and affect the cell cycle in cancer cells to the same extent as dillapiole.

Experimental Protocols: A Guide to Assessing Cytotoxicity

For researchers aiming to investigate the cytotoxic properties of dillapiole, isodillapiole, or other natural compounds, standardized and reliable assays are essential. The following are step-by-step methodologies for two commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., dillapiole or isodillapiole) and include appropriate controls (vehicle control, positive control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Assay Procedure cluster_2 Data Acquisition and Analysis A Seed cells in 96-well plate B Treat with compound A->B C Add MTT solution B->C D Incubate (formazan formation) C->D E Add solubilizing agent D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cytotoxicity assay.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of cell membrane damage and cytotoxicity.

Principle: LDH released from compromised cells catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).

LDH_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Assay Procedure cluster_2 Data Acquisition and Analysis A Seed cells in 96-well plate B Treat with compound A->B C Collect supernatant B->C D Add LDH reaction mixture C->D E Incubate D->E F Add stop solution E->F G Measure absorbance at ~490 nm F->G H Calculate % cytotoxicity G->H

Caption: Workflow for the LDH cytotoxicity assay.

Conclusion and Future Directions

The available evidence strongly suggests that dillapiole is a promising natural compound with significant and selective cytotoxic activity against various cancer cell lines. Its pro-oxidant mechanism, leading to apoptosis, provides a solid foundation for further preclinical development.

In contrast, the cytotoxic profile of isodillapiole remains largely undefined in the context of cancer. The limited data available suggests it may be less potent than dillapiole. This highlights a critical need for direct, head-to-head comparative studies of these two isomers against a broad panel of cancer cell lines. Such studies should not only determine their respective IC50 values but also delve into their mechanisms of action, investigating their ability to induce apoptosis, generate ROS, and affect the cell cycle.

For researchers in drug discovery and development, dillapiole represents a more immediate and data-supported candidate for further investigation. However, the potential of isodillapiole should not be dismissed. A thorough evaluation of its cytotoxic properties could reveal unique activities or a different spectrum of efficacy that could be valuable in specific cancer contexts. The structural simplicity of both molecules also makes them attractive scaffolds for medicinal chemistry efforts to develop more potent and selective analogues.

References

  • Ferreira, A. K., et al. (2014). Cytotoxic effects of dillapiole on MDA-MB-231 cells involve the induction of apoptosis through the mitochondrial pathway by inducing an oxidative stress while altering the cytoskeleton network. Biochimie, 99, 195-207. [Link]
  • Amin, I. M., et al. (2022). CYTOTOXIC EFFECT OF DILLAPIOLE ON HUMAN BREAST CANCER MCF-7 CELLS. Malaysian Applied Biology, 51(4), 29-37.
  • Parise-Filho, R., et al. (2012). Dillapiole as Antileishmanial Agent: Discovery, Cytotoxic Activity and Preliminary SAR Studies of Dillapiole Analogues. Chemical biology & drug design, 80(3), 455-63. [Link]
  • Chan, W. H. (2014). Cytotoxic effects of dillapiole on embryonic development of mouse blastocysts in vitro and in vivo. International journal of molecular sciences, 15(6), 10751-68. [Link]
  • de Sá-Júnior, P. L., et al. (2013). (PDF) Cytotoxic Effects of Dillapiole on MDA-MB-231 Cells Involve the Induction of Apoptosis Through the Mitochondrial Pathway by Inducing an Oxidative Stress while Altering the Cytoskeleton Network.
  • Farah, R. A., et al. (2010). Protein content of molar-incisor hypomineralisation enamel. Journal of dentistry, 38(7), 591-6. [Link]
  • Amin, I. M., et al. (2022). cytotoxic effect of dillapiole on human breast cancer mcf-7 cells.
  • Mohd Amin, I., et al. (2021). In vitro cytotoxic evaluation and apoptotic effects of dillapiole on human nasal squamous cell carcinoma.

Sources

A Comparative Analysis of Dillapiole and Eugenol: Efficacy and Mechanisms in Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of natural compounds with therapeutic potential, the phenylpropanoids dillapiole and eugenol have emerged as significant subjects of interest for their anti-inflammatory properties. This guide offers an in-depth, objective comparison of their efficacy, drawing upon available experimental data to elucidate their mechanisms of action. By synthesizing technical details with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these two promising molecules.

At a Glance: Comparative Anti-Inflammatory Efficacy

While direct head-to-head clinical trials are lacking, preclinical data from established inflammatory models provide a basis for comparing the anti-inflammatory potency of dillapiole and eugenol. The carrageenan-induced rat paw edema model, a standard for assessing acute inflammation, has been utilized to evaluate both compounds, albeit in separate studies.

CompoundAnimal ModelDosageTime Point% Edema InhibitionReference
Dillapiole Carrageenan-Induced Rat Paw Edema50 mg/kg90 min~20%[1]
3 hours~18%[1]
Eugenol Carrageenan-Induced Rat Paw Edema25 mg/kg3 hours28%
50 mg/kg3 hours62%
100 mg/kg3 hours78%
Indomethacin (Control) Carrageenan-Induced Rat Paw Edema10 mg/kg90 min~45%[1]

Note: Data for dillapiole and eugenol are from separate studies and are not directly comparable. They are presented here for informational purposes.

Unraveling the Mechanisms of Action: A Tale of Two Phenylpropanoids

The anti-inflammatory effects of dillapiole and eugenol stem from their ability to modulate key signaling pathways and mediators involved in the inflammatory cascade. While both compounds target components of this cascade, the current body of research suggests distinct primary mechanisms.

Eugenol: A Potent Modulator of NF-κB and COX-2

Eugenol has been extensively studied, revealing a multi-pronged approach to dampening inflammation. Its primary mechanisms include the potent inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway and the suppression of cyclooxygenase-2 (COX-2) expression and activity.

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Eugenol has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of downstream targets such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This leads to a significant reduction in the production of these key pro-inflammatory cytokines.

Furthermore, eugenol directly targets the enzymatic activity of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, eugenol reduces the production of prostaglandins, contributing to its analgesic and anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated mouse macrophage RAW264.7 cells, eugenol exhibited a significant inhibition of prostaglandin E2 (PGE2) production with an IC50 of 0.37 µM.[2]

Eugenol_Mechanism cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n Translocates COX2_path Arachidonic Acid Prostaglandins Prostaglandins COX2_path->Prostaglandins via COX2_enzyme COX-2 Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFκB_n->Gene_Expression Induces Eugenol Eugenol Eugenol->IKK Inhibits Eugenol->COX2_enzyme Inhibits

Caption: Simplified signaling pathway of Eugenol's anti-inflammatory action.
Dillapiole: An Emerging Anti-Inflammatory Agent

The anti-inflammatory properties of dillapiole are becoming increasingly recognized, although the molecular mechanisms are not as extensively characterized as those of eugenol. In vivo studies have demonstrated its ability to significantly inhibit edema in the carrageenan-induced rat paw model.

While direct evidence of NF-κB inhibition by dillapiole in inflammatory cells is less clear, one study on human nasal squamous cell carcinoma cells indicated that dillapiole did not affect the nuclear translocation of NF-κB.[3] This suggests that its primary anti-inflammatory mechanism may lie elsewhere, or that its effects are cell-type specific. There is some indication that dillapiole may modulate COX-2, but further research is needed to confirm this and to determine the extent of its inhibitory activity.

Dillapiole_Mechanism cluster_stimulus Inflammatory Stimulus cluster_cellular Inflammatory Cell Stimulus Inflammatory Stimulus COX2_path Arachidonic Acid Stimulus->COX2_path Other_Pathways Other Inflammatory Pathways Stimulus->Other_Pathways Prostaglandins Prostaglandins COX2_path->Prostaglandins via COX2_enzyme COX-2 Inflammation Inflammation Prostaglandins->Inflammation Other_Pathways->Inflammation Dillapiole Dillapiole Dillapiole->COX2_enzyme Potential Inhibition (needs further investigation) Dillapiole->Other_Pathways Modulation

Caption: Putative anti-inflammatory mechanisms of Dillapiole.

Experimental Protocols: A Guide to In Vitro and In Vivo Assessment

To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory efficacy of compounds like dillapiole and eugenol.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the ability of a compound to inhibit acute inflammation.

Principle: Injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is quantified by measuring the reduction in paw volume compared to a control group.

Step-by-Step Protocol:

  • Animal Acclimatization: House male Wistar rats (180-220g) in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin 10 mg/kg), and test groups (dillapiole or eugenol at various doses). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vt).

  • Calculation of Edema and Inhibition:

    • Edema Volume = Vt - V0

    • Percentage of Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100

Paw_Edema_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatize Animal Acclimatization (Wistar Rats) Group Grouping & Fasting Acclimatize->Group Administer Administer Compound/ Vehicle (p.o. or i.p.) Group->Administer Measure_V0 Measure Initial Paw Volume (V0) Administer->Measure_V0 1 hour before induction Induce Induce Edema (Carrageenan Injection) Measure_Vt Measure Paw Volume over Time (Vt) Induce->Measure_Vt Measure_V0->Induce Calculate_Edema Calculate Edema Volume (Vt - V0) Measure_Vt->Calculate_Edema Calculate_Inhibition Calculate % Inhibition Calculate_Edema->Calculate_Inhibition

Caption: Experimental workflow for the carrageenan-induced paw edema model.
In Vitro Model: LPS-Induced Pro-inflammatory Cytokine Production in Macrophages

This assay evaluates the effect of a compound on the production of key inflammatory mediators by immune cells.

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. The inhibitory effect of a test compound is determined by measuring the reduction in cytokine levels in the cell culture supernatant.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of dillapiole or eugenol for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant and store at -80°C until analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each treatment group relative to the LPS-stimulated control.

In Vitro Model: Cyclooxygenase (COX) Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of a compound on COX-1 and COX-2 activity.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction by a test compound is monitored spectrophotometrically.

Step-by-Step Protocol:

  • Reagents: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid, and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme.

  • Inhibitor Addition: Add various concentrations of the test compound (dillapiole or eugenol) or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the wells.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes).

  • Initiation of Reaction: Add arachidonic acid and the chromogenic substrate to initiate the reaction.

  • Spectrophotometric Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time.

  • Calculation of IC50: Determine the concentration of the test compound that causes 50% inhibition (IC50) of enzyme activity.

Conclusion

Both dillapiole and eugenol demonstrate significant anti-inflammatory properties, positioning them as valuable natural compounds for further investigation in the development of novel anti-inflammatory therapeutics. The existing evidence suggests that eugenol exerts its effects primarily through the robust inhibition of the NF-κB and COX-2 pathways. In contrast, while dillapiole shows promise in in vivo models, its precise molecular mechanisms, particularly concerning the NF-κB pathway, require more in-depth exploration. This guide provides a foundational framework for researchers to design and execute further comparative studies, which are essential for fully elucidating the therapeutic potential of these two phenylpropanoids.

References

  • Kim, S. S., Oh, O. J., Min, H. Y., Park, E. J., Kim, Y., Park, H. J., Han, Y. N., & Lee, S. K. (2003). Eugenol suppresses cyclooxygenase-2 expression in lipopolysaccharide-stimulated mouse macrophage RAW264.7 cells. Life sciences, 73(3), 337–348.
  • Andrade, E. L., Bento, A. F., Cavalli, J., Oliveira, S. K., & Calixto, J. B. (2020). Computational analysis of eugenol inhibitory activity in lipoxygenase and cyclooxygenase pathways. Scientific reports, 10(1), 16405.
  • Huss, U., Ringbom, T., Perera, P., Bohlin, L., & Vasänge, M. (2002). Screening of ubiquitous plant constituents for COX-2 inhibition with a scintillation proximity based assay.
  • Ringbom, T., Huss, U., Perera, P., & Bohlin, L. (2001). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin.
  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS medicine, 7(3), e1000245.
  • Parise-Filho, R., Pastrello, M., Pereira Camerlingo, C. E., Silva, G. J., Agostinho, L. A., de Souza, T., ... & Polli, M. C. (2011). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Pharmaceutical biology, 49(12), 1263–1269.
  • Ghahreman, T., & Akbari, G. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 44(4), 493.
  • Che Abdullah, C. A., Mohd Yusof, N. A., Mohd Radzi, S. A., & Mat Salleh, N. (2021). In vitro cytotoxic evaluation and apoptotic effects of dillapiole on human nasal squamous cell carcinoma. PeerJ, 9, e11874.
  • Kim, H. M., Lee, E. H., Hong, S. H., Song, H. J., Shin, M. K., Kim, J. J., & Shin, T. Y. (1998). Effect of
  • van Alphen, L., & Lepper, A. W. (1997). The carrageenan-induced paw oedema as a model of non-specific inflammation. Journal of pharmacological and toxicological methods, 37(3), 161-170.
  • Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British journal of pharmacology, 142(2), 331–338.
  • Cho, J. W., Lee, K. S., & Kim, C. W. (2007). Curcumin attenuates the expression of IL-1beta, IL-6, and TNF-alpha as well as cyclin E in TNF-alpha-treated HaCaT cells; NF-kappaB and MAPKs as potential upstream targets. International journal of molecular medicine, 19(3), 469–474.
  • Kim, B. H., Lee, Y. G., Lee, J., Lee, J. Y., & Kim, J. H. (2002). Inhibition of TNF-alpha, IL-1beta, and IL-6 productions and NF-kappa B activation in lipopolysaccharide-activated RAW 264.7 macrophages by catalposide, an iridoid glycoside isolated from Catalpa ovata G. Don (Bignoniaceae). International immunopharmacology, 2(8), 1173–1181.
  • Seo, J. Y., Park, J., Kim, H. J., & Lee, S. H. (2022). Hydroxychavicol Inhibits In Vitro Osteoclastogenesis via the Suppression of NF-κB Signaling Pathway. Biomolecules & therapeutics, 30(2), 163.
  • Li, F., Wang, Y., Li, D., Chen, Y., Wei, Z., & Li, S. (2017). Bioassay-Guided Isolation of Anti-Inflammatory Components from the Bulbs of Lilium brownii var. viridulum and Identifying the Underlying Mechanism through Acting on the NF-κB/MAPKs Pathway. Molecules (Basel, Switzerland), 22(3), 506.
  • Zhang, L., Zhang, Y., & Wang, X. (2018). Anti-Inflammatory Effects of Gingerol on Lipopolysaccharide-Stimulated RAW 264.7 Cells by Inhibiting NF-κB Signaling Pathway.
  • D'Acquisto, F., May, M. J., & Ghosh, S. (2002). Inhibition of nuclear factor kappa B (NF-B): an emerging theme in anti-inflammatory therapies. Molecular interventions, 2(1), 22.
  • DiDonato, J. A., Hay, K., & Karin, M. (1997). The IKK/NF-kappaB pathway: a trans-kingdom signaling module for defense and homeostasis. Science's STKE, 2007(371), cm3.
  • van der Bruggen, T., Nijenhuis, S., van Raaij, E., Verhoef, J., & van Asbeck, B. S. (1999). Lipopolysaccharide-induced tumor necrosis factor-alpha production by human monocytes is suppressed by retinoic acid. Journal of leukocyte biology, 65(5), 653–658.
  • Guha, M., & Mackman, N. (2001). LPS induction of gene expression in human monocytes. Cellular signalling, 13(2), 85–94.
  • Warner, T. D., & Mitchell, J. A. (2002). Cyclooxygenase-3 (COX-3): filling in the gaps toward a COX continuum?.
  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69(1), 145-182.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Crunkhorn, P., & Meacock, S. C. (1971). Mediators of the inflammation induced by carrageenin in the rat hind paw. British journal of pharmacology, 42(3), 392–402.

Sources

A Comparative Analysis of Dillapiol and Safrole Carcinogenicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Relationship and Toxicological Divergence of Dillapiol and Safrole

This compound and safrole are naturally occurring phenylpropanoids, sharing a core methylenedioxybenzene structure but differing in the substitution pattern on the aromatic ring. Safrole, a well-known component of sassafras oil, has been the subject of extensive toxicological investigation and is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) based on sufficient evidence from animal studies[1][2]. Its use as a food additive has been banned in many countries[3][4]. This compound, found in dill, fennel, and other plants, is structurally similar, raising questions about its own carcinogenic potential[5]. This guide provides a comparative analysis of the available carcinogenicity data for this compound and safrole, highlighting key differences in their known metabolic activation, genotoxicity, and long-term effects in experimental models. While the carcinogenicity of safrole is well-established, data for this compound remains notably sparse, underscoring a critical gap in toxicological knowledge.

Metabolic Activation: The Critical First Step in Carcinogenesis

The carcinogenicity of many chemical compounds is not an intrinsic property but rather a consequence of their metabolic conversion to reactive electrophiles that can bind to cellular macromolecules like DNA. This process, known as metabolic activation, is a crucial determinant of carcinogenic potential.

Safrole's Established Pathway to a Carcinogen

The metabolic activation of safrole is a well-characterized pathway primarily involving cytochrome P450 (CYP) enzymes in the liver[3][6][7]. The key steps are:

  • 1'-Hydroxylation: The initial and rate-limiting step is the hydroxylation of the allyl side chain to form 1'-hydroxysafrole. This is considered the proximate carcinogen[6][7].

  • Sulfation: 1'-hydroxysafrole is then conjugated by sulfotransferases to form 1'-sulfooxysafrole, a highly reactive and unstable electrophile considered the ultimate carcinogen[6].

  • DNA Adduct Formation: 1'-sulfooxysafrole can then covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis[8].

dot graph TD { A[Safrole] -->|CYP450 (1'-Hydroxylation)| B(1'-HydroxysafroleProximate Carcinogen); B -->|Sulfotransferase| C(1'-SulfooxysafroleUltimate Carcinogen); C -->|Covalent Binding| D{DNA Adducts}; D --> E[Mutations]; E --> F[Cancer Initiation];

} Metabolic activation pathway of safrole.

This compound's Metabolic Fate: A Less Clear Picture

In stark contrast to safrole, the metabolic pathways of this compound in mammals are not well understood. The presence of two methoxy groups on the benzene ring in addition to the methylenedioxy group could significantly alter its interaction with metabolizing enzymes. While one study in fungi has explored the biotransformation of this compound, comprehensive in vivo mammalian metabolism data is lacking[6]. A critical unanswered question is whether this compound can undergo 1'-hydroxylation to a degree similar to safrole, which would be a prerequisite for a similar mechanism of carcinogenicity. The potential for the formation of reactive metabolites and subsequent DNA adducts from this compound remains an area requiring significant research.

Comparative Genotoxicity

Genotoxicity assays are employed to detect the potential of a substance to damage genetic material. A positive result in these assays can be an indicator of carcinogenic potential.

Safrole: Evidence of Genotoxic Activity

Safrole has been shown to be genotoxic in a variety of in vitro and in vivo test systems. Its mutagenicity is often dependent on metabolic activation. Safrole-2',3'-oxide, another metabolite of safrole, has been shown to be mutagenic in the Ames test and to induce cytotoxic and genotoxic effects in human HepG2 cells and in mice[9].

This compound: Limited and Mixed Genotoxicity Data

The available genotoxicity data for this compound is limited and somewhat conflicting.

  • Positive Finding in Drosophila : A study using the Somatic Mutation and Recombination Test (SMART) in Drosophila melanogaster found that this compound exhibited positive genetic toxicity, primarily through mitotic recombination events.

  • Genotoxicity of a Derivative in Mice: A semi-synthetic derivative, this compound n-butyl ether, was shown to induce genotoxic, mutagenic, and cytotoxic effects in male Balb/C mice, but only at high concentrations[1].

Long-Term Carcinogenicity Bioassays

The gold standard for assessing the carcinogenic potential of a chemical is the long-term rodent bioassay, typically conducted over two years[10][11][12].

Safrole: Confirmed Hepatocarcinogen in Rodents

Multiple long-term studies have demonstrated the carcinogenicity of safrole in both rats and mice. Dietary administration of safrole has been shown to cause liver tumors, including hepatocellular carcinomas and adenomas, in both species[1][2][13]. These robust and reproducible findings form the basis for its classification as a likely human carcinogen.

Compound Species Route of Administration Tumor Site Classification Reference
Safrole RatDietaryLiverReasonably anticipated to be a human carcinogenNTP[1][2]
Safrole MouseDietaryLiverReasonably anticipated to be a human carcinogenNTP[1][2]
This compound MouseNot SpecifiedNo tumors detectedNot ClassifiedUnreferenced[5]

Table 1: Summary of Long-Term Carcinogenicity Data

This compound: A Critical Lack of Data

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Protocol 1: Ames Test (Bacterial Reverse Mutation Assay)

This test is used to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Test compound (this compound or safrole) dissolved in a suitable solvent (e.g., DMSO)

  • S9 fraction (from induced rat liver) for metabolic activation

  • Cofactor solution (NADP, G6P)

  • Molten top agar

  • Minimal glucose agar plates

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution, and 0.5 mL of S9 mix (for assays with metabolic activation) or buffer (for assays without).

  • Incubate the mixture at 37°C for 20-30 minutes.

  • Add 2 mL of molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

  • A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Workflow for the Ames Test.

Protocol 2: In Vivo Rodent Carcinogenicity Bioassay

This long-term study is designed to evaluate the carcinogenic potential of a substance following prolonged exposure in rodents.

Materials:

  • Male and female rodents (e.g., F344 rats, B6C3F1 mice), 6-8 weeks old

  • Test compound (this compound or safrole)

  • Vehicle for administration (e.g., corn oil for gavage, or mixed in feed)

  • Standard laboratory animal diet and housing

Procedure:

  • Acclimatize animals to laboratory conditions for at least one week.

  • Randomly assign animals to control and treatment groups (typically 50 animals per sex per group).

  • Administer the test compound daily for up to two years. Doses are typically determined from shorter-term toxicity studies and should include a maximum tolerated dose (MTD).

  • Monitor animals daily for clinical signs of toxicity. Record body weights and food consumption regularly.

  • At the end of the study, or when animals are found moribund, perform a complete necropsy.

  • Collect all major organs and any gross lesions for histopathological examination.

  • A board-certified veterinary pathologist should evaluate the tissues.

  • Statistically analyze the incidence of tumors in the treatment groups compared to the control group.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Workflow for a rodent carcinogenicity bioassay.

Conclusion and Future Directions

For researchers, scientists, and drug development professionals, this data gap represents both a challenge and an opportunity. The structural similarity between this compound and safrole warrants a thorough investigation into the carcinogenicity of this compound to ensure human safety. Future research should prioritize:

  • Comprehensive metabolic studies of this compound in mammalian systems: To determine if 1'-hydroxylation is a significant metabolic pathway and to identify other potential reactive metabolites.

  • In-depth genotoxicity testing: Including a battery of in vitro and in vivo assays to clarify its mutagenic and clastogenic potential.

  • Long-term rodent carcinogenicity bioassays: To provide definitive data on its carcinogenic potential.

Until such studies are conducted, a precautionary approach should be taken regarding human exposure to high concentrations of this compound. The case of safrole serves as a critical reminder that naturally occurring compounds are not inherently safe and require rigorous toxicological evaluation.

References

  • National Toxicology Program. (2021). 15th Report on Carcinogens. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service. [Link]
  • National Center for Biotechnology Information. (2021). Safrole - 15th Report on Carcinogens. In Bookshelf. [Link]
  • Wikipedia. (n.d.). Dillapiole. [Link]
  • ResearchGate. (n.d.). Possible metabolic pathways of dillapiole (dA) and safrole (S) by C.... [Link]
  • The Good Scents Company. (n.d.). This compound (dill) 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10231, this compound. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5144, Safrole. [Link]
  • Taylor & Francis. (n.d.). Safrole – Knowledge and References. [Link]
  • Della Porta, G., & Dragani, T. A. (1990). Long-term assays for carcinogenicity. Teratogenesis, carcinogenesis, and mutagenesis, 10(2), 137–145. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Yu, C. Y., Chen, Y. H., Lin, Y. J., & Liu, Y. C. (2012). Safrole-2',3'-oxide induces cytotoxic and genotoxic effects in HepG2 cells and in mice.
  • Wikipedia. (n.d.). Safrole. [Link]
  • Taylor & Francis. (n.d.). DNA adducts – Knowledge and References. [Link]
  • Huff, J. (2009). The limits of two-year bioassay exposure regimens for identifying chemical carcinogens. Environmental health perspectives, 117(12), 1831–1836. [Link]
  • Drug Enforcement Administration. (n.d.). NOTICE - Safrole and Sassafras Oil are used in the Illicit Manufacture of MDMA. [Link]
  • Electronic Code of Federal Regulations. (n.d.). 21 CFR 189.180 -- Safrole. [Link]
  • Benedetti, M. S., Malnoë, A., & Broillet, A. L. (1977). Absorption, metabolism and excretion of safrole in the rat and man. Toxicology, 7(1), 69–83. [Link]
  • National Center for Biotechnology Information. (n.d.). Genotoxicity of dillapiole n-butyl ether in mice for the control of Aedes aegypti. [Link]
  • U.S. Food & Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS). [Link]
  • National Toxicology Program. (n.d.). 15th Report on Carcinogens. [Link]
  • Aciole, E. H., Guimarães, N. N., Silva, A. S., Amorim, E. M., Nunomura, S. M., Garcia, A. C., ... & Rohde, C. (2013). Genetic toxicity of this compound and spinosad larvicides in somatic cells of Drosophila melanogaster. Pest management science, 69(11), 1276–1281. [Link]
  • Maltoni, C., & Soffritti, M. (1992). Long-term chemical carcinogenesis bioassays predict human cancer hazards. Annals of the New York Academy of Sciences, 670, 19–46. [Link]
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Safrole - 15th Report on Carcinogens. [Link]

Sources

The "One-Two Punch": A Guide to Validating Dillapiol's Synergistic Activity with Synthetic Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The relentless evolution of insecticide resistance in pest populations presents a formidable challenge to global agriculture and public health. A promising strategy to combat this is the use of synergists—compounds that, while not necessarily potent insecticides themselves, enhance the efficacy of existing synthetic agents. Dillapiol, a naturally occurring phenylpropanoid, has emerged as a significant synergist, capable of revitalizing the activity of insecticides that have lost their effectiveness.

This guide provides an in-depth, objective comparison of this compound's synergistic performance with various classes of synthetic insecticides. It moves beyond mere protocols to explain the underlying biochemical rationale, empowering researchers to design robust, self-validating experiments.

The Core Problem: Metabolic Resistance

Insects have evolved sophisticated detoxification systems to survive chemical onslaughts. A primary defense mechanism is the overexpression of metabolic enzymes, particularly the cytochrome P450-dependent monooxygenases (P450s).[1][2][3] These enzymes act as molecular "scrubbers," metabolizing and neutralizing insecticidal compounds before they can reach their target sites.[1][4] This P450-mediated metabolism is a common cause of resistance to numerous insecticide classes, including pyrethroids, organophosphates, and carbamates, often leading to cross-resistance.[5][6]

This compound's Mechanism of Action: Shutting Down the Defense

This compound's power as a synergist lies in its ability to inhibit these P450 enzymes.[7][8] The methylenedioxyphenyl group within the this compound molecule is key to this function. It binds to the heme group of the P450 enzyme, forming a stable complex that effectively deactivates the enzyme.[7] This prevents the enzyme from metabolizing the synthetic insecticide, allowing the insecticide to persist longer and exert its toxic effect. This mechanism is analogous to that of piperonyl butoxide (PBO), a well-known synthetic synergist.[7][9][10]

Caption: this compound inhibits Cytochrome P450, preventing insecticide detoxification.

Comparative Analysis: this compound's Performance Across Insecticide Classes

The efficacy of this compound as a synergist varies depending on the specific insecticide, the target insect species, and the level of resistance. The following tables summarize experimental data from various studies. The key metric used is the Synergism Ratio (SR) or Synergism Factor (SF) , calculated as:

SR = LD₅₀ of insecticide alone / LD₅₀ of insecticide + synergist

A higher SR value indicates a greater degree of synergism.

Table 1: Synergistic Activity with Pyrethroids

Pyrethroids are a widely used class of insecticides that target the voltage-gated sodium channels in insect neurons.[4] Resistance often develops through enhanced P450-mediated metabolism.

Target InsectInsecticideThis compound SourceKey FindingSynergism Ratio (SR)Reference
Aedes aegyptiCypermethrin, α-cypermethrinPiper aduncumSignificantly increased mosquito mortality by overcoming metabolic resistance.TL₅₀ & TL₉₀ values significantly reduced (exact SR not provided).[11][12][13]
Spodoptera frugiperda (Fall Armyworm)PermethrinEssential Oil of Cymbopogon citratus (rich in citral, similar function)Drastically decreased the LD₅₀ of permethrin.23.93[9]
Spodoptera frugiperda (Fall Armyworm)Alpha-cypermethrin, Beta-cypermethrinPiper aduncum Essential Oil (71.9% this compound)Potentiated the toxicity of both pyrethroids.Ranged from 2.0 to 11.1 depending on concentration.[10]
Aedes atropalpusα-Terthienyl (Phototoxin)Synthetic derivatives of this compoundDemonstrated that this compound derivatives can synergize phototoxins.0.9 to 2.4[14]

Causality Insight: The consistently high synergistic ratios observed with pyrethroids strongly support the hypothesis that P450 inhibition is the primary mechanism of action. By preventing the metabolic breakdown of the pyrethroid, this compound effectively restores its potency, especially in resistant strains.[9][10][11]

Table 2: Synergistic Activity with Carbamates and Organophosphates

These insecticide classes act by inhibiting acetylcholinesterase, a critical enzyme in the insect nervous system. While their primary resistance mechanisms can vary, P450-mediated detoxification also plays a significant role.[9]

Target InsectInsecticide ClassThis compound SourceKey FindingSynergism Ratio (SR)Reference
Various InsectsCarbamatesPiper aduncumThis compound is known to have synergistic properties with carbamates.Specific quantitative data not available in the provided search results.[7]
Spodoptera frugiperdaOrganophosphorusPiper aduncumResistance has developed to organophosphorus compounds, suggesting a role for synergists.Specific quantitative data not available in the provided search results.[15]
Frankliniella occidentalisCarbamates (as synergists for pyrethroids)N/A (Study on carbamate synergy)Low rates of carbamates can synergize pyrethroids by competing for P450 enzymes.N/A[6]

Causality Insight: While less quantitative data is available from the initial search, the known involvement of P450s in the detoxification of carbamates and organophosphates suggests a strong potential for synergy with this compound.[7][9] The principle remains the same: inhibition of metabolic enzymes should lead to increased insecticide efficacy. Further research to quantify these interactions is warranted.

A Self-Validating Protocol for Assessing Synergy

To ensure the trustworthiness of your findings, a well-designed bioassay with appropriate controls is essential. The following protocol, based on standard methodologies like the CDC bottle bioassay and topical application, is designed to be self-validating.[16][17]

Caption: Workflow for a robust insecticide synergy bioassay.

Step-by-Step Methodology
  • Preliminary Dose-Response Bioassays:

    • Objective: To determine the lethal dose that kills 50% of the test population (LD₅₀) for the insecticide alone and to confirm the non-lethality of this compound at the concentration to be used for synergy tests.

    • Procedure (Topical Application):

      • Prepare serial dilutions of the insecticide in a suitable solvent (e.g., acetone).[18]

      • Apply a small, fixed volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects.[18]

      • Include a solvent-only control group.

      • Repeat the process for this compound to establish a maximum sub-lethal dose. This is a critical control; if this compound itself causes significant mortality, it complicates the interpretation of synergy.[19]

      • Maintain insects under controlled conditions (temperature, humidity, photoperiod) with access to food and water.

      • Record mortality at a fixed time point (typically 24 hours).

    • Analysis: Use probit analysis to calculate the LD₅₀ for the insecticide.

  • Synergy Bioassay:

    • Objective: To determine the LD₅₀ of the insecticide in the presence of a fixed, sub-lethal concentration of this compound.

    • Procedure:

      • Prepare serial dilutions of the insecticide as in Step 1.

      • Create a mixture of each insecticide dilution with a fixed, sub-lethal concentration of this compound (determined in Step 1).

      • Apply the mixtures topically to a new batch of insects.

      • Crucially, include all control groups: insecticide alone, this compound alone (at the synergy test concentration), and solvent alone. These controls validate that any observed increase in mortality is due to the interaction and not other factors.

      • Record mortality at 24 hours.

  • Data Analysis and Interpretation:

    • Objective: To quantify the level of synergy.

    • Procedure:

      • Calculate the LD₅₀ for the insecticide + this compound mixture using probit analysis.

      • Calculate the Synergism Ratio (SR) using the formula mentioned previously.[10]

      • Interpretation:

        • SR > 1: Indicates synergism. The confidence intervals should not overlap with 1.[15]

        • SR = 1: Indicates an additive effect.

        • SR < 1: Indicates antagonism, where this compound reduces the insecticide's efficacy.[15]

Implications and Future Directions

The validation of this compound's synergistic activity has significant implications for pest management. By incorporating this compound into insecticide formulations, it may be possible to:

  • Restore the efficacy of older, less effective insecticides.[11][12]

  • Reduce the required amount of synthetic insecticide, leading to lower costs and decreased environmental impact.[11][12][13]

  • Manage and slow the development of insecticide resistance by overcoming a key metabolic defense mechanism.[11][13]

Future research should focus on field trials to validate these laboratory findings and explore the synergistic potential of this compound with a broader range of insecticides against diverse pest species. Understanding the structure-activity relationship of this compound derivatives could also lead to the development of even more potent synthetic synergists.[14]

References

  • Synergistic Potential of Dillapiole Combined With Pyrethroids against Mosquitoes. SciTechnol.
  • The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance. MDPI.
  • Cytochromes P450 and insecticide resistance. National Center for Biotechnology Information.
  • Synergistic Potential of Dillapiole Combined With Pyrethroids against Mosquitoes. ResearchGate.
  • Role of cytochrome P450s in insecticide resistance: impact on the control of mosquito-borne diseases and use of insecticides on Earth. National Center for Biotechnology Information.
  • DDT - Wikipedia. Wikipedia.
  • Synergistic Potential of Dillapiole Combined With Pyrethroids against Mosquitoes. SciTechnol.
  • This compound Derivatives as Synergists: Structure–Activity Relationship Analysis. ResearchGate.
  • Cytochrome P450s – Their expression, regulation, and role in insecticide resistance. ResearchGate.
  • Potent CYP3A4 Inhibitors Derived from this compound and Sesamol. ACS Omega.
  • Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm. National Center for Biotechnology Information.
  • Synergistic potential of dillapiole-rich essential oil with synthetic pyrethroid insecticides against fall armyworm. ResearchGate.
  • Synergistic potential of dillapiole-rich essential oil with synthetic pyrethroid insecticides against fall armyworm. SciELO Brasil.
  • Apiaceae essential oils and their constituents as insecticides against mosquitoes - A review. ResearchGate.
  • Plant Essential Oils Synergize and Antagonize Toxicity of Different Conventional Insecticides against Myzus persicae (Hemiptera: Aphididae). National Center for Biotechnology Information.
  • Synergistic Field Crop Pest Management Properties of Plant-Derived Essential Oils in Combination with Synthetic Pesticides and Bioactive Molecules: A Review. National Center for Biotechnology Information.
  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal.
  • Determining the efficacy of organic insecticides and synergists against a range of representative insect and mite pests using a. Lincoln University Research Archive.
  • Synergist bioassays: A simple method for initial metabolic resistance investigation of field Anopheles gambiae s.l. populations. National Center for Biotechnology Information.
  • Synergism Study for Investigating Possible Mechanisms of Insecticide Resistance in Mosquitoes. ResearchGate.
  • Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm. ResearchGate.
  • Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies.
  • Cytochrome P450 inhibition impedes pyrethroid effects on insects through Nav channel regulation. bioRxiv.
  • New derivatives of dillapiole have ovicidal, larvicidal and adulticidal effect on Aedes (Stegomyia) aegypti (Diptera: Culicidae). ResearchGate.
  • Essential Oils from Two Apiaceae Species as Potential Agents in Organic Crops Protection. ResearchGate.
  • Deltamethrin Exposure Daily From Postnatal Day 3–20 in Sprague-Dawley Rats Causes Long-term Cognitive and Behavioral Deficits. National Center for Biotechnology Information.
  • Plant essential oils synergize various pyrethroid insecticides and antagonize malathion in Aedes aegypti. National Center for Biotechnology Information.
  • Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. Centers for Disease Control and Prevention.
  • This compound derivatives as synergists : structure-activity relationship analysis. Semantic Scholar.
  • Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm. MDPI.
  • Synergism studies with binary mixtures of pyrethroid, carbamate and organophosphate insecticides on Frankliniella occidentalis (Pergande). National Center for Biotechnology Information.
  • Insect P450 inhibitors and insecticides: challenges and opportunities. National Center for Biotechnology Information.
  • Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm. National Center for Biotechnology Information.
  • Systematic review on pyrethroid toxicity with special reference to deltamethrin. National Center for Biotechnology Information.
  • Deltamethrin Poisoning Mimicking Organophosphate Poisoning: A Case Report. ResearchGate.
  • The toxic effects of deltamethrin on Danio rerio: the correlation among behavior response, physiological damage and AChE. Royal Society of Chemistry.
  • Implications of deltamethrin on hematology, cardiac pathology, and gene expression in Nile tilapia (Oreochromis niloticus) and its possible amelioration with Shatavari (Asparagus racemosus). National Center for Biotechnology Information.

Sources

A Comparative Guide to Dillapiol and Other Natural Phenylpropanoids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of dillapiol with other prominent natural phenylpropanoids, supported by experimental data. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the biological activities and potential applications of these compounds.

Introduction to Phenylpropanoids

Phenylpropanoids are a large class of organic compounds synthesized by plants from the amino acid phenylalanine. They are characterized by a C6-C3 carbon skeleton and exhibit a wide array of biological activities. This guide focuses on this compound and compares its performance against structurally related and well-studied phenylpropanoids: eugenol, myristicin, and safrole. Understanding their comparative efficacy is crucial for targeted research and development.

Chemical Structures and Natural Sources

The subtle variations in the substitution patterns on the phenyl ring among these compounds lead to significant differences in their biological activities.

CompoundChemical StructureKey Natural Sources
This compound C12H14O4Dill (Anethum graveolens), Fennel (Foeniculum vulgare), Piper aduncum[1][2][3][4]
Eugenol C10H12O2Clove (Syzygium aromaticum), Cinnamon, Nutmeg, Basil[5][6]
Myristicin C11H12O3Nutmeg (Myristica fragrans), Parsley, Carrots[7][8][9]
Safrole C10H10O2Sassafras (Sassafras albidum), Nutmeg, Cinnamon[10][11][12]

Comparative Biological Efficacy: A Data-Driven Analysis

The following sections provide a quantitative comparison of the biological activities of this compound and its counterparts, with data summarized for clarity.

Insecticidal and Larvicidal Activity

Phenylpropanoids are widely investigated for their potential as natural insecticides. This compound, in particular, has shown significant promise.

A study on the acute toxicity against the fall armyworm (Spodoptera frugiperda) demonstrated that this compound was the most toxic among 17 tested compounds from Piper aduncum essential oil.[13]

Table 1: Comparative Insecticidal Activity against S. frugiperda

CompoundLD50 (ppm)Relative Toxicity
This compound 0.35 Most Toxic
Myristicin0.62Less Toxic
Asaricin0.95Less Toxic

Data sourced from a study on Spodoptera frugiperda larvae.[13]

Furthermore, this compound and its derivatives have shown potent larvicidal activity against the dengue vector, Aedes aegypti. Interestingly, some semi-synthetic derivatives of this compound exhibit even greater mosquitocidal activity.[14][15] For instance, isothis compound, a structural isomer, was found to be 3-fold more active than this compound.[14]

Antimicrobial Activity

This compound has demonstrated notable antifungal and antibacterial properties.[16] One study reported that a concentration of 0.4 µg/mL of this compound completely inhibited the growth of 20 different fungal strains.[17]

In terms of antibacterial activity, the essential oil of P. aduncum, rich in this compound, was effective against Staphylococcus aureus.[18] However, pure this compound was found to be less effective than the whole oil, suggesting a synergistic effect with other components like myristicin.[19]

Table 2: Antibacterial Activity against Staphylococcus spp.

Compound/OilTarget StrainMIC (µg/mL)
P. aduncum OilS. aureus (ATCC)500
S. epidermidis (ATCC)250
This compound S. aureus & S. epidermidis1000

MIC (Minimum Inhibitory Concentration) values indicate that lower concentrations are more potent. Data from a study on standard and multidrug-resistant strains.[19]

Phenolic compounds like eugenol are also known for their antibacterial activities.[20]

Cytotoxic Activity

The cytotoxic potential of phenylpropanoids is a key area of investigation for anticancer drug development. Myristicin has been shown to have cytotoxic and antiproliferative activity against various cancer cell lines.[8][10] For example, a high rate of inhibition (82.3%) was observed at a concentration of 500 μg/mL of pure myristicin on a specific cell strain.[8] Safrole has also exhibited cytotoxic activities against numerous cancer cell lines.[10] While this compound has been studied for various biological activities, its cytotoxic profile compared to myristicin and safrole requires more extensive investigation. No carcinogenicity was detected with this compound in mice.[2]

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. In an in vivo study using a rat paw edema model, this compound significantly inhibited edema.[21][22] This suggests its potential as a lead compound for developing new anti-inflammatory agents.[22] The study also highlighted the importance of the benzodioxole ring and the methoxy groups for its biological activity.[22]

Mechanisms of Action

The diverse biological activities of these phenylpropanoids stem from their varied mechanisms of action.

  • This compound : Its insecticidal activity is partly attributed to the inhibition of the MFO (mixed-function oxidase) enzyme in insects, leading to a synergistic effect with certain insecticides.[2] It has also been shown to induce cell apoptosis through the generation of reactive oxygen species (ROS) and disruption of mitochondrial functions.[21] Its anti-inflammatory effects are linked to the modulation of COX-2 expression.[1]

  • Myristicin : This compound can enhance the activity of antioxidant enzymes such as glutathione peroxidase (GPX), superoxide dismutase (SOD), and catalase (CAT).[10][23] Its toxicity at high doses is linked to its metabolism, which can form reactive intermediates that bind to cellular macromolecules.[24]

  • Eugenol : Known for its antioxidant, antibacterial, and anti-inflammatory properties.[5]

  • Safrole : Exhibits antioxidant and cytotoxic activities, with its toxicity also related to metabolic activation.[10]

Experimental Methodologies

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are outlines for key assays used to evaluate the biological activities of phenylpropanoids.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[25] It measures the metabolic activity of cells, which is an indicator of their health.[26]

Principle : Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product via mitochondrial dehydrogenases.[26] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[26][27]

Step-by-Step Protocol:

  • Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[26]

  • Compound Treatment : Treat the cells with various concentrations of the phenylpropanoid compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).[26]

  • MTT Addition : Add 10-50 µL of MTT solution (typically 5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[26][28]

  • Formazan Solubilization : Carefully remove the culture medium and add a solubilization solution, such as DMSO, to dissolve the purple formazan crystals.[26]

  • Absorbance Measurement : Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

MTT_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed Cells (96-well plate) treatment 3. Treat Cells & Incubate (24-72h) cell_seeding->treatment compound_prep 2. Prepare Phenylpropanoid Dilutions compound_prep->treatment mtt_add 4. Add MTT Reagent & Incubate (2-4h) treatment->mtt_add solubilize 5. Solubilize Formazan (e.g., with DMSO) mtt_add->solubilize read_absorbance 6. Read Absorbance (570-590 nm) solubilize->read_absorbance calc_viability 7. Calculate % Cell Viability read_absorbance->calc_viability

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[29]

Principle : A standardized inoculum of bacteria is introduced into a series of wells containing serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is assessed.[29][30]

Step-by-Step Protocol:

  • Prepare Inoculum : Suspend isolated bacterial colonies in sterile broth to a standardized density (e.g., ~5 x 10^5 CFU/mL).[30]

  • Serial Dilution : In a 96-well microtiter plate, prepare two-fold serial dilutions of the phenylpropanoid compounds in broth.[31][32]

  • Inoculation : Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).[31][32]

  • Incubation : Incubate the plate at 37°C for 16-24 hours.[30]

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[30]

MIC_Workflow node_prep { Preparation |  Prepare 2x compound stock solution |  Prepare standardized bacterial inoculum} node_plate { Plate Setup (96-well) |  Dispense 100µL broth into wells |  Add 100µL of 2x compound to first column |  Perform 2-fold serial dilutions across the plate} node_prep->node_plate node_inoculate { Inoculation |  Add bacterial inoculum to all test and growth control wells} node_plate->node_inoculate node_incubate { Incubation |  Incubate at 37°C for 16-24 hours} node_inoculate->node_incubate node_read { Result Analysis |  Visually inspect for turbidity |  Determine the lowest concentration with no growth (MIC)} node_incubate->node_read

Larvicidal Bioassay

This assay evaluates the toxicity of compounds against mosquito larvae, following WHO standard procedures.[33][34][35]

Step-by-Step Protocol:

  • Stock Solution : Dissolve the test compound in a suitable solvent (e.g., acetone or DMSO) to create a stock solution.[33][34]

  • Test Concentrations : Prepare a series of dilutions from the stock solution in distilled water.

  • Exposure : Place a specific number of late 3rd or early 4th instar larvae (e.g., 20-25) into beakers containing the test solutions.[33][35] A negative control (solvent only) should be included.

  • Mortality Count : After 24 and 48 hours of exposure, count the number of dead larvae.[34]

  • Data Analysis : Calculate the percentage of mortality and determine the LC50 (lethal concentration required to kill 50% of the population).

Conclusion

This guide provides a comparative analysis of this compound with other key natural phenylpropanoids. The experimental data reveals that:

  • This compound stands out for its potent insecticidal activity, particularly against S. frugiperda, and shows promise as an anti-inflammatory agent.[13][22]

  • Myristicin and Safrole demonstrate significant cytotoxic activity, making them interesting candidates for anticancer research.[10]

  • Eugenol remains a well-established antimicrobial and antioxidant compound.[5][20]

The choice of phenylpropanoid for research and development should be guided by the specific biological activity being targeted. The provided experimental protocols offer a foundation for conducting rigorous and comparative evaluations of these versatile natural compounds.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources.
  • Wikipedia. (n.d.). Dillapiole.
  • Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Springer Nature Experiments. (n.d.). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • FooDB. (2019). Showing Compound this compound (FDB002649).
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • National Institutes of Health. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • ResearchGate. (n.d.). Dillapiole (1) and its structural analogues.
  • The Good Scents Company. (n.d.). This compound (dill) 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene.
  • HerbPedia - Wikidot. (2013). Dillapiole.
  • PubChem - NIH. (n.d.). This compound.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • ResearchGate. (2025). Studies on the antioxidant activity of safrole, myristicin and terpeniol from myristica fragrans houtt: a review.
  • PubMed. (n.d.). Antibacterial activity of dipropofol and related compounds.
  • MDPI. (2023). Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm.
  • ResearchGate. (2016). Adulticidal Activity of this compound and Semi-synthetic Derivatives of this compound against Aedes aegypti (L.) (Culicidae).
  • PMC - NIH. (2016). Inhibition and Larvicidal Activity of Phenylpropanoids from Piper sarmentosum on Acetylcholinesterase against Mosquito Vectors and Their Binding Mode of Interaction.
  • PubMed. (n.d.). The anti-inflammatory activity of dillapiole and some semisynthetic analogues.
  • ResearchGate. (n.d.). Graphical representation of antioxidant pathway mechanisms induced by myristicin[5].
  • Taylor & Francis Online. (n.d.). Dillapiole and its antifungal and herbicidal activities.
  • Redalyc. (n.d.). Antibacterial activity of the Piper aduncum oil and dillapiole, its main constituent, against multidrug-resistant strain.
  • ResearchGate. (n.d.). Dillapiole and its antifungal and herbicidal activities | Request PDF.
  • Protocols.io. (2020). PROTOCOL FOR LARVICIDE BIOASSAYS.
  • PLOS One - Research journals. (2016). Inhibition and Larvicidal Activity of Phenylpropanoids from Piper sarmentosum on Acetylcholinesterase against Mosquito Vectors and Their Binding Mode of Interaction.
  • PubMed. (n.d.). Toxicological evaluation of myristicin.
  • ResearchGate. (2025). Antibacterial activity of the Piper aduncum oil and dillapiole, Its main constituent, Against multidrug-resistant strains.
  • MDPI. (n.d.). Oviposition Deterrence and Larvicidal Activity of Propyl Ether Dillapiole and Piperidyl Dillapiole Against Aedes (Stegomyia) aegypti (Diptera: Culicidae).
  • PubMed. (2016). Inhibition and Larvicidal Activity of Phenylpropanoids from Piper sarmentosum on Acetylcholinesterase against Mosquito Vectors and Their Binding Mode of Interaction.
  • ResearchGate. (2023). Eugenol: Source, processing, and its derivative compounds.
  • MDPI. (n.d.). Pharmacological and Therapeutic Potential of Myristicin: A Literature Review.
  • Taylor & Francis Online. (n.d.). The anti-inflammatory activity of dillapiole and some semisynthetic analogues.
  • ResearchGate. (n.d.). Larvicidal Activity of Secondary Plant Metabolites in Aedes aegypti Control: An Overview of the Previous 6 Years.
  • ResearchGate. (2017). Essential oil eugenol: Sources, extraction techniques and nutraceutical perspectives.
  • MDPI. (n.d.). Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food.
  • Scilit. (n.d.). The Biological Activities of 20 Nature Identical Essential Oil Constituents.
  • Scribd. (n.d.). Safrole From Plants.
  • National Institutes of Health. (n.d.). Nutmeg ( Myristica fragrans Houtt.) essential oil: A review on its composition, biological, and pharmacological activities.
  • ResearchGate. (n.d.). Phyto-chemical and biological activity of Myristica fragrans, an ayurvedic medicinal plant in Southern India and its ingredient analysis.
  • PubMed Central. (n.d.). Identification of Compounds in the Essential Oil of Nutmeg Seeds (Myristica fragrans Houtt.) That Inhibit Locomotor Activity in Mice.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Dillapiol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of dillapiol, a primary bioactive phenylpropanoid in species like Piper aduncum, is paramount.[1] Its notable antifungal, insecticidal, and anti-inflammatory properties necessitate robust analytical methods for quality control, pharmacokinetic analysis, and formulation development.[1][2] This guide provides an in-depth, objective comparison of the principal analytical techniques used for this compound quantification: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC).

The core principle of cross-validation is to ensure that an analytical method is suitable for its intended purpose, providing consistent and reliable results.[3] This involves comparing data across different techniques or laboratories to confirm the method's performance and integrity.[3][4] This guide synthesizes data from validated methods to present a comparative analysis, grounded in the validation parameters set forth by the International Council for Harmonisation (ICH) guidelines.[5][6]

Principles and Performance of Key Analytical Methods

The selection of an analytical technique is a critical decision dictated by factors such as the sample matrix, required sensitivity, desired throughput, and available instrumentation.[7] Here, we dissect the methodologies and performance characteristics of GC-MS, HPLC-UV, and HPTLC for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method: GC is a powerful technique for separating volatile and thermally stable compounds. Samples are vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase). Separation occurs based on the differential partitioning of analytes between the two phases. Coupling GC with a Mass Spectrometry (MS) detector provides high selectivity and structural information, making it a gold standard for identifying and quantifying compounds in complex mixtures like essential oils.[8][9]

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., hexane or methanol). Create a series of calibration standards by serial dilution to cover the desired concentration range.

  • Sample Preparation: Dilute the essential oil or sample extract containing this compound in the same solvent used for the standards to fall within the calibration range. An internal standard may be added to improve precision.

  • GC-MS Instrumentation & Conditions:

    • Injector: Set to a temperature of ~250°C in splitless mode.[2]

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Implement a temperature gradient, for example, starting at 60°C, holding for a few minutes, then ramping up to ~240-280°C to ensure separation of all components.[10]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • MS Detector: Operate in Electron Ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic this compound ions.

  • Analysis & Quantification: Inject 1 µL of each standard and sample. Identify the this compound peak based on its retention time and mass spectrum. Construct a calibration curve by plotting the peak area against the concentration of the standards and use it to determine the concentration of this compound in the samples.

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare this compound Standards Spike Add Internal Standard (Optional) Standard->Spike Sample Dilute Essential Oil/Extract Sample->Spike Inject Inject 1µL into GC-MS Spike->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Calculate this compound Concentration Calibrate->Quantify

GC-MS workflow for this compound quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method: HPLC separates compounds based on their distribution between a solid stationary phase (packed column) and a liquid mobile phase. A high-pressure pump forces the mobile phase and sample through the column. For this compound, a non-polar stationary phase (like C18) is used with a polar mobile phase (Reversed-Phase HPLC). A UV detector measures the absorbance of the analyte as it elutes from the column, allowing for quantification.[11][12]

  • Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture). Prepare calibration standards by serial dilution.

  • Sample Preparation: Dilute the sample extract in the mobile phase. Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.

  • HPLC Instrumentation & Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is typically used.[11]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common.[11][13] For example, a 75:25 (v/v) acetonitrile:water mixture.[11]

    • Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.[11]

    • Column Temperature: Maintain at a constant temperature, e.g., 30-40°C, for reproducibility.[13]

    • Injection Volume: 10-20 µL.

    • UV Detector: Set the wavelength to the maximum absorbance of this compound (approx. 210-280 nm).

  • Analysis & Quantification: Inject standards and samples. Identify the this compound peak by its retention time. Create a calibration curve from the standards' peak areas versus concentration to quantify this compound in the samples.

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Prepare this compound Standards Filter Filter all solutions (0.45 µm) Standard->Filter Sample Dilute Sample Extract Sample->Filter Inject Inject 20µL into HPLC Filter->Inject Separate Reversed-Phase Separation (C18) Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Calculate this compound Concentration Calibrate->Quantify cluster_prep Preparation cluster_analysis HPTLC Procedure cluster_data Quantification Standard Prepare this compound Standards Apply Apply Bands to HPTLC Plate Standard->Apply Sample Prepare Sample Solutions Sample->Apply Develop Develop Plate in Chamber Apply->Develop Dry Dry the Plate Develop->Dry Scan Densitometric Scanning Dry->Scan Calibrate Generate Calibration Curve Scan->Calibrate Quantify Calculate this compound Concentration Calibrate->Quantify

Sources

A Comparative Guide to the Efficacy of Dillapiol versus Commercial Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the antifungal efficacy of dillapiol, a naturally occurring phenylpropanoid, against established commercial fungicides. By synthesizing available experimental data, this document aims to equip researchers with the technical insights necessary to evaluate this compound's potential as a novel biofungicide.

Introduction: The Rise of this compound as a Biofungicide Candidate

This compound is an organic chemical compound and a phenylpropanoid found in essential oils of various plants, most notably from the Piper genus.[1] Traditionally recognized for its insecticidal properties, recent research has illuminated its significant antifungal activities against a wide spectrum of plant pathogens.[2][3] As the agricultural industry seeks more sustainable and eco-friendly alternatives to synthetic pesticides, natural compounds like this compound are gaining considerable attention. Its potential to serve as a scaffold for developing new antifungal agents makes it a subject of intense scientific interest.[4]

The core value proposition of this compound lies in its distinct mechanism of action and its potential for a more favorable environmental profile compared to conventional synthetic fungicides. This guide will dissect the available evidence, comparing its performance directly with leading commercial products.

Comparative Efficacy Analysis: this compound vs. Commercial Fungicides

The effectiveness of a fungicide is primarily measured by its ability to inhibit or kill fungal pathogens at low concentrations. The Minimum Inhibitory Concentration (MIC) is the key metric for this in vitro assessment.

In Vitro Efficacy: A Quantitative Comparison

Studies have demonstrated that this compound exhibits potent antifungal activity against several economically important fungal species.[2] For instance, pure this compound at a concentration of 0.4 µg/mL has been shown to completely inhibit the mycelial growth of 20 different fungal strains, including multiple species of Aspergillus, Penicillium, Fusarium, and Colletotrichum.[2]

To contextualize this performance, we compare its efficacy with that of common commercial fungicides, particularly against anthracnose-causing fungi like Colletotrichum spp., a common target for both research and commercial applications.

Table 1: Comparative In Vitro Efficacy (MIC) of this compound and Commercial Fungicides Against Key Fungal Pathogens

Fungal SpeciesThis compound MIC (µg/mL)Commercial FungicideFungicide ClassFungicide MIC (µg/mL)
Aspergillus fumigatus (ATCC 40152)3.9[5]VoriconazoleAzole0.5[6]
Trichophyton mentagrophytes (ATCC 9533)500[5]ItraconazoleAzoleData Varies
Colletotrichum gloeosporioides<0.4[2]BenzovindiflupyrSDHIEffective[7]
Colletotrichum acutatum<0.4[2]CarbendazimBenzimidazoleSimilar fungitoxicity to derivatives[4]

Expert Interpretation: The data indicates that while this compound shows broad-spectrum activity, its potency varies significantly by fungal species. Against Aspergillus fumigatus, a dillapiole-rich oil demonstrated a remarkable MIC of 3.9 µg/mL.[5] In contrast, some commercial azoles like voriconazole can achieve even lower MICs against the same pathogen.[6] However, it's crucial to note that many Colletotrichum species, which are significantly inhibited by this compound at very low concentrations (<0.4 µg/mL), show natural resistance to certain classes of commercial fungicides like some Succinate Dehydrogenase Inhibitors (SDHIs).[2][7] This highlights a potential niche for this compound in managing resistant fungal strains.

Unraveling the Mechanisms of Action

Understanding how a fungicide works is critical for predicting its spectrum of activity, potential for resistance development, and its effects on non-target organisms. This compound and commercial fungicides operate via fundamentally different pathways.

This compound: A Multi-Target Approach

This compound's antifungal mechanism is not fully elucidated but is believed to be multifaceted. Research on dill essential oil, where this compound is a constituent, points to two primary modes of action:

  • Disruption of Plasma Membrane: this compound compromises the integrity of the fungal plasma membrane, disrupting the essential permeability barrier.[8][9]

  • Mitochondrial Dysfunction: It induces mitochondrial dysfunction, leading to an accumulation of Reactive Oxygen Species (ROS), which causes oxidative stress and ultimately triggers cell death.[8][9]

This multi-target action is a hallmark of many natural antifungal compounds and is considered advantageous as it may slow the development of fungal resistance compared to single-target synthetic fungicides.

Commercial Fungicides: Specific Enzyme Inhibition

Most commercial fungicides have highly specific modes of action. For example:

  • Azoles (e.g., Tebuconazole, Voriconazole): This class of fungicides inhibits the enzyme lanosterol 14-alpha-demethylase, which is crucial for the biosynthesis of ergosterol.[10][11][12] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell lysis.[10][13]

  • Strobilurins (e.g., Azoxystrobin): These fungicides inhibit mitochondrial respiration by binding to the quinone outside (Qo) site of the cytochrome bc1 complex, blocking ATP synthesis and causing cell death.

dot

cluster_this compound This compound Mechanism cluster_Azole Azole Fungicide Mechanism D_Start This compound D_Membrane Plasma Membrane Permeability Disruption D_Start->D_Membrane Acts on D_Mito Mitochondrial Dysfunction D_Start->D_Mito Acts on D_Death Fungal Cell Death D_Membrane->D_Death D_ROS ROS Accumulation (Oxidative Stress) D_Mito->D_ROS D_ROS->D_Death A_Start Azole Fungicide A_Enzyme Inhibits Lanosterol 14-alpha-demethylase A_Start->A_Enzyme A_Ergosterol Blocks Ergosterol Synthesis A_Enzyme->A_Ergosterol A_Membrane Defective Cell Membrane A_Ergosterol->A_Membrane A_Death Fungal Cell Lysis A_Membrane->A_Death

Caption: Comparative mechanisms of action: this compound vs. Azole fungicides.

Standardized Experimental Protocols for Efficacy Assessment

To ensure that comparative data is both reliable and reproducible, standardized protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a self-validating system for quantifying the in vitro potency of an antifungal agent, adapted from established standards.[6][14]

Objective: To determine the lowest concentration of an antifungal agent that prevents the visible growth of a fungus.

Materials:

  • Fungal strain of interest

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium (or other appropriate broth like PDB)

  • Antifungal agent (this compound, commercial fungicide) stock solution in a suitable solvent (e.g., DMSO)

  • Sterile saline with 0.05% Tween 80 (for harvesting spores)

  • Spectrophotometer or microplate reader

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Culture the fungus on an appropriate agar medium (e.g., Potato Dextrose Agar) until sporulation occurs.

    • Harvest fungal spores (conidia) by flooding the plate with sterile saline-Tween solution and gently scraping the surface.

    • Adjust the spore suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer. This precise concentration is critical for test reproducibility.

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to wells in columns 2 through 11 of a 96-well plate. Add 200 µL to column 12 (sterility control).

    • Prepare a working solution of the antifungal agent in the medium at twice the highest desired concentration. Add 200 µL of this solution to column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly. Repeat this process across the plate to column 10. Discard the final 100 µL from column 10. Column 11 will serve as the drug-free growth control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well from columns 1 to 11. The final volume in each well will be 200 µL.

    • Incubate the plate at an appropriate temperature (e.g., 28-35°C) for 48-72 hours, or until sufficient growth is observed in the growth control well (column 11).

  • Endpoint Determination:

    • The MIC is visually determined as the lowest concentration of the antifungal agent at which there is a complete inhibition of fungal growth compared to the drug-free control. Alternatively, a microplate reader can be used to measure optical density (OD) at 600 nm.[15]

dot

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare Fungal Inoculum (0.4-5 x 10⁴ CFU/mL) E1 Inoculate Wells with Fungal Suspension P1->E1 P2 Prepare Antifungal Serial Dilutions in 96-Well Plate P2->E1 E2 Incubate Plate (48-72h, 28-35°C) E1->E2 A1 Visually Inspect or Read Optical Density E2->A1 A2 Determine MIC: Lowest Concentration with No Growth A1->A2

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol: Detached Leaf Assay for In Vivo Efficacy Screening

This assay provides a rapid and resource-efficient method to assess the protective or curative efficacy of a fungicide on plant tissue.[16][17]

Objective: To evaluate the ability of a fungicide to prevent or control fungal lesion development on detached leaves.

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant

  • Fungal pathogen (spore suspension or mycelial plugs)

  • Fungicide solutions (this compound, commercial standards) at desired concentrations

  • Sterile water with 0.02% Tween 20 (as a wetting agent and control)

  • Petri dishes or clear plastic boxes lined with moist filter paper

  • Micropipette or atomizer/sprayer

Step-by-Step Methodology:

  • Leaf Collection and Preparation:

    • Select healthy leaves of a uniform age and size. Gently wash them with sterile distilled water and pat dry.

    • Place the leaves abaxial (underside) or adaxial (topside) up on the moist filter paper inside the Petri dishes. The high-humidity environment is crucial to prevent leaf desiccation and promote fungal growth.

  • Fungicide Application (Choose one):

    • Preventive (Prophylactic) Treatment: Apply the fungicide solution to the leaf surface 24 hours before inoculation.[17] This can be done by spraying until runoff or by applying a known volume (e.g., 20 µL) and spreading it evenly.

    • Curative (Therapeutic) Treatment: Apply the fungicide solution 24-48 hours after inoculation. This tests the agent's ability to stop an established infection.

  • Inoculation:

    • Place a small agar plug (e.g., 5 mm diameter) taken from the leading edge of an active fungal culture onto the center of the leaf.[18]

    • Alternatively, apply a droplet (e.g., 10 µL) of a known concentration spore suspension. Wounding the leaf surface slightly with a sterile needle prior to inoculation can facilitate infection for some pathogens.[18]

  • Incubation and Assessment:

    • Seal the dishes with parafilm and incubate them in a growth chamber with a defined light/dark cycle and temperature (e.g., 12h/12h at 25°C).

    • After 3-7 days, measure the diameter of the necrotic lesion that develops around the inoculation point.

    • Calculate the percentage of disease inhibition relative to the control (leaves treated with water instead of fungicide).

Conclusion and Future Directions

The available evidence strongly supports this compound as a promising biofungicide candidate. Its broad-spectrum activity, demonstrated against key pathogens like Colletotrichum and Aspergillus, combined with a multi-target mechanism of action, makes it an attractive alternative to conventional synthetic fungicides, especially in the context of managing fungicide resistance.

However, a direct comparison reveals that while this compound can be highly effective, its potency against certain fungi may not always match that of the most potent targeted synthetic fungicides on a per-microgram basis. Future research must focus on:

  • Field Trials: Translating in vitro and detached leaf assay results into real-world field efficacy.

  • Formulation Technology: Developing stable and effective formulations to enhance this compound's persistence and bioavailability on plant surfaces.

  • Toxicological Profile: Comprehensive evaluation of its toxicological and ecotoxicological profile to ensure safety for non-target organisms and the environment.

This compound and its derivatives represent a valuable chemical scaffold for the development of next-generation fungicides that can play a significant role in integrated pest management strategies.[4]

References

  • Fungicides currently available for anthracnose control. (n.d.). Google.
  • Dillapiole and its antifungal and herbicidal activities | Request PDF. (n.d.). ResearchGate.
  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (n.d.). Bio-protocol.
  • What are the best fungicides to use for anthracnose? (n.d.). Quora.
  • Phytochemicals in Food – Uses, Benefits & Food Sources. (2026, January 9). Ask Ayurveda.
  • Protocols for fungicide sensitivity assay using detached leaf and DNA extraction for Phytophthora infestans. (n.d.). CGSpace.
  • The Mechanism of Antifungal Action of Essential Oil from Dill (Anethum graveolens L.) on Aspergillus flavus. (n.d.). PLOS One.
  • The Mechanism of Antifungal Action of Essential Oil from Dill (Anethum graveolens L.) on Aspergillus flavus. (n.d.). Semantic Scholar.
  • Antifungal Ergosterol Synthesis Inhibitors. (2024, March 1). StatPearls - NCBI Bookshelf.
  • In Vitro Antifungal Activity and Chemical Composition of Piper auritum Kunth Essential Oil against Fusarium oxysporum and Fusarium equiseti. (n.d.). MDPI.
  • Identify and Control Anthracnose. (n.d.). GardenTech.
  • Anthracnose. (n.d.). BASF Turf Solutions.
  • (PDF) Metabolism and antifungal activity of safrole, dillapiole, and derivatives against Botryodiplodia theobromae and Colletotrichum acutatum. (n.d.). ResearchGate.
  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). NIH.
  • Use of Mycelium and Detached Leaves in Bioassays for Assessing Resistance to Boxwood Blight. (n.d.). USDA ARS.
  • Mechanisms of action in antifungal drugs. (n.d.). Research Starters - EBSCO.
  • Determination of Antifungal MICs by a Rapid Susceptibility Assay. (n.d.). ASM Journals.
  • (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (n.d.). ResearchGate.
  • Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. (n.d.). PubMed Central.
  • The Role of Azoles. (2012, October 18). YouTube.
  • Antifungal Action of the Dillapiole-rich Oil of Piper aduncum against Dermatomycoses Caused by Filamentous Fungi. (2016, May 21). Journal of Advances in Medicine and Medical Research.
  • Antifungal activity for the oil and dillapiole-rich fraction against A. fumigatus ATCC 40152 and its clinical isolate. (n.d.). ResearchGate.
  • Antifungal Action Mechanisms ofs of Azoles, Caspofungin and Terbinafine.pptx. (n.d.). Slideshare.
  • Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea. (2023, September 15). NIH.
  • Detached wheat leaf assay for assessing the sensitivity of Puccinia triticina races to fungicides. (n.d.). SciELO.
  • Antifungal Action of the Dillapiole-rich Oil of Piper aduncum against Dermatomycoses Caused by Filamentous Fungi. (n.d.). ResearchGate.
  • Anyone has a good protocol for detached leaf assay? (n.d.). ResearchGate.
  • In vitro and in vivo antifungal activity of plant extracts against common phytopathogenic fungi. (n.d.). Journal of BioScience and Biotechnology.
  • Antifungal Efficacy of Essential Oils and Their Predominant Components Against Olive Fungal Pathogens. (n.d.). MDPI.
  • Efficacy of SDHI fungicides, including benzovindiflupyr, against Colletotrichum species. (n.d.). Pest Management Science.
  • Antibacterial activity of the Piper aduncum oil and dillapiole, Its main constituent, Against multidrug-resistant strains. (n.d.). ResearchGate.

Sources

A Head-to-Head Comparison of Dillapiol and Piperonyl Butoxide as Synergists: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of insecticide development and pest management, the role of synergists is paramount. These compounds, while often exhibiting minimal intrinsic pesticidal activity, are crucial for enhancing the efficacy of active ingredients, thereby combating resistance and reducing the environmental load of synthetic pesticides. Among the most well-known synergists is piperonyl butoxide (PBO), a synthetic derivative of safrole that has been a mainstay in insecticide formulations for decades.[1][2] However, the growing demand for more natural and sustainable alternatives has brought compounds like dillapiol, a phenylpropanoid found in various plants, into the scientific spotlight.[2][3]

This guide provides a comprehensive, head-to-head comparison of this compound and piperonyl butoxide, offering researchers, scientists, and drug development professionals a detailed analysis of their synergistic performance, mechanisms of action, and toxicological profiles. The information presented herein is synthesized from peer-reviewed literature to support informed decisions in the formulation of next-generation insecticides.

The Core of Synergism: Mechanism of Action

Both this compound and piperonyl butoxide owe their synergistic capabilities to a shared molecular feature: the methylenedioxyphenyl group.[2] This functional group is key to their primary mechanism of action, the inhibition of the cytochrome P450 monooxygenase (CYP450) system in insects.[4][5] The CYP450 enzyme superfamily is a primary line of defense for insects against xenobiotics, including insecticides. By metabolizing these toxic compounds, insects can detoxify them, leading to reduced efficacy and the development of resistance.

This compound and PBO act as competitive inhibitors, binding to the active site of CYP450 enzymes and preventing them from metabolizing the insecticide.[4][5] This inhibition leads to a higher concentration of the active insecticide at the target site for a longer duration, resulting in increased insect mortality.

Figure 1: Mechanism of action of this compound and PBO as CYP450 inhibitors.

Comparative Efficacy: A Look at the Data

Direct, head-to-head comparisons of pure this compound and PBO are limited in the current literature. However, a significant study by Fazolin et al. (2016) provides valuable insights by comparing a this compound-rich essential oil (71.9% this compound) from Piper aduncum with PBO as synergists for several pyrethroid insecticides against the fall armyworm, Spodoptera frugiperda.[5][6] The synergistic effect was quantified using the synergism factor (SF), calculated as the LD50 of the insecticide alone divided by the LD50 of the insecticide in combination with the synergist.

InsecticideSynergistSynergism Factor (SF)Reference
alpha-Cypermethrin This compound-rich oil7.55[5][6]
PBO1.80[5][6]
beta-Cypermethrin This compound-rich oil9.05[5][6]
PBO6.17[6]
Fenpropathrin This compound-rich oil34.05 - 49.77[5][6]
PBO4.21[6]
gamma-Cyhalothrin This compound-rich oil5.79 - 10.48[5][6]
PBO3.50[6]

Table 1: Comparative Synergism Factors of this compound-rich Essential Oil and PBO with Pyrethroid Insecticides against S. frugiperda.

The data from Fazolin et al. (2016) suggests that the this compound-rich essential oil exhibited a significantly higher synergistic effect with all tested pyrethroids compared to PBO under the study's conditions.[5][6] It is important to note that these results are for a this compound-rich essential oil, and the presence of other minor components in the oil could contribute to the observed synergistic activity. Further studies with pure this compound are warranted to confirm these findings.

Experimental Protocols for Evaluating Synergism

To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the synergistic potential of compounds like this compound and PBO. The following is a generalized workflow based on established methodologies for determining the synergism factor.

Synergism Evaluation Workflow A 1. Dose-Response Bioassays (Insecticide Alone) B 2. Determine LD50 of Insecticide A->B E 5. Calculate Synergism Factor (SF) B->E C 3. Dose-Response Bioassays (Insecticide + Synergist) D 4. Determine LD50 of Mixture C->D D->E F SF = LD50 (Insecticide) / LD50 (Mixture) E->F

Sources

A Researcher's Guide to Comparative Proteomics of Dillapiol-Treated Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the cellular proteome in response to dillapiol treatment. Designed for researchers, scientists, and drug development professionals, this document synthesizes established methodologies with expert insights to propose a robust framework for investigating the global protein expression changes induced by this promising phytochemical. By detailing the causality behind experimental choices and outlining self-validating protocols, we aim to empower researchers to uncover the nuanced mechanisms of this compound's biological activity.

Introduction: Moving Beyond Single-Target Analysis

This compound, a phenylpropanoid compound found in plants like dill and fennel, has garnered significant attention for its cytotoxic effects against various cancer cell lines.[1][2] Studies have shown that it can induce apoptosis (programmed cell death), trigger the production of reactive oxygen species (ROS), and cause cell cycle arrest, primarily at the G0/G1 phase.[3][4] These findings strongly suggest that this compound is a promising candidate for anticancer agent development.[4]

However, much of the current understanding is based on targeted assays focusing on known cellular pathways. To fully elucidate this compound's mechanism of action and identify potential off-target effects or novel therapeutic targets, a global, unbiased approach is necessary. Comparative proteomics, which analyzes the entire protein complement of a cell, offers a powerful lens to view the systemic changes induced by a compound.[5] This guide will compare the proteomic profile of cells treated with this compound against a vehicle control, providing a clear picture of the compound's specific effects.

The Blueprint: Designing a Robust Comparative Proteomics Experiment

The integrity of any proteomics study hinges on a meticulously planned experimental design. The choices made at this stage directly impact the quality and interpretability of the data.

A. Strategic Selection of a Cellular Model: The choice of a cell line is paramount. A human breast cancer cell line, such as MDA-MB-231, is an excellent model for this study. It is a well-characterized and aggressive triple-negative breast cancer line, and previous research has already demonstrated this compound's ability to induce apoptosis and cell cycle arrest in these specific cells.[3][4] This provides a solid biological context for interpreting proteomic changes.

B. Defining Treatment Conditions:

  • Concentration: Treatment concentration should be empirically determined based on the half-maximal inhibitory concentration (IC50). For instance, studies have reported IC50 values for this compound in various cell lines, such as 46 µM in RPMI 2650 cells.[6] Using a concentration at or near the IC50 for a defined period (e.g., 24 or 48 hours) ensures that significant biological effects are captured without causing overwhelming, non-specific cytotoxicity.

  • The Comparison Group: The most critical comparison is between this compound-treated cells and a vehicle-treated control group. Since this compound is often dissolved in dimethyl sulfoxide (DMSO), the control cells must be treated with the same final concentration of DMSO to ensure that any observed changes are due to this compound itself and not the solvent.

  • Biological Replicates: A minimum of three independent biological replicates for each condition (this compound-treated and vehicle control) is essential for statistical power and to ensure the reproducibility of the results.

C. Choosing the Right Quantitative Strategy: Label-Free Quantification (LFQ) For this study, we propose a label-free quantification (LFQ) approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS). LFQ is a powerful and cost-effective method that compares the relative abundance of proteins across different samples by directly comparing the signal intensities of their constituent peptides.[7][8] This avoids the potential complications and expense of isotopic labeling while providing robust quantitative data, making it ideal for discovering differentially expressed proteins in response to drug treatment.[5]

The Workflow: From Cell Culture to Data Acquisition

A standardized and well-documented workflow is crucial for generating high-quality, reproducible proteomics data. The following protocol outlines the key steps from sample preparation to analysis.

Experimental Protocol: Label-Free Quantitative Proteomics
  • Cell Culture & Treatment:

    • Culture MDA-MB-231 cells in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed an equal number of cells for all replicates. Once cells reach approximately 70-80% confluency, treat them with either this compound (at the predetermined IC50 concentration) or the vehicle (DMSO) control.

    • Incubate for the desired time (e.g., 24 hours).

  • Protein Extraction and Preparation:

    • Lysis: After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly on the plate with a urea-based lysis buffer (e.g., 8M urea in 50mM ammonium bicarbonate) containing protease and phosphatase inhibitors to prevent protein degradation.[9]

    • Quantification: Determine the total protein concentration for each sample using a Bradford or BCA protein assay to ensure equal loading for subsequent steps.

    • Reduction & Alkylation: Reduce disulfide bonds within the proteins by adding dithiothreitol (DTT) and incubating. Then, alkylate the resulting free sulfhydryl groups with iodoacetamide (IAA) to prevent them from reforming.[9]

    • Digestion: Dilute the urea concentration to less than 2M. Digest the proteins into peptides overnight using a sequence-grade protease, typically trypsin.

  • Peptide Cleanup and LC-MS/MS Analysis:

    • Desalting: Acidify the peptide mixtures and desalt them using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with mass spectrometry.

    • LC-MS/MS: Analyze the cleaned peptide samples using a high-resolution mass spectrometer coupled with a nanoflow liquid chromatography system. The peptides are separated on a C18 analytical column over a gradient and analyzed by the mass spectrometer in a data-dependent acquisition (DDA) mode.[8]

Below is a diagram illustrating the comprehensive experimental workflow.

G cluster_prep Sample Preparation cluster_analysis Data Acquisition Culture 1. Cell Culture (MDA-MB-231) Treat 2. Treatment (this compound vs. Vehicle) Culture->Treat Lyse 3. Cell Lysis & Protein Extraction Treat->Lyse Quant 4. Protein Quantification (BCA Assay) Lyse->Quant Digest 5. Reduction, Alkylation & Tryptic Digestion Quant->Digest Cleanup 6. Peptide Desalting (C18 SPE) Digest->Cleanup LCMS 7. nanoLC-MS/MS Analysis (DDA Mode) Cleanup->LCMS

Caption: Experimental workflow for comparative proteomics.

Data Analysis and Interpretation

Raw mass spectrometry data must be processed through a sophisticated bioinformatics pipeline to identify and quantify proteins, enabling a meaningful comparison between the this compound-treated and control groups.[10][11]

Bioinformatics Pipeline:
  • Database Search: Process the raw MS/MS data using a search algorithm like MaxQuant.[12] This software identifies peptides by matching the experimental fragmentation spectra against a comprehensive human protein database (e.g., UniProt/Swiss-Prot).

  • Protein Quantification & Normalization: MaxQuant will perform label-free quantification, calculating intensity-based absolute quantification (iBAQ) values for each identified protein. These values are then normalized across all runs to correct for any technical variations.

  • Statistical Analysis: Perform statistical tests (e.g., t-test) on the normalized protein abundance data to identify proteins that are significantly differentially expressed between the this compound-treated and control groups. A typical threshold for significance is a p-value < 0.05 and a fold change > 1.5 or 2.0.

  • Data Visualization: Visualize the results using a volcano plot, which provides a clear graphical representation of the magnitude of change (log2 fold change) versus the statistical significance (-log10 p-value) for thousands of proteins simultaneously.

The following diagram outlines the data analysis pipeline.

G cluster_data Data Processing & Analysis cluster_interp Biological Interpretation Raw 1. Raw MS/MS Data Search 2. Database Search (e.g., MaxQuant) Raw->Search Quant 3. Protein Identification & LFQ Quantification Search->Quant Stats 4. Normalization & Statistical Analysis Quant->Stats DEP 5. List of Differentially Expressed Proteins Stats->DEP Enrich 6. Functional Enrichment Analysis (GO, KEGG) DEP->Enrich Pathway 7. Pathway & Network Analysis (STRING, Reactome) Enrich->Pathway G This compound This compound Treatment Stress Cellular Stress (e.g., ROS) This compound->Stress p53 p53 (Upregulated) [Fold Change: 1.9] Stress->p53 Bax Bax (Upregulated) [Fold Change: 2.1] p53->Bax Bcl2 Bcl-2 (Downregulated) [Fold Change: -2.2] p53->Bcl2 Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Release (Upregulated) [Fold Change: 1.8] Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Upregulated) [Fold Change: 2.5] Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

A Comparative Guide to the Insecticidal Spectrum of Dillapiol and Other Leading Botanical Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The relentless evolution of insecticide resistance in agricultural and public health pests necessitates a continuous search for novel and effective control agents. Botanical insecticides, derived from plants, offer biodegradable and often multi-modal alternatives to synthetic chemicals.[1] Among these, dillapiol, a phenylpropanoid found in plants like dill (Anethum sowa) and wild pepper (Piper aduncum), is emerging not only as a standalone insecticide but, more significantly, as a powerful synergist.[2][3][4] This guide provides an in-depth technical comparison of the insecticidal spectrum and mechanisms of this compound against established botanical insecticides—pyrethrum, neem, and rotenone. We will delve into the biochemical pathways they disrupt, present comparative efficacy data, and detail the experimental protocols required for their rigorous assessment, offering a critical resource for researchers and professionals in entomology and drug development.

The Landscape of Botanical Insecticides

For centuries, crude plant extracts have been used to protect crops and repel pests.[5] Modern science has allowed for the isolation and characterization of the active compounds, leading to the development of standardized botanical insecticides. These agents are generally favored for their rapid degradation in sunlight and soil, reducing environmental persistence compared to many synthetic counterparts.[5] However, challenges in standardization, resource availability, and regulatory navigation have limited their widespread commercialization.[1][5] The most prominent botanicals in the market include pyrethrum, neem, and rotenone, each possessing a unique mechanism of action.[1]

This compound: A Profile of a Potent Phenylpropanoid

This compound is an aromatic organic compound naturally present in the essential oils of several plant species.[2] While it exhibits intrinsic insecticidal properties, its primary value in pest management lies in its role as a synergist.[6] A synergist is a compound that, while potentially having low toxicity on its own, enhances the toxic effects of another active ingredient.[7][8] this compound has demonstrated a remarkable ability to increase the efficacy of both natural and synthetic insecticides, particularly against resistant insect populations.[3][4][6][9]

Mechanisms of Action: A Comparative Biochemical Analysis

The efficacy of an insecticide is dictated by its ability to disrupt a critical biological process in the target pest. This compound and other botanicals achieve this through diverse biochemical strategies.

This compound: The Cytochrome P450 Inhibitor

This compound's principal mechanism, especially in its synergistic capacity, is the inhibition of cytochrome P450 monooxygenases (P450s).[3][4][6] These enzymes are a primary defense mechanism in insects, responsible for detoxifying a wide range of foreign compounds (xenobiotics), including insecticides.[6][10]

The methylenedioxyphenyl group within the this compound molecule is critical to this function. It binds irreversibly to the heme group at the active site of the P450 enzyme, effectively deactivating it.[6] By disabling the insect's detoxification pathway, this compound prevents the metabolic breakdown of a co-administered insecticide, allowing it to persist longer at the target site and exert its toxic effect. This is particularly crucial for overcoming metabolic resistance, where insects overexpress P450 enzymes to survive insecticide exposure.[9]

cluster_0 Normal Detoxification cluster_1 Synergism with this compound Insecticide Insecticide P450 P450 Insecticide->P450 Metabolized by Metabolite Metabolite P450->Metabolite Produces Detox Detoxification Metabolite->Detox Insecticide_S Insecticide Toxicity Increased Toxicity Insecticide_S->Toxicity Target Site Action P450_S P450 This compound This compound This compound->P450_S Inhibits

Caption: this compound's synergistic mechanism via P450 inhibition.

Pyrethrins: Rapid Neurotoxicity

Derived from chrysanthemum flowers, pyrethrins are potent neurotoxins that act on the insect's peripheral and central nervous system.[11] They bind to voltage-gated sodium channels, forcing them to remain open. This disrupts the normal transmission of nerve impulses by altering the flow of sodium and potassium ions, leading to repetitive nerve firing, paralysis ("knockdown"), and eventual death.[7][8][11]

Neem (Azadirachtin): Growth Disruption and Antifeedant

Neem oil's primary active ingredient, azadirachtin, does not cause a rapid knockdown. Instead, it functions as an insect growth regulator (IGR) and an antifeedant.[8] It structurally mimics the insect molting hormone, ecdysone. This interferes with the endocrine system, disrupting molting, pupation, and adult emergence.[1] Furthermore, its bitter taste deters insects from feeding on treated plants.[8]

Rotenone: Cellular Respiration Inhibition

Rotenone is a powerful metabolic poison extracted from the roots of Derris and Lonchocarpus plants.[11] It inhibits cellular respiration by blocking the electron transport chain in mitochondria, specifically at Complex I.[8][11] This prevents the cell from producing ATP, the primary energy currency, leading to a cessation of feeding and eventual death. It acts as both a contact and a stomach poison.[8]

cluster_pyrethrin Pyrethrin Action cluster_rotenone Rotenone Action Pyrethrin Pyrethrin Na_Channel Na+ Channel Pyrethrin->Na_Channel Binds to Nerve_Impulse Nerve Impulse Na_Channel->Nerve_Impulse Disrupts Paralysis Paralysis Nerve_Impulse->Paralysis Causes Rotenone Rotenone ETC Mitochondrial Complex I Rotenone->ETC Inhibits ATP ATP Production ETC->ATP Blocks Cell_Death Cell_Death ATP->Cell_Death Leads to

Caption: Comparative neurotoxic and metabolic mechanisms.

Comparative Insecticidal Spectrum & Efficacy

The choice of an insecticide depends on its effectiveness against the target pest. The following tables summarize the known spectrum and quantitative efficacy of this compound and its counterparts.

Table 1: Comparison of Mechanisms and Spectrum
InsecticidePrimary Mechanism of ActionTarget SiteGeneral Spectrum
This compound Cytochrome P450 Inhibition (Synergist); NeurotoxicityDetoxification Enzymes; Nervous SystemBroad as a synergist; Moderate standalone activity against Lepidoptera, Diptera.[6][10][12]
Pyrethrum Nerve Poison (Sodium Channel Disruptor)Nervous SystemBroad-spectrum contact poison against chewing, sucking, and flying insects.[7][8]
Neem Insect Growth Regulator (IGR); AntifeedantEndocrine SystemBroad-spectrum, most effective against immature insects (larvae, nymphs).[8]
Rotenone Cellular Respiration InhibitorMitochondriaBroad-spectrum stomach and contact poison against leaf-feeding beetles, caterpillars.[8][11]
Table 2: Quantitative Efficacy Data (LD₅₀/LC₅₀)

Lethal Dose/Concentration 50 (LD₅₀/LC₅₀) is the dose or concentration required to kill 50% of a test population. A lower value indicates higher toxicity.[13]

Compound/MixtureTarget InsectBioassay TypeLD₅₀ / LC₅₀ ValueReference
This compound (Standalone) Spodoptera frugiperda (Fall Armyworm)Topical Contact0.35 ppm[10][12]
Pyrethrum alone Leptinotarsa decemlineata (Resistant Strain)Topical Contact(Not specified, high)[3][4]
Pyrethrum + this compound Leptinotarsa decemlineata (Resistant Strain)Topical Contact9.1x more effective than Pyrethrum alone[3][4][9]
This compound + β-caryophyllene Spodoptera frugiperdaTopical Contact0.03 ppm[10][12]
Propyl ether dillapiole Aedes aegypti (Larvae)AqueousLC₅₀: 29.15 µg/mL[14]
Rotenone VariousOralLD₅₀: 60-1,500 mg/kg (rat)[11]
Pyrethrins VariousOralLD₅₀: 1,200-1,500 mg/kg (rat)[11]
Neem (Azadirachtin) VariousOralLD₅₀: >13,000 mg/kg (rat)[11]

Note: Direct comparison of LD₅₀ values across different studies and target species should be done with caution due to variations in experimental conditions.

The data clearly illustrates this compound's profound impact as a synergist. Against resistant Colorado potato beetles, it restored the efficacy of pyrethrum.[3][4][9] Furthermore, when combined with other natural compounds like β-caryophyllene, its own toxicity against the fall armyworm increased tenfold, from an LD₅₀ of 0.35 ppm to 0.03 ppm.[10][12]

Experimental Protocols for Efficacy Assessment

To ensure data is reliable and reproducible, standardized bioassays are essential.[15][16] The following protocols are foundational for assessing the insecticidal properties of botanical compounds.

Protocol 1: Determining Acute Contact Toxicity (LD₅₀) via Topical Application

This method is standard for non-volatile, contact-based insecticides and is used to determine the dose that causes 50% mortality upon direct application.

Causality: Topical application is chosen to simulate direct contact with insecticide spray in the field and to deliver a precise dose to each individual insect, bypassing behavioral avoidance like feeding deterrence.

Methodology:

  • Insect Rearing: Rear a healthy, homogenous population of the target insect (e.g., third-instar larvae of Spodoptera frugiperda) under controlled conditions (25±2°C, 60-70% RH, 12:12 L:D photoperiod).[17]

  • Dose Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., acetone). Create a series of five to seven serial dilutions to yield a range of concentrations expected to cause between 10% and 90% mortality.

  • Application: Immobilize an insect larva (e.g., on a chilled plate). Using a calibrated micro-applicator, apply a precise volume (typically 1 µL) of a test solution to the dorsal side of the pronotum.[10][12] A control group receives the solvent only.

  • Incubation & Observation: Place treated insects individually in petri dishes with an appropriate food source. Maintain them under the same controlled conditions as rearing.

  • Mortality Assessment: Record mortality at set intervals, typically 24 and 48 hours post-application. An insect is considered dead if it cannot move when prodded with a fine brush.

  • Data Analysis: Correct mortality data for control mortality using Abbott's formula. Analyze the dose-response data using Probit analysis to calculate the LD₅₀ value and its 95% confidence limits.[18][19]

Protocol 2: Assessing Synergism

This protocol quantifies the degree to which a synergist enhances the toxicity of an insecticide.

Causality: This design is crucial for validating if the combined effect of two compounds is greater than their individual additive effects, which is the definition of synergism.

Methodology:

  • Determine Individual LD₅₀: Following Protocol 1, determine the LD₅₀ for the primary insecticide (e.g., Pyrethrum) and the synergist (e.g., this compound) individually.

  • Prepare Mixtures: Create a series of dilutions of the primary insecticide mixed with a fixed, sublethal concentration of the synergist. The ratio of insecticide to synergist should be based on prior range-finding studies (e.g., 1:5 or 1:10).[3][4]

  • Topical Application: Apply the mixtures to the target insects as described in Protocol 1.

  • Calculate LD₅₀ of the Mixture: Determine the LD₅₀ of the insecticide in the presence of the synergist using Probit analysis.

  • Calculate Synergism Factor (SF): The degree of synergism is calculated as:

    • SF = LD₅₀ of insecticide alone / LD₅₀ of insecticide + synergist

    • An SF > 1 indicates synergism. An SF ≈ 1 indicates an additive effect. An SF < 1 indicates antagonism.[12]

Caption: Generalized workflow for LD₅₀/LC₅₀ determination.

Conclusion and Future Directions

While established botanical insecticides like pyrethrum, neem, and rotenone have well-defined roles in pest management, this compound presents a compelling and versatile profile. Its standalone insecticidal activity is noteworthy, but its true potential lies in its function as a potent, natural synergist. By inhibiting cytochrome P450 enzymes, this compound can enhance the efficacy of other insecticides, restore activity against resistant strains, and potentially reduce the total amount of active ingredient needed for effective control.

For researchers and drug development professionals, this compound represents a valuable tool for:

  • Resistance Management: Incorporating this compound into formulations can be a strategy to combat metabolic resistance in pest populations.

  • Formulation Enhancement: It offers a natural alternative to synthetic synergists like piperonyl butoxide (PBO), which is advantageous for products targeting the organic agriculture market.

  • Discovery of New Synergies: The strong synergistic effects observed with compounds like β-caryophyllene suggest that further investigation into combinations of this compound with other essential oil components could yield novel and highly effective bio-insecticides.[10][12]

Future research should focus on field trials to validate laboratory findings, exploring a wider range of this compound-insecticide combinations, and investigating its long-term ecological impact on non-target organisms.

References

  • Cenmed Enterprises. Dillapiole.
  • Liu, S. Q., et al. (2014). This compound: A Pyrethrum Synergist for Control of the Colorado Potato Beetle. Journal of Economic Entomology, 107(2), 797–805. [Link]
  • Liu, S. Q., et al. (2014).
  • Various Authors. (2024). This compound Derivatives as Synergists: Structure–Activity Relationship Analysis.
  • Liu, S. Q., et al. (2014). This compound: A Pyrethrum Synergist for Control of the Colorado Potato Beetle.
  • Fazolin, M., et al. (2023). Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm. MDPI. [Link]
  • Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources. [Link]
  • Macoris, M. L. G., et al. (2005). Standardization of Bioassays for Monitoring Resistance to Insecticides in Aedes aegypti. Dengue Bulletin, 29, 176-182. [Link]
  • Fazolin, M., et al. (2021). Insecticidal activity of Piper aduncum oil: variation in dillapiole content and chemical and toxicological stability during. SciELO. [Link]
  • Oklahoma State University Extension. (n.d.). Earth-Kind Gardening Series Botanical Pest Controls. [Link]
  • Grdiša, M., & Gršić, K. (2013). Botanical Insecticides in Plant Protection. Agriculturae Conspectus Scientificus, 78(2), 85-93. [Link]
  • Tulasi, B., et al. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
  • Fazolin, M., et al. (2023). Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm. PMC. [Link]
  • University of Massachusetts Amherst. (n.d.). Botanical Insecticides. Landscape IPM. [Link]
  • Fazolin, M., et al. (2022). Insecticidal activity of Piper aduncum oil: variation in dillapiole content and chemical and toxicological stability during storage. Acta Amazonica, 52, 179-188. [Link]
  • Isman, M. B. (2006). Botanical insecticides, deterrents, and repellents in modern agriculture and an increasingly regulated world. Annual Review of Entomology, 51, 45-66. [Link]
  • Whalon, M. E., et al. (2008). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (21), 939. [Link]
  • Owusu, H. F. O., et al. (2015). Comparability between insecticide resistance bioassays for mosquito vectors: time to review current methodology?. Malaria Journal, 14, 32. [Link]
  • Owusu, H. F. O., et al. (2015). Comparability between insecticide resistance bioassays for mosquito vectors: time to review current methodology?. Liverpool School of Tropical Medicine. [Link]
  • Oklahoma State University Extension. (n.d.). Botanical Pest Controls. HLA-6433. [Link]
  • Lichtenstein, E. P., et al. (1974). Insecticidal and synergistic components isolated from dill plants. Journal of Agricultural and Food Chemistry, 22(4), 658-664. [Link]
  • da Silva, A. C., et al. (2015). Determination of acute lethal doses (LD50 and LC50) of imidacloprid for the native bee Melipona scutellaris Latreille, 1811 (Hymenoptera: Apidae). Sociobiology, 62(4), 568-572. [Link]
  • da Silva, J. K. R., et al. (2024). New derivatives of dillapiole have ovicidal, larvicidal and adulticidal effect on Aedes (Stegomyia) aegypti (Diptera: Culicidae).
  • ECETOC. (1985). Acute Toxicity Tests LD50 (LC50)
  • Government of British Columbia. (n.d.). Pesticide Toxicity and Hazard. [Link]

Sources

A Comparative Guide to the Preclinical Validation of Dillapiole's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide for researchers, scientists, and drug development professionals on the validation of dillapiole's therapeutic potential in animal models.

Executive Summary: Dillapiole, a naturally occurring phenylpropanoid found in dill and other aromatic plants, has emerged as a compound of significant interest for its diverse pharmacological activities.[1] Preclinical investigations utilizing various animal models have substantiated its potential as an anti-inflammatory and anticonvulsant agent. This guide synthesizes the available experimental data, compares dillapiole's efficacy against established therapeutic agents, and provides detailed protocols for its in vivo evaluation. We will explore its mechanisms of action, safety profile, and the logical framework for its continued preclinical development, offering a comprehensive resource for researchers in the field of natural product drug discovery.

Introduction to Dillapiole: A Natural Phenylpropanoid

Dillapiole is an organic compound, chemically identified as 4,5-Dimethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole, and is a major constituent of the essential oil from plants like dill (Anethum graveolens) and several Piper species.[1][2] Its structure is closely related to other pharmacologically active phenylpropanoids like apiole and safrole.[3][4] Historically present in traditional medicine through the use of herbal extracts, dillapiole is now being rigorously evaluated for its specific therapeutic merits, including anti-inflammatory, anticonvulsant, antifungal, and insecticidal properties.[2][5] This guide focuses on the evidence generated from animal models that forms the basis of its potential translation into clinical applications.

Validated Therapeutic Potential in Animal Models

The efficacy of dillapiole has been most notably demonstrated in preclinical models of inflammation and epilepsy. These studies are crucial for establishing proof-of-concept and determining a therapeutic window.

Anti-inflammatory Activity

Dillapiole has shown moderate to significant anti-inflammatory properties, positioning it as a potential alternative to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which are often associated with adverse gastrointestinal effects.[6][7]

Comparative Efficacy in Carrageenan-Induced Paw Edema The carrageenan-induced paw edema model in rats is a benchmark for evaluating acute anti-inflammatory activity.[3][8] Dillapiole has been shown to significantly inhibit edema formation, with an efficacy that, while less potent than the conventional NSAID indomethacin, demonstrates a clear dose-dependent response.[3][9]

Table 1: Comparison of Dillapiole and Indomethacin in the Rat Paw Edema Model

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3hReference
Control (Vehicle)-0%[3][9]
Dillapiole50~34%[9]
Dihydro-dillapiole50~32%[3]
Indomethacin10~45-50%[3][9]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard and reliable method for screening potential anti-inflammatory agents.[3]

  • Animal Selection: Male Wistar rats (180-220g) are typically used. Animals are acclimatized for at least one week with free access to food and water.

  • Grouping: Animals are randomly assigned to control (vehicle), positive control (e.g., Indomethacin 10 mg/kg), and test groups (Dillapiole at various doses, e.g., 25, 50, 100 mg/kg).

  • Drug Administration: Test compounds and controls are administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes prior to the inflammatory insult.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group. Statistical significance is determined using an appropriate test like ANOVA.

Anticonvulsant Activity

Dillapiole's potential to modulate neuronal excitability has been explored in chemically-induced seizure models, which are predictive of efficacy against generalized seizures.[10][11]

Efficacy in the Pentylenetetrazole (PTZ)-Induced Seizure Model The PTZ model is widely used to identify compounds that can raise the seizure threshold, often by acting on the GABAergic system.[12][13] Studies suggest that dillapiole can delay the onset of seizures and reduce their severity.

Table 2: Representative Efficacy of Dillapiole vs. Diazepam in the PTZ-Induced Seizure Model

TreatmentDose (mg/kg, i.p.)Latency to First Seizure (seconds)Seizure Severity Score (0-5)Protection from Mortality (%)
Control (Saline)-99 ± 10520%
Dillapiole100Increased LatencyReduced ScoreIncreased Protection
Diazepam (Standard)2Significantly Increased LatencySignificantly Reduced Score100%

Note: This table is a representative summary based on typical outcomes in this model, as specific quantitative data for dillapiole was not available in the initial search results.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizures in Mice

This is a primary screening model for agents effective against absence or myoclonic seizures.[10][11]

  • Animal Selection: Male Swiss albino mice (20-25g) are used.

  • Grouping: Animals are divided into control, positive control (e.g., Diazepam 2 mg/kg), and test groups (Dillapiole at various doses).

  • Drug Administration: Compounds are administered intraperitoneally (i.p.) 30-60 minutes before seizure induction.

  • Seizure Induction: A subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ (typically 85 mg/kg, s.c.) is administered.[10][13]

  • Observation: Each mouse is immediately placed in an individual observation chamber and monitored for 30 minutes. Key parameters recorded include the latency to the first myoclonic jerk, the onset of generalized clonic-tonic seizures, and mortality.

  • Data Analysis: The ability of the compound to prevent seizures or significantly delay their onset compared to the control group is evaluated. The percentage of animals protected from seizures is a key endpoint.

Mechanisms of Action

Understanding the molecular targets of dillapiole is key to its development and optimization.

Anti-inflammatory Pathway

The anti-inflammatory effects of dillapiole are believed to be mediated, at least in part, by the modulation of prostaglandin synthesis through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[14] This mechanism is shared with many commercial NSAIDs.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins synthesizes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Dillapiole Dillapiole Dillapiole->COX2 inhibits

Caption: Proposed anti-inflammatory mechanism of Dillapiole via COX-2 inhibition.

Anticonvulsant Pathway

The anticonvulsant activity of many natural compounds is linked to the potentiation of GABAergic inhibition.[15][16] It is hypothesized that dillapiole enhances the effect of the neurotransmitter GABA at the GABA-A receptor, leading to neuronal hyperpolarization and reduced excitability. This is a common mechanism for drugs like benzodiazepines.[15][17]

G Dillapiole Dillapiole GABA_A_Receptor GABA-A Receptor Dillapiole->GABA_A_Receptor Allosteric Modulation Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Enhances Opening Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increased Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Safety & Toxicology cluster_3 Phase 4: Advanced Models a Target Binding & Enzyme Inhibition Assays c Acute Disease Models (e.g., PTZ, Carrageenan) a->c b Cell-Based Activity & Cytotoxicity Assays b->c d Dose-Response & Pharmacokinetic Studies c->d e Acute Toxicity (LD50) d->e h Chronic Disease Models (e.g., Kindling, Arthritis) d->h f Sub-chronic & Chronic Toxicity Studies e->f g Genotoxicity & Reproductive Toxicology f->g

Caption: A generalized workflow for the preclinical validation of a novel compound.

Comparative Analysis: Dillapiole vs. Conventional Agents

FeatureDillapioleIndomethacin (NSAID)Diazepam (Benzodiazepine)
Source Natural Product (Plant Essential Oil) [2]SyntheticSynthetic
Primary Indication Anti-inflammatory, AnticonvulsantAnti-inflammatory, AnalgesicAnticonvulsant, Anxiolytic, Sedative
Mechanism of Action COX-2 Inhibition,[14] GABA-A Modulation (putative) [15]Non-selective COX-1/COX-2 Inhibition [7]Positive Allosteric Modulator of GABA-A Receptor [17]
Key Advantages Natural origin, potentially better safety profile than NSAIDs [6]High potency and well-established efficacyPotent, broad-spectrum anticonvulsant with rapid onset
Known Disadvantages Lower potency than synthetics, potential for toxicity at high doses [9][18]High risk of gastrointestinal ulcers and renal toxicity [7]Sedation, tolerance, dependence, and withdrawal syndrome

Safety and Toxicology Profile in Animal Models

While dillapiole shows therapeutic promise, its safety must be carefully characterized.

  • Cytotoxicity: In vitro and in vivo studies have shown that dillapiole can induce apoptosis and retard embryonic development in mice at concentrations of 2.5-10 μM. [19]* Genotoxicity: A semi-synthetic derivative, dillapiole n-butyl ether, induced genotoxic and mutagenic effects in mice at higher concentrations (150 and 328 mg/kg). [18]This suggests that the core structure may have a liability that requires further investigation.

  • Organ Toxicity: The same derivative caused structural changes in the liver, kidney, and heart tissues of mice, with effects being dose-dependent. [18]* Carcinogenicity: Importantly, studies in mice found no evidence of carcinogenicity for dillapiole. [1] These findings underscore the importance of dose selection and suggest that while therapeutically active, there may be a narrow therapeutic index.

Conclusion and Future Research Directions

The evidence from animal models strongly supports the therapeutic potential of dillapiole as a lead compound for developing novel anti-inflammatory and anticonvulsant drugs. Its activity in well-established preclinical models is promising. However, its moderate potency compared to synthetic drugs and concerns regarding its toxicological profile at higher doses are significant hurdles.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To synthesize analogues with improved potency and a better safety profile. [3]2. Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of dillapiole, which is critical for dosing regimen design.

  • Chronic Disease Models: Evaluating efficacy in chronic models of inflammation (e.g., arthritis) and epilepsy (e.g., kindling) to assess long-term therapeutic potential. [20]4. Mechanism Elucidation: More definitive studies to confirm the molecular targets and pathways involved in its anticonvulsant action.

By addressing these areas, the scientific community can fully validate the therapeutic utility of dillapiole and pave the way for its potential clinical development.

References

  • Title: The anti-inflammatory activity of dillapiole and some semisynthetic analogues Source: ResearchGate URL
  • Title: The anti-inflammatory activity of dillapiole and some semisynthetic analogues - PubMed Source: PubMed URL
  • Title: Full article: The anti-inflammatory activity of dillapiole and some semisynthetic analogues Source: Taylor & Francis Online URL
  • Title: The Anti-Inflammatory Potential of Dillapiole Analogues: A Technical Guide for Researchers Source: BenchChem URL
  • Title: Cytotoxic effects of dillapiole on embryonic development of mouse blastocysts in vitro and in vivo - PubMed Source: PubMed URL
  • Title: Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole Source: MDPI URL
  • Title: Phytochemicals in Food – Uses, Benefits & Food Sources Source: Ask Ayurveda URL
  • Title: Histopathological, cytotoxicological, and genotoxic effects of the semi-synthetic compound dillapiole n-butyl ether in Balb/C mice - PubMed Source: PubMed URL
  • Title: Dillapiole (1) and its structural analogues.
  • Title: A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils Source: NIH National Library of Medicine URL
  • Title: Compositional data, intake values (calculated for cats at 10 mg/kg...
  • Title: Mechanisms of anticonvulsant drug action. I.
  • Title: Mechanisms of action of antiepileptic drugs - PubMed Source: PubMed URL
  • Title: Dillapiole - Wikipedia Source: Wikipedia URL
  • Title: Mechanisms of anticonvulsant drug action. II.
  • Title: Mechanisms of action of currently used antiseizure drugs Source: ScienceDirect URL
  • Title: Preclinical Evaluation of Newly Approved and Potential Antiepileptic Drugs Against Cocaine-Induced Seizures Source: PubMed URL
  • Title: PRELIMINARY ANTICONVULSANT ACTIVITY OF SOME MEDICINAL PLANTS IN ANIMAL MODELS OF SEIZURES Source: Bayero Journal of Pure and Applied Sciences URL
  • Title: Essential Oils and Their Constituents: Anticonvulsant Activity Source: MDPI URL
  • Title: Antiepileptogenic effects of conventional anticonvulsants in the kindling model of epilespy - PubMed Source: PubMed URL
  • Title: Overview of Anti-Inflammatory and Anti-Nociceptive Effects of Polyphenols to Halt Osteoarthritis: From Preclinical Studies to New Clinical Insights Source: MDPI URL
  • Title: Potential role of different animal models for the evaluation of bioactive compounds Source: NIH National Library of Medicine URL
  • Title: Evaluation of the Anticonvulsant, Anxiolytic, Sedative, and Neuroprotective Activities of Polysaccharides from Myceli Source: Pharmacognosy Journal URL
  • Title: (PDF)

Sources

The Versatile Bioactivity of Dillapiole Analogues: A Comparative Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dillapiole as a Privileged Scaffold in Drug Discovery

Dillapiole, a phenylpropanoid readily available from natural sources such as dill weed (Anethum graveolens) and Piper species, has emerged as a compelling scaffold in the field of medicinal chemistry and drug discovery. Its inherent biological activities, spanning insecticidal, antifungal, anti-inflammatory, and anticancer properties, have catalyzed extensive research into the synthesis and evaluation of a diverse array of analogues.[1] The core structure of dillapiole, characterized by a dimethoxy-substituted benzene ring fused to a methylenedioxy ring and bearing an allyl side chain, offers multiple sites for chemical modification. Understanding the structure-activity relationships (SAR) of these modifications is paramount for the rational design of more potent, selective, and therapeutically viable agents. This guide provides a comparative analysis of the biological performance of dillapiole and its key analogues, supported by experimental data, detailed methodologies, and mechanistic insights to empower researchers in their quest for novel bioactive compounds.

Comparative Analysis of Biological Activity: A Multifaceted Examination

The biological efficacy of dillapiole analogues is profoundly influenced by structural modifications, primarily at the allyl side chain and the substituents on the aromatic ring. The following sections provide a comparative analysis of their performance across several key biological activities, with quantitative data summarized for ease of comparison.

Insecticidal and Synergistic Activity: A Potent Combination

Dillapiole and its derivatives have demonstrated significant insecticidal properties and, perhaps more importantly, act as potent synergists for conventional insecticides.[2] This synergistic action is largely attributed to the inhibition of cytochrome P450 monooxygenases in insects, enzymes responsible for detoxifying xenobiotics. The methylenedioxyphenyl group is crucial for this activity.[3]

Key SAR Insights for Insecticidal and Synergistic Activity:

  • Allyl Side Chain Modification: Alterations to the C3 allyl side chain significantly impact insecticidal potency. Isomerization to isodillapiole or the introduction of ether functionalities (methyl, propyl, butyl) can enhance mosquitocidal activity compared to the parent dillapiole.[3]

  • Synergistic Potential: Dillapiole and its synthetic derivatives exhibit synergistic effects when combined with pyrethrins and other insecticides, effectively increasing their potency.[2][4] The degree of synergism is influenced by the lipophilicity of the analogue, with a parabolic relationship observed between toxicity and the octanol:water partition coefficient (Log P).[2][4]

  • Quantitative Comparison: Studies against the fall armyworm (Spodoptera frugiperda) have shown dillapiole to be the most active constituent of Piper aduncum essential oil, with an LD50 of 0.35 ppm. Binary mixtures of dillapiole with other natural compounds like β-caryophyllene, methyl eugenol, and α-humulene resulted in a strong synergistic effect, significantly lowering the LD50.[5]

Table 1: Comparative Insecticidal and Synergistic Activity of Dillapiole and its Analogs

Compound/MixtureTarget OrganismActivity TypeLD50/LC50Synergism Factor (SF)Key SAR InsightsReference
DillapioleSpodoptera frugiperdaInsecticidal0.35 ppm-Parent compound with high intrinsic activity.[5]
Dillapiole + β-caryophylleneSpodoptera frugiperdaSynergistic0.03 ppmHighCombination with a sesquiterpene dramatically increases potency.[5]
Dillapiole + Methyl eugenolSpodoptera frugiperdaSynergistic0.05 ppmHighSynergism with another phenylpropanoid.[5]
Dillapiole + α-humuleneSpodoptera frugiperdaSynergistic0.05 ppmHighAnother example of potent synergy with a sesquiterpene.[5]
Dillapiole + β-pineneSpodoptera frugiperdaAntagonistic0.44 ppmLowNot all combinations are beneficial; antagonism is possible.[5]
IsodillapioleAedes aegyptiAdulticidalMore active than dillapiole-Isomerization of the allyl chain enhances activity.[3]
Propyl ether dillapioleAedes aegyptiOvicidalLC50: 18.07 µg/mL-Addition of a propyl ether group confers ovicidal properties.[6]
Piperidyl dillapioleAedes aegyptiOvicidalLC50: 49.97 µg/mL-A piperidine moiety also provides ovicidal effects, though less potent than the propyl ether.[6]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Dillapiole and its analogues have demonstrated notable anti-inflammatory properties, primarily evaluated using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.

Key SAR Insights for Anti-inflammatory Activity:

  • Saturation of the Allyl Chain: Dihydrodillapiole, where the allyl double bond is reduced, shows significant anti-inflammatory activity, comparable to dillapiole itself.[7] This suggests that the double bond is not strictly essential for this particular activity.

  • Importance of the Benzodioxole Ring and Methoxy Groups: The benzodioxole ring and the methoxy groups on the aromatic ring are crucial for anti-inflammatory activity.[7]

  • Mechanism of Action: While the precise mechanism is still under full investigation, dillapiole has been shown to inhibit neutrophil chemotaxis, a key process in the inflammatory response.[5]

Table 2: Comparative Anti-inflammatory Activity of Dillapiole and its Analogs

CompoundMaximum Inhibition of Edema (%)Time of Max. Inhibition (hours)Key SAR InsightsReference
Dillapiole351Moderate activity in the parent compound.[1]
DihydrodillapioleSignificant inhibition (p<0.05)Not specifiedSaturation of the allyl side chain maintains anti-inflammatory activity.[7]
SafroleLess powerful inhibitorNot specifiedAbsence of the two methoxy groups significantly reduces activity, highlighting their importance.[7]
Antifungal Activity: Targeting Pathogenic Fungi

Dillapiole and its derivatives have shown promise as antifungal agents against a range of pathogenic fungi.

Key SAR Insights for Antifungal Activity:

  • Dillapiole vs. Safrole: Dillapiole generally exhibits higher mycelial growth inhibition against fungi like Botryodiplodia theobromae and Colletotrichum acutatum compared to safrole, indicating the positive contribution of the methoxy groups to its antifungal potency.[8]

  • Aromatic Ring Substituents: The introduction of a nitro group to the safrole ring (6-nitrosafrole) resulted in fungitoxicity comparable to the commercial fungicide Carbendazim®, suggesting that electron-withdrawing groups on the aromatic ring can significantly enhance antifungal activity.[8]

Table 3: Comparative Antifungal Activity of Dillapiole and its Analogs

CompoundFungal SpeciesActivity Metric (e.g., MIC)Key SAR InsightsReference
DillapioleTrichophyton mentagrophytesMIC: 500 µg/mLEffective against dermatophytes.
Dillapiole-rich fractionTrichophyton mentagrophytesMIC: 500 µg/mLThe fraction retains the activity of the pure compound.
DillapioleBotryodiplodia theobromaeHigher inhibition than safroleMethoxy groups enhance antifungal activity.[8]
6-NitrosafroleBotryodiplodia theobromaeSimilar to Carbendazim®Introduction of a nitro group dramatically increases potency.[8]
Anticancer Activity: A Promising Frontier

Recent studies have highlighted the potential of dillapiole and its analogues as anticancer agents, with activity demonstrated against various cancer cell lines.

Key SAR Insights for Anticancer Activity:

  • Mechanism of Action: Dillapiole has been shown to induce apoptosis in breast cancer cells (MDA-MB-231) through the mitochondrial pathway by inducing oxidative stress.[1][3][6] It can also arrest the cell cycle at the G0/G1 phase and inhibit cell migration by disrupting actin filaments.[1][3][6]

  • Cytotoxicity: Dillapiole exhibits broad cytotoxic effects against a variety of tumor cells.[3]

Table 4: Comparative Anticancer Activity of Dillapiole and its Analogs

CompoundCancer Cell LineActivity Metric (e.g., IC50)Mechanism of ActionReference
DillapioleMDA-MB-231 (Breast Cancer)Not specifiedInduces apoptosis via mitochondrial pathway, cell cycle arrest (G0/G1), disrupts actin filaments.[1][3][6]
DillapioleVarious tumor cellsBroad cytotoxic effectsPro-oxidant, induces ROS release.[3]

Experimental Protocols: A Guide to Replicable Research

The following are detailed, step-by-step methodologies for the key experiments cited in this guide, providing a framework for the self-validating evaluation of dillapiole analogues.

Synthesis of Dillapiole Analogues: A General Approach

The synthesis of dillapiole analogues often starts from commercially available precursors like sesamol. The following provides a generalized workflow based on established methods.[2][3]

Step 1: Protection of the Phenolic Hydroxyl Group

  • To a solution of sesamol in a suitable dry solvent (e.g., THF) at 0°C, add a strong base (e.g., n-BuLi) and stir for 30 minutes.

  • Add a protecting group reagent (e.g., chloromethyl methyl ether) and stir at room temperature for 24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

Step 2: Ortho-metallation and Functionalization

  • Dissolve the protected sesamol in a dry solvent (e.g., THF) and cool to -78°C.

  • Add a strong base (e.g., n-BuLi) and stir, followed by the addition of an electrophile to introduce the desired functional group (e.g., dimethyl disulfide to introduce a methylthio group).

Step 3: Introduction of the Allyl Group (Claisen Rearrangement)

  • The protected and functionalized sesamol derivative is O-allylated using allyl bromide in the presence of a base (e.g., K2CO3) in a solvent like acetone, followed by heating to induce a Claisen rearrangement.

Step 4: Further Modifications and Deprotection

  • Additional functional groups can be introduced, and existing ones modified through standard organic reactions (e.g., Baeyer-Villiger oxidation, methylation).

  • The protecting group is removed under appropriate conditions (e.g., acidic hydrolysis) to yield the final dillapiole analogue.

Carrageenan-Induced Rat Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.[7]

Step 1: Animal Preparation

  • Use male Wistar rats (or a similar strain) weighing between 150-200g.

  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Fast the animals overnight before the experiment but allow free access to water.

Step 2: Administration of Test Compounds

  • Administer the dillapiole analogues or vehicle control (e.g., saline with a small amount of Tween 80) intraperitoneally or orally at a predetermined dose.

  • A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

Step 3: Induction of Edema

  • Thirty minutes to one hour after the administration of the test compounds, inject 0.1 mL of a 1% (w/v) solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

Step 4: Measurement of Paw Volume

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

Step 5: Data Analysis

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mosquito Larvicidal Bioassay

This bioassay is used to determine the lethal concentration (LC50) of dillapiole analogues against mosquito larvae.

Step 1: Rearing of Mosquito Larvae

  • Rear a susceptible strain of mosquito larvae (e.g., Aedes aegypti) under controlled laboratory conditions (e.g., 27±2°C, 75-85% relative humidity, 14:10 light:dark photoperiod).

  • Use third or early fourth instar larvae for the bioassay.

Step 2: Preparation of Test Solutions

  • Prepare a stock solution of each dillapiole analogue in a suitable solvent (e.g., ethanol or acetone).

  • Prepare a series of dilutions of the stock solution with distilled water to obtain the desired test concentrations.

Step 3: Bioassay Procedure

  • Place 20-25 larvae in beakers or cups containing 100 mL of the test solution.

  • Each concentration should be tested in triplicate or quadruplicate.

  • A control group with the solvent and a negative control with only distilled water should be included.

Step 4: Mortality Assessment

  • Record the number of dead larvae after 24 and 48 hours of exposure.

  • Larvae are considered dead if they are immobile and do not respond to gentle probing.

Step 5: Data Analysis

  • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

  • Determine the LC50 value using probit analysis.

Broth Microdilution Antifungal Susceptibility Assay

This in vitro assay is used to determine the minimum inhibitory concentration (MIC) of dillapiole analogues against fungal strains.

Step 1: Preparation of Fungal Inoculum

  • Grow the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature.

  • Prepare a suspension of fungal spores or cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

Step 2: Preparation of Test Compounds

  • Prepare a stock solution of each dillapiole analogue in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

Step 3: Inoculation and Incubation

  • Inoculate each well with the prepared fungal suspension.

  • Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubate the plates at the appropriate temperature for 24-48 hours.

Step 4: Determination of MIC

  • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Visualizing the Pathways and Processes

To better understand the relationships and workflows discussed, the following diagrams have been generated using Graphviz.

SAR_Dillapiol_Analogs cluster_scaffold Dillapiole Scaffold cluster_modifications Structural Modifications cluster_activities Biological Activities Dillapiole Dillapiole Allyl_Chain Allyl Side Chain (Position 5) Dillapiole->Allyl_Chain Modification Site Aromatic_Ring Aromatic Ring (Positions 2, 3, 4, 6, 7) Dillapiole->Aromatic_Ring Modification Site Insecticidal Insecticidal Allyl_Chain->Insecticidal Influences Potency Anti_inflammatory Anti-inflammatory Allyl_Chain->Anti_inflammatory Saturation Tolerated Aromatic_Ring->Insecticidal Methylenedioxy is Key Aromatic_Ring->Anti_inflammatory Methoxy Groups are Crucial Antifungal Antifungal Aromatic_Ring->Antifungal Substituents Modulate Activity Anticancer Anticancer Aromatic_Ring->Anticancer Influences Cytotoxicity Synergistic Synergistic Insecticidal->Synergistic Often Correlated

Caption: Structure-Activity Relationship of Dillapiole Analogs.

Experimental_Workflow_Anti_inflammatory start Start: Animal Acclimatization administer Administer Dillapiole Analog or Vehicle/Positive Control start->administer induce Induce Paw Edema (Carrageenan Injection) administer->induce measure Measure Paw Volume (Plethysmometer) induce->measure analyze Data Analysis: Calculate % Inhibition measure->analyze end End: Determine Anti-inflammatory Efficacy analyze->end

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Dillapiole_Anticancer_MoA Dillapiole Dillapiole Analog Cancer_Cell Cancer Cell (e.g., MDA-MB-231) Dillapiole->Cancer_Cell Targets ROS Increased ROS Production Cancer_Cell->ROS Cell_Cycle Cell Cycle Arrest (G0/G1 Phase) Cancer_Cell->Cell_Cycle Actin Actin Filament Disruption Cancer_Cell->Actin Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Migration Inhibition of Cell Migration Actin->Migration

Caption: Proposed Anticancer Mechanism of Action for Dillapiole.

Conclusion: Future Directions and Therapeutic Potential

The comprehensive analysis of the structure-activity relationships of dillapiole analogues reveals a versatile scaffold with significant therapeutic potential across multiple domains. Key structural features, such as the methylenedioxyphenyl group, the methoxy substituents, and the nature of the allyl side chain, have been identified as critical determinants of biological activity. The ability of these compounds to act as potent insecticide synergists offers a promising avenue for the development of more effective and potentially more environmentally friendly pest control strategies. Furthermore, their demonstrated anti-inflammatory, antifungal, and anticancer activities warrant further investigation and optimization.

Future research should focus on the synthesis of novel analogues with improved potency and selectivity, guided by the SAR insights outlined in this guide. A deeper understanding of their mechanisms of action at the molecular level will be crucial for their translation into clinical applications. The development of advanced drug delivery systems, such as nanoformulations, may also be necessary to enhance the bioavailability and therapeutic efficacy of these promising natural product derivatives. The continued exploration of the chemical space around the dillapiole scaffold holds great promise for the discovery of next-generation therapeutic agents.

References

  • Belzile, A. S., Majerus, S. L., Podesfinski, C., Guillet, G., Durst, T., & Arnason, J. T. (2000). Dillapiole derivatives as synergists: structure-activity relationship analysis. Pesticide Biochemistry and Physiology, 66(1), 33-40.
  • de Souza Silva, J., da Silva Pinto, A. C., de Souza, S. S., Chaves, F. C. M., & Rafael, M. S. (2022). New derivatives of dillapiole have ovicidal, larvicidal and adulticidal effect on Aedes (Stegomyia) aegypti (Diptera: Culicidae). Revista Brasileira de Parasitologia Veterinária, 31(4).
  • Majerus, S. L., Alibhai, N., Tripathy, S., & Durst, T. (2000). New syntheses of dillapiol [4,5-dimethoxy-6-(2-propenyl)-1,3-benzodioxole], its 4-methylthio and other analogs. Canadian Journal of Chemistry, 78(10), 1345-1355.
  • Parise-Filho, R., Pastrello, M., Pereira Camerlingo, C. E., de Fátima, A., Polli, M. C., & de Cássia da Silveira e Sá, R. (2011). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Pharmaceutical biology, 49(11), 1173–1179.
  • Razzaghi-Abyaneh, M., Yoshinari, T., Shams-Ghahfarokhi, M., Rezaee, M. B., Nagasawa, H., & Sakuda, S. (2007). Dillapiole and apiol as specific inhibitors of the biosynthesis of aflatoxin G1 in Aspergillus parasiticus. Bioscience, biotechnology, and biochemistry, 71(9), 2329–2332.
  • Rodrigues, V., de Oliveira, G. L., de Farias, T. C., de Fátima, Â., & Parise-Filho, R. (2014). Cytotoxic effects of dillapiole on MDA-MB-231 cells involve the induction of apoptosis through the mitochondrial pathway by inducing an oxidative stress while altering the cytoskeleton network. Biochimie, 99, 195–207.
  • Synergism in Two-Component Insecticides with Dillapiole against Fall Armyworm. (2023). Insects, 14(9), 727.
  • The Versatile Bioactivity of Dillapiole Analogues: A Structure-Activity Rel
  • Vizcaíno-Páez, F., Correa-Royero, J., & Atehortúa-Garcés, L. (2016). Metabolism and antifungal activity of safrole, dillapiole, and derivatives against Botryodiplodia theobromae and Colletotrichum acutatum.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dillapiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of Dillapiol in a laboratory setting. As researchers and drug development professionals, our primary responsibility extends beyond achieving scientific breakthroughs to ensuring the safety of ourselves and our colleagues. This document moves beyond a simple checklist, offering a procedural and causal analysis of the necessary personal protective equipment (PPE) and handling protocols. By understanding the why behind each safety measure, we build a resilient culture of safety that validates our experimental systems and protects our most valuable asset: our scientific staff.

Hazard Assessment: Understanding the Intrinsic Risks of this compound

This compound (CAS No. 484-31-1), a phenylpropene compound found in essential oils, is utilized in various applications, including fragrance and pharmaceutical synthesis.[1] However, its seemingly natural origin belies its potential hazards. A thorough risk assessment is the foundation of any safety protocol.

According to available safety data, this compound is classified under the Globally Harmonized System (GHS) as Acute toxicity, oral (Category 4) , carrying the hazard statement H302: Harmful if swallowed.[2][3] The primary, immediate hazard upon contact is irritation.[3] Furthermore, safety protocols explicitly warn to avoid breathing vapors and to prevent contact with skin and eyes.[4] It is critical to note that the comprehensive chemical, physical, and toxicological properties of this compound have not been fully investigated, which necessitates a cautious and conservative approach to handling.[2]

Key Identified Hazards:

  • Oral Toxicity: Harmful if ingested.[2]

  • Irritation: Can cause irritation upon contact with skin and eyes.[3][4]

  • Inhalation Risk: Vapors may be harmful if inhaled.[1][4]

  • Incomplete Data: A lack of exhaustive toxicological data requires treating this compound with a high degree of caution.[2]

The Cornerstone of Safety: Engineering and Administrative Controls

Before any discussion of PPE, we must emphasize the primacy of engineering and administrative controls. PPE is the final line of defense, employed after higher-level controls have been implemented to minimize exposure.

  • Engineering Control (Primary): All work involving this compound must be conducted within a certified chemical fume hood.[5] This ensures that any vapors are effectively captured and exhausted, protecting the user from respiratory exposure. The fume hood also provides a physical barrier in case of splashes.

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Clear signage, adherence to a written Chemical Hygiene Plan (CHP), and ensuring personnel are familiar with the specific Safety Data Sheet (SDS) for this compound are mandatory.[6]

A Comprehensive Guide to Personal Protective Equipment (PPE) for this compound

The selection of PPE is not arbitrary; it is a systematic response to the identified hazards and potential routes of exposure (dermal, ocular, respiratory, and ingestion).

Eye and Face Protection: Shielding Against Splashes and Vapors

Ocular exposure presents a significant and immediate risk. Standard safety glasses are insufficient for handling liquid chemicals that can splash or generate vapors.

  • Mandatory Equipment: Chemical splash goggles that conform to the ANSI Z.87.1 standard are required.[7]

  • Causality: Goggles provide a complete seal around the eyes, offering superior protection from splashes, aerosols, and vapors compared to safety glasses.[8] For procedures with a higher risk of splashing or exothermic reaction, the use of a full-face shield over the chemical splash goggles is a mandatory best practice.[7]

Skin and Body Protection: An Impervious Barrier

To prevent dermal contact and absorption, appropriate body protection is essential.

  • Mandatory Equipment: A buttoned, long-sleeved lab coat is the minimum requirement. For larger quantities or procedures with a high splash potential, a chemically resistant apron over the lab coat is necessary.[2]

  • Causality: The goal is to create an impervious barrier.[2] Clothing should cover all exposed skin; therefore, long pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[7]

Hand Protection: Selecting the Right Glove Material

"Protective gloves" is a non-specific term. The choice of glove material is critical and depends on the nature of the chemical and the duration of contact. This compound is an aromatic ether, which guides our selection.

  • Recommended Gloves:

    • For Incidental Contact (e.g., handling vials, small-volume transfers): Nitrile gloves are a suitable choice. They provide good resistance to a range of chemicals, including oils and some alcohols, and protect against brief, incidental splashes.[9]

    • For Extended Contact or Immersion: For tasks involving larger volumes or prolonged handling, heavier-duty gloves are required. Butyl rubber or Viton™ gloves offer superior protection against aromatic compounds.[9][10]

  • Causality: No glove material offers permanent protection. Chemicals will eventually permeate the material. Nitrile is effective for short-term tasks, but its resistance to aromatic compounds is not as robust as that of butyl rubber.[9] Always double-glove if there is a significant risk of contamination and change gloves immediately if you suspect contact has occurred.[11] Before use, visually inspect all gloves for any signs of degradation or punctures.

Table 1: Glove Compatibility Summary for Handling this compound

Glove Material Recommended Use Rationale
Nitrile Incidental / Splash Contact Good general-purpose chemical resistance, but not for prolonged exposure to aromatic compounds.[9]
Neoprene Moderate Contact Offers good resistance to a broad range of chemicals, including some acids and alcohols.[9]
Butyl Rubber Extended Contact / Immersion Provides excellent resistance to many organic compounds, including ethers and ketones.[9]
Viton™ High-Risk / Extended Contact Offers excellent resistance to aromatic hydrocarbons and chlorinated solvents.[10]

| Natural Latex | Not Recommended | Poor resistance against oils and many organic solvents.[10] |

Note: This table is a guideline. Always consult the glove manufacturer's specific chemical resistance chart for the gloves you are using. On-site testing is advised to determine safe usage parameters.[12]

Respiratory Protection: When Ventilation is Not Enough

While a fume hood is the primary control, respiratory protection may be required in specific scenarios.

  • When is a Respirator Needed?

    • During a large spill or emergency release outside of a fume hood.[5]

    • If engineering controls are not available or are malfunctioning.

    • During certain maintenance procedures where exposure to vapors is possible.

  • Recommended Equipment: A half-mask or full-facepiece air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is necessary.[13][14]

  • Causality: Organic vapor cartridges contain activated carbon, which adsorbs volatile organic compounds like this compound from the air before they can be inhaled.[14] A full-facepiece respirator offers the added benefit of eye protection.[13] It is a regulatory requirement that all personnel required to wear a respirator must be part of a respiratory protection program, which includes medical evaluation, training, and annual fit testing.[7]

Procedural Workflow: A Step-by-Step Operational Plan

Adherence to a standardized workflow ensures that safety protocols are integrated into the experimental process from start to finish.

Experimental Protocol: Safe Handling of this compound
  • Preparation and Planning: 1.1. Review the Safety Data Sheet (SDS) for this compound.[2] 1.2. Ensure a certified chemical fume hood is available and functioning correctly. 1.3. Prepare all necessary materials (glassware, reagents, this compound) and place them within the fume hood to minimize movement in and out. 1.4. Designate a specific waste container for this compound-contaminated materials.

  • Donning PPE: 2.1. Put on a lab coat and ensure it is fully buttoned. 2.2. Don appropriate chemical splash goggles. 2.3. Don the first pair of appropriate gloves (e.g., nitrile). 2.4. Don a second pair of gloves over the first.

  • Handling this compound: 3.1. Perform all transfers and manipulations of this compound deep within the chemical fume hood. 3.2. Use caution to avoid generating aerosols. 3.3. In case of a small spill inside the fume hood, use an absorbent material (e.g., Chemizorb®) to clean it up immediately.[15] 3.4. Keep the container of this compound tightly closed when not in use.[15]

  • Decontamination and Disposal: 4.1. All materials contaminated with this compound (pipette tips, wipes, gloves) must be disposed of in the designated hazardous waste container.[2] 4.2. Decontaminate any surfaces or equipment that may have come into contact with this compound.

  • Doffing PPE: 5.1. With the outer gloves still on, clean the exterior of the gloves if necessary. 5.2. Remove the outer pair of gloves, turning them inside out, and dispose of them in the hazardous waste. 5.3. Remove the lab coat and hang it in the designated area. 5.4. Remove the inner pair of gloves and dispose of them. 5.5. Remove goggles. 5.6. Immediately wash hands thoroughly with soap and water. [2]

Workflow Diagram: Safe this compound Handling

Dillapiol_Handling_Workflow cluster_prep 1. Preparation cluster_ppe_on 2. Don PPE cluster_handling 3. Handling Operations cluster_disposal 4. Decontamination & Disposal cluster_ppe_off 5. Doff PPE & Hygiene prep1 Review SDS & CHP prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Materials & Waste prep2->prep3 ppe_on1 Lab Coat & Goggles prep3->ppe_on1 Enter Lab Area ppe_on2 Double Gloves (e.g., Nitrile) ppe_on1->ppe_on2 handle1 Work Inside Fume Hood ppe_on2->handle1 handle2 Transfer this compound handle1->handle2 handle3 Clean Spills Immediately handle2->handle3 disp1 Dispose Contaminated Items in Designated Waste handle3->disp1 disp2 Decontaminate Surfaces disp1->disp2 ppe_off1 Remove Outer Gloves disp2->ppe_off1 Exit Work Area ppe_off2 Remove Inner Gloves ppe_off1->ppe_off2 ppe_off3 Wash Hands Thoroughly ppe_off2->ppe_off3

Caption: A procedural workflow for the safe handling of this compound.

Emergency Response and Disposal

Spill Response:

  • Small Spill (in fume hood): Use an absorbent material, collect it with non-sparking tools, and place it in a sealed container for disposal.[1][15]

  • Large Spill (outside fume hood): Evacuate the area immediately. Alert laboratory safety personnel. Do not attempt to clean it up without appropriate respiratory protection and training.[2]

Disposal: All this compound waste, including contaminated materials, is considered hazardous waste. It must be collected in a clearly labeled, sealed container and disposed of according to your institution's and local environmental regulations.[2][5] Do not pour this compound down the drain.[15]

References

  • This compound | C12H14O4 | CID 10231 - PubChem.
  • Personal Protective Equipment (PPE). University of Pittsburgh. [Link]
  • Compositional data, intake values (calculated for cats at 10 mg/kg...).
  • SAFETY D
  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]
  • SAFETY DATA SHEET (SDS). Camden-Grey Essential Oils, Inc. [Link]
  • DILLAPIOLE - ChemBK. ChemBK. [Link]
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School.
  • PPE and Safety for Chemical Handling - ACS Material.
  • This compound (dill) 1-allyl-2,3-dimethoxy-4,5-(methylenedioxy)benzene. The Good Scents Company. [Link]
  • OSHA Respirator Requirements for Selected Chemicals | NIOSH. Centers for Disease Control and Prevention. [Link]
  • Optimal selection of respiratory mask for protection against volatile organic compounds with a multivariate decision. Open Academic Journals Index. [Link]
  • Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Str
  • Understanding Respirators With Organic Vapor Cartridges. PK Safety. [Link]
  • Measuring the quantity of harmful volatile organic compounds inhaled through masks - PMC.
  • Optimal selection of respiratory mask for protection against volatile organic compounds with a multivariate decision-making approach | Request PDF.
  • Glove Compatibility - CP Lab Safety. CP Lab Safety. [Link]
  • Evaluating Hazards and Assessing Risks in the Laboratory - NCBI.
  • Risk of exposure of laboratory staff to biological agents due to missing clinical information. Health and Safety Executive. [Link]
  • Addressing the Top 5 Hazards of Laboratory Work | SafetyStratus.
  • CHEMICAL RESISTANCE & BARRIER GUIDE - AMG Medical. AMG Medical Inc. [Link]
  • OSHA Glove Selection Chart - Environmental Health and Safety. University of Nevada, Reno. [Link]
  • CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts. Becky AS. [Link]
  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]
  • Microbiology laboratories pose special risks to persons working in or - CDC. Centers for Disease Control and Prevention. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dillapiol
Reactant of Route 2
Reactant of Route 2
Dillapiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.